1-Phenylethyl acetate
Description
methylphenylcarbinyl acetate is a natural product found in Vitis rotundifolia, Chrysopogon zizanioides, and other organisms with data available.
Phenylethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXDOLUJCHOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041636 | |
| Record name | (+/-)-alpha-Methylbenzyl acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, colourless liquid with a powerful sweet floral-fruity, herbaceous odour, colourless liquid with a powerful green-floral odour | |
| Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylbenzyl acetate (mixed o,m,p) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | alpha-Methylbenzyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
94.00 to 95.00 °C. @ 12.00 mm Hg | |
| Record name | 1-Phenylethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Methylbenzyl acetate (mixed o,m,p) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | alpha-Methylbenzyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.024-1.040, 1.020-1.035 | |
| Record name | Methylbenzyl acetate (mixed o,m,p) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | alpha-Methylbenzyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-92-5, 29759-11-3 | |
| Record name | 1-Phenylethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylphenylcarbinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2397 | |
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| Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-alpha-Methylbenzyl acetate | |
| Source | EPA DSSTox | |
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| Record name | 1-phenylethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzenemethanol, methyl-, acetate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STYRALYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS3E9NBA3 | |
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| Record name | 1-Phenylethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylethyl Acetate: Properties, Synthesis, and Applications
Introduction
1-Phenylethyl acetate, also known as styralyl acetate, is an organic ester recognized for its potent, green, and floral aroma, reminiscent of gardenia.[1][2] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries and serves as a versatile intermediate and solvent in organic synthesis.[3][4] Its chemical structure, featuring a chiral center, also makes it an interesting subject for stereoselective synthesis and analysis. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, spectroscopic characterization, and safety protocols, tailored for researchers and professionals in chemistry and drug development.
Physicochemical Properties
This compound is a carboxylic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1][4] It is characterized by its low solubility in water but shows good solubility in organic solvents and oils.[1][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 93-92-5 | [3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Styrallyl acetate, Gardenol, Methyl phenyl carbinyl acetate | [3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][4] |
| Molecular Weight | 164.20 g/mol | [1][4] |
| Appearance | Colorless to slight yellow liquid | [4] |
| Odor | Powerful, green, floral, sweet, fruity | [1][2] |
| Boiling Point | 211-212 °C at 1013 hPa; 94-95 °C at 12 mmHg | [4][6] |
| Melting Point | -60 °C | [6][7] |
| Density | ~1.028 g/cm³ at 20-25 °C | [6] |
| Refractive Index (n20/D) | 1.492 - 1.497 | [4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1][5][8] |
| Flash Point | ~91-98 °C | [5][7] |
| Autoignition Temperature | 450 °C | [7] |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being the esterification of 1-phenylethanol with an acetylating agent. The choice of method often depends on the desired scale, purity requirements, and available resources.
Fischer-Speier Esterification: A Standard Protocol
Fischer-Speier esterification is a classic and reliable method for producing this compound. It involves the acid-catalyzed reaction between 1-phenylethanol and acetic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) is used, or the water formed during the reaction is removed.
Experimental Protocol:
-
Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the round-bottom flask, add 1-phenylethanol (1.0 equivalent), glacial acetic acid (2.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and sulfuric acid.
-
Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
The following diagram illustrates the workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: Workflow for the synthesis of this compound.
Enzymatic Synthesis
For applications requiring high enantiopurity, enzymatic kinetic resolution offers a green and highly selective alternative. Lipases, such as Novozym 435, can selectively acylate one enantiomer of racemic 1-phenylethanol, allowing for the separation of the resulting ester from the unreacted alcohol.[9] This method is particularly valuable in the synthesis of chiral fragrances and pharmaceutical intermediates. The reaction is typically carried out in a non-aqueous solvent with an acyl donor like vinyl acetate.[9]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Key expected signals include a multiplet for the aromatic protons, a quartet for the benzylic proton, a singlet for the acetyl methyl protons, and a doublet for the methyl group adjacent to the chiral center.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the two methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group. Absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds are also expected.
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 164. Common fragments would correspond to the loss of the acetyl group and the formation of the tropylium ion.
The relationship between the chemical structure of this compound and its key spectroscopic features is depicted in the following diagram.
Caption: Correlation of structure and spectroscopic data.
Applications
The primary application of this compound lies in the fragrance and flavor industries, where it is used to impart floral and fruity notes to a wide range of products, including perfumes, cosmetics, soaps, and food items.[4][10] It is also used as a solvent in chemical synthesis and extraction processes due to its ability to dissolve a variety of organic compounds.[4] In the pharmaceutical sector, it can serve as an excipient or an intermediate in the synthesis of more complex molecules.[10]
Safety and Handling
This compound is generally considered to have low toxicity.[3] However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[11] When handling, it is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[11]
Conclusion
This compound is a commercially important ester with a diverse range of applications. Its synthesis is well-established, with methods available to produce it both as a racemate and in enantiomerically enriched forms. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective use in research and industry. This guide provides a solid foundation of technical knowledge for professionals working with this versatile compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB010563). Retrieved from [Link]
-
Scirp.org. (n.d.). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterase-catalyzed conversion of this compound. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]
-
Chemicals Suppliers for Water Treatment Perth. (n.d.). This compound. Retrieved from [Link]
-
ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.
Sources
- 1. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenethyl phenylacetate(102-20-5) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0328408) [np-mrd.org]
- 9. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Phenethyl acetate(103-45-7) MS spectrum [chemicalbook.com]
1-Phenylethyl acetate chemical structure and IUPAC name
An In-Depth Technical Guide to 1-Phenylethyl Acetate: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant chiral ester utilized in flavor, fragrance, and pharmaceutical industries. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its chemical properties, synthesis methodologies, and practical applications.
Molecular Identity and Chemical Structure
This compound, also known as styralyl acetate or methyl phenyl carbinyl acetate, is a carboxylic ester characterized by a phenyl group and an acetate moiety attached to the same chiral carbon.[1][2] This structure is fundamental to its properties and applications, particularly in stereospecific synthesis.
IUPAC Nomenclature and Chemical Identifiers
The systematic name for this compound, according to IUPAC nomenclature, is This compound .[1][3] Due to its chiral center, it can exist as two enantiomers: (S)-(-)-1-phenylethyl acetate and (R)-(+)-1-phenylethyl acetate. The racemic mixture is the most common form.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 93-92-5 (racemic) | Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | Sigma-Aldrich[4] |
| SMILES | CC(C1=CC=CC=C1)OC(=O)C | PubChem[1] |
| InChIKey | QUMXDOLUJCHOAY-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | Styrallyl acetate, α-Methylbenzyl acetate, Methylphenylcarbinyl acetate | PubChem[1] |
Structural Analysis
The core structure consists of an ethyl acetate backbone where one of the ethyl hydrogens at position 1 is substituted with a phenyl group. The presence of four different groups (hydrogen, methyl, phenyl, and acetate) on the central carbon atom confers chirality.
Caption: Diagram of this compound highlighting the central chiral carbon (C*).
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties is essential for handling, storage, and application development.
| Property | Value | Conditions |
| Appearance | Colorless liquid | Ambient |
| Odor | Fruity, floral, green | - |
| Boiling Point | 224.85 °C | 101.325 kPa[5] |
| Melting Point | < -50 °C | -[5] |
| Density | 1.028 g/cm³ | 20 °C[5] |
| Flash Point | 92.5 °C | 101.325 kPa[5] |
| Water Solubility | 1.27 g/L | 20 °C[5] |
| logP (Octanol/Water) | 2.5 | 30 °C[5] |
Spectroscopic Data
Mass spectrometry is a critical tool for the identification and confirmation of this compound.
-
Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum exhibits characteristic fragmentation patterns.
-
m/z 43: Base peak, corresponding to the [CH₃CO]⁺ acylium ion.
-
m/z 104: High abundance peak from the loss of acetic acid, resulting in the styrene radical cation [C₈H₈]⁺•.
-
m/z 105: High abundance peak, often attributed to the tropylium ion [C₇H₇]⁺ after rearrangement and loss of the acetyl group.
-
m/z 122: Significant peak corresponding to the [C₈H₁₀O]⁺• ion.[1]
-
Synthesis Methodologies
This compound can be synthesized through several routes, including classical chemical methods and modern biocatalytic approaches. The choice of method is dictated by the desired stereochemistry, yield, and environmental considerations.
Chemical Synthesis: Fischer Esterification
A standard laboratory-scale synthesis involves the Fischer esterification of 1-phenylethanol with acetic acid, typically using a strong acid catalyst like sulfuric acid.[6]
-
Mechanism: The reaction proceeds via protonation of the acetic acid carbonyl group, followed by nucleophilic attack from the hydroxyl group of 1-phenylethanol. Subsequent dehydration yields the ester.
-
Limitations: This method produces a racemic mixture and requires elevated temperatures and a strong acid catalyst, which can lead to side reactions and purification challenges. The yield can be improved by using acetic anhydride instead of acetic acid.[6]
Biocatalytic Synthesis: Enzymatic Kinetic Resolution
For applications requiring enantiomerically pure forms, enzymatic kinetic resolution is the superior method.[7] This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of racemic 1-phenylethanol.[7][8]
-
Causality of Method Choice: Lipases like Novozym 435 (Candida antarctica lipase B, immobilized) are highly effective because they exhibit excellent enantioselectivity, operate under mild conditions (avoiding racemization and degradation), and the immobilization allows for easy recovery and reuse of the biocatalyst.[7][8] This makes the process more economical and environmentally friendly ("green chemistry").[8]
This protocol is a self-validating workflow designed to produce (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol. Validation is achieved through chromatographic monitoring of the reaction progress and final product characterization.
Materials:
-
(R,S)-1-phenylethanol (substrate)
-
Vinyl acetate (acyl donor)
-
Novozym 435 (immobilized lipase)
-
n-Hexane (solvent)[8]
-
Benzyl alcohol (internal standard for GC analysis)
-
Sealed glass vials or bioreactor
Procedure:
-
Reaction Setup: In a 25 mL sealed glass vial, dissolve (R,S)-1-phenylethanol (e.g., 100 mmol/L) in n-hexane.[8]
-
Internal Standard: Add a known concentration of benzyl alcohol as an internal standard for accurate quantification by Gas Chromatography (GC).
-
Acyl Donor Addition: Add an excess of vinyl acetate (e.g., 500 mmol/L). Vinyl acetate is often chosen as the acyl donor because the reaction is essentially irreversible, as the leaving group tautomerizes to acetaldehyde.[8]
-
Enzyme Addition: Add the biocatalyst, Novozym 435 (e.g., 40 mg/mL).[8]
-
Incubation: Place the sealed vial in an orbital shaker set to 200 rpm and maintain the temperature at 60°C.[8]
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral GC to monitor the conversion of the substrate and the enantiomeric excess (ee) of both the product and the remaining substrate.
-
Reaction Termination: After the desired conversion is reached (typically around 50% for maximum enantiomeric excess of the remaining substrate), terminate the reaction by filtering off the immobilized enzyme.
-
Purification: Evaporate the solvent under vacuum. The resulting mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol can be separated using column chromatography.
Caption: Workflow for the enzymatic kinetic resolution of 1-phenylethanol.
Applications in Research and Drug Development
While widely used as a fragrance and flavoring agent in consumer products due to its pleasant scent[1][2], this compound holds specific value in the scientific community.
-
Chiral Building Block: Enantiomerically pure this compound and its precursor, 1-phenylethanol, are valuable chiral synthons.[7] They serve as starting materials for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), where specific stereochemistry is critical for biological activity.
-
Biocatalysis Research: The enzymatic resolution of 1-phenylethanol is a model reaction used extensively in biocatalysis research to screen for novel esterases and lipases, optimize reaction conditions, and study enzyme kinetics and selectivity.[8][9]
Safety, Handling, and Storage
Proper laboratory practice is mandatory when handling this compound. While it has low acute toxicity, it is classified as a combustible liquid.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[5][10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid breathing vapors.[10] Keep away from open flames, sparks, and hot surfaces, as it is a combustible liquid.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[11] The recommended storage temperature is between 2-30°C.[4]
-
First Aid:
References
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution. (2021). Scirp.org. [Link]
-
Safety Data Sheet this compound. metasci. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Phenylethyl acetate (CAS N° 103-45-7). ScenTree. [Link]
-
Metabocard for this compound (HMDB0032620). Human Metabolome Database. [Link]
-
Compound this compound (FDB010563). FooDB. [Link]
-
(s)-1-Phenylethyl acetate. PubChem, National Center for Biotechnology Information. [Link]
- Phenylethyl acetate synthesis method.
-
Phenylethyl acetate (YMDB01472). Yeast Metabolome Database. [Link]
-
Phenethyl acetate. Wikipedia. [Link]
-
Spectrum HMDB0032620_c_ms_101232 for this compound. MassBank of North America. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central, National Institutes of Health. [Link]
-
Esterase-catalyzed conversion of this compound. ResearchGate. [Link]
Sources
- 1. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]
- 4. This compound for synthesis 93-92-5 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. fishersci.com [fishersci.com]
1-Phenylethyl acetate synthesis from phenylethanol and acetic acid
An In-depth Technical Guide to the Synthesis of 1-Phenylethyl Acetate from 1-Phenylethanol and Acetic Acid
Abstract
This compound, a carboxylate ester characterized by its pleasant floral and fruity aroma, is a significant component in the flavor and fragrance industries.[1] Its synthesis, primarily achieved through the esterification of 1-phenylethanol, serves as a quintessential model for comparing classical chemical catalysis with modern biocatalytic strategies. This guide provides a comprehensive examination of the synthesis of this compound from 1-phenylethanol and acetic acid (or its derivatives). We will explore the mechanistic underpinnings of both traditional acid-catalyzed Fischer esterification and enzyme-mediated synthesis, offering detailed experimental protocols and a comparative analysis to inform methodological choices for researchers, scientists, and professionals in drug development and fine chemical production.
Introduction to this compound
This compound (also known as styralyl acetate) is an organic compound with the chemical formula C₁₀H₁₂O₂.[2] It is valued for its powerful and diffusive green, floral scent, reminiscent of gardenia, making it a key ingredient in perfumery and a flavoring agent in food products.[2][3] The core of its synthesis lies in the formation of an ester bond between the hydroxyl group of 1-phenylethanol and the carboxyl group of acetic acid. This transformation, while straightforward in principle, is governed by a chemical equilibrium that presents unique challenges and opportunities for optimization.
This document delves into the two primary catalytic routes for this synthesis:
-
Chemical Catalysis: Primarily the acid-catalyzed Fischer-Speier esterification.
-
Biocatalysis: The use of enzymes, specifically lipases, to achieve high selectivity under mild conditions.
The Esterification Equilibrium: A Thermodynamic Perspective
The direct esterification of 1-phenylethanol with acetic acid is a reversible reaction, establishing an equilibrium between reactants and products.
According to Le Châtelier's principle, to maximize the yield of the desired ester, the equilibrium must be shifted to the right. In practice, this is achieved through two main strategies:
-
Use of Excess Reactant: Employing a large excess of one of the reactants (typically the less expensive one, such as acetic acid) drives the reaction forward.[4][5]
-
Removal of a Product: Continuously removing water as it is formed prevents the reverse reaction (hydrolysis) from occurring. This can be done via azeotropic distillation or by using dehydrating agents.[4][5][6]
Understanding this equilibrium is fundamental to the design of any successful synthesis protocol.
PART I: Chemical Synthesis via Fischer Esterification
The Fischer-Speier esterification is the classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.[7] It is a cost-effective and scalable process, though it has limitations regarding reaction conditions and environmental impact.
Reaction Mechanism
The mechanism of Fischer esterification is a sequence of protonation and nucleophilic acyl substitution steps, each of which is reversible.[4] The acid catalyst (commonly H₂SO₄ or TsOH) plays a crucial role by protonating the carbonyl oxygen of the acetic acid, which significantly increases the electrophilicity of the carbonyl carbon.
The six-step mechanism can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
-
Protonation: The carbonyl oxygen of acetic acid is protonated by the strong acid catalyst.[6][8]
-
Nucleophilic Attack: The hydroxyl oxygen of 1-phenylethanol attacks the now highly electrophilic carbonyl carbon.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[4]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst.[8]
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol provides a representative laboratory-scale procedure.
Materials:
-
1-Phenylethanol (1.0 mol)
-
Glacial Acetic Acid (2.0 mol, 2 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2% w/w of total reactants)
-
Toluene (as solvent for azeotropic water removal)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, distillation setup.
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add 1-phenylethanol, glacial acetic acid, and toluene.
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-8 hours), indicating the reaction has reached completion.
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and carefully wash with a 5% sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted acetic acid. Caution: CO₂ evolution will cause pressure buildup.
-
Work-up - Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the toluene solvent using a rotary evaporator. Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Challenges and Field Insights
-
Side Reactions: The primary competing reaction is the acid-catalyzed dehydration of 1-phenylethanol to form styrene, particularly at elevated temperatures.[9] Careful temperature control is crucial.
-
Waste Generation: The process generates acidic aqueous waste that requires neutralization before disposal, adding cost and environmental burden.[10]
-
Corrosion: The use of strong acids necessitates equipment resistant to corrosion, especially at an industrial scale.
PART II: Biocatalytic Synthesis using Lipases
Biocatalysis offers a green, highly selective alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are remarkably versatile enzymes that can catalyze ester synthesis in non-aqueous environments with high efficiency and specificity.[11][12]
The Biocatalytic Advantage
-
Mild Conditions: Reactions are typically run at or near room temperature (30-60°C) and atmospheric pressure, reducing energy consumption and minimizing side reactions.[11]
-
High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity. This is particularly valuable for producing enantiomerically pure compounds.
-
Environmental Friendliness: The process avoids harsh acids and toxic solvents, and the catalyst (enzyme) is biodegradable and can often be recycled.[13]
Reaction Mechanism: The Ping-Pong Bi-Bi Model
Lipase-catalyzed esterification or transesterification typically follows a Ping-Pong Bi-Bi mechanism.[14][15][16] This involves the formation of a covalent acyl-enzyme intermediate.
-
Acylation: The first substrate, the acyl donor (e.g., vinyl acetate), binds to the enzyme's active site. The catalytic triad of the lipase (e.g., Ser-His-Asp) facilitates the formation of a covalent acyl-enzyme intermediate, releasing the first product (e.g., acetaldehyde after tautomerization of vinyl alcohol).
-
Deacylation: The second substrate, the alcohol (1-phenylethanol), enters the active site and nucleophilically attacks the acyl-enzyme intermediate. This releases the final ester product (this compound) and regenerates the free enzyme.
Caption: The Ping-Pong Bi-Bi mechanism for lipase catalysis.
Critical Parameters for Optimization
-
Enzyme Choice: Immobilized lipases are preferred for their enhanced stability and ease of recovery. Novozym 435, an immobilized Candida antarctica lipase B, is widely cited as highly effective for this transformation.[11][13][15]
-
Acyl Donor: While acetic acid can be used, transesterification using an ester as the acyl donor is often more favorable. Vinyl acetate is an exceptional choice as its co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible step drives the reaction to completion, resulting in very high yields.[11][13]
-
Solvent: The reaction is often performed in a non-polar organic solvent like n-hexane or in a solvent-free system where a liquid reactant also serves as the medium.[11][12]
-
Kinetic Resolution: A key feature of lipase catalysis is its enantioselectivity. When starting with racemic (R,S)-1-phenylethanol, lipases like Novozym 435 preferentially acylate the (R)-enantiomer.[13] This allows for the simultaneous production of (R)-1-phenylethyl acetate and unreacted, enantiomerically enriched (S)-1-phenylethanol, a process known as kinetic resolution.[11][17]
Experimental Protocol: Enzymatic Synthesis & Kinetic Resolution
This protocol is adapted from established methods for the kinetic resolution of 1-phenylethanol.[13]
Materials:
-
(R,S)-1-Phenylethanol (1.0 mol)
-
Vinyl Acetate (1.5 mol, 1.5 eq.)
-
Immobilized Lipase (e.g., Novozym 435, 10-40 mg/mL)[11]
-
n-Hexane (anhydrous)
-
Orbital shaker with temperature control, filtration apparatus.
Procedure:
-
Setup: In a sealed flask, dissolve (R,S)-1-phenylethanol and vinyl acetate in anhydrous n-hexane.
-
Enzyme Addition: Add the immobilized lipase (Novozym 435) to the solution.
-
Reaction: Place the flask in an orbital shaker set to a constant temperature (e.g., 40-60°C) and agitation speed (e.g., 200 rpm).[11][13]
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
-
Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: The solvent can be removed from the filtrate via rotary evaporation. The resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate can be separated by column chromatography or distillation.
Comparative Analysis: Chemical vs. Biocatalytic Synthesis
The choice of synthetic route depends heavily on the desired outcome, scale, and cost considerations.
| Feature | Fischer Esterification (Chemical) | Lipase-Catalyzed Synthesis (Biocatalytic) |
| Catalyst | Strong Acid (H₂SO₄, TsOH) | Immobilized Lipase (e.g., Novozym 435) |
| Temperature | High (Reflux) | Mild (30-60°C) |
| Pressure | Atmospheric | Atmospheric |
| Selectivity | Low (no enantioselectivity) | High (enantioselective, enabling kinetic resolution) |
| By-products | Water, potential dehydration products (styrene) | Acetaldehyde (with vinyl acetate), co-alcohols |
| Yield | Equilibrium-limited; requires water removal | High, often >90% (especially with irreversible acyl donors) |
| Environmental Impact | Acidic waste, high energy use | Green process, biodegradable catalyst, low energy |
| Catalyst Reusability | No | Yes (immobilized enzymes can be used for multiple cycles) |
Conclusion and Future Outlook
The synthesis of this compound from 1-phenylethanol offers a clear illustration of the evolution of chemical synthesis. While the acid-catalyzed Fischer esterification remains a robust and scalable method, its drawbacks in terms of energy consumption, waste generation, and lack of selectivity are significant.
The future of fine chemical and fragrance synthesis lies in biocatalysis. Enzyme-mediated processes, particularly using robust immobilized lipases like Novozym 435, provide an elegant solution that combines high efficiency with environmental sustainability. The ability to perform kinetic resolutions, yielding optically pure chiral alcohols and esters, adds a layer of sophistication and value that is unattainable through simple acid catalysis. For professionals in research and development, embracing these green biocatalytic technologies is not just an alternative but a strategic imperative for creating high-value, sustainable products.
References
-
Godinho, L. et al. (2011). Discovery of an Escherichia coli Esterase with High Activity and Enantioselectivity toward 1,2-O-Isopropylideneglycerol Esters. Applied and Environmental Microbiology. Available at: [Link]
-
Xu, D.G., Wang, J.Y. and Jiang, C.J. (2022). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Chang, H-M. et al. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. Available at: [Link]
- CN103553914A - Phenylethyl acetate synthesis method. Google Patents.
-
G-Kat, B. et al. (2015). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]
-
Romero, M. D. et al. (2005). Kinetic Study of the Enzymatic Synthesis of 2-Phenylethyl Acetate in Discontinuous Tank Reactor. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
-
Kuo, C-H. et al. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. PubMed. Available at: [Link]
-
Ladero, M. et al. (2022). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. MDPI. Available at: [Link]
-
Master Organic Chemistry (2022). Fischer Esterification. Available at: [Link]
-
Chemistry LibreTexts (2023). Fischer Esterification. Available at: [Link]
-
Powers, D. C. et al. (2012). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ACS Publications. Available at: [Link]
-
Hulet, R. (2021). 15a: Fischer esterification mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Fischer Esterification. Available at: [Link]
-
BYJU'S (n.d.). Fischer esterification reaction. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
- 11. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Enigmatic Aroma of the Floral World: A Technical Guide to the Natural Occurrence of 1-Phenylethyl Acetate in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylethyl acetate, a volatile organic compound, imparts a characteristic fresh, floral, and rosy aroma to a variety of plants. While its presence is well-documented in the essential oils of several species, a comprehensive understanding of its natural occurrence, biosynthesis, and ecological significance remains a subject of ongoing research. This technical guide synthesizes the current knowledge on this compound in the plant kingdom, providing an in-depth exploration of its distribution, biosynthetic pathways, and functional roles. Furthermore, this guide presents detailed methodologies for the extraction, identification, and quantification of this aromatic ester, offering a valuable resource for researchers in phytochemistry, flavor and fragrance science, and drug development.
Introduction: The Aromatic Signature of this compound
This compound (also known as styrallyl acetate) is a carboxylic ester with the chemical formula C₁₀H₁₂O₂. It is characterized by a powerful and pleasant floral, green, and slightly fruity aroma, reminiscent of gardenia.[1][2] This scent profile has made it a valuable ingredient in the fragrance and flavor industries.[3] Beyond its commercial applications, the natural occurrence of this compound in plants raises intriguing questions about its biochemical origins and its role in the intricate web of plant-environment interactions. Understanding the natural production of this compound can provide insights into plant secondary metabolism and its ecological functions.
Natural Distribution in the Plant Kingdom
The presence of this compound has been confirmed in a diverse range of plant species, often as a component of their complex floral volatile emissions. While its concentration can vary significantly depending on the species, developmental stage, and environmental conditions, it has been identified in the following plants:
| Plant Species | Family | Plant Part | Reference(s) |
| Syzygium aromaticum (Clove) | Myrtaceae | Flower buds | [4][5] |
| Theobroma cacao (Cocoa) | Malvaceae | Pulp | [4][5] |
| Muscari armeniacum (Grape Hyacinth) | Asparagaceae | Flowers | [4][5] |
| Gardenia jasminoides (Cape Jasmine) | Rubiaceae | Flowers | [6][7] |
| Melaleuca leucadendron (Cajeput Tree) | Myrtaceae | Not specified | [6] |
| Narcissus tazetta (Daffodil) | Amaryllidaceae | Flowers | [8] |
| Amorphophallus cicatricifer | Araceae | Not specified | [9] |
| Plectranthus glabratus | Lamiaceae | Not specified | [9] |
This distribution across various plant families suggests that the biosynthetic machinery for this compound production may have evolved independently multiple times or is derived from a common ancestral pathway.
Biosynthesis of this compound: A Glimpse into the Phenylpropanoid Pathway
The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The formation of this ester involves a two-step process: the synthesis of the precursor alcohol, 1-phenylethanol, followed by its esterification.
Step 1: Formation of 1-Phenylethanol
While the precise pathway to 1-phenylethanol in all listed plants is not fully elucidated, it is hypothesized to originate from the aromatic amino acid L-phenylalanine, a primary product of the shikimate pathway. A plausible route involves the conversion of acetophenone to 1-phenylethanol. Enzymes capable of this transformation have been identified in tea (Camellia sinensis) flowers.[6]
Step 2: Esterification by Alcohol Acyltransferases (AATs)
The final step in the biosynthesis of this compound is the acetylation of 1-phenylethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes utilize an acyl-CoA, typically acetyl-CoA, as the acyl donor.
Studies on transgenic petunia plants have demonstrated that a rose alcohol acetyltransferase (RhAAT) can effectively use phenylethyl alcohol as a substrate to produce phenylethyl acetate.[4][8] This provides strong evidence for the role of AATs in the formation of this aromatic compound in plants.
The following diagram illustrates the proposed biosynthetic pathway of this compound:
Sources
- 1. Chemical ecology of insect-plant interactions: ecological significance of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Generation of phenylpropanoid pathway-derived volatiles in transgenic plants: rose alcohol acetyltransferase produces phenylethyl acetate and benzyl acetate in petunia flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Optimization of the Production of 1-Phenylethanol Using Enzymes from Flowers of Tea (Camellia sinensis) Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenylethyl Acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylethyl acetate (CAS No. 93-92-5), also known as styralyl acetate or gardenol, is a carboxylic ester widely recognized for its characteristic powerful, green, and fruity-floral aroma.[1][2] Beyond its significant role in the fragrance and flavor industries, its chemical structure—an ester linking acetic acid with 1-phenylethanol—makes it a subject of interest in organic synthesis and biocatalysis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, its chemical reactivity, and established analytical and synthetic protocols. The information herein is curated to support professionals in research, development, and quality control by providing a foundation of technical data and actionable methodologies.
Chemical Identity and Structure
Understanding the fundamental structure of this compound is crucial for interpreting its properties and reactivity. It consists of a phenyl group and an acetate group attached to the same chiral carbon, making it a valuable model for studying stereoselective reactions.
-
IUPAC Name : this compound[3]
-
Synonyms : Styralyl acetate, Methyl phenylcarbinyl acetate, Gardenol[1]
-
InChIKey : QUMXDOLUJCHOAY-UHFFFAOYSA-N[3]
The molecule possesses a stereocenter at the benzylic carbon, meaning it exists as two enantiomers: (R)-1-phenylethyl acetate and (S)-1-phenylethyl acetate.[7] The racemic mixture is most common commercially, though enantiomerically pure forms are critical in asymmetric synthesis and pharmaceutical research.
Physical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. This compound is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physical constants is presented below.
| Property | Value | Source(s) |
| Appearance | Colorless to slight yellow liquid | [1] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Boiling Point | 211-212 °C (at 1013 hPa / 760 mmHg) | [1] |
| 94-95 °C (at 12 mmHg) | [3][4][5][8] | |
| Melting Point | -60 °C | [4][9] |
| Density | 1.02-1.03 g/cm³ (at 20-25 °C) | [3][4][8][10] |
| Refractive Index (n20/D) | 1.492 - 1.504 | [1][3][8][9] |
| Flash Point | 91 - 98 °C (196 - 208 °F) | [5][9] |
| Water Solubility | Insoluble; 1.27 g/L at 20 °C | [3][4][5][9] |
| Solubility in Organics | Soluble in organic solvents and oils | [3][5][9] |
| Vapor Pressure | 5.5 Pa at 20 °C | [4][11] |
The relatively high boiling point is consistent with a molecule of its molecular weight, influenced by dipole-dipole interactions from the ester group and van der Waals forces from the phenyl ring. Its insolubility in water and good solubility in organic solvents are characteristic of a moderately polar ester with a significant hydrophobic component (the phenyl group).[3][9]
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the ester functional group and the benzylic position.
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 1-phenylethanol and acetic acid. This reaction can be catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis : The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of an alcohol and a carboxylate salt.
Biocatalytic Kinetic Resolution
The chiral nature of this compound makes it an excellent substrate for enzymatic kinetic resolution. Lipases and esterases can selectively hydrolyze one enantiomer over the other, providing a pathway to enantiomerically enriched 1-phenylethanol and the unreacted enantiomer of the acetate.[12] For example, esterases from E. coli and Bacillus species have shown high enantioselectivity, preferentially hydrolyzing the (R)-enantiomer to produce (R)-1-phenylethanol and leaving behind (S)-1-phenylethyl acetate with high optical purity.[12][13] This is a cornerstone of green chemistry, offering a highly selective and environmentally benign route to chiral molecules.
Transesterification
This compound can undergo transesterification, where its acetyl group is exchanged with the alkyl group of another alcohol, or its 1-phenylethoxy group is exchanged with the alkoxy group of another ester. This reaction is typically catalyzed by an acid or a base. Biocatalysts like Novozym 435 lipase are also highly effective in catalyzing transesterification reactions involving this substrate, for instance, using vinyl acetate as an acyl donor to synthesize this compound from 1-phenylethanol.[14]
Synthesis and Purification
Several methods exist for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and stereochemistry.
Fischer Esterification
The most direct and common laboratory-scale synthesis involves the Fischer esterification of 1-phenylethanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[15] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed.
Acylation of 1-Phenylethanol
A higher-yield alternative to Fischer esterification is the acylation of 1-phenylethanol using more reactive acylating agents like acetic anhydride or acetyl chloride.[15] These reactions are often faster and not reversible. When using acetyl chloride, a base like pyridine is typically added to neutralize the HCl byproduct.
Industrial Synthesis Routes
On an industrial scale, alternative pathways may be employed for economic reasons. One patented method involves the reaction of benzyl chloride with ethyl acetoacetate to form benzylacetone, which is then oxidized using a peroxy acid (like m-CPBA) in a Baeyer-Villiger oxidation to yield this compound.[16]
The general workflow for a laboratory synthesis and purification is illustrated below.
Caption: Workflow for Synthesis and Purification of this compound.
Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule. In CDCl₃, the characteristic signals are:
-
~7.3 ppm (multiplet, 5H) : Aromatic protons of the phenyl ring.[17]
-
~5.9 ppm (quartet, 1H) : The benzylic proton (-CH-), split by the adjacent methyl group.
-
~2.1 ppm (singlet, 3H) : The methyl protons of the acetate group.[17]
-
~1.5 ppm (doublet, 3H) : The methyl protons adjacent to the chiral center, split by the benzylic proton.
Note: The isomer, 2-phenylethyl acetate, is easily distinguished as its spectrum shows two triplets for the methylene protons instead of the quartet/doublet pattern.[18][19]
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data:
-
~170 ppm : Carbonyl carbon of the ester.[17]
-
~142 ppm : Quaternary aromatic carbon attached to the ethyl group.
-
~128-126 ppm : Aromatic CH carbons.[17]
-
~72 ppm : Benzylic carbon (-CH-O-).
-
~22 ppm : Methyl carbon of the ethyl group.
-
~21 ppm : Methyl carbon of the acetate group.[17]
Mass Spectrometry (MS)
Under Electron Ionization (EI), this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 164 is often weak or absent. Key fragments include:
-
m/z = 122 : Loss of the acetyl group (CH₂=C=O).[3]
-
m/z = 105 : [C₈H₉]⁺, often the base peak, resulting from cleavage of the C-O bond.[3]
-
m/z = 43 : [CH₃CO]⁺, the acetyl cation, which is typically a very strong signal.[3]
Infrared (IR) Spectroscopy
The IR spectrum shows key functional group absorptions:
-
~1740 cm⁻¹ : A strong C=O stretch, characteristic of the ester group.
-
~1240 cm⁻¹ : A strong C-O stretch of the ester.
-
~3030 cm⁻¹ : Aromatic C-H stretching.
-
~2980 cm⁻¹ : Aliphatic C-H stretching.
Safety and Handling
As with any chemical, proper handling of this compound is essential. It is classified as a combustible liquid.[20]
-
Personal Protective Equipment (PPE) : Safety goggles with side-shields, chemical-resistant gloves, and a lab coat should be worn.[11][20][21]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[20] Avoid contact with skin, eyes, and clothing.[4][22] Keep away from heat, sparks, and open flames.[20]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] The recommended storage temperature is typically between 2-30°C.
-
Toxicity : The compound has low acute toxicity, with an oral LD50 in rabbits greater than 5000 mg/kg.[4][9]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[20][23]
Experimental Protocols
Protocol: Determination of Refractive Index
The refractive index is a fast and effective method for verifying the purity of a liquid sample.
Objective : To measure the refractive index of a this compound sample and compare it to the literature value.
Apparatus :
-
Abbe refractometer
-
Constant temperature water bath (set to 20.0 ± 0.1 °C)
-
Dropper or pipette
-
Lint-free tissues
-
Calibration standard (e.g., distilled water)
Procedure :
-
Setup & Calibration : Turn on the refractometer and the attached light source. Circulate water from the water bath through the refractometer prisms to ensure the temperature is stable at 20.0 °C.
-
Cleaning : Open the prisms and clean their surfaces gently with a lint-free tissue moistened with ethanol or acetone. Allow the solvent to evaporate completely.
-
Calibration Check : Place a drop of distilled water onto the lower prism. Close the prisms and allow the temperature to equilibrate for 1-2 minutes. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index. It should be 1.3330 at 20 °C. Adjust if necessary.
-
Sample Measurement : Clean the prisms as in step 2. Using a clean dropper, place 1-2 drops of the this compound sample onto the prism.
-
Reading : Close the prisms, wait 1-2 minutes for temperature equilibration, and adjust the knob to bring the dividing line into sharp focus on the crosshairs.
-
Record : Read the refractive index from the scale. Take at least three independent readings, cleaning the prism between each, and calculate the average.
-
Comparison : Compare the measured value to the expected range (1.492-1.504 at 20 °C).[1][3] A significant deviation may indicate impurities.
Causality : The refractive index is a measure of how much light bends as it passes through the substance. This is an intrinsic physical property dependent on temperature and the substance's molecular structure. Impurities will alter the bulk composition and thus change the measured refractive index, making this a reliable, albeit non-specific, test for purity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB010563). Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Retrieved from [Link]
-
Meta-Sci. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterase-catalyzed conversion of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective resolution of (±)-1-phenylethanol and (±)-1-phenylethyl acetate by BSE01218. Retrieved from [Link]
-
PubChem. (n.d.). (s)-1-Phenylethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]
-
ResearchGate. (n.d.). Lipase catalysed hydrolysis of (R,S) -1-phenylethyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. scent.vn [scent.vn]
- 6. chemscene.com [chemscene.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. echemi.com [echemi.com]
- 10. This compound CAS 93-92-5 | 843785 [merckmillipore.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 16. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
- 18. Phenethyl acetate(103-45-7) 1H NMR [m.chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sds.metasci.ca [sds.metasci.ca]
- 21. aurochemicals.com [aurochemicals.com]
- 22. fishersci.com [fishersci.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Spectral Analysis of 1-Phenylethyl Acetate
Introduction
1-Phenylethyl acetate (also known as styralyl acetate) is an organic ester with the chemical formula C₁₀H₁₂O₂.[1] It is a colorless liquid characterized by a powerful, green, floral, and fruity aroma, reminiscent of gardenia.[2] This compound is of significant interest to the fragrance, flavor, and pharmaceutical industries. In drug development, understanding the precise molecular structure and purity of such compounds is paramount, necessitating the use of various analytical techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and characterization of this compound.
This technical guide provides a comprehensive analysis of the spectral data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and experimental considerations that are crucial for accurate interpretation.
Molecular Structure and Isomerism
It is critical to distinguish this compound from its structural isomer, phenethyl acetate. While both share the same molecular formula, their distinct structures lead to different chemical and physical properties, and consequently, unique spectral fingerprints.
-
This compound: The acetate group is attached to the benzylic carbon, the carbon atom directly bonded to the phenyl group and also to a methyl group.
-
Phenethyl acetate: The acetate group is attached to a carbon that is two carbons away from the phenyl group.[3][4]
This guide focuses exclusively on the spectral data of This compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise connectivity of atoms can be determined.
Experimental Protocol: Acquiring an NMR Spectrum
The following protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.
Materials:
-
This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct orientation.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectral acquisition.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by four distinct signals. The chemical environment of each proton dictates its resonance frequency (chemical shift).
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 2 | ~5.9 | Quartet | 1H | Methine proton (-CH-) |
| 3 | ~2.1 | Singlet | 3H | Acetyl methyl protons (-COCH₃) |
| 4 | ~1.5 | Doublet | 3H | Methyl protons (-CHCH₃) |
Interpretation:
-
Aromatic Protons (δ ~7.3 ppm): The five protons on the phenyl group are in slightly different chemical environments, leading to a complex multiplet signal in the aromatic region of the spectrum. The electron-withdrawing nature of the acetyl group has a minimal effect on these protons due to the intervening carbon atom.
-
Methine Proton (δ ~5.9 ppm): This proton is attached to the carbon bearing both the phenyl group and the oxygen of the acetate group. The deshielding effect of both the aromatic ring and the electronegative oxygen atom causes this proton to resonate at a relatively downfield chemical shift. The signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).
-
Acetyl Methyl Protons (δ ~2.1 ppm): The three protons of the acetyl methyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Their proximity to the electron-withdrawing carbonyl group shifts their signal downfield compared to a typical alkane methyl group.
-
Methyl Protons (δ ~1.5 ppm): These three protons are on the methyl group attached to the methine carbon. They are coupled to the single methine proton, resulting in a doublet (n+1 rule, 1+1=2).
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~142 | Aromatic carbon (quaternary, C-CH) |
| ~128.5 | Aromatic carbons (ortho and para CH) |
| ~127.5 | Aromatic carbon (meta CH) |
| ~126 | Aromatic carbon (ipso) |
| ~72 | Methine carbon (-CH-) |
| ~22 | Acetyl methyl carbon (-COCH₃) |
| ~21 | Methyl carbon (-CHCH₃) |
Interpretation:
-
Carbonyl Carbon (δ ~170 ppm): The carbon of the carbonyl group is highly deshielded due to the double bond to an electronegative oxygen atom, causing it to appear at the lowest field.
-
Aromatic Carbons (δ ~126-142 ppm): The six carbons of the phenyl group resonate in the typical aromatic region. The quaternary carbon attached to the ethyl acetate moiety is the most downfield of this group. The other aromatic carbons show distinct signals based on their position relative to the substituent.
-
Methine Carbon (δ ~72 ppm): The carbon atom bonded to the oxygen of the ester and the phenyl group is significantly deshielded by the electronegative oxygen.
-
Methyl Carbons (δ ~21-22 ppm): The two methyl carbons appear at the highest field (most shielded). The acetyl methyl carbon is slightly more deshielded due to the adjacent carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: Acquiring an FTIR Spectrum
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is often employed.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. The number of scans can be averaged to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for FTIR spectral acquisition using ATR.
IR Spectral Data and Interpretation
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3030 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch | Ester |
| ~1600, ~1495 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Ester |
| ~700, ~760 | C-H bend | Monosubstituted benzene |
Interpretation:
-
C-H Stretching (2980-3030 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic methyl and methine groups.
-
C=O Stretching (~1740 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group (C=O) in the ester functionality.
-
C=C Stretching (~1495-1600 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretching (~1240 cm⁻¹): This strong absorption is attributed to the stretching vibration of the C-O single bond of the ester group.
-
C-H Bending (700-760 cm⁻¹): The sharp peaks in this "fingerprint" region are characteristic of the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.
Experimental Protocol: Acquiring a Mass Spectrum
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.
Materials:
-
This compound sample, diluted in a suitable solvent (e.g., dichloromethane or hexane)
-
GC-MS instrument equipped with an appropriate capillary column
Procedure:
-
Sample Injection: A small volume (typically 1 µL) of the diluted sample is injected into the heated inlet of the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Ionization: As the separated components elute from the column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectral Data and Interpretation
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Notes |
| 164 | [C₁₀H₁₂O₂]⁺• | Molecular ion (M⁺•) |
| 122 | [C₈H₁₀O]⁺• | Loss of ketene (CH₂=C=O) |
| 105 | [C₇H₅O]⁺ | Loss of -OCH₃ and H |
| 104 | [C₈H₈]⁺• | Loss of acetic acid (CH₃COOH) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [CH₃CO]⁺ | Acylium ion (base peak) |
Interpretation and Fragmentation Pathways:
The molecular ion at m/z 164 confirms the molecular weight of this compound. The fragmentation pattern provides valuable structural information.
-
Formation of the Acylium Ion (m/z 43): The most intense peak in the spectrum (the base peak) is typically at m/z 43. This corresponds to the highly stable acylium ion ([CH₃CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and the oxygen attached to the phenylethyl group.
-
Loss of Acetic Acid (m/z 104): A significant peak at m/z 104 results from the loss of a neutral acetic acid molecule (60 Da) from the molecular ion. This is a common fragmentation pathway for esters.
-
Formation of the Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of the phenyl cation, formed by the cleavage of the bond between the phenyl group and the rest of the molecule.
-
Other Fragments: The peaks at m/z 122 and 105 represent other fragmentation pathways involving rearrangements.
Diagram: Mass Spectrometry Fragmentation of this compound
Caption: Major fragmentation pathways of this compound in MS.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers unique and complementary information. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. For researchers, scientists, and professionals in drug development, a thorough understanding of these spectral data and their interpretation is essential for ensuring the identity, purity, and quality of this compound in their applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
MassBank of North America. (n.d.). Spectrum HMDB0032620_c_ms_101232 for this compound. MoNA. Retrieved January 5, 2026, from [Link]
-
Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (2023, October 29). Chemical shift. Retrieved January 5, 2026, from [Link]
-
University of Calgary. (n.d.). Ch13 - IR Spectroscopy. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved January 5, 2026, from [Link]
Sources
An In-depth Technical Guide to 1-Phenylethyl Acetate: From Discovery to Modern Applications
This guide provides a comprehensive overview of 1-phenylethyl acetate, a significant aroma chemical, from its historical emergence to its current applications and synthesis methodologies. It is intended for researchers, scientists, and professionals in the fields of chemistry, fragrance, flavor, and drug development.
Section 1: Emergence and Historical Significance
The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its emergence is intrinsically linked to the rise of synthetic organic chemistry and the burgeoning fragrance industry in the late 19th and early 20th centuries. The quest to recreate the elusive scent of gardenia, a flower from which natural essential oil extraction is notoriously difficult and commercially unviable, spurred the development of synthetic substitutes.[1] this compound, with its powerful, green, and floral notes reminiscent of gardenia, became a cornerstone in crafting these fragrances.[2][3]
Its importance is highlighted by its use in iconic perfumes. For instance, styrallyl acetate, a common synonym for this compound, was a key component in Coty's "L'Aimant" and later in "Ma Griffe" by Carven, created by the legendary perfumer Jean Carles in 1946.[4] This demonstrates its established role in high-end perfumery by the mid-20th century. The development of synthetic routes to such compounds was a pivotal moment, democratizing access to previously rare and expensive scents and revolutionizing the art of perfumery.[5][6]
Section 2: Physicochemical Properties and Structural Elucidation
This compound (C₁₀H₁₂O₂) is a carboxylic ester with a molecular weight of 164.20 g/mol .[7] It is also known by several synonyms, including styrallyl acetate, gardenol, and methylbenzyl acetate.[8] This colorless to pale yellow liquid is characterized by a powerful and diffusive green, floral, and fruity aroma, often with a nuance of rhubarb.[9]
| Property | Value | Source |
| CAS Number | 93-92-5 | [8] |
| Molecular Formula | C₁₀H₁₂O₂ | [7] |
| Molecular Weight | 164.20 g/mol | [7] |
| Boiling Point | 212 °C at 1013 hPa | Sigma-Aldrich |
| Melting Point | -60 °C | Sigma-Aldrich |
| Density | 1.03 g/cm³ at 20 °C | Sigma-Aldrich |
| Flash Point | 91 °C | Sigma-Aldrich |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | PubChem |
The structure of this compound features a chiral center at the benzylic carbon, leading to the existence of two enantiomers, (R)-(+)-1-phenylethyl acetate and (S)-(-)-1-phenylethyl acetate. These enantiomers exhibit distinct olfactory properties. The (R)-enantiomer is described as having a more floral, jasmine, and gardenia-like aroma, while the (S)-enantiomer possesses a greener, fresher, and strawberry-like scent.[9] In most commercial applications, the racemic mixture is used.
Section 3: Evolution of Synthesis Methodologies
The synthesis of this compound has evolved significantly, driven by the demand for more efficient, cost-effective, and environmentally benign processes.
Traditional Synthesis: A Two-Step Approach
The classical and still widely used industrial method for producing this compound involves a two-step process:
-
Hydrogenation of Acetophenone: Acetophenone is catalytically hydrogenated to produce 1-phenylethanol. This reaction is a cornerstone of industrial organic synthesis and its development can be traced back to the pioneering work of Paul Sabatier on catalytic hydrogenation in the early 20th century.
-
Esterification of 1-Phenylethanol: The resulting 1-phenylethanol is then esterified with acetic acid or acetic anhydride to yield this compound.[3][10]
This traditional pathway, while effective, has drawbacks, including the use of potentially hazardous reagents and the generation of byproducts.[3]
Acetophenone [label="Acetophenone"]; Hydrogen [label="H₂"]; Catalyst1 [label="Catalyst (e.g., Ni, Pd)", shape=ellipse, fillcolor="#FBBC05"]; Phenylethanol [label="1-Phenylethanol"]; Acetic_Acid [label="Acetic Anhydride / Acetic Acid"]; Catalyst2 [label="Acid Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Phenylethyl_Acetate [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
{Acetophenone, Hydrogen, Catalyst1} -> Phenylethanol [label="Hydrogenation"]; {Phenylethanol, Acetic_Acid, Catalyst2} -> Phenylethyl_Acetate [label="Esterification"]; }
Caption: Traditional two-step synthesis of this compound.Modern "Green" Synthesis Routes
In recent years, a strong emphasis on green chemistry has led to the development of more sustainable and efficient methods for synthesizing this compound.
A more atom-economical approach involves the direct addition of acetic acid to styrene in the presence of a catalyst, such as a rare earth halogenate salt.[11] This one-step process simplifies the procedure, utilizes readily available and inexpensive raw materials, and reduces waste, making it an attractive option for industrial production.[3]
Styrene [label="Styrene"]; Acetic_Acid [label="Acetic Acid"]; Catalyst [label="Catalyst (e.g., Rare Earth Salt)", shape=ellipse, fillcolor="#FBBC05"]; Phenylethyl_Acetate [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
{Styrene, Acetic_Acid, Catalyst} -> Phenylethyl_Acetate [label="One-Step Addition"]; }
Caption: Atom-economical one-step synthesis from styrene.For the production of enantiomerically pure this compound, enzymatic kinetic resolution has emerged as a powerful and environmentally friendly technique. This method utilizes lipases, such as those from Candida antarctica (Novozym 435), to selectively acylate one enantiomer of racemic 1-phenylethanol, allowing for the separation of the chiral ester and the remaining unreacted alcohol.[12] This biocatalytic approach operates under mild conditions and offers high enantioselectivity.[12]
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
-
Materials: (±)-1-Phenylethanol, vinyl acetate, Novozym 435 (immobilized lipase B from Candida antarctica), n-hexane (or other suitable organic solvent).
-
Procedure: a. In a sealed reaction vessel, dissolve (±)-1-phenylethanol (1 equivalent) in n-hexane. b. Add vinyl acetate (excess, e.g., 5 equivalents) as the acyl donor. c. Add Novozym 435 (e.g., 40 mg/mL). d. Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with agitation. e. Monitor the reaction progress by gas chromatography (GC) to determine the conversion and enantiomeric excess of the product and remaining substrate. f. Upon reaching the desired conversion (typically around 50% for optimal enantiomeric excess of the remaining alcohol), stop the reaction by filtering off the immobilized enzyme. g. The product, (R)-1-phenylethyl acetate, and the unreacted (S)-1-phenylethanol can be separated by column chromatography.
Section 4: Applications in Industry
The unique olfactory profile of this compound has led to its widespread use in several industries.
Fragrance Industry
This is the primary application of this compound. It is an indispensable component in the creation of floral fragrances, particularly gardenia and tuberose.[3][13] Its green and fruity notes also make it a valuable ingredient in jasmine, hyacinth, lily of the valley, and magnolia accords.[13] It can be used to impart a "sharp" and fresh top note to a variety of perfume compositions.[3]
Flavor Industry
This compound is used as a flavoring agent in a variety of food products, including beverages, candies, and baked goods.[13] It contributes a fruity and floral character, enhancing the taste profiles of apple, pineapple, apricot, and peach flavors.[3]
Other Industrial Uses
Due to its good solvency, this compound can also be used as a solvent in various chemical processes.[8]
Section 5: Future Outlook
The future of this compound production is likely to be shaped by the continued drive towards sustainability and the demand for enantiomerically pure compounds. Research is ongoing to develop more efficient and recyclable catalysts for one-step synthesis methods. Furthermore, the exploration of novel biocatalysts and the optimization of enzymatic processes will be crucial for the cost-effective production of chiral this compound, opening up new possibilities for its use in fine fragrance and specialty applications.
References
-
Bon Parfumeur. (n.d.). Gardenia fragrance. Retrieved from [Link]
-
A Brief History Of Gardenia Perfume, featuring our gal THIS LOVE OF MI. (2023, February 12). THIS LOVE OF MINE. Retrieved from [Link]
-
Pajaujis Anonis, D. (2016, April 8). Gardenia in Perfumery. Perfumer & Flavorist. Retrieved from [Link]
- Pajaujis Anonis, D. (1983). Gardenia in Perfumery. Perfumer & Flavorist, 8(October/November), 31-36.
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
-
Wikiparfum. (n.d.). Gardenia perfume ingredient. Retrieved from [Link]
-
ScenTree. (n.d.). Styrallyl acetate (CAS N° 93-92-5). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of styrallyl acetate. Retrieved from [Link]
-
Ma, J. J. (2014). Study On The Synthesis Of Styrallyl Acetate. Globe Thesis. Retrieved from [Link]
- CN102424650B - Preparation technology of styrallyl acetate. (n.d.). Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62341, this compound. Retrieved from [Link]
- Xu, D. G., Wang, J. Y., & Jiang, C. J. (2022). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12.
-
ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
- CN102079701A - Method for producing styrallyl acetate. (n.d.). Google Patents.
- Corey, E. J., & Czako, B. (2007). The Logic of Chemical Synthesis. John Wiley & Sons.
- CN103553914A - Phenylethyl acetate synthesis method. (n.d.). Google Patents.
-
Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]
- Corey, E. J., & Kurti, L. (2013). Enantioselective Chemical Synthesis. Elsevier.
-
NobelPrize.org. (2026, January 2). The logic of chemical synthesis. Retrieved from [Link]
Sources
- 1. wikiparfum.com [wikiparfum.com]
- 2. bonparfumeur.com [bonparfumeur.com]
- 3. globethesis.com [globethesis.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. recreationbeauty.com [recreationbeauty.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]
- 9. ScenTree - Styrallyl acetate (CAS N° 93-92-5) [scentree.co]
- 10. CN102079701A - Method for producing styrallyl acetate - Google Patents [patents.google.com]
- 11. CN102424650B - Preparation technology of styrallyl acetate - Google Patents [patents.google.com]
- 12. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 13. echemi.com [echemi.com]
1-Phenylethyl acetate and its role as a fragrance ingredient
An In-Depth Technical Guide to 1-Phenylethyl Acetate as a Fragrance Ingredient
Authored by: Gemini, Senior Application Scientist
Abstract: this compound, also known as styralyl acetate, is a pivotal ester in the flavor and fragrance industries, prized for its potent, green, and floral-fruity aroma. This technical guide provides a comprehensive overview for researchers, chemists, and formulation scientists. It delves into the physicochemical properties, synthesis methodologies, analytical quality control protocols, fragrance applications, and safety regulations governing this compound. The narrative emphasizes the causality behind experimental choices and provides actionable, field-proven protocols.
Introduction and Chemical Identity
This compound (CAS No. 93-92-5; FEMA No. 2684) is an organic ester formed from 1-phenylethanol and acetic acid.[1][2] Its characteristic scent profile, often described as reminiscent of gardenia, green, and leafy notes with a fruity nuance, makes it a versatile ingredient in perfumery and flavor chemistry.[3] While it can be synthesized, its natural occurrence has been confirmed in sources like clove buds (Syzygium aromaticum), cocoa pulp, and grape hyacinth flowers, lending it to "natural" labeling when isolated from these sources.[4][5] Functionally, it is classified as a fragrance and flavoring agent.[1][6]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, formulation, and performance. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 93-92-5 | [1] |
| FEMA Number | 2684 | [1][7] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][8] |
| Odor Profile | Fruity, green, floral (gardenia), leafy, with honey notes | [1][3] |
| Boiling Point | 212 °C at 1013 hPa; 94-95 °C at 12 mm Hg | [1] |
| Melting Point | -60 °C | [7] |
| Density | 1.020–1.035 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.492–1.504 at 20 °C | [1][8] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [1][3] |
| Flash Point | 91 °C (196 °F) | [9] |
| Vapor Pressure | 5.5 Pa at 20 °C | [7] |
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be achieved through several routes, each with distinct advantages concerning yield, purity, cost, and environmental impact. The choice of method is dictated by the desired scale, enantiomeric purity, and "green chemistry" considerations.
Classical Synthesis: Fischer-Speier Esterification
This is the conventional acid-catalyzed esterification between 1-phenylethanol and acetic acid. The reaction is reversible, necessitating strategies to shift the equilibrium toward the product, such as using an excess of one reactant or removing the water byproduct.[10]
Mechanism: The reaction proceeds via protonation of the acetic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), enhancing its electrophilicity. The nucleophilic oxygen of 1-phenylethanol then attacks the carbonyl carbon, followed by proton transfer and elimination of a water molecule to yield the ester.
Caption: Fischer esterification mechanism for this compound.
Experimental Protocol: Fischer Esterification
-
Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, condenser, and heating mantle. Ensure all glassware is thoroughly dry.
-
Reagent Charging: To the flask, add 1-phenylethanol (1.0 eq), glacial acetic acid (2.0-3.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the alcohol weight). Causality: Using excess acetic acid shifts the reaction equilibrium towards the product side.
-
Reflux: Heat the mixture to a gentle reflux (approx. 110-120 °C) for 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).[10]
-
Work-up: Cool the mixture to room temperature. Carefully pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Neutralization: Wash the combined organic layers sequentially with a 5% sodium bicarbonate solution until effervescence ceases (to neutralize excess acetic and sulfuric acids), followed by a brine wash. Causality: This neutralization is critical to prevent product hydrolysis and remove acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain high-purity this compound.[1]
Green Synthesis: Enzymatic Kinetic Resolution
Enzymatic synthesis offers a sustainable alternative, operating under mild conditions with high selectivity. Lipases, particularly immobilized Candida antarctica lipase B (Novozym 435), are highly effective catalysts for the transesterification of 1-phenylethanol.[11][12] This method is also ideal for producing enantiomerically pure versions of the acetate, as lipases often show high stereoselectivity.[12][13]
Mechanism: The reaction typically follows a Ping-Pong Bi-Bi mechanism. The lipase's active site first acylates from an acyl donor (e.g., vinyl acetate), releasing the donor's alcohol/enol portion. The acylated enzyme then transfers the acetyl group to 1-phenylethanol, regenerating the enzyme and releasing the final ester product.[14] Using an enol ester like vinyl acetate makes the reaction effectively irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde, driving the reaction to completion.[11][12]
Sources
- 1. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]
- 3. scent.vn [scent.vn]
- 4. Investigations into the Natural Occurrence of this compound (Styrallyl Acetate) [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scirp.org [scirp.org]
- 12. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1-Phenylethyl Acetate in the Flavor Industry: A Technical Guide
Abstract: 1-Phenylethyl acetate, also known by synonyms such as styralyl acetate and gardenol, is a pivotal aroma chemical in the flavorist's palette. Possessing a complex and powerful odor profile characterized by green, floral, and fruity notes, it serves as a versatile ingredient for building and enhancing a wide array of flavor profiles. This technical guide provides an in-depth exploration of this compound (FEMA No. 2684), detailing its chemical properties, organoleptic characteristics, synthesis methodologies, quality control procedures, and specific applications in the flavor industry. This document is intended for researchers, flavor chemists, and product development professionals seeking to leverage the unique sensory attributes of this compound.
Introduction to this compound
This compound (CAS 93-92-5) is a carboxylic ester recognized for its potent and multifaceted aroma.[1] Unlike its linear isomer, phenethyl acetate—known for its rosy, honey-like scent—this compound offers a sharper, greener, and distinctly floral character, often likened to gardenia, with underlying fruity nuances.[2][3] This aromatic distinction is due to the methyl group on the alpha-carbon of the ethyl chain, which introduces a chiral center and significantly modifies the molecule's interaction with olfactory receptors.
Its utility in the flavor industry stems from its ability to impart a fresh, natural-smelling lift to fruit flavors and to provide a rich, authentic floralcy to botanical profiles. It is classified as a GRAS (Generally Recognized as Safe) substance by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current levels of intake when used as a flavoring agent.[4]
Physicochemical and Regulatory Profile
A comprehensive understanding of a flavor ingredient's physical and chemical properties is fundamental to its effective application.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | α-Methylbenzyl acetate, Styrallyl acetate, Gardenol | [4][5] |
| CAS Number | 93-92-5 | [4] |
| FEMA Number | 2684 | [4] |
| JECFA Number | 801 | [4] |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.20 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | 212 °C (at 1013 hPa) | [7] |
| Density | 1.020 - 1.035 g/cm³ at 20°C | [4] |
| Refractive Index | 1.492 - 1.504 at 20°C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |
| Regulatory Status | FEMA GRAS; JECFA approved; 21 CFR 172.515 | [4] |
Organoleptic Characteristics and Sensory Evaluation
The sensory profile of this compound is its most critical attribute for flavor applications. Its odor is potent and requires significant dilution for proper evaluation.
-
Odor Profile: At full strength, the odor is sharp and penetrating. Upon dilution, it reveals a powerful, diffusive, and sweet-green floral aroma, most commonly associated with gardenia.[2] It also possesses distinct fruity notes, sometimes described as rhubarb-like, and a leafy quality.[3]
-
Taste Profile: The taste is described as gardenia, green, and leafy.[2] It can have a bitter, acrid initial taste that becomes more interesting and fruity upon dilution, contributing to complex flavor profiles.[8]
Protocol for Sensory Evaluation
To ensure consistent and accurate assessment, a structured sensory evaluation protocol is essential. This protocol is designed to mitigate sensory fatigue and provide a common language for describing the ingredient's attributes.
Objective: To characterize the odor and taste profile of this compound.
Materials:
-
This compound (flavor grade)
-
Odor-free solvent (e.g., propylene glycol, ethanol, or fractionated coconut oil)
-
Glass vials with caps
-
Perfumer's smelling strips
-
Deionized water (for taste evaluation)
-
Unsalted crackers (for palate cleansing)
Procedure:
-
Preparation of Dilutions:
-
Prepare a 10% solution of this compound in the chosen solvent.
-
From the 10% solution, prepare serial dilutions to 1.0%, 0.1%, and 0.01%. Label each vial clearly. Allow solutions to equilibrate for at least one hour.
-
-
Odor Evaluation:
-
Dip a clean smelling strip into the 0.01% dilution, ensuring not to oversaturate.
-
Wave the strip approximately 2-3 inches from the nose and inhale gently. Record initial impressions.
-
Evaluate the strip again after 1 minute, 5 minutes, and 30 minutes to assess the evolution of the aroma (top, middle, and base notes).
-
Repeat the process with the 0.1% and 1.0% solutions, allowing for a 5-minute break between each concentration to prevent olfactory fatigue. Use a palate cleanser (smelling un-fragranced air or one's own skin) between samples.
-
-
Taste Evaluation (for trained panelists):
-
Prepare a 10 ppm solution of this compound in deionized water.
-
Take a small sip (approx. 5 mL), swirl it in the mouth for 5-10 seconds, and expectorate.
-
Record the flavor profile, noting initial impact, mid-notes, and aftertaste.
-
Rinse the palate thoroughly with deionized water and wait at least 10 minutes before evaluating another sample.
-
-
Descriptor Panel:
-
Panelists should score the intensity of the following attributes on a scale from 0 (not perceived) to 10 (very strong):
-
Aroma: Green, Floral (Gardenia), Fruity (Berry, Rhubarb), Leafy, Sharp/Pungent.
-
Taste: Green, Floral, Fruity, Bitter, Astringent.
-
-
Applications in Flavor Formulations
The sharp, green-floral character of this compound makes it a highly effective modifier and enhancer in a variety of fruit and floral flavors. It provides a "top note" lift, adding brightness and a sense of authenticity.
Typical Use Level: 0.5 - 5 ppm as consumed.[9]
Fruit Flavors
-
Stone Fruits (Peach, Apricot, Plum): In peach and apricot flavors, it introduces a fresh, green, slightly floral note that mimics the complexity of the natural fruit, moving the profile away from a simple "canned" or "jammy" character. It helps to build the characteristic "fuzziness" of a peach.[9]
-
Tropical Fruits (Pineapple): It imparts a sharp, green top note that is crucial for a realistic fresh pineapple flavor, cutting through the sweetness of other esters and lactones.[8][9]
-
Berries (Raspberry, Strawberry): In raspberry, it enhances the seedy, green aspect, providing a more natural and less confectionary profile.[9] The (S)-enantiomer, in particular, is noted to have a strawberry-like, green character.[3]
-
Rhubarb: Its inherent green, fruity, and slightly tart notes make it a natural component for building rhubarb flavors.[9]
Floral & Other Flavors
-
Floral Flavors (Gardenia, Tuberose, Jasmine): This is a primary application. This compound is a key building block for gardenia and tuberose essences, providing their characteristic powerful, sweet, and green floralcy.[8]
-
Beverages: In teas and other beverages, it can add a sophisticated floral lift and a hint of fruitiness.
-
Confectionery: Used at low levels in hard candies and gummies to provide bright top notes to fruit flavors.
Synergy and Pairing
The art of flavor creation lies in the synergy between ingredients. This compound pairs exceptionally well with:
-
Lactones: Gamma-undecalactone (peach), gamma-decalactone (apricot), and other fruity lactones. The greenness of this compound balances the creamy, ripe notes of the lactones.
-
Fruity Esters: Complements other esters like ethyl butyrate (fruity), isoamyl acetate (banana), and ethyl-2-methyl butyrate (apple) by adding complexity and a green dimension.
-
Floral Chemicals: Works in concert with benzyl acetate, linalool, and its isomer phenethyl alcohol to create rich, multi-dimensional floral bouquets.
Synthesis and Manufacturing
This compound can be produced through both traditional chemical synthesis and modern biocatalytic methods. The choice of method often depends on the desired regulatory status ("Natural" vs. "Synthetic") and enantiomeric purity.
Chemical Synthesis Workflow
The most common laboratory and industrial synthesis is the acid-catalyzed esterification (Fischer esterification) of 1-phenylethanol with an acetylating agent like acetic anhydride or acetic acid.[3]
Diagram: Chemical Synthesis Workflow for this compound.
Representative Protocol (Esterification with Acetic Anhydride):
-
Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1.0 mole of 1-phenylethanol.
-
Catalyst Addition: Slowly add a catalytic amount (e.g., 0.05 moles) of concentrated sulfuric acid with stirring.
-
Reactant Addition: Add 1.1 moles of acetic anhydride dropwise to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic anhydride), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield high-purity this compound.
Enzymatic Synthesis (Biocatalysis)
For applications requiring a "Natural" label, enzymatic synthesis is the preferred method. This often involves the transesterification of a racemic alcohol using a lipase enzyme, which can exhibit high enantioselectivity.
Diagram: Enantioselective Enzymatic Synthesis Workflow.
Experimental Protocol (Based on Xu et al., 2022): [7]
-
Setup: In a temperature-controlled shaker vessel, combine 100 mmol/L of racemic 1-phenylethanol, 500 mmol/L of vinyl acetate (as the acyl donor), and n-hexane as the solvent.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of 40 mg/mL.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) in a shaker (e.g., 200 rpm) for 24 hours.
-
Monitoring: Withdraw samples periodically. Analyze the conversion to this compound and the enantiomeric excess of the product and remaining substrate by chiral Gas Chromatography (GC).
-
Workup: After the reaction, filter to recover the immobilized enzyme for reuse. The resulting solution containing the product and unreacted alcohol can be separated by distillation or column chromatography.
Quality Control and Analysis
Ensuring the purity and consistency of this compound is critical for its use in flavors. A robust quality control (QC) program typically relies on a combination of physical measurements and chromatographic analysis.
Typical Specifications for Flavor-Grade this compound:
| Parameter | Specification | Method |
| Purity (Assay) | ≥ 98.0 % | Gas Chromatography (GC-FID) |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Odor | To match standard | Olfactory Panel |
| Specific Gravity @ 20°C | 1.0210 - 1.0350 | Densitometry |
| Refractive Index @ 20°C | 1.4920 - 1.5000 | Refractometry |
| Acid Value | ≤ 5.0 mg KOH/g | Titration |
Protocol for GC-FID Analysis
Objective: To determine the purity of this compound and quantify key impurities.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent, with Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.32 mm x 0.25 µm (or equivalent non-polar column).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Procedure:
-
Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent like ethanol or acetone.
-
Analysis: Inject the diluted sample into the GC.
-
Data Processing: Integrate the resulting chromatogram. Purity is calculated as the area of the this compound peak divided by the total area of all peaks (Area % method). Identify and quantify known impurities (e.g., 1-phenylethanol) against a reference standard.
Conclusion
This compound is a high-impact aroma chemical with a unique sensory profile that makes it invaluable in the creation of fruit and floral flavors. Its sharp, green, and powerful gardenia-like character provides a fresh, natural lift that is difficult to replicate with other materials. A thorough understanding of its organoleptic properties, application synergies, and analytical parameters allows flavor chemists and product developers to use it with precision, crafting vibrant and authentic taste experiences for a wide range of food and beverage products. As consumer demand for natural and complex flavors continues to grow, both chemically synthesized and bio-catalyzed this compound will remain a cornerstone of the modern flavorist's palette.
References
-
ScenTree. (n.d.). Styrallyl acetate (CAS N° 93-92-5). Retrieved January 6, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of styrallyl acetate. Retrieved January 6, 2026, from [Link]
-
Xu, D.G., Wang, J.Y., & Jiang, C.J. (2022). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. doi: 10.4236/oalib.1109047. Available from [Link]
- Google Patents. (n.d.). CN102079701A - Method for producing styrallyl acetate.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Ottokemi. (n.d.). Phenylethyl acetate, 99%. Retrieved January 6, 2026, from [Link]
-
Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Retrieved January 6, 2026, from [Link]
-
Elan Chemical Company, Inc. (2019). PRODUCT SPECIFICATIONS: STYRALLYL ACETATE NATURAL. Retrieved January 6, 2026, from [Link]
-
The Good Scents Company. (n.d.). phenethyl acetate. Retrieved January 6, 2026, from [Link]
-
Scentspiracy. (n.d.). Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery. Retrieved January 6, 2026, from [Link]
-
MySkinRecipes. (n.d.). Styralyl Acetate (FEMA‑2684) – Green/Floral Fruity. Retrieved January 6, 2026, from [Link]
-
Eternis Fine Chemicals Ltd. (2015). PRODUCT SPECIFICATION: STYRALLYL ACETATE. Retrieved January 6, 2026, from [Link]
-
Axxence Corporation. (2025). Quality Assurance Standard Specifications Sheet: Styrallyl Acetate. Retrieved January 6, 2026, from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB010563). Retrieved January 6, 2026, from [Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 88(3), 337-339. Available from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Zhang, Z., Jin, Z., & Shan, Y. (2005). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2005(6), 373-375.
-
Studylib.net. (n.d.). Ester Synthesis Lab: Acetic Anhydride Experiment. Retrieved January 6, 2026, from [Link]
-
The Good Scents Company. (n.d.). phenethyl acetate. Retrieved January 6, 2026, from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). PHENETHYL ACETATE. Retrieved January 6, 2026, from [Link]
-
RTBfoods Manual - Part 1- Sensory Analysis. (2020). Retrieved January 6, 2026, from [Link]
- Rothkopf, I., & Granvogl, M. (2024). Conching of dark chocolate – Processing impacts on aroma-active volatiles and viscosity of plastic masses. Food Chemistry, 461, 139988.
- Adams, T. B., et al. (2005). The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1179-1214.
- Mo, E. K., et al. (2003). Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts. Journal of the Korean Society for Applied Biological Chemistry, 46(2), 154-159.
- Detection Thresholds for Phenyl Ethyl Alcohol Using Serial Dilutions in Different Solvents. Chemical Senses, 27(8), 733-737.
-
The concentration of (A) ethyl acetate, (B) isoamyl acetate and (C) phenylethyl acetate in model wines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. Method for synthesizing styrallyl acetate from acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]
- 3. ScenTree - Styrallyl acetate (CAS N° 93-92-5) [scentree.co]
- 4. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. eternis.com [eternis.com]
- 7. CN102424650B - Preparation technology of styrallyl acetate - Google Patents [patents.google.com]
- 8. uakron.edu [uakron.edu]
- 9. axxence.de [axxence.de]
- 10. elan-chemical.com [elan-chemical.com]
An In-Depth Technical Guide to 1-Phenylethyl Acetate as a High-Performance Solvent in Organic Synthesis
Executive Summary
In the continuous pursuit of efficiency, safety, and sustainability in organic synthesis, the choice of solvent remains a critical parameter that dictates reaction outcomes, scalability, and environmental impact. This guide introduces 1-phenylethyl acetate (also known as styralyl acetate), a compound traditionally recognized for its role in the fragrance and flavor industries, as a compelling and under-explored solvent for modern chemical applications. Possessing a unique combination of moderate polarity, a high boiling point, low toxicity, and excellent stability, this compound presents itself as a high-performance medium for a variety of organic transformations. This whitepaper provides a comprehensive analysis of its physicochemical properties, evaluates its potential in specific synthetic applications, discusses its alignment with green chemistry principles, and offers practical guidance on its handling and use. It is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit of versatile and sustainable solvent systems.
The Imperative for Novel Solvents in Modern Synthesis
The solvents used in organic synthesis are not merely inert media but active participants that influence solubility, reactivity, and reaction pathways. For decades, the field has relied on a conventional portfolio of solvents, many of which are now under scrutiny due to concerns regarding toxicity, environmental persistence, and operational hazards. This has catalyzed a search for safer, more sustainable alternatives that do not compromise on performance.
This compound emerges as a promising candidate in this context. While extensively used as a fragrance, its inherent properties—an aromatic ester with a high boiling point and favorable safety profile—warrant a thorough evaluation of its capabilities as a reaction solvent. This guide aims to bridge that knowledge gap by providing a detailed technical overview based on its known characteristics.
Core Physicochemical & Solvent Properties
A solvent's utility is defined by its physical and chemical properties. This compound exhibits a profile that makes it suitable for a broad range of applications, particularly those requiring elevated temperatures and a non-protic environment.
Its moderate polarity, arising from the ester group and the phenyl ring, allows it to dissolve a wide array of organic compounds[1]. It is classified as a combustible liquid, which indicates a lower fire hazard compared to highly volatile solvents like diethyl ether or acetone[2]. Its stability under normal conditions is a significant asset for consistent performance in various formulations[3].
A summary of its key properties is presented below:
| Property | Value | Significance in Synthesis | Source(s) |
| CAS Number | 93-92-5 | Unique Identifier | [3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | Basic Chemical Information | [3][4] |
| Molecular Weight | 164.20 g/mol | Stoichiometric Calculations | [4] |
| Appearance | Colorless to pale yellow liquid | Quality and Purity Indicator | [3] |
| Boiling Point | 212-222 °C (at 1013 hPa) | Enables high-temperature reactions; facilitates easy removal of lower-boiling impurities. | [3][5] |
| Melting Point | -60 °C | Wide liquid range, suitable for low-temperature applications. | [5] |
| Density | ~1.03 g/cm³ (at 20 °C) | Important for process engineering and reaction volume calculations. | |
| Flash Point | 92.5 - 95 °C (closed cup) | Indicates lower flammability and safer handling compared to volatile solvents. | [6] |
| Autoignition Temp. | 450 °C | High thermal stability, reducing risk of ignition without an external source. | |
| Water Solubility | Insoluble | Useful for biphasic reactions and simplifies aqueous workups. | [4][5][7] |
| Organic Solubility | Soluble in oils and organic solvents | Broad applicability for dissolving diverse organic reagents and substrates. | [4][5][7] |
| Toxicity (LD₅₀) | > 5000 mg/kg (oral, rabbit) | Low acute toxicity profile, contributing to a safer lab environment. | [5] |
Potential Applications in Organic Synthesis: A Prospective Analysis
While specific documented use cases as a primary reaction solvent are not widespread, the physicochemical properties of this compound strongly suggest its suitability for several classes of organic reactions.
3.1 High-Temperature Esterifications and Transesterifications
The high boiling point of this compound makes it an ideal medium for reactions requiring significant thermal energy. In esterification and transesterification reactions, elevated temperatures can accelerate reaction rates and help drive equilibrium towards the product side, often by allowing for the removal of volatile byproducts like water or low-boiling alcohols. As an ester itself, this compound offers excellent chemical compatibility for such transformations.
3.2 Polymer and Resin Synthesis
The production of polymers and resins frequently involves reactions that must be maintained at high temperatures for extended periods to achieve desired molecular weights and material properties[1]. This compound's thermal stability and low vapor pressure at typical reaction temperatures make it a safer and more efficient choice than lower-boiling solvents, minimizing solvent loss and maintaining stable reaction conditions.
3.3 Biocatalysis and Enzymatic Transformations
The field of biocatalysis often requires solvents that can dissolve organic substrates without denaturing the enzyme catalyst. While many enzymatic reactions occur in aqueous media, non-aqueous enzymology is a powerful tool for shifting reaction equilibria and enabling new transformations[8]. With its low toxicity and moderate polarity, this compound could serve as a suitable medium for certain lipases and esterases, which are known to function in organic environments[8]. Its use as a substrate in enantioselective hydrolysis reactions demonstrates its compatibility with enzymatic systems[2][9].
Green Chemistry & Sustainability Profile
This compound aligns with several key principles of green chemistry, making it an attractive option for sustainable process development.
-
Safety: Its high flash point and low acute toxicity reduce the risks associated with handling, storage, and accidental exposure[5][6].
-
High Atom Economy Synthesis: Modern synthesis routes allow for its production with high atom economy. For instance, the direct, one-step addition reaction of styrene and acetic acid is an atom-economical method that minimizes waste[10][11].
-
Biocatalytic Production: The synthesis of this compound can be achieved through enzymatic kinetic resolution, a process that operates under mild conditions and offers high selectivity, further enhancing its green credentials[8].
Below is a conceptual diagram illustrating a common synthetic pathway.
Caption: A common two-step synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis of this compound
To provide a practical, validated experimental context, this section details a protocol for the synthesis of this compound via enzymatic kinetic resolution, adapted from the work of Li, et al.[8]. This procedure highlights the application of biocatalysis in producing the solvent itself.
Objective: To synthesize (R)-1-phenylethyl acetate from racemic 1-phenylethanol using Novozym 435 lipase.
Materials:
-
Racemic 1-phenylethanol (PE)
-
Vinyl acetate (acyl donor)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
n-Hexane (reaction solvent)
-
Microcentrifuge tubes (2 mL)
-
Thermostatic shaker
-
Gas chromatograph (GC) for analysis
Procedure:
-
Preparation: To a 2 mL microcentrifuge tube, add 100 mmol/L of 1-phenylethanol.
-
Solvent and Reagent Addition: Add n-hexane as the reaction solvent. Add vinyl acetate to a final concentration of 500 mmol/L.
-
Enzyme Addition: Add 40 mg/mL of Novozym 435 lipase to the reaction mixture.
-
Reaction Incubation: Place the sealed tube in a thermostatic shaker set to 60 °C and 200 r/min.
-
Reaction Time: Allow the reaction to proceed for 24 hours.
-
Workup and Analysis: After 24 hours, quench the reaction. The conversion and enantiomeric excess of the product, this compound, can be determined by taking an aliquot of the reaction mixture and analyzing it by chiral gas chromatography. The yield of this compound under these conditions was reported to be approximately 61.5%[8].
This protocol illustrates a green and highly selective method for producing chiral esters, underscoring the synergy between biocatalysis and the synthesis of valuable chemical compounds.
Caption: Workflow for the enzymatic synthesis of this compound.
Safety, Handling, and Disposal
As with any chemical, proper handling of this compound is essential. It is a combustible liquid and should be kept away from open flames, sparks, and hot surfaces[2].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat when handling the substance.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers[5][6].
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant[2].
Conclusion
This compound represents a significant, yet largely untapped, potential as a high-performance solvent in organic synthesis. Its advantageous physicochemical properties—high boiling point, moderate polarity, excellent stability, and a favorable safety profile—position it as a robust alternative to many conventional solvents. While its primary applications have been in other industries, the evidence strongly suggests its utility for high-temperature reactions, polymer synthesis, and potentially in non-aqueous biocatalysis. As the chemical industry continues to evolve towards greener and safer practices, the exploration and adoption of versatile solvents like this compound will be paramount. Further research into its performance across a wider range of reaction types is warranted and encouraged.
References
-
Li, W., et al. (2020). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Scirp.org. Available at: [Link]
-
Chem-Impex. (n.d.). This compound. Available at: [Link]
-
metasci. (n.d.). Safety Data Sheet this compound. Available at: [Link]
-
Benders, Y. A., et al. (2008). Esterase-catalyzed conversion of this compound. ResearchGate. Available at: [Link]
-
Lin, C.-H., et al. (2018). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. Available at: [Link]
-
Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Nanjing Chemical Material Corp. (n.d.). Styralyl Acetate. Available at: [Link]
-
ResearchGate. (n.d.). Biotransformation of racemic this compound 1 to 1-(R)-phenylethanol 2 and unreacted 1-(S)-phenylethyl acetate with cyanobacteria assistance. Available at: [Link]
-
The Good Scents Company. (n.d.). phenethyl acetate, 103-45-7. Available at: [Link]
- Google Patents. (n.d.). CN102079701A - Method for producing styrallyl acetate.
-
Ma, J. J. (2014). Study On The Synthesis Of Styrallyl Acetate. Globe Thesis. Available at: [Link]
- Google Patents. (n.d.). CN102424650B - Preparation technology of styrallyl acetate.
-
PCW. (2023). STYRALLYL ACETATE. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. directpcw.com [directpcw.com]
- 7. scent.vn [scent.vn]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. globethesis.com [globethesis.com]
- 11. CN102424650B - Preparation technology of styrallyl acetate - Google Patents [patents.google.com]
Basic reaction mechanism for 1-Phenylethyl acetate formation
An In-depth Technical Guide to the Synthesis of 1-Phenylethyl Acetate: Mechanisms and Practical Considerations
Authored by a Senior Application Scientist
Abstract
This compound is a chiral ester with significant applications in the fragrance, flavor, and pharmaceutical industries due to its characteristic fruity and floral aroma. Its synthesis is a cornerstone reaction in organic chemistry, often used to illustrate the principles of esterification. This technical guide provides an in-depth exploration of the primary reaction mechanisms for the formation of this compound, with a focus on both classical chemical methods and modern biocatalytic approaches. We will dissect the mechanistic underpinnings of Fischer-Speier esterification and enzyme-catalyzed acylation, offering field-proven insights into experimental design, optimization, and validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important transformation.
Introduction: The Significance of this compound
This compound, also known as styralyl acetate, exists as two enantiomers, (R)- and (S)-1-phenylethyl acetate. These enantiomers possess distinct olfactory properties, making their stereoselective synthesis a topic of considerable interest. The molecule serves as a valuable model compound for studying esterification reactions, which are fundamental processes in organic synthesis and drug development. Understanding the nuances of its formation allows for greater control over reaction outcomes, including yield, purity, and enantioselectivity.
This guide will focus on two primary synthetic routes: the acid-catalyzed Fischer-Speier esterification and the lipase-catalyzed transesterification. Each method presents unique advantages and challenges, which we will explore from both a mechanistic and practical standpoint.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the case of this compound, this involves the reaction of acetic acid with 1-phenylethanol.
The Core Mechanism: A Step-by-Step Analysis
The reaction proceeds via a nucleophilic acyl substitution mechanism, which is initiated by the protonation of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.
Here is a breakdown of the key mechanistic steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of acetic acid. This step is crucial as it activates the carbonyl group for nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 1-phenylethanol attacks the now highly electrophilic carbonyl carbon of the protonated acetic acid. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.
Caption: Figure 1: Fischer-Speier Esterification Mechanism
Experimental Protocol: A Validated Approach
The following protocol is a representative example for the synthesis of this compound via Fischer-Speier esterification.
Materials:
-
1-Phenylethanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 1-phenylethanol (0.1 mol) and glacial acetic acid (0.2 mol, 2 equivalents).
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise while swirling the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash successively with 50 mL of 5% sodium bicarbonate solution (to neutralize the excess acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation.
Causality and Field-Proven Insights
-
Excess Acetic Acid: The use of excess acetic acid shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield of the ester.
-
Catalyst Choice: While strong mineral acids are effective, they can also promote side reactions such as dehydration of the alcohol. Milder catalysts like p-toluenesulfonic acid can be employed to minimize these side products.
-
Water Removal: The removal of water as it is formed can also drive the reaction to completion. This can be achieved using a Dean-Stark apparatus.
-
Work-up Procedure: The sodium bicarbonate wash is critical for removing the acidic catalyst and unreacted acetic acid, which could otherwise co-distill with the product or cause decomposition during heating.
Enzymatic Synthesis: The Green Chemistry Alternative
The use of enzymes, particularly lipases, as catalysts for esterification offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. Lipase-catalyzed synthesis of this compound typically involves the transesterification of an acyl donor (like vinyl acetate or ethyl acetate) with 1-phenylethanol.
The Ping-Pong Bi-Bi Mechanism
The lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism, which involves a two-step process:
-
Acylation of the Enzyme: The acyl donor (e.g., vinyl acetate) binds to the active site of the lipase. The serine residue in the catalytic triad of the enzyme attacks the carbonyl carbon of the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the acyl donor (e.g., vinyl alcohol, which tautomerizes to acetaldehyde).
-
Deacylation by the Alcohol: The 1-phenylethanol then enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of the desired ester, this compound, and the regeneration of the free enzyme.
Caption: Figure 2: Lipase-Catalyzed Transesterification
Experimental Protocol: A Biocatalytic Approach
The following protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
1-Phenylethanol
-
Vinyl Acetate
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a sealed flask, dissolve 1-phenylethanol (10 mmol) and vinyl acetate (20 mmol, 2 equivalents) in 20 mL of anhydrous hexane.
-
Add the immobilized lipase (e.g., 100 mg of Novozym 435).
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The solvent is removed under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary.
Key Considerations for Biocatalysis
-
Choice of Acyl Donor: Vinyl acetate is often preferred as an acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed. This makes the reaction essentially irreversible and drives it towards completion.
-
Immobilization: Immobilized enzymes are generally more stable and easier to recover and reuse compared to their free counterparts, making the process more cost-effective and scalable.
-
Solvent Selection: The choice of solvent can significantly impact enzyme activity and stability. Non-polar organic solvents are typically used to minimize enzyme denaturation and unwanted side reactions.
-
Water Activity: While the reaction is carried out in an anhydrous medium, a small amount of water is often necessary to maintain the essential hydration layer of the enzyme and thus its catalytic activity.
Data Summary and Comparison
The following table summarizes typical reaction parameters for the two discussed methods.
| Parameter | Fischer-Speier Esterification | Lipase-Catalyzed Transesterification |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Lipase (e.g., Novozym 435) |
| Temperature | High (Reflux) | Mild (e.g., 40-50 °C) |
| Reaction Time | 2-3 hours | 24-48 hours |
| Typical Yield | 60-80% | >90% |
| Stereoselectivity | None (produces a racemic mixture) | High (can be enantioselective) |
| Work-up | Aqueous extraction, neutralization | Simple filtration |
| Environmental Impact | Use of strong acids and solvents | "Green" process, reusable catalyst |
Conclusion
The synthesis of this compound can be effectively achieved through both classical acid-catalyzed esterification and modern biocatalytic methods. The choice of method depends on the specific requirements of the application. Fischer-Speier esterification is a rapid and well-understood process suitable for producing racemic this compound. In contrast, lipase-catalyzed transesterification offers a milder, more environmentally friendly, and highly selective route, which is particularly advantageous for the synthesis of enantiomerically pure forms of the ester. A thorough understanding of the underlying mechanisms and practical considerations for each method is essential for successful synthesis and process optimization.
References
A Comprehensive Technical Guide to the Safe Handling of 1-Phenylethyl Acetate
Introduction
1-Phenylethyl acetate (CAS No. 93-92-5), also known as styralyl acetate, is an ester recognized for its pleasant, fruity, and floral aroma. This colorless to pale yellow liquid is utilized in the fragrance and flavor industries and serves as a versatile solvent and intermediate in organic synthesis, including pharmaceutical research and development.[1][2] Its utility in scientific applications necessitates a thorough understanding of its safety profile and the implementation of rigorous handling protocols to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides an in-depth overview of the safety and handling precautions for this compound. It is intended for researchers, scientists, and drug development professionals who may handle this chemical. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a comprehensive and actionable resource.
Hazard Identification and Classification
The classification of this compound under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) presents some variability across different suppliers. A conservative approach, adopting the most stringent classifications, is recommended.
GHS Classification Summary:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids, Category 4 | H227: Combustible liquid[3] | Warning | None |
| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage[4] | Danger | Corrosion |
The primary hazards associated with this compound are its combustibility at elevated temperatures and its potential to cause serious eye damage upon contact.[3][4] While some sources do not classify it as a hazardous substance, the potential for severe eye injury necessitates stringent precautions.[5]
Toxicological Profile
Detailed toxicological data for this compound is not extensively available in all areas. Much of the available data is for the structurally similar compound, phenethyl acetate. Therefore, in the absence of specific data, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties.
Acute Toxicity:
-
Oral: Data is not consistently available for this compound. For the related compound, phenethyl acetate, the LD50 (rat) is reported as 3670 mg/kg.[6]
-
Dermal: For phenethyl acetate, the LD50 (rabbit) is reported as 6210 mg/kg.[6]
Health Effects:
-
Eye Contact: Can cause serious eye damage, characterized by redness, pain, and potential for severe injury.[3][4]
-
Skin Contact: May cause skin irritation, resulting in itching, scaling, reddening, or blistering.[3]
-
Ingestion: May be harmful if swallowed.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[3]
Safe Handling and Storage Protocols
A systematic approach to handling and storage is critical to minimize exposure and prevent accidents.
Engineering Controls
Proper ventilation is paramount when working with this compound to maintain airborne concentrations below any established exposure limits (though none are currently established) and to minimize odor.
-
Fume Hood: All handling of open containers of this compound should be conducted in a well-ventilated laboratory fume hood.
-
Local Exhaust Ventilation: Use local exhaust ventilation at the source of vapor generation for any processes that may release fumes.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, butyl rubber or nitrile gloves are generally recommended for esters.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and in case of fire.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
-
Figure 1: PPE Selection Workflow for this compound
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in a tightly closed, original container.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
-
Temperature: Store in a cool place.[3]
Emergency Procedures
Preparedness is key to effectively managing any incidents involving this compound.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[3] Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
A prompt and well-executed spill response can prevent a minor incident from escalating.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe dry.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste according to institutional and local regulations.
Figure 2: Spill Response Flowchart for this compound
Fire Fighting Measures
This compound is a combustible liquid.[3]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides, may be generated by thermal decomposition or combustion.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Ecological Information
Limited ecotoxicological data is available for this compound. It is crucial to prevent its release into the environment.
-
Aquatic Toxicity: One source indicates an LC50 of 21 mg/L for Danio rerio (zebra fish) over 96 hours.[5] An EC50 of 37 mg/L for daphnia over 48 hours is also reported, though noted as being from a source substance (benzyl acetate).[5]
-
Persistence and Degradability: No data available.[3]
-
Bioaccumulative Potential: No data available.[3]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.
-
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Disposal Method: Do not dispose of down the drain.[3] Waste should be handled by a licensed professional waste disposal service.[5]
Conclusion
This compound is a valuable chemical in research and development, but it requires careful and informed handling. While it has a moderate hazard profile, the potential for serious eye damage necessitates strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. The causality behind these precautions is rooted in the fundamental principles of chemical safety: minimizing exposure, preventing accidental release, and mitigating the consequences of any incidents that may occur. This self-validating system of protocols, grounded in authoritative data, provides a framework for the responsible use of this compound in a professional scientific setting.
References
-
Safety Data Sheet this compound. (n.d.). MetaSci. Retrieved from [Link]
-
Belsito, D., et al. (2012). A toxicologic and dermatologic review of phenethyl acetate when used as a fragrance ingredient. Food and Chemical Toxicology, 50, S491-S497. Retrieved from [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 1,1-dimethyl-2-phenylethyl acetate, CAS registry number 151-05-3. Food and Chemical Toxicology, 182, 115082. Retrieved from [Link]
-
Biotransformation of racemic this compound 1 to 1-(R)-phenylethanol 2 and unreacted 1-(S)-phenylethyl acetate with cyanobacteria assistance. (n.d.). ResearchGate. Retrieved from [Link]
-
Esterase-catalyzed conversion of this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 158, 112711. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Aquatic Toxicity. (2016). ChemSafetyPro. Retrieved from [Link]
-
Eye Wash and Emergency Shower Guidelines. (2022). UCSD Blink. Retrieved from [Link]
-
Enantioselective Resolution of (±)-1-Phenylethanol and (±)-1-Phenylethyl Acetate by a Novel Esterase from Bacillus sp. SCSIO 15121. (2025). ResearchGate. Retrieved from [Link]
-
Fiche de données de securité - PHENYL ETHYL ACETATE NATUREL. (2023). Boutique d'ingrédients pour la parfumerie. Retrieved from [Link]
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution. (n.d.). Scirp.org. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol for the Enantioselective Synthesis of 1-Phenylethyl Acetate
Abstract
Enantiomerically pure chiral alcohols and their corresponding esters are critical building blocks in the pharmaceutical, agrochemical, and fine chemical industries. 1-Phenylethyl acetate, a valuable chiral intermediate, can be synthesized with high enantiopurity through the kinetic resolution of racemic 1-phenylethanol. This application note provides a detailed protocol and scientific rationale for the enantioselective synthesis of (R)-1-phenylethyl acetate using lipase, a robust and highly selective biocatalyst. We delve into the reaction mechanism, a step-by-step experimental workflow, analytical methods for determining enantiomeric excess, and key strategies for process optimization. This guide is designed for researchers and process chemists seeking to implement efficient and environmentally benign biocatalytic methods.
Introduction: The Biocatalytic Advantage
The biological activity of chiral molecules is often enantiomer-dependent. In drug development, one enantiomer may be therapeutically active while the other is inactive or even harmful.[1] Consequently, the demand for enantiopure compounds is substantial. The kinetic resolution of racemic alcohols using lipases is a premier method for achieving this separation.[2][3] Lipases (E.C. 3.1.1.3) are hydrolases that function efficiently in non-aqueous environments to catalyze esterification and transesterification reactions with high enantioselectivity.[4]
This method offers several advantages over traditional chemical synthesis:
-
High Enantioselectivity: Lipases can exquisitely differentiate between the enantiomers of a racemic substrate, leading to products with high enantiomeric excess (ee).[5][6]
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving sensitive functional groups and reducing energy consumption.[7]
-
Environmental Sustainability: Biocatalysis avoids the use of toxic heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.
-
Enzyme Reusability: The use of immobilized enzymes, such as the widely-used Novozym 435 (Candida antarctica lipase B), allows for easy recovery and recycling of the biocatalyst, improving process economics.[4]
Principle of Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemate reacts significantly faster than the other in the presence of a chiral catalyst. In this application, a lipase selectively acylates one enantiomer of racemic (R,S)-1-phenylethanol, leaving the other enantiomer unreacted. Most lipases, including Candida antarctica lipase B (CALB), preferentially acylate the (R)-enantiomer of secondary alcohols according to Kazlauskas's rule.[5]
The reaction involves the transesterification of racemic 1-phenylethanol with an acyl donor, vinyl acetate. The lipase selectively catalyzes the formation of (R)-1-phenylethyl acetate, leaving behind unreacted (S)-1-phenylethanol. Theoretically, the maximum yield for the ester product in a kinetic resolution is 50%.[2] The efficiency of the resolution is quantified by the enantiomeric ratio (E), which compares the reaction rates of the two enantiomers. High E-values (typically >100) are indicative of an excellent separation.[3]
The Catalytic Mechanism: A Ping-Pong Bi-Bi Approach
The lipase-catalyzed acylation follows a Ping-Pong Bi-Bi mechanism, which involves a covalent acyl-enzyme intermediate.
-
Acylation of the Lipase: The catalytic serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the acyl donor (vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing vinyl alcohol and forming a stable acyl-enzyme complex.
-
Irreversibility: The released vinyl alcohol rapidly and irreversibly tautomerizes to acetaldehyde.[8][9][10] This crucial step shifts the reaction equilibrium entirely towards product formation, driving the reaction to high conversion.
-
Enantioselective Acylation: The racemic 1-phenylethanol enters the active site. The enzyme's chiral pocket preferentially binds the (R)-enantiomer in an orientation suitable for nucleophilic attack on the acyl-enzyme intermediate.
-
Product Release: The attack by (R)-1-phenylethanol forms a new tetrahedral intermediate. This intermediate collapses to release the product, (R)-1-phenylethyl acetate, and regenerates the free enzyme for the next catalytic cycle. The (S)-enantiomer is a poor fit for the active site and reacts at a much slower rate.
Figure 1: The Ping-Pong Bi-Bi catalytic cycle for lipase-mediated kinetic resolution.
Experimental Protocol
This protocol outlines the kinetic resolution of racemic 1-phenylethanol using Novozym 435.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Racemic (R,S)-1-Phenylethanol | ≥98% | Sigma-Aldrich | 98-85-1 |
| Novozym® 435 (Immobilized CALB) | >5,000 PLU/g | Novozymes/Sigma | 9001-62-1 |
| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich | 108-05-2 |
| n-Hexane | Anhydrous, ≥99% | Sigma-Aldrich | 110-54-3 |
| (R)-1-Phenylethanol Standard | ≥99% ee | Sigma-Aldrich | 1517-69-7 |
| (S)-1-Phenylethanol Standard | ≥99% ee | Sigma-Aldrich | 1445-91-6 |
| (R,S)-1-Phenylethyl Acetate Standard | ≥98% | Sigma-Aldrich | 93-92-5 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Sodium Sulfate (Anhydrous) | Reagent Grade | VWR | 7757-82-6 |
Equipment
-
Magnetic stirrer with heating capabilities
-
25 mL screw-capped glass vials
-
Magnetic stir bars
-
Analytical balance
-
Micropipettes
-
Syringes and 0.22 µm syringe filters
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column
-
Rotary evaporator
Experimental Workflow Diagram
Figure 2: General experimental workflow for lipase-catalyzed kinetic resolution.
Step-by-Step Protocol
-
Reaction Setup: In a 25 mL screw-capped vial containing a magnetic stir bar, weigh 11 mg/mL of Novozym 435.[1]
-
Substrate Addition: Prepare a stock solution of (R,S)-1-phenylethanol in n-hexane. Add 5 mL of this solution to the vial to achieve a final substrate concentration of 240 mM.[1]
-
Initiation: Add vinyl acetate to the reaction mixture. A molar ratio of acyl donor to substrate of 3:1 to 5:1 is commonly used.[1]
-
Incubation: Seal the vial tightly and place it on a magnetic stirrer. Set the temperature to 42°C and the stirring rate to 200-400 rpm.[1]
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 6, and 24 hours), pause the stirring and take a small aliquot (e.g., 50 µL) from the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any enzyme particles and dilute it with ethyl acetate for analysis.
-
Analysis: Analyze the aliquot using chiral GC or HPLC to determine the concentrations of the (R) and (S) enantiomers of 1-phenylethanol and the (R)-1-phenylethyl acetate product.
-
Termination and Work-up: Once the reaction reaches approximately 50% conversion (which yields the highest theoretical ee for both substrate and product), stop the reaction by filtering the entire mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Product Isolation: The filtrate, containing the (R)-ester and unreacted (S)-alcohol, can be concentrated using a rotary evaporator. The resulting mixture can be purified by column chromatography if necessary.[2]
Analytical Methods and Calculations
The success of the kinetic resolution is determined by measuring the conversion of the substrate and the enantiomeric excess of both the remaining substrate (eeₛ) and the formed product (eeₚ). Chiral HPLC or GC is the method of choice for this analysis.[1][12]
-
Typical HPLC Conditions:
-
Column: Chiralcel OB[1] or similar chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Detection: UV detector at 254 nm.
-
Key Calculations
The enantiomeric excess of the substrate (eeₛ) is calculated using the concentrations of the remaining (S) and (R) enantiomers of 1-phenylethanol:[1]
eeₛ (%) = ([S] - [R]) / ([S] + [R]) x 100
The conversion (c) is calculated based on the initial concentration of the racemic substrate:
c (%) = (Initial Moles of Substrate - Final Moles of Substrate) / Initial Moles of Substrate x 100
Expected Results: A Summary
The performance of the lipase-catalyzed resolution is highly dependent on the specific reaction conditions. The table below summarizes typical results obtained for the kinetic resolution of 1-phenylethanol.
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | eeₚ (%) | Reference |
| Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 | [1] |
| Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | 60 | 24 | 61.5 | N/A | [4] |
| Burkholderia cepacia | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | Ambient | 168 | 40.1 | 98.9 | [13] |
| Steapsin Lipase | Vinyl Acetate | Hexane | 55 | 24 | 48 | 92 | [1] |
Troubleshooting and Optimization
Several parameters can be adjusted to optimize the yield, enantioselectivity, and reaction time.
| Parameter | Recommended Range/Value | Rationale & Troubleshooting Tips |
| Enzyme Loading | 10 - 40 mg/mL | Low Conversion: Increase enzyme loading. High Cost/Viscosity: Excessive enzyme can hinder mass transfer; an optimal loading must be determined experimentally.[4][7] |
| Temperature | 40 - 60 °C | Low Reaction Rate: Increase temperature within the optimal range. Enzyme Denaturation: Temperatures above 60-70°C can lead to a rapid loss of enzyme activity.[7] Monitor enzyme stability at higher temperatures. |
| Solvent Choice | n-Hexane, Toluene, Cyclohexane | The choice of a non-protic, hydrophobic solvent is critical.[7] Polar solvents like acetone or methanol can strip the essential water layer from the enzyme, leading to inactivation. |
| Acyl Donor | Vinyl Acetate | Vinyl acetate is preferred due to the irreversible tautomerization of the vinyl alcohol byproduct.[9] Other acyl donors like ethyl acetate can be used, but the reaction becomes reversible, potentially lowering yields. |
| Water Activity (aw) | Low / Anhydrous Solvent | While a thin layer of water is essential for activity, excess water in the bulk solvent can promote the reverse reaction (hydrolysis), reducing the net yield of the ester. Using anhydrous solvents is recommended.[11] |
| Substrate Concentration | 40 - 400 mM | Low Productivity: Increase substrate concentration. Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme, reducing the reaction rate. An optimal concentration should be determined.[1] |
Conclusion
The lipase-catalyzed kinetic resolution of racemic 1-phenylethanol is a highly effective, selective, and sustainable method for producing enantiomerically enriched (R)-1-phenylethyl acetate and (S)-1-phenylethanol. By leveraging robust immobilized enzymes like Novozym 435 and an irreversible acyl donor like vinyl acetate, this protocol provides a reliable pathway to high-purity chiral intermediates. The mild reaction conditions and potential for catalyst recycling make this biocatalytic approach highly attractive for both academic research and industrial-scale applications.
References
-
Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. The Journal of Organic Chemistry, 69(15), 5188-5192. [Link]
-
Gubicza, L., & Vasanits, A. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PeerJ, 7, e7805. [Link]
-
Costa, I. B., & Omori, A. T. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(7), 1509-1516. [Link]
-
Engström, K., Vallin, M., Syrén, P. O., Hult, K., & Bäckvall, J. E. (2010). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 8(24), 5573-5577. [Link]
-
Kumari, A., Mahapatra, P., Garlapati, V. K., & Banerjee, R. (2009). Lipase Mediated Isoamyl Acetate Synthesis in Solvent-Free System Using Vinyl Acetate as Acyl Donor. Food Technology and Biotechnology, 47(1), 13-18. [Link]
-
Unknown Author. (n.d.). Lipase-catalyzed mono-acylating of primary-secondary diol with vinyl acetate. Scientific.Net. [Link]
-
Li, S., et al. (2019). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Advances in Enzyme Research, 7, 45-63. [Link]
-
Unknown Author. (n.d.). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Publishing. [Link]
-
Ahrendt, J., & Hart, D. J. (2012). Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Majumder, A., Singh, M., & Gupta, M. N. (2014). Lipase-Catalyzed Synthesis of Benzyl Acetate in Solvent-Free Medium Using Vinyl Acetate as Acyl Donor. Applied Biochemistry and Biotechnology, 174(1), 13-19. [Link]
-
Kim, M., et al. (2021). Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. Molecules, 26(16), 4945. [Link]
-
Janeczko, M., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 27(19), 6667. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2010). Lipase-mediated enantioselective acylation of alcohols with functionalized vinyl esters: acyl donor tolerance and applications. Chemical Society Reviews, 39(8), 3136-3146. [Link]
-
Unknown Author. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). ProQuest. [Link]
-
Eseyin, O. A., & Oforah, E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-6. [Link]
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. books.rsc.org [books.rsc.org]
- 4. scirp.org [scirp.org]
- 5. Mutated variant of Candida antarctica lipase B in ( S )-selective dynamic kinetic resolution of secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C0OB00748J [pubs.rsc.org]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ftb.com.hr [ftb.com.hr]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol | MDPI [mdpi.com]
Application Note: A Guide to the Structural Elucidation of 1-Phenylethyl Acetate using 1H and 13C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a proficient understanding of NMR spectral interpretation is critical for verifying molecular identity, assessing purity, and elucidating unknown structures. 1-Phenylethyl acetate, a common fragrance and flavor agent, serves as an excellent model compound for demonstrating the principles of NMR due to its distinct combination of aromatic and aliphatic moieties, including a chiral center.
This application note provides an in-depth guide to the analysis and interpretation of the ¹H and ¹³C NMR spectra of this compound. We will explore the causality behind the observed chemical shifts and coupling patterns, present validated protocols for sample preparation and data acquisition, and offer a systematic approach to spectral assignment.
Molecular Structure and Predicted Spectral Features
The structure of this compound contains several unique electronic environments, which give rise to a predictable set of signals in its NMR spectra. The molecule possesses a phenyl group, a methine (CH) group at a chiral center, a methyl (CH₃) group attached to the chiral center, and an acetate group.
Based on symmetry, we can predict:
-
¹H NMR: Five distinct proton environments. The five aromatic protons may overlap, but the protons of the ethyl and acetyl groups are unique.
-
¹³C NMR: Eight distinct carbon environments, as each carbon atom in the structure is chemically non-equivalent.
Caption: Molecular structure of this compound with key nuclei labeled.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The key parameters are chemical shift (δ), signal integration, and spin-spin splitting (multiplicity).
Causality of Observed Signals:
-
Aromatic Protons (H-Ar): These five protons are in the most deshielded region of the spectrum (typically 7.2-7.4 ppm). The circulating π-electrons of the benzene ring generate a local magnetic field that strongly deshields the attached protons. Due to small differences in their electronic environments (ortho, meta, para), their signals overlap to form a complex multiplet.
-
Methine Proton (Hα): This single proton is significantly deshielded (δ ≈ 5.88 ppm) for two primary reasons: its proximity to the electronegative oxygen atom of the ester and its attachment to a benzylic carbon. According to the n+1 rule, its signal is split by the three adjacent methyl (Hβ) protons, resulting in a quartet (3+1=4).[1]
-
Acetyl Methyl Protons (Hδ): The protons of the methyl group attached to the carbonyl are observed as a sharp singlet (δ ≈ 2.07 ppm).[2] There are no adjacent protons within three bonds to cause splitting, a key diagnostic feature for an acetate group.[3][4]
-
Benzylic Methyl Protons (Hβ): These three protons are diastereotopic due to the adjacent chiral center. Their signal appears as a doublet (δ ≈ 1.50 ppm) because they are split by the single methine (Hα) proton (1+1=2).
Data Presentation: ¹H NMR Spectral Data of this compound
(Data acquired in CDCl₃ at 300 MHz)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-Ar (Aromatic) | ~7.30 | Multiplet (m) | - | 5H |
| Hα (Methine) | 5.88 | Quartet (q) | 6.4 Hz | 1H |
| Hδ (Acetyl) | 2.07 | Singlet (s) | - | 3H |
| Hβ (Methyl) | 1.50 | Doublet (d) | 5.9 Hz | 3H |
Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data is consistent with published values.[2]
Caption: Spin-spin coupling relationship in the ethyl fragment of this compound.
¹³C NMR Spectral Interpretation
Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom. The chemical shift is indicative of the carbon's hybridization and electronic environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[5]
Causality of Observed Signals:
-
Carbonyl Carbon (Cγ): This is the most deshielded carbon (δ ≈ 170.3 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen and its sp² hybridization. This chemical shift is characteristic of an ester carbonyl.[6][7]
-
Aromatic Carbons (C-Ar): These carbons resonate in the 126-142 ppm range. The ipso-carbon (the one attached to the ethyl group) is quaternary and appears at the downfield end of this range (δ ≈ 141.6 ppm). The other aromatic carbons (ortho, meta, para) have distinct signals due to their different positions relative to the substituent.
-
Methine Carbon (Cα): This sp³-hybridized carbon is attached to an electronegative oxygen, which deshields it significantly, causing it to appear at δ ≈ 72.3 ppm.[2]
-
Acetyl Methyl Carbon (Cδ): The methyl carbon of the acetate group appears at δ ≈ 21.3 ppm.
-
Benzylic Methyl Carbon (Cβ): This terminal methyl carbon is the most shielded, resonating at the furthest upfield position (δ ≈ 22.2 ppm).[2]
Data Presentation: ¹³C NMR Spectral Data of this compound
(Data acquired in CDCl₃)
| Signal Assignment | Chemical Shift (δ) ppm | Carbon Type (DEPT) |
| Cγ (Carbonyl) | 170.3 | C (Quaternary) |
| C-Ar (ipso) | 141.6 | C (Quaternary) |
| C-Ar (o, m, p) | 128.5, 127.8, 126.1 | CH (Methine) |
| Cα (Methine) | 72.3 | CH (Methine) |
| Cβ (Methyl) | 22.2 | CH₃ (Methyl) |
| Cδ (Acetyl) | 21.3 | CH₃ (Methyl) |
Note: Data is consistent with published values.[2]
Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol ensures a high-quality, homogeneous sample, which is paramount for obtaining high-resolution spectra.
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in solvent)
-
Pasteur pipette and a small plug of glass wool or Kimwipe for filtration[10][11][12]
-
Vial and vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial.[8]
-
Homogenization: Cap the vial and gently vortex or swirl until the sample is completely dissolved, creating a homogenous solution.
-
Filtration: Place a small, tight plug of glass wool or Kimwipe into a Pasteur pipette. This step is crucial to remove any particulate matter that can degrade spectral resolution.[12]
-
Transfer: Carefully filter the solution through the prepared pipette directly into the NMR tube. Ensure the final sample height in the tube is at least 4-5 cm to be within the detection region of the NMR coil.[10][13]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with acetone or isopropanol to remove any fingerprints or dust.[8][11]
-
Labeling: Clearly label the NMR tube cap.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
The following are general acquisition parameters. Instrument-specific optimization may be required.[13][14]
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock: The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal from the solvent.
-
Shim: The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting a series of shim coils to maximize resolution and obtain sharp, symmetrical peak shapes.[15]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration, especially for quantitative analysis.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons often have longer relaxation times and may require a longer delay to be accurately represented.
-
Number of Scans (NS): 128 to several thousand, depending on sample concentration, as the ¹³C nucleus is inherently less sensitive than ¹H.
Caption: A comprehensive workflow for the NMR spectral analysis of this compound.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural confirmation of this compound. Each signal in the respective spectra can be logically assigned based on established principles of chemical shift theory and spin-spin coupling. The ¹H NMR spectrum confirms the relative number of protons and their connectivity, while the ¹³C NMR spectrum verifies the complete carbon skeleton. By following the detailed protocols for sample preparation and data acquisition, researchers can reliably obtain high-quality spectra, enabling accurate and confident structural elucidation.
References
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Notre Dame. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]
-
TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0328408). Retrieved from [https://np-mrd.org/spectra/main/NP0328408/13C NMR Spectrum (1D, 201 MHz, H2O, predicted)]([Link] NMR Spectrum (1D, 201 MHz, H2O, predicted))
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
American Chemical Society. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide to Structure Elucidation. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1985). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the University of Kuwait (Science).
-
ResearchGate. (n.d.). 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved from [Link]
-
The Royal Society of Chemistry. (2006). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033945). Retrieved from [Link]
- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Magnetic Resonance in Chemistry.
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033945). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, November 1). 9.6: Spin-Spin Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 11). 14.6: Spin-Spin Coupling Can Lead to Multiplets in NMR Spectra. Retrieved from [Link]
-
Nanalysis. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]
-
Conduct Science. (2020, February 24). Spin-Spin coupling in NMR. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. scribd.com [scribd.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. books.rsc.org [books.rsc.org]
Application Note: High-Resolution Chiral Separation of 1-Phenylethyl Acetate Enantiomers by HPLC
Introduction
The enantiomers of 1-phenylethyl acetate, key chiral intermediates in the pharmaceutical and fragrance industries, often exhibit distinct biological and sensory properties.[1] The (R)-enantiomer, for instance, is a valuable building block in the synthesis of specific active pharmaceutical ingredients (APIs), while the sensory characteristics of each enantiomer are of great interest in the development of fine fragrances. Consequently, the accurate determination of enantiomeric purity is critical for quality control and regulatory compliance. This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-1-phenylethyl acetate, employing a polysaccharide-based chiral stationary phase (CSP).
Principle of Chiral Separation on Polysaccharide-Based CSPs
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantiorecognition capabilities.[3][4] The chiral selector in the recommended protocol, cellulose tris(4-methylbenzoate), is coated onto a high-purity silica support.[5]
The separation mechanism is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The carbonyl group of the acetate moiety in this compound can act as a hydrogen bond acceptor, interacting with residual hydroxyl groups or other hydrogen bond donors on the CSP.
-
π-π Interactions: The phenyl group of the analyte can engage in π-π stacking with the aromatic benzoate groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Interactions: The helical structure of the cellulose backbone creates chiral grooves or cavities.[6] The differential fit of the (R)- and (S)-enantiomers into these chiral pockets, based on their three-dimensional conformation, is a primary driver of enantioseparation. One enantiomer will form a more stable complex with the CSP, leading to a longer retention time and, thus, separation.[6]
The chemical structures of the (R)- and (S)-enantiomers of this compound are shown below:
| Enantiomer | Structure |
| (R)-1-Phenylethyl acetate | |
| (S)-1-Phenylethyl acetate | |
| Source: PubChem CID 6951704 & 6951703[6][7] |
Recommended HPLC Protocol
This protocol is optimized for the baseline separation of this compound enantiomers on a Lux® Cellulose-3 column.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Lux® Cellulose-3, 5 µm, 250 x 4.6 mm (Phenomenex, Torrance, CA, USA). This column contains cellulose tris(4-methylbenzoate) as the chiral stationary phase.[5][8]
-
Mobile Phase: n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v).
-
Sample Diluent: Mobile Phase.
-
Racemic Standard: A solution of (R,S)-1-phenylethyl acetate in the sample diluent (concentration ~1 mg/mL).
-
Enantiomeric Standards: (if available) Solutions of (R)-1-phenylethyl acetate and (S)-1-phenylethyl acetate in the sample diluent.
Chromatographic Conditions
| Parameter | Value |
| Column | Lux® Cellulose-3, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 15 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is based on a published protocol for the separation of 1-phenylethanol and its esters.[8][9]
Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Experimental Workflow
The following diagram illustrates the key steps in the chiral separation of this compound enantiomers.
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Expected Results and Data Analysis
Under the specified conditions, baseline separation of the two enantiomers should be achieved. A representative chromatogram is shown below.
(Note: This is a representative chromatogram based on typical performance for this type of separation.)
Figure 1: Representative chromatogram of the chiral separation of (R,S)-1-phenylethyl acetate.
The following table summarizes the expected chromatographic parameters.
| Parameter | Symbol | Formula | Expected Value |
| Retention Time (Enantiomer 1) | t_R1 | - | ~ 8.5 min |
| Retention Time (Enantiomer 2) | t_R2 | - | ~ 9.8 min |
| Selectivity Factor | α | t_R2' / t_R1' | > 1.1 |
| Resolution Factor | R_s | 2(t_R2 - t_R1) / (w_1 + w_2) | > 1.5 |
The enantiomeric excess (% ee) is a measure of the purity of the chiral sample and is calculated as follows:
% ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100
Where Area_1 and Area_2 are the peak areas of the two enantiomers.
Chiral Recognition Mechanism: A Conceptual Model
The enantioselective retention on the cellulose tris(4-methylbenzoate) CSP can be visualized as a differential docking of the this compound enantiomers into the chiral grooves of the polysaccharide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. scientistlive.com [scientistlive.com]
- 4. researchgate.net [researchgate.net]
- 5. biospectrumasia.com [biospectrumasia.com]
- 6. Lux Cellulose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Unusually high enantioselectivity in high-performance liquid chromatography using cellulose tris(4-methylbenzoate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Lipase-Catalyzed Transesterification for High-Purity 1-Phenylethyl Acetate Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral 1-Phenylethyl Acetate and the Biocatalytic Advantage
This compound is a valuable chiral intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] Specifically, its enantiomers serve as building blocks for a variety of bioactive molecules. The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry, and traditional chemical methods often require harsh conditions, expensive catalysts, and may generate significant waste. Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective alternative for the production of chiral molecules like this compound.[4][5] Lipases (E.C. 3.1.1.3) are particularly advantageous due to their high stability in organic solvents, broad substrate specificity, and remarkable enantioselectivity, making them ideal for catalyzing transesterification reactions under mild conditions.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the lipase-catalyzed transesterification for the synthesis of this compound. We will delve into the mechanistic underpinnings of this biocatalytic process, offer detailed experimental protocols, and present key data to facilitate the successful implementation of this methodology in the laboratory.
Theoretical Background: Understanding the Enzymatic Kinetic Resolution
The lipase-catalyzed synthesis of this compound from racemic 1-phenylethanol is a classic example of enzymatic kinetic resolution. In this process, the lipase selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers, yielding one as the ester and the other as the unreacted alcohol, both in high enantiomeric excess.
The reaction mechanism for lipase-catalyzed transesterification is generally described by the Ping-Pong Bi-Bi mechanism.[5][7] This mechanism involves a two-step process:
-
Acylation: The lipase's active site serine residue attacks the acyl donor (e.g., vinyl acetate), forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the ester.
-
Deacylation: The chiral alcohol (1-phenylethanol) then attacks the acyl-enzyme intermediate, leading to the formation of the desired ester (this compound) and regeneration of the free enzyme.
The enantioselectivity of the lipase is determined by the differential binding and reaction rates of the two alcohol enantiomers within the enzyme's active site.
Diagram of the Lipase-Catalyzed Transesterification Mechanism:
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Materials and Methods
Materials:
-
Lipases: A selection of commercially available lipases is recommended for initial screening. Novozym® 435 (immobilized Candida antarctica lipase B) is a commonly used and highly effective catalyst for this reaction.[1] Other potential candidates include lipases from Pseudomonas cepacia and free Candida antarctica lipase.[8]
-
Substrate: Racemic 1-phenylethanol.
-
Acyl Donor: Vinyl acetate is a frequently used and effective acyl donor.[2][9] Ethyl butyrate can be a more environmentally friendly alternative.[4][10]
-
Solvents: Anhydrous non-protic and hydrophobic solvents such as n-hexane, cyclohexane, or toluene are generally preferred.
-
Molecular Sieves: 3Å or 4Å molecular sieves, activated, for maintaining anhydrous conditions.
-
Analytical Standards: (R)-1-phenylethanol, (S)-1-phenylethanol, (R)-1-phenylethyl acetate, and (S)-1-phenylethyl acetate for analytical method development.
-
Reagents for Analysis: HPLC or GC grade solvents for sample preparation and analysis.
Equipment:
-
Orbital shaker or magnetic stirrer with temperature control.
-
Reaction vials with screw caps.
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) equipped with a chiral column for enantiomeric excess determination.
-
Filtration apparatus for enzyme recovery.
Experimental Protocols
Protocol 1: Screening of Lipases for Optimal Performance
The choice of lipase is crucial for achieving high conversion and enantioselectivity.[5] This protocol outlines a general procedure for screening different lipases.
-
Preparation: In separate screw-capped vials, add 100 mmol/L of racemic 1-phenylethanol to 5 mL of anhydrous n-hexane.
-
Enzyme Addition: To each vial, add a different lipase at a concentration of 20-40 mg/mL.[1] Include a control vial without any enzyme.
-
Acyl Donor Addition: Add vinyl acetate to each vial at a molar ratio of 2:1 to 5:1 (acyl donor:alcohol).[1][9]
-
Reaction: Seal the vials and place them in an orbital shaker at 40-60°C and 200 rpm.[1][8]
-
Monitoring: Withdraw aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 3, 6, 12, and 24 hours).
-
Sample Preparation: Filter the aliquot to remove the enzyme and dilute with an appropriate solvent for analysis.
-
Analysis: Analyze the samples by chiral GC or HPLC to determine the conversion of 1-phenylethanol and the enantiomeric excess of the remaining alcohol and the formed this compound.
Protocol 2: Optimization of Reaction Parameters
Once the optimal lipase is identified, further optimization of the reaction conditions is recommended to maximize yield and enantioselectivity. Key parameters to investigate include:
-
Temperature: Typically in the range of 30-60°C.[1][2][8] Higher temperatures can increase the reaction rate but may lead to enzyme denaturation.
-
Enzyme Loading: Generally between 10-100% w/w of the substrate or 2-22 mg/mL.[2][9]
-
Substrate Molar Ratio: The molar ratio of acyl donor to alcohol can influence the reaction equilibrium and rate. Ratios from 1:1 to 5:1 are commonly explored.[1]
-
Solvent: While n-hexane is a good starting point, other non-polar solvents like cyclohexane and toluene can be tested.[9]
A systematic approach, such as a Design of Experiments (DoE) using response surface methodology (RSM), can be employed for efficient optimization.[2]
Experimental Workflow Diagram:
Caption: General experimental workflow for lipase-catalyzed synthesis.
Data Presentation: Performance of Commercial Lipases
The selection of the lipase is a critical first step. The following table summarizes the performance of various lipases in the synthesis of this compound under different conditions, providing a valuable starting point for experimental design.
| Lipase | Preparation | Source Organism | Support | Conversion (%) | Reaction Time (h) | Temperature (°C) | Solvent | Reference |
| Novozym® 435 | Immobilized | Candida antarctica lipase B | Macroporous acrylic resin | 61.49 | 24 | 60 | n-Hexane | [1][5] |
| Porcine Pancreatic Lipase (PPL) | Crude Powder | Porcine pancreas | None | ~45 | 24 | 60 | n-Hexane | [1][5] |
| Free Candida antarctica lipase B (CAL-B) | Free Powder | Candida antarctica | None | ~50 | 24 | 60 | n-Hexane | [1][5] |
| Burkholderia cepacia lipase | - | Burkholderia cepacia | - | 40.1 | 168 | - | n-heptane/[EMIM][BF4] | [11] |
Note: The data presented are from different studies and direct comparison should be made with caution due to variations in specific reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | - Inactive enzyme- Inappropriate reaction conditions (pH, temperature)- Presence of inhibitors in substrates or solvent | - Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl acetate).- Optimize temperature within the recommended range (40-60°C).[8]- Ensure high purity of substrates and solvents. |
| Low Conversion Rate | - Insufficient enzyme loading- Sub-optimal reaction conditions- Reaction has not reached equilibrium | - Increase enzyme concentration.- Re-optimize temperature, substrate molar ratio, and solvent.- Extend the reaction time and monitor until a plateau is reached. |
| Low Enantioselectivity | - Non-selective lipase- Inappropriate solvent- High temperature | - Screen for a more selective lipase.- Test different organic solvents as they can significantly impact enantioselectivity.- Perform the reaction at a lower temperature, although this may decrease the reaction rate. |
Conclusion and Future Perspectives
Lipase-catalyzed transesterification is a robust and environmentally friendly method for the synthesis of enantiomerically enriched this compound. The use of immobilized enzymes, such as Novozym® 435, offers the additional benefits of easy separation and reusability, enhancing the economic viability of the process.[1] By carefully selecting the appropriate lipase and optimizing the reaction conditions, researchers can achieve high conversion rates and excellent enantioselectivity.
Future research in this area may focus on the development of novel immobilized lipases with enhanced stability and activity, the exploration of dynamic kinetic resolution systems to achieve theoretical yields of 100% for a single enantiomer, and the application of these biocatalytic methods in continuous flow reactors for large-scale industrial production.
References
-
Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Biocatalysis and Biotransformation - Taylor & Francis Online. Available at: [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link]
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Scirp.org. Available at: [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]
-
Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with et. Taylor & Francis. Available at: [Link]
-
Full article: Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Taylor & Francis Online. Available at: [Link]
-
Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. ResearchGate. Available at: [Link]
-
Lipase-Catalyzed Transesterification of (R,S)-1-Phenylethanol in SC CO2 and in SC CO2/Ionic Liquid Systems. ResearchGate. Available at: [Link]
-
Stereoselective hydrolysis of this compound catalyzed by wild type (WT) CALB and mutants. ResearchGate. Available at: [Link]
-
Esterase-catalyzed conversion of this compound. ResearchGate. Available at: [Link]
-
Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. CORE. Available at: [Link]
-
Optical rotation of this compound (II) ob- tained via acetylation of (1RS)-phenylethanol with vinyl ac- etate catalyzed by the lipase coprecipitates with various co- precipitants. ResearchGate. Available at: [Link]
-
LIPASES: AN EFFICIENT BIOCATALYST FOR BIOTECHNOLOGICAL APPLICATIONS. ResearchGate. Available at: [Link]
-
Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. PubMed. Available at: [Link]
-
Enantioselective resolution of (±)-1-phenylethanol and (±)-1-phenylethyl acetate by BSE01218. a Preparation of (R). ResearchGate. Available at: [Link]
Sources
- 1. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocols: Biocatalytic Production of 1-Phenylethyl Acetate in Yeast
Introduction: The Aroma of Innovation
1-Phenylethyl acetate is a valuable aroma compound prized for its pleasant, floral, and fruity notes, reminiscent of roses and honey.[1] It finds extensive application in the fragrance, food, and cosmetic industries. Traditional chemical synthesis methods for its production often involve harsh conditions and generate undesirable byproducts. Biocatalysis, particularly using whole-cell systems like the versatile yeast Saccharomyces cerevisiae, offers a sustainable and "green" alternative. This guide provides a comprehensive overview and detailed protocols for the biocatalytic production of this compound, leveraging the principles of metabolic engineering to create efficient yeast cell factories.
Yeast, a workhorse of industrial biotechnology, can be engineered to efficiently convert precursors into valuable esters.[2][3] The core of this process lies in the enzymatic activity of alcohol acetyltransferases (AATs), which catalyze the esterification of an alcohol with acetyl-coenzyme A (acetyl-CoA).[4][5] By strategically overexpressing key enzymes and optimizing fermentation conditions, researchers can significantly enhance the production of target esters like this compound.[6]
This document is intended for researchers, scientists, and drug development professionals interested in harnessing the power of yeast biocatalysis for the production of fine chemicals and fragrances.
Scientific Foundation: Engineering a Yeast Cell Factory
The biocatalytic production of this compound in S. cerevisiae hinges on the overexpression of an alcohol acetyltransferase (AAT) and ensuring a sufficient supply of its two key substrates: 1-phenylethanol and acetyl-CoA.
Key Enzymatic Players: Alcohol Acetyltransferases
The synthesis of acetate esters in yeast is primarily catalyzed by alcohol acetyltransferases (AATs), with Atf1p being the most significant contributor.[1][5][7] These enzymes exhibit broad substrate specificity, enabling them to produce a variety of acetate esters, including ethyl acetate, isoamyl acetate, and the desired this compound.[1][5] Overexpression of the ATF1 gene is a cornerstone strategy for boosting the production of these flavor-active compounds.[1][4][6] It has been demonstrated that overexpressing ATF1 can lead to a significant increase in the production of various acetate esters.[6]
The enzymatic reaction is as follows:
1-Phenylethanol + Acetyl-CoA <-- (Alcohol Acetyltransferase) --> this compound + CoA
Metabolic Pathway Engineering
To maximize the yield of this compound, a two-pronged metabolic engineering approach is often employed:
-
Enhancing the Precursor Pool: The production of the alcohol precursor, 1-phenylethanol, can be a limiting factor. This can be addressed by engineering the Ehrlich pathway, which is responsible for the conversion of amino acids into fusel alcohols.[8] By overexpressing key genes in this pathway, such as ARO9 (aromatic aminotransferase) and ARO10 (decarboxylase), the flux towards 1-phenylethanol from L-phenylalanine can be increased.[8]
-
Boosting Ester Synthesis: The overexpression of a potent alcohol acetyltransferase, such as ATF1 or its homolog Lg-ATF1, is crucial for efficiently converting 1-phenylethanol and acetyl-CoA into this compound.[4] Integrating multiple copies of the AAT gene into the yeast genome can further enhance and stabilize its expression.[4]
Below is a diagram illustrating the engineered metabolic pathway for this compound production in S. cerevisiae.
Caption: Engineered metabolic pathway for this compound production.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental workflows involved in creating and evaluating a this compound-producing yeast strain.
Protocol 1: Yeast Transformation with an ATF1 Expression Plasmid
This protocol describes the transformation of S. cerevisiae with a plasmid carrying the ATF1 gene under the control of a strong constitutive promoter. The lithium acetate (LiAc) method is a widely used and effective technique for introducing foreign DNA into yeast.[9]
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Sterile deionized water
-
1 M Lithium Acetate (LiAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG), MW 3350, sterile
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
ATF1 expression plasmid (e.g., pRS426-TEF1p-ATF1)
-
Selective medium plates (e.g., SC-Ura for a URA3 marker)
Procedure:
-
Prepare Yeast Culture:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium.
-
Grow overnight at 30°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2-0.3.
-
Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8 (logarithmic growth phase).[10]
-
-
Prepare Competent Cells:
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.[11]
-
Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again.
-
Resuspend the cell pellet in 1 mL of sterile 100 mM LiAc.
-
Incubate at 30°C for 30 minutes with gentle shaking.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Resuspend the cells in 400 µL of 100 mM LiAc. The cell suspension is now ready for transformation.
-
-
Transformation:
-
For each transformation, mix the following in a microcentrifuge tube in the order listed:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
25 µL of single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before use)[11]
-
1-5 µg of plasmid DNA
-
50 µL of competent yeast cells
-
-
Vortex the mixture thoroughly.
-
Incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 15 seconds.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 100-200 µL of sterile water.
-
-
Plating and Selection:
-
Spread the cell suspension onto selective medium plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.[12]
-
Protocol 2: Small-Scale Fermentation for this compound Production
This protocol outlines a small-scale fermentation to assess the production of this compound by the engineered yeast strain.
Materials:
-
Engineered S. cerevisiae strain (from Protocol 1)
-
Control S. cerevisiae strain (transformed with an empty vector)
-
Fermentation medium (e.g., 10 g/L yeast extract, 60 g/L glucose, 10 g/L L-phenylalanine, 0.5 g/L monopotassium phosphate, 0.5 g/L magnesium sulfate)[4]
-
Sterile culture tubes or flasks
-
Incubator shaker
Procedure:
-
Prepare Inoculum:
-
Inoculate single colonies of the engineered and control strains into 5 mL of selective medium.
-
Grow overnight at 30°C with shaking.
-
-
Fermentation:
-
Inoculate 25 mL of fermentation medium in a 125 mL flask with the overnight culture to a starting OD₆₀₀ of ~0.2.
-
Incubate at 30-32°C with shaking (180-200 rpm) for 72-111 hours.[13][14] The optimal fermentation time can vary and should be determined empirically.
-
At desired time points (e.g., 24, 48, 72 hours), withdraw samples for analysis.
-
-
Sample Preparation and Analysis:
-
Centrifuge the collected samples to pellet the yeast cells.
-
Collect the supernatant for analysis of this compound concentration.
-
Analyze the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification of this compound.
-
The workflow for this process can be visualized as follows:
Caption: Overall experimental workflow for this compound production.
Data Presentation and Expected Outcomes
The success of the metabolic engineering strategy can be quantified by comparing the production of this compound in the engineered strain versus a control strain.
Table 1: Hypothetical Production of this compound
| Strain | Relevant Genotype | Fermentation Time (h) | This compound (mg/L) |
| Control | Empty Vector | 72 | < 5 |
| Engineered | ATF1 Overexpression | 72 | 150 - 250 |
Optimization and Troubleshooting
Several factors can be optimized to further enhance the production of this compound.
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Range | Rationale |
| Temperature | 25-35°C | Enzyme activity and yeast growth are temperature-dependent. A typical optimum is around 32°C.[13][14] |
| pH | 5.0-7.0 | The initial pH of the medium can influence enzyme activity and nutrient uptake. An initial pH of around 6.7 has been shown to be effective.[13][14] |
| Precursor Concentration | 5-15 g/L L-phenylalanine | Higher precursor concentrations can drive the reaction towards product formation, but may also be toxic to the cells at very high levels. |
| Aeration | Low to medium | While some oxygen is required for yeast growth, highly aerobic conditions can repress the activity of some AATs.[6] |
Troubleshooting:
-
Low Transformation Efficiency: Ensure the use of high-quality plasmid DNA and freshly prepared competent cells. Optimize the heat shock time and temperature for your specific yeast strain.[11]
-
Low Product Titer: Verify the expression of the ATF1 gene via RT-qPCR or Western blotting. Consider codon optimization of the gene for expression in S. cerevisiae. Investigate potential degradation of the product by endogenous esterases and consider deleting the corresponding genes.[15][16] The balance between AAT and esterase activity is crucial for the accumulation of the desired ester.[15][16]
Conclusion
The biocatalytic production of this compound in Saccharomyces cerevisiae is a promising and sustainable alternative to traditional chemical synthesis. By leveraging metabolic engineering strategies, particularly the overexpression of alcohol acetyltransferases, it is possible to develop robust yeast strains capable of producing significant quantities of this valuable aroma compound. The protocols and guidelines presented in this application note provide a solid foundation for researchers to embark on the development of their own yeast cell factories for the production of this compound and other valuable esters.
References
-
YIN Peipei, WANG Lei, MA Mengting, CAI Yuqian, HOU Jiayi, SONG Jia, WANG Min, ZHOU Guiyuan. Optimization of fermentation conditions and effect evaluation of ester production by Saccharomyces cerevisiae in tobacco extract[J]. China Brewing, 2025, 44(3): 253-257. [Link]
- CN110760453A - Genetically engineered yeast strain for high-yield phenylethyl acetate.
-
Esterase-catalyzed conversion of this compound. ResearchGate. [Link]
-
Verstrepen, K. J., Van Laere, S. D., Vanderhaegen, B., Derdelinckx, G., Dufour, J. P., Pretorius, I. S., Winderickx, J., & Thevelein, J. M. (2003). Expression levels of the yeast alcohol acetyltransferase genes ATF1, Lg-ATF1, and ATF2 control the formation of a broad range of volatile esters. Applied and environmental microbiology, 69(9), 5228–5237. [Link]
-
Optimization of fermentation conditions and effect evaluation of ester production by Saccharomyces cerevisiae in tobacco extract. China Brewing. [Link]
-
Knight, M. J., D'Auria, J. C., & St-Pierre, B. (2017). Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro. Yeast (Chichester, England), 34(3), 135–148. [Link]
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution. SCIRP. [Link]
-
Lilly, M., Lambrechts, M. G., & Pretorius, I. S. (2000). Effect of increased yeast alcohol acetyltransferase activity on flavor profiles of wine and distillates. Applied and environmental microbiology, 66(2), 744–753. [Link]
-
Yeast transformation. protocols.io. [Link]
-
ATF1 - Alcohol O-acetyltransferase 1 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast). UniProt. [Link]
-
Saerens, S. M., Delvaux, F. R., Verstrepen, K. J., Van Nedervelde, L., & Thevelein, J. M. (2006). Parameters affecting ethyl ester production by Saccharomyces cerevisiae during fermentation. Applied and environmental microbiology, 72(1), 454–461. [Link]
-
Transformation of Yeast. Cold Spring Harbor Laboratory. [Link]
-
Decoding Ester Production in Yeast Fermentation. Escarpment Labs. [Link]
-
Control of Ester Synthesis During Brewery Fermentation. ResearchGate. [Link]
-
Shi, W., Li, J., Chen, Y., Liu, X., Chen, Y., Guo, X., & Xiao, D. (2021). Metabolic Engineering of Saccharomyces cerevisiae for Ethyl Acetate Biosynthesis. ACS synthetic biology, 10(3), 619–630. [Link]
-
One-pot chemo-biocatalytic synthesis of R-1-phenylethyl acetate from acetophenone hydrogenation over Pd/Al2O3 catalyst. Applied Catalysis A: General, 350(1), 24-29. [Link]
-
Ethyl acetate production by the elusive alcohol acetyltransferase from yeast. ResearchGate. [Link]
-
Yeast Protocols Handbook. Clontech. [Link]
-
Fukuda, K., Yamamoto, N., Kiyokawa, Y., Yanagiuchi, T., & Ashikari, T. (1998). Balance of activities of alcohol acetyltransferase and esterase in Saccharomyces cerevisiae is important for production of isoamyl acetate. Applied and environmental microbiology, 64(10), 4076–4078. [Link]
-
Ceccoli, R. D., Bianchi, D. A., & de Gonzalo, G. (2024). Synthesis of 2-phenylethyl esters using yeasts and recombinant Escherichia coli cells. Journal of Basic Microbiology, 1–9. [Link]
-
Kim, B., Cho, B. R., Hahn, J. S. (2014). Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway. Biotechnology and bioengineering, 111(1), 115–124. [Link]
-
Nevoigt, E. (2008). Progress in metabolic engineering of Saccharomyces cerevisiae. Microbiology and molecular biology reviews : MMBR, 72(3), 379–412. [Link]
-
Fukuda, K., Yamamoto, N., Kiyokawa, Y., Yanagiuchi, T., & Ashikari, T. (1998). Balance of Activities of Alcohol Acetyltransferase and Esterase in Saccharomyces cerevisiae Is Important for Production of Isoamyl Acetate. Applied and Environmental Microbiology, 64(10), 4076–4078. [Link]
-
Yoshioka, K., & Hashimoto, N. (1981). Ester Formation by Alcohol Acetyltransferase from Brewers' Yeast. Agricultural and Biological Chemistry, 45(10), 2183-2190. [Link]
-
Nielsen, J., Larsson, C., van Maris, A., & Pronk, J. (2013). Metabolic engineering of Saccharomyces cerevisiae for production of fuels and chemicals. Current opinion in biotechnology, 24(3), 398–404. [Link]
-
Shi, W., Li, J., Chen, Y., Liu, X., Chen, Y., Guo, X., & Xiao, D. (2021). Metabolic Engineering of Saccharomyces cerevisiae for Ethyl Acetate Biosynthesis. ACS Synthetic Biology, 10(3), 619–630. [Link]
Sources
- 1. Expression Levels of the Yeast Alcohol Acetyltransferase Genes ATF1, Lg-ATF1, and ATF2 Control the Formation of a Broad Range of Volatile Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of <i>Saccharomyces cerevisiae</i> for Ethyl Acetate Biosynthesis [ouci.dntb.gov.ua]
- 4. CN110760453A - Genetically engineered yeast strain for high-yield phenylethyl acetate, construction method thereof and method for producing phenylethyl acetate - Google Patents [patents.google.com]
- 5. Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Increased Yeast Alcohol Acetyltransferase Activity on Flavor Profiles of Wine and Distillates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yeast Transformation Protocols [sigmaaldrich.com]
- 10. Yeast transformation [protocols.io]
- 11. med.nyu.edu [med.nyu.edu]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Optimization of fermentation conditions and effect evaluation of ester production by Saccharomyces cerevisiae in tobacco extract [agris.fao.org]
- 14. manu61.magtech.com.cn [manu61.magtech.com.cn]
- 15. journals.asm.org [journals.asm.org]
- 16. Balance of Activities of Alcohol Acetyltransferase and Esterase in Saccharomyces cerevisiae Is Important for Production of Isoamyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for monitoring 1-Phenylethyl acetate synthesis by TLC
Protocol for Monitoring 1-Phenylethyl Acetate Synthesis by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for monitoring the synthesis of this compound via the Fischer esterification of 1-phenylethanol and acetic acid, using Thin-Layer Chromatography (TLC). The causality behind experimental choices, from mobile phase selection to visualization techniques, is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The synthesis of this compound, a common fragrance and flavoring agent, is typically achieved through the Fischer esterification of 1-phenylethanol with an acetylating agent such as acetic acid or acetic anhydride, often in the presence of an acid catalyst like sulfuric acid.[1][2][3] Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique ideal for monitoring the progress of such reactions.[4][5][6] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product.[5][7]
The polarity of the molecules dictates their mobility on the TLC plate; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the polar stationary phase and thus travel shorter distances, leading to a lower Rf value.[7][8] In this synthesis, the product, this compound, is less polar than the starting material, 1-phenylethanol, due to the conversion of the polar hydroxyl group to an ester functionality. This difference in polarity forms the basis for their separation by TLC.[9]
Reaction Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[10][11][12] The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon.[13][14][15]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the 1-phenylethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[10][14]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[11][15]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[10][13]
-
Deprotonation: The final deprotonation of the carbonyl oxygen yields the ester product, this compound, and regenerates the acid catalyst.[11][14][15]
To drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one) is used, or the water byproduct is removed as it is formed.[12][16][17][18]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[19][20]
-
Fume Hood: All manipulations involving volatile organic solvents, acetic anhydride, and concentrated sulfuric acid must be performed in a certified chemical fume hood to avoid inhalation of harmful vapors.[20][21]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care, and in case of skin contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[19][22][23] Always add acid to other liquids slowly and with stirring; never the other way around.[19]
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid contact with skin and eyes, and prevent inhalation of its vapors.[21]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[23]
Materials and Methods
Reagents and Equipment
-
1-Phenylethanol
-
Acetic Acid (glacial) or Acetic Anhydride
-
Sulfuric Acid (concentrated)
-
Ethyl Acetate (ACS grade)
-
Hexane (ACS grade)
-
TLC plates (Silica gel 60 F₂₅₄)[24]
-
TLC developing chamber
-
Capillary tubes for spotting
-
Heating mantle or hot plate with a stirrer
-
Reaction flask and condenser
-
General laboratory glassware
Experimental Workflow Diagram
Sources
- 1. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 2. echemi.com [echemi.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. studylib.net [studylib.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. Determination Of The Absolute Configuration Of 1-Phenylethanol | Cram [cram.com]
- 10. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. community.wvu.edu [community.wvu.edu]
- 17. athabascau.ca [athabascau.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. CCOHS: Sulfuric Acid [ccohs.ca]
- 20. westlab.com.au [westlab.com.au]
- 21. quora.com [quora.com]
- 22. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 23. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 24. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
The Role of Enantiomerically Pure 1-Phenylethyl Acetate in Asymmetric Synthesis: Application Notes on its Chemoenzymatic Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Chiral Auxiliary – 1-Phenylethyl Acetate as a Core Chiral Building Block
In the landscape of modern drug development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The differential pharmacological effects of enantiomers necessitate precise stereochemical control during synthesis.[1] While chiral auxiliaries—temporary stereodirecting groups—are a cornerstone of asymmetric synthesis, the use of readily available, enantiopure chiral building blocks offers a more direct and atom-economical approach.
This guide focuses on (R)- and (S)-1-phenylethyl acetate , valuable chiral intermediates in organic and pharmaceutical research.[2] Contrary to a common misconception that conflates it with its amine precursor, this compound itself is not typically employed as a recyclable chiral auxiliary. Instead, its significance lies in its role as an accessible, enantiopere C₂-chiral synthon. Its preparation via highly efficient chemoenzymatic methods, specifically lipase-catalyzed kinetic resolution, provides a gateway to a range of other chiral molecules. These application notes provide a detailed overview of this powerful synthetic strategy, from the core principles to practical, field-proven protocols.
Core Concept: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol
The most prevalent and green method for producing enantiomerically pure this compound is through the kinetic resolution of racemic 1-phenylethanol.[1] This process leverages the stereoselectivity of enzymes, most commonly lipases such as Candida antarctica Lipase B (CALB), often in an immobilized form like Novozym 435.[1][3]
The principle of kinetic resolution is based on the differential reaction rates of the two enantiomers of the starting material with a chiral catalyst or reagent. In this case, the lipase selectively catalyzes the acylation of one enantiomer of 1-phenylethanol over the other. For instance, Novozym 435 preferentially acylates the (R)-enantiomer of 1-phenylethanol.[1]
When racemic (R,S)-1-phenylethanol is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase, the (R)-enantiomer is rapidly converted to (R)-1-phenylethyl acetate, while the (S)-enantiomer remains largely unreacted. By stopping the reaction at or near 50% conversion, one can isolate both the (R)-acetate product and the unreacted (S)-alcohol, both with high enantiomeric excess (e.e.).[3]
Application Note: Protocol for Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol describes a typical lab-scale procedure for the synthesis of (R)-1-phenylethyl acetate and (S)-1-phenylethanol using immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
(R,S)-1-Phenylethanol (racemic)
-
Novozym 435 (immobilized CALB)
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Magnetic stirrer with hotplate
-
Reaction flask with condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Glassware for filtration and chromatography
-
Chiral HPLC or GC for enantiomeric excess determination
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R,S)-1-phenylethanol (1.0 eq).
-
Solvent and Reagents: Dissolve the alcohol in n-hexane (e.g., 5-10 mL per gram of alcohol). Add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Acylation: Add vinyl acetate (1.5-2.0 eq) to the mixture. The use of vinyl acetate makes the reaction effectively irreversible as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45°C). Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC to determine the conversion rate. The reaction is typically stopped at ~50% conversion to achieve high e.e. for both the product and the remaining starting material.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol can be separated by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified products by NMR and IR spectroscopy. Determine the enantiomeric excess of both the acetate and the unreacted alcohol using chiral HPLC or GC.
Data Presentation: Performance in Lipase-Catalyzed Kinetic Resolution
The efficiency of the kinetic resolution is typically evaluated by the conversion rate and the enantiomeric excess (e.e.) of both the product and the unreacted substrate.
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | e.e. of (R)-Acetate (%) | e.e. of (S)-Alcohol (%) | Reference |
| Burkholderia cepacia | Vinyl acetate | n-Heptane/[EMIM][BF4] | 40.1 | 98.9 | >99 | [3] |
| Novozym 435 | Isopropenyl acetate | 1,2-Dichloropropane | ~40 | >99 | >99 | [4] |
| Novozym 435 | Vinyl acetate | n-Hexane | ~50 | >99 | >99 | [1] |
Experimental Workflow
Caption: Workflow for the chemoenzymatic synthesis of enantiopure this compound.
Application in Synthesis: Utility as a Chiral Precursor
Enantiomerically pure 1-phenylethanol and its acetate are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.[5][6] For example, (S)-1-phenylethanol is a precursor for the synthesis of certain antidiabetic and antidepressant agents.[5]
The chiral center of 1-phenylethanol can be incorporated into a larger molecule, or its hydroxyl group can be used to direct subsequent stereoselective reactions. The acetate serves as a protected form of the alcohol, which can be easily deprotected under mild basic or acidic conditions to liberate the free alcohol when needed.
Protocol: Hydrolytic Cleavage of this compound
To obtain the chiral alcohol from the acetate, a simple hydrolysis procedure can be employed.
-
Reaction Setup: Dissolve the enantiopure this compound in a suitable solvent like methanol or a mixture of THF and water.
-
Hydrolysis: Add a base such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure 1-phenylethanol.
Protocol: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods.
-
Sample Preparation: Prepare a dilute solution of the purified (R)-1-phenylethyl acetate or (S)-1-phenylethanol in a suitable solvent (e.g., hexane/isopropanol for HPLC).
-
Instrumentation: Use a chromatograph equipped with a chiral stationary phase column (e.g., Chiralcel® columns).
-
Analysis: Inject the sample and run the analysis under optimized conditions (mobile phase composition, flow rate, temperature). The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
While not a chiral auxiliary in the classical sense, this compound is a pivotal compound in asymmetric synthesis. Its value stems from its accessibility in high enantiomeric purity through robust and scalable chemoenzymatic methods. The lipase-catalyzed kinetic resolution of racemic 1-phenylethanol stands out as a green and efficient strategy to generate both (R)-1-phenylethyl acetate and (S)-1-phenylethanol. These compounds serve as versatile chiral precursors for the synthesis of a wide array of complex, biologically active molecules, making this enzymatic method a critical tool for researchers in the pharmaceutical and chemical industries.
References
-
Gotor-Fernández, V., & Gotor, V. (2011). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
-
Chanysheva, A. R., et al. (2016). Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. Russian Journal of General Chemistry, 86(13), 3021-3024. [Link]
-
ResearchGate. (2016). Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. [Link]
-
Experts at ESF. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]
-
ResearchGate. (n.d.). Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using. [Link]
-
Royal Society of Chemistry. (2020). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. CrystEngComm, 22(34), 5585-5589. [Link]
-
MDPI. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 26(16), 4984. [Link]
-
ResearchGate. (n.d.). The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R). [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]
-
ResearchGate. (n.d.). (R)-1-Phenylethanol Production from Racemic 1- Phenylethanol by Double Strains Redox-Coupling. [Link]
-
National Center for Biotechnology Information. (2019). Optimization of the Production of 1-Phenylethanol Using Enzymes from Flowers of Tea (Camellia sinensis) Plants. PMC. [Link]
-
University of Missouri-St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
-
ResearchGate. (n.d.). Conversion and enantiomeric excess of the (R)-1-phenylethyl acetate vs... [Link]
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of ( S )-1-phenylethanol, a precursor to low-molecular-weight bioregulators - Chanysheva - Russian Journal of General Chemistry [bakhtiniada.ru]
Application Note & Protocol: High-Efficiency Enzymatic Kinetic Resolution of Racemic 1-Phenylethyl Acetate
Introduction: The Imperative for Enantiopure Compounds
In the realms of pharmaceutical synthesis, agrochemicals, and fine fragrance production, the stereochemistry of a molecule is not a trivial detail—it is often the determinant of its biological activity and desired properties. 1-Phenylethanol and its corresponding acetate ester are quintessential examples of chiral building blocks whose individual enantiomers serve as valuable intermediates. While the (R)-enantiomer of 1-phenylethanol is a key precursor for various pharmaceuticals, the (S)-enantiomer finds its application in other specialized syntheses. The challenge, therefore, lies not in producing the racemic mixture, but in efficiently resolving it to obtain enantiomerically pure forms.
Kinetic Resolution (KR) stands out as a powerful and widely adopted strategy for this purpose. This technique leverages a chiral catalyst to preferentially react with one enantiomer in a racemic mixture, leading to a product enriched in one enantiomer and leaving behind the unreacted starting material enriched in the other. Among the catalysts available, lipases have emerged as exceptionally robust and selective biocatalysts, offering mild reaction conditions, high enantioselectivity, and an environmentally benign profile. This guide provides an in-depth exploration of the principles and a field-proven protocol for the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol to yield enantiopure (R)-1-phenylethyl acetate and (S)-1-phenylethanol.
Core Principles & Mechanistic Insights
The Rationale Behind Kinetic Resolution
The foundational principle of kinetic resolution is the differential rate of reaction between two enantiomers and a chiral catalyst. The enzyme, being a chiral entity itself, forms two diastereomeric transition states when it interacts with the (R) and (S) enantiomers of the substrate. These diastereomeric transition states have different energy levels, resulting in one enantiomer reacting significantly faster than the other (k_fast >> k_slow).
The ideal outcome of a kinetic resolution is to stop the reaction at or near 50% conversion. At this point, the faster-reacting enantiomer has been almost entirely converted to the product, while the slower-reacting enantiomer remains largely unreacted. This yields two highly enantiomerically enriched compounds from a single racemic starting material. The efficiency of this separation is quantified by the enantiomeric ratio (E-value), where high E-values (typically >100) are indicative of excellent separation.[1]
The "Ping-Pong Bi-Bi" Mechanism of Lipase Catalysis
Lipases, particularly in non-aqueous media, catalyze transesterification reactions through a well-established "Ping-Pong Bi-Bi" mechanism.[2][3][4] This process involves a catalytic triad of amino acids (typically Serine-Histidine-Aspartate) in the enzyme's active site.[5]
The mechanism proceeds in two main stages:
-
Acylation of the Enzyme: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester (vinyl alcohol, which tautomerizes to stable acetaldehyde), leaving an acyl-enzyme intermediate. This step is the key to the enzyme's "memory" of the acyl group.[5][6]
-
Deacylation by the Alcohol: The racemic alcohol ((±)-1-phenylethanol) then enters the active site. One enantiomer, due to a more favorable steric and electronic fit, is positioned to perform a nucleophilic attack on the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the ester product ((R)-1-phenylethyl acetate) and regenerates the free enzyme, ready for the next catalytic cycle.
Caption: Lipase-catalyzed transesterification via a Ping-Pong Bi-Bi mechanism.
Causality Behind Key Experimental Choices
-
Choice of Lipase: Candida antarctica Lipase B (CALB), particularly when immobilized on a macroporous acrylic resin (commercially known as Novozym 435), is the biocatalyst of choice for this resolution.[7][8][9] Its high catalytic activity, broad substrate specificity, and exceptional enantioselectivity (often yielding E-values >200) make it highly effective.[10] The immobilization enhances its stability at higher temperatures and in organic solvents, and critically, allows for simple recovery (by filtration) and reuse, a significant advantage for industrial applications.[7][11] Other lipases, such as those from Aspergillus oryzae or Burkholderia cepacia, have also demonstrated high enantioselectivity.[10][12]
-
Choice of Acyl Donor: Vinyl acetate is a superior acyl donor for these reactions.[9][12] The transesterification produces vinyl alcohol as a byproduct, which is unstable and rapidly tautomerizes to acetaldehyde. This irreversible tautomerization effectively removes a product from the equilibrium, driving the reaction forward and preventing the reverse reaction (alcoholysis of the product ester). This results in higher conversions and enantiomeric excesses.
-
Solvent System: The reaction is typically performed in a non-polar organic solvent like n-hexane or methyl tert-butyl ether (MTBE).[7][9][12] These solvents solubilize the substrates while maintaining the essential micro-aqueous layer around the enzyme that is necessary for its catalytic activity. The choice of solvent can subtly influence enzyme conformation and, therefore, its activity and enantioselectivity.
-
Temperature: A moderately elevated temperature (e.g., 30–45 °C) is often used to increase the reaction rate.[7][9][12] However, excessively high temperatures can lead to enzyme denaturation and loss of activity. Immobilized enzymes like Novozym 435 generally exhibit greater thermal stability than their free counterparts, allowing for a wider operational temperature range.[9][13]
Experimental Protocols
This section provides a detailed, self-validating protocol for the kinetic resolution of (±)-1-phenylethanol.
Protocol 1: Kinetic Resolution Using Novozym 435
Materials:
-
(±)-1-Phenylethanol (racemic)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
n-Hexane (or MTBE), anhydrous grade
-
Magnetic stirrer and stir bar
-
Sealed reaction vessel (e.g., 25 mL screw-cap flask)
-
Thermostatically controlled water bath or heating mantle
Procedure:
-
Reaction Setup: To a 25 mL sealed glass bioreactor containing a magnetic stir bar, add 5 mL of n-hexane.
-
Add Substrate: Add (±)-1-phenylethanol to a final concentration of 240 mM (e.g., 145 mg, 1.2 mmol for a 5 mL total volume).[9]
-
Add Biocatalyst: Add Novozym 435 to a concentration of 11 mg/mL (e.g., 55 mg for a 5 mL volume).[9]
-
Equilibration: Place the vessel in a water bath set to 42 °C and stir gently for 5 minutes to allow the temperature to equilibrate.[9]
-
Initiate Reaction: Add vinyl acetate. A molar ratio of acyl donor to substrate of at least 3:1 is recommended to ensure the reaction proceeds irreversibly (e.g., 309 mg, 3.6 mmol for this setup).[9] Seal the vessel immediately.
-
Reaction Monitoring: Maintain the reaction at 42 °C with gentle stirring (e.g., 250 rpm to avoid external mass transfer limitations).[9] The progress of the reaction should be monitored by taking small aliquots (e.g., 50 µL) at regular time intervals (e.g., 30, 60, 90, 120, 180 minutes).
-
Quenching the Reaction: The reaction is stopped by filtering off the immobilized enzyme. For analytical samples, the aliquot can be filtered through a small plug of silica or a syringe filter to remove the enzyme beads before dilution and analysis.[1]
-
Work-up (at ~50% Conversion): Once the reaction has reached approximately 50% conversion (as determined by preliminary analytical runs), filter the entire reaction mixture to recover the Novozym 435 catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse. The filtrate, containing (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol, can be concentrated under reduced pressure. The two compounds can then be separated by column chromatography.
Protocol 2: Analytical Monitoring by Chiral HPLC/GC
Objective: To determine the enantiomeric excess of the substrate (ee_s) and product (ee_p), and the overall conversion (c).
Instrumentation:
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column (e.g., Chiralcel OB for HPLC).[9]
Procedure:
-
Sample Preparation: Take a 50 µL aliquot from the reaction mixture. Filter out the enzyme. Dilute the sample with the mobile phase or an appropriate solvent (e.g., hexane/isopropanol mixture for HPLC).
-
Analysis: Inject the prepared sample onto the chiral column. The separation conditions (e.g., mobile phase composition, flow rate, temperature) should be optimized to achieve baseline separation of the four key peaks: (R)-1-phenylethanol, (S)-1-phenylethanol, (R)-1-phenylethyl acetate, and (S)-1-phenylethyl acetate.[9]
-
Data Acquisition: Integrate the peak areas for each of the four components.
Self-Validation and Calculations
A successful kinetic resolution is validated by observing the preferential formation of one product enantiomer and the enrichment of the opposite substrate enantiomer as the reaction approaches 50% conversion.
Key Metric Calculations:
-
Enantiomeric Excess of Substrate (ee_s):
-
ee_s (%) = |([S] - [R]) / ([S] + [R])| * 100
-
Where [S] and [R] are the concentrations (or peak areas) of the (S)- and (R)-1-phenylethanol, respectively.
-
-
Enantiomeric Excess of Product (ee_p):
-
ee_p (%) = |([R'] - [S']) / ([R'] + [S'])| * 100
-
Where [R'] and [S'] are the concentrations of (R)- and (S)-1-phenylethyl acetate, respectively.
-
-
Conversion (c):
-
c (%) = ([R'] + [S']) / ([R]₀ + [S]₀) * 100
-
Where [R]₀ and [S]₀ are the initial concentrations of the alcohol enantiomers.
-
Data Presentation and Expected Results
The performance of different lipases in the kinetic resolution of 1-phenylethanol can be summarized for comparative analysis.
| Biocatalyst | Acyl Donor | Solvent | Temp (°C) | Conversion (c) | ee_p (%) | E-value | Reference |
| Novozym 435 | Vinyl Acetate | n-Hexane | 42 | ~50% | >99 | >200 | [9] |
| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | N/A | 40.1% | 98.9 | >200 | [10] |
| Aspergillus oryzae Lipase | Vinyl Acetate | MTBE | 30 | 46% | >99 | >200 | [12] |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | 1,2-Dichloropropane | N/A | 49% | 99 | High | [14] |
Visualization of Experimental Workflow
Caption: Overall experimental workflow for enzymatic kinetic resolution.
Advanced Concept: Dynamic Kinetic Resolution (DKR)
A primary limitation of standard KR is its theoretical maximum yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) elegantly overcomes this barrier. In DKR, the enzymatic resolution is coupled with an in situ racemization of the unreacted (slower-reacting) substrate. This continuous racemization ensures that the substrate pool remains racemic, allowing the enzyme to theoretically convert 100% of the starting material into a single enantiomeric product.
This is typically achieved by adding a racemization catalyst, such as a ruthenium complex or a niobium salt, to the reaction mixture alongside the lipase.[8][11][15]
Caption: Conceptual diagram of Dynamic Kinetic Resolution (DKR).
Conclusion
The enzymatic kinetic resolution of racemic 1-phenylethyl acetate (or its precursor alcohol) is a powerful, reliable, and scalable method for producing valuable, enantiopure chiral intermediates. The use of robust immobilized lipases like Novozym 435, paired with an irreversible acyl donor like vinyl acetate, provides a highly efficient and environmentally conscious synthetic route. The protocols and principles detailed herein offer a comprehensive guide for researchers and drug development professionals to successfully implement this technology, leveraging the exquisite selectivity of nature's catalysts to meet the stringent demands of modern chemical synthesis.
References
-
Enzymatic kinetic resolution of (R,S)-1-phenylethanol. - ResearchGate. Available from: [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents - SciELO. Available from: [Link]
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution - Scirp.org. Available from: [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents - SciELO. Available from: [Link]
-
Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols - MDPI. Available from: [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed Central. Available from: [Link]
-
(PDF) Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of this compound with Candida antarctica lipase B in different solvent systems - ResearchGate. Available from: [Link]
-
Enantioselective resolution of (±)-1-phenylethanol and (±)-1-phenylethyl acetate by BSE01218. a Preparation of (R) - ResearchGate. Available from: [Link]
-
Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed. Available from: [Link]
-
Mechanism of lipase-catalyzed transesterification. 1 The histidine... - ResearchGate. Available from: [Link]
-
Conversion and enantiomeric excess of the (R)-1-phenylethyl acetate vs.... - ResearchGate. Available from: [Link]
-
Conversion and enantiomeric excess of the (R)-1-phenylethyl acetate vs.... - ResearchGate. Available from: [Link]
-
Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters - Research Explorer The University of Manchester. Available from: [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol - MDPI. Available from: [Link]
-
18.3. Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available from: [Link]
-
Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435 | ACS Engineering Au. Available from: [Link]
-
(PDF) Enantioselective Resolution of (±)-1-Phenylethanol and (±)-1-Phenylethyl Acetate by a Novel Esterase from Bacillus sp. SCSIO 15121 - ResearchGate. Available from: [Link]
-
Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC - NIH. Available from: [Link]
-
Mechanism of lipase in transesterification. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ) - ResearchGate. Available from: [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents - SciELO. Available from: [Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry - Moodle@Units. Available from: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. Available from: [Link]
-
Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate - ResearchGate. Available from: [Link]
-
Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants | Request PDF - ResearchGate. Available from: [Link]
-
Kinetic Resolution of rac-1-phenylethyl acetate to (R)-1-phenylethanol using CAL B. Available from: [Link]
-
Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC - NIH. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 8. scielo.br [scielo.br]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Immobilized enzyme protocols for 1-Phenylethyl acetate synthesis
Application Note & Protocols
Topic: High-Yield Synthesis of 1-Phenylethyl Acetate via Immobilized Enzyme Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable chiral intermediate and a key component in the fragrance and flavor industry, prized for its characteristic fruity and floral aroma. Traditional chemical synthesis routes often require harsh conditions and can lead to undesirable byproducts and racemization. This application note details robust, field-proven protocols for the synthesis of this compound using immobilized lipases. We explore the principles of enzyme immobilization, the kinetics of lipase-catalyzed transesterification, and provide step-by-step methodologies for synthesis, reaction monitoring, and product purification. The protocols emphasize reusability of the biocatalyst, high conversion rates, and operational simplicity, presenting a sustainable and efficient alternative to conventional methods.
Introduction: The Case for Enzymatic Synthesis
The synthesis of flavor esters like this compound represents a significant market in the food and cosmetic industries. The (R)-enantiomer, in particular, possesses a pleasant, gardenia-like scent, while the (S)-enantiomer has a milder, greener aroma. The demand for enantiomerically pure compounds, driven by stricter regulations and a consumer preference for "natural" products, has spurred the development of green catalytic processes.
Enzymatic synthesis using lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) has emerged as a superior alternative. Lipases are exceptionally well-suited for this application due to several key characteristics:
-
High Selectivity: They exhibit remarkable chemo-, regio-, and enantio-selectivity, allowing for the production of optically pure esters without complex protection-deprotection steps.
-
Mild Reaction Conditions: Reactions proceed at or near ambient temperature and pressure, preserving the integrity of thermally labile molecules and significantly reducing energy consumption.
-
Solvent Versatility: Many lipases are active in non-aqueous organic solvents, which is ideal for shifting the hydrolytic equilibrium towards synthesis.
Immobilizing the enzyme on a solid support transforms it from a sensitive biological molecule into a robust, recyclable industrial catalyst. This process enhances thermal and operational stability, prevents enzyme aggregation, and dramatically simplifies post-reaction processing, as the catalyst can be easily removed by simple filtration.
Foundational Principles: Enzyme Selection and Reaction Mechanism
The Biocatalyst of Choice: Immobilized Candida antarctica Lipase B (CALB)
While various lipases can catalyze this reaction, immobilized Candida antarctica Lipase B (commonly known by the trade name Novozym® 435) is widely regarded as the gold standard. Its prevalence is due to:
-
Broad Substrate Specificity: It efficiently accepts a wide range of alcohols and acyl donors.
-
High Enantioselectivity: It is highly effective in the kinetic resolution of racemic alcohols like 1-phenylethanol.
-
Exceptional Stability: The macroporous acrylic resin support provides a protective microenvironment, leading to high stability in organic solvents and a long operational lifespan.
The Catalytic Mechanism: A Ping-Pong Bi-Bi Pathway
Lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi kinetic mechanism, involving a covalent acyl-enzyme intermediate.
-
Acylation: The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the first product (acetaldehyde, which tautomerizes to vinyl alcohol) and forming a stable acyl-enzyme complex.
-
Deacylation: The alcohol substrate (1-phenylethanol) then enters the active site and attacks the acyl-enzyme intermediate. This second nucleophilic attack forms another tetrahedral intermediate, which subsequently collapses to release the final ester product (this compound) and regenerate the free enzyme for the next catalytic cycle.
The use of vinyl acetate as an acyl donor is a strategic choice that renders the reaction effectively irreversible. The released vinyl alcohol tautomerizes to the stable and volatile acetaldehyde, preventing the reverse reaction (alcoholysis of the product ester) from occurring and driving the equilibrium towards near-complete conversion.
Caption: Fig 1. Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.
Protocol: Transesterification of 1-Phenylethanol
This protocol provides a reliable method for the synthesis of this compound using Novozym® 435 in a non-polar organic solvent.
Materials and Reagents
-
Enzyme: Novozym® 435 (Immobilized Candida antarctica lipase B)
-
Substrates:
-
rac-1-Phenylethanol (≥98% purity)
-
Vinyl acetate (≥99% purity, inhibitor-free)
-
-
Solvent: n-Hexane (anhydrous, ≥99% purity)
-
Equipment:
-
Orbital shaker incubator or magnetic stirrer with temperature control
-
Screw-capped reaction vials (e.g., 20 mL scintillation vials)
-
Gas chromatograph (GC) with a chiral column (e.g., CycloSil-B or equivalent) for monitoring conversion and enantiomeric excess (ee)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel or simple filter paper)
-
Experimental Workflow Diagram
Caption: Fig 2. Experimental workflow for enzymatic synthesis and catalyst recovery.
Step-by-Step Protocol
-
Reaction Setup:
-
In a 20 mL screw-capped vial, prepare the reaction mixture. A typical starting point is a 10 mL total volume.
-
Add 1-phenylethanol to a final concentration of 100 mM.
-
Add vinyl acetate. For kinetic resolution, a molar ratio of alcohol to acyl donor of 1:2 to 1:5 is often used to ensure the acyl donor is not the limiting reagent.[1][2] A 1:3 ratio (300 mM vinyl acetate) is a robust starting point.
-
Add n-hexane to bring the total volume to 10 mL. n-Hexane is an excellent solvent for this reaction as it is non-polar and does not strip the essential water layer from the enzyme's surface.[1]
-
-
Enzyme Addition:
-
Incubation:
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), pause the agitation and carefully withdraw a small aliquot (e.g., 50 µL) of the supernatant.
-
Dilute the aliquot with an appropriate solvent (e.g., ethyl acetate) and analyze by GC to determine the conversion of 1-phenylethanol and the formation of this compound. For kinetic resolution, chiral GC is necessary to also determine the enantiomeric excess of the remaining substrate and the formed product.
-
-
Reaction Termination and Enzyme Recovery:
-
Once the desired conversion is achieved (for kinetic resolution, this is typically near 50% to achieve high ee for both substrate and product), stop the reaction by removing the vial from the incubator.
-
Separate the immobilized enzyme beads from the reaction mixture by simple filtration or careful decantation.
-
Wash the recovered beads 2-3 times with fresh n-hexane to remove any residual substrates and products.[4]
-
Dry the enzyme beads under vacuum or in a desiccator at room temperature. The recovered catalyst is now ready for reuse in subsequent batches.
-
-
Product Isolation:
-
The filtrate contains the product (this compound), unreacted alcohol, and excess acyl donor in the n-hexane solvent.
-
The solvent and volatile vinyl acetate can be removed under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
Further purification, if required, can be achieved by column chromatography.
-
Data, Optimization, and Troubleshooting
Key Parameter Optimization
The efficiency of the synthesis is highly dependent on several parameters. The table below summarizes typical ranges and justifications based on literature data.
| Parameter | Typical Range | Rationale & Justification | References |
| Enzyme Loading | 10 - 40 mg/mL | Higher loading increases the reaction rate, but excessive amounts can lead to mass transfer limitations and increased cost. 40 mg/mL is often cited as an optimal concentration. | [1][3] |
| Temperature | 30 - 60 °C | Reaction rate increases with temperature up to an optimum. Above 60°C, the risk of enzyme denaturation and deactivation increases significantly. | [1][3][5] |
| Substrate Ratio | 1:2 to 1:5 (Alcohol:Acyl Donor) | Using an excess of the acyl donor (vinyl acetate) pushes the reaction equilibrium towards product formation and ensures the alcohol is the limiting reactant. | [1][2] |
| Solvent | n-Hexane, Heptane, Toluene | Hydrophobic, non-polar solvents are preferred as they do not interfere with the enzyme's essential water layer, maintaining high catalytic activity. n-Hexane often shows the best performance. | [1][6] |
Catalyst Reusability
A major advantage of using Novozym® 435 is its exceptional reusability. With proper handling and washing between cycles, the enzyme can be reused multiple times with minimal loss of activity. Studies have shown stable performance for over 4-10 cycles.[1][7] The primary causes of deactivation are often mechanical stress, fouling of the support by substrates or products, or exposure to harsh conditions (e.g., high temperature, incompatible solvents).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Activity | 1. Inactive enzyme. 2. Presence of water in the reaction. 3. Incorrect temperature. | 1. Test enzyme activity with a standard assay. 2. Use anhydrous solvents and substrates. Trace amounts of water are essential, but excess water promotes the reverse hydrolysis reaction. 3. Verify incubator temperature; operate within the optimal 40-60°C range. |
| Slow Reaction Rate | 1. Insufficient enzyme loading. 2. Poor mass transfer (low agitation). 3. Substrate inhibition. | 1. Increase enzyme concentration to 30-40 mg/mL. 2. Ensure agitation is sufficient (e.g., 200 rpm) to keep the enzyme suspended. 3. While less common with these substrates, consider stepwise addition of the alcohol if inhibition is suspected. |
| Decreased Activity Upon Reuse | 1. Incomplete washing. 2. Mechanical damage to support. 3. Fouling by glycerol (if triglycerides were used as acyl donors). | 1. Ensure thorough washing with fresh solvent between cycles to remove all adsorbed species. 2. Avoid excessively high agitation speeds that could physically damage the resin beads. 3. Wash with a solvent like t-butanol that can help remove polar byproducts like glycerol.[4] |
References
-
Zarejousheghani, M., et al. (2020). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Biocatalysis and Biotransformation, 39(1), 55-67. [Link]
-
Taylor & Francis Online. (n.d.). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Biocatalysis and Biotransformation, 39(1). [Link]
-
Li, Y., et al. (2021). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Scientific Research Publishing. [Link]
-
de Gonzalo, G., et al. (2010). Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. The Journal of Organic Chemistry, 75(18), 6245-6251. [Link]
-
Liu, Y., et al. (2017). Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain. Biotechnology and Applied Biochemistry, 64(2), 251-258. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of 1-phenylethanol as test reaction for the immobilized lipases. [Link]
-
Ghosh, M., et al. (2004). Transesterification of 2-o-benzylglycerol with vinyl acetate by immobilized lipase: Study of reaction and deactivation kinetics. Organic Process Research & Development, 8(2), 229-237. [Link]
-
Aguieiras, E. C. G., et al. (2016). Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity. Applied Biochemistry and Biotechnology, 179(2), 260-273. [Link]
-
ResearchGate. (n.d.). Conversion and enantiomeric excess of the (R)-1-phenylethyl acetate vs. time in the dynamic kinetic resolution of (rac)-1-phenylethanol catalyzed by Novozym 435 and ruthenium complexes. [Link]
-
Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2589-2601. [Link]
-
Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized-lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Journal of Molecular Catalysis B: Enzymatic, 21(4-6), 275-285. [Link]
-
Song, X., et al. (2010). Migration of reactive trace compounds from Novozym® 435 into organic solvents and ionic liquids. Biochemical Engineering Journal, 49(1), 113-118. [Link]
-
ResearchGate. (n.d.). Reusability of the Deep Eutectic Solvent - Novozym 435 Enzymes System in Transesterification from Degumming Palm Oil. [Link]
Sources
- 1. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening for 1-Phenylethyl Acetate Production
Abstract
This document provides a comprehensive guide to the principles and execution of high-throughput screening (HTS) methods for the discovery and optimization of biocatalysts for the production of 1-phenylethyl acetate. This compound is a valuable chiral ester used extensively in the fragrance and pharmaceutical industries as a key intermediate.[1] Biocatalytic production using enzymes like lipases and esterases offers a green and highly selective alternative to traditional chemical synthesis.[2][3] This guide details robust, field-proven HTS protocols, including pH-indicator-based colorimetric assays and confirmatory gas chromatography methods, designed for researchers in biocatalysis, enzyme engineering, and process development.
Introduction: The Need for Speed in Biocatalyst Development
The transition towards sustainable manufacturing has placed biocatalysis at the forefront of modern chemistry. Enzymes and whole-cell systems provide unparalleled specificity and operate under mild, environmentally benign conditions.[4] this compound, with its pleasant floral and fruity aroma, is a prime target for biocatalytic synthesis, which often involves the kinetic resolution of racemic 1-phenylethanol.[1][2][3]
The discovery of novel, highly active, and stable enzymes, or the improvement of existing ones through directed evolution, necessitates the screening of vast libraries of variants.[5][6] Traditional analytical methods like HPLC and Gas Chromatography (GC), while precise, are too low-throughput to be viable for primary screening of thousands of candidates.[7] High-throughput screening (HTS) technologies bridge this gap by enabling the rapid, parallel assessment of enzyme activity, accelerating the development pipeline for industrial biocatalysts.[5][8] This guide focuses on practical, plate-based HTS methods amenable to automation for identifying superior biocatalysts for this compound synthesis.
The Biocatalytic Reaction
The core reaction is the esterification of 1-phenylethanol with an acyl donor, catalyzed by a hydrolase (typically a lipase or esterase) operating in reverse.
Reaction: 1-Phenylethanol + Acyl Donor ⇌ this compound + Byproduct
A common and efficient acyl donor is vinyl acetate. Its use makes the reaction effectively irreversible because the vinyl alcohol byproduct tautomerizes to acetaldehyde, thus driving the equilibrium towards product formation.[3]
HTS Methodologies: From Primary Screen to Hit Validation
A successful HTS campaign employs a tiered approach. A rapid, cost-effective primary assay identifies initial "hits," which are then confirmed and characterized using a more rigorous, lower-throughput secondary assay.
Workflow for Biocatalyst Screening
Below is a generalized workflow for discovering and validating improved enzyme variants for this compound production.
Caption: Generalized HTS workflow for enzyme discovery.
Primary Screening: pH-Indicator Based Colorimetric Assay
Principle and Rationale
This is the most common and cost-effective HTS method for hydrolase activity.[9] The esterification of an alcohol with a carboxylic acid releases one proton, causing a detectable decrease in the pH of a weakly buffered medium. This pH shift can be visualized with a suitable indicator dye.[10][11]
Causality: The choice of buffer and indicator is critical. The buffer must have a low capacity (typically 1-5 mM) to ensure that the acid produced by active enzyme variants causes a significant pH drop.[12] The pH indicator's pKa should be close to the starting pH of the reaction, ensuring it operates within its most sensitive color-transition range.[11] For enzymes with a neutral to slightly alkaline optimal pH, Phenol Red (pKa ~7.9) or Bromothymol Blue (pKa ~7.1) are excellent choices.[10][11]
Detailed Protocol
This protocol is designed for a 96-well microtiter plate format.
Materials:
-
Host Strain: E. coli BL21(DE3) or similar, transformed with the enzyme variant library.
-
Expression Medium: Auto-induction medium or standard LB with IPTG.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 1 mg/mL lysozyme, 10 µg/mL DNase I.
-
Reaction Buffer: 2 mM Tris-HCl, pH 8.0.
-
Indicator Stock: 1 mg/mL Phenol Red in 2 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 100 mM 1-phenylethanol and 200 mM acetic acid in a suitable organic co-solvent (e.g., DMSO or acetone). Note: For ester hydrolysis screening, use this compound.
-
Microplates: 96-well clear, flat-bottom plates for cultivation and reaction.
-
Plate Sealer: Breathable seals for cultivation, adhesive seals for the reaction.
Procedure:
-
Cultivation: In a 96-deep-well plate, inoculate 500 µL of expression medium per well with single colonies from the enzyme library. Include wells for a positive control (wild-type enzyme) and a negative control (empty vector).
-
Incubation: Cover with a breathable seal and incubate at 37°C with vigorous shaking (250 rpm) until OD600 reaches 0.6-0.8. Induce protein expression (e.g., with 0.1 mM IPTG) and continue incubation at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Cell Lysis: Harvest cells by centrifugation of the plate (3,000 x g, 10 min, 4°C). Discard the supernatant. Resuspend the cell pellets in 200 µL of ice-cold Lysis Buffer. Incubate at room temperature for 30 minutes. Centrifuge again (4,000 x g, 20 min, 4°C) to pellet cell debris.
-
Assay Preparation: In a new 96-well flat-bottom plate, add the following to each well:
-
80 µL of Reaction Buffer
-
20 µL of Indicator Stock
-
10 µL of clarified cell lysate (the enzyme source)
-
-
Reaction Initiation: Pre-warm the plate to the desired reaction temperature (e.g., 30°C). To start the reaction, add 10 µL of the Substrate Solution to each well. Seal the plate firmly with an adhesive seal to prevent evaporation.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at the indicator's peak wavelength (e.g., 560 nm for Phenol Red) every 1-2 minutes for 1-2 hours. Active variants will produce acid, causing the Phenol Red to shift from red to yellow, resulting in a decrease in absorbance at 560 nm.
-
Hit Identification: Calculate the rate of absorbance change (ΔAbs/min) for each well. Wells exhibiting a significantly higher rate than the wild-type or negative controls are identified as primary hits.
Secondary Screening: GC-MS for Confirmation and Quantification
Principle and Rationale
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is the gold standard for accurately quantifying the volatile products of the esterification reaction.[2][13] While not high-throughput, it is essential for validating hits from the primary screen, eliminating false positives, and providing precise data on substrate conversion and product formation.[7]
Causality: This method provides direct, unambiguous evidence of this compound production.[14] Sample preparation involves a liquid-liquid extraction to transfer the non-polar ester product from the aqueous reaction medium into an organic solvent compatible with the GC injector. An internal standard (e.g., benzyl alcohol or n-dodecane) is added to correct for variations in extraction efficiency and injection volume, ensuring high quantitative accuracy.[2]
Detailed Protocol
This protocol is for analyzing the endpoint of reactions from the most promising hits.
Materials:
-
Reaction Setup: As described in the primary screen, but scaled up to a 1 mL volume in a 2 mL microcentrifuge tube. Omit the pH indicator.
-
Extraction Solvent: Ethyl acetate, containing 10 mM of an internal standard (e.g., benzyl alcohol).[2]
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
GC Vials: 2 mL vials with screw caps and septa.
Procedure:
-
Enzymatic Reaction: Perform the 1 mL reaction using lysate from the selected "hit" colonies. Incubate for a defined period (e.g., 4-24 hours) at the optimal temperature. Terminate the reaction by adding 1 mL of the Extraction Solvent.
-
Extraction: Vortex the tube vigorously for 1 minute to extract the this compound into the ethyl acetate phase.
-
Phase Separation: Centrifuge the tube (13,000 x g, 2 min) to achieve clear separation of the aqueous and organic layers.
-
Sample Preparation: Carefully transfer the upper organic layer (approx. 900 µL) to a clean microcentrifuge tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
GC Analysis: Transfer the dried organic phase to a GC vial. Analyze using a GC-MS or GC-FID system.
GC Conditions (Example):
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm x 0.25 µm).[2][15]
-
Carrier Gas: Helium or Hydrogen.[16]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 240°C at 15°C/min, hold for 5 min.[15]
-
Detector: FID at 250°C or MS scanning from m/z 40-300.
-
Expected Retention Times: Under these conditions, 1-phenylethanol, this compound, and the internal standard will be well-resolved.[2]
Data Analysis:
-
Identify the peaks for 1-phenylethanol and this compound based on retention time and (for MS) mass spectra.
-
Quantify the peak areas relative to the internal standard.
-
Calculate the substrate conversion (%) and product titer (mM or g/L) using a standard curve.
Summary of Methodologies
| Feature | pH-Indicator Colorimetric Assay (Primary Screen) | Gas Chromatography (Secondary Screen) |
| Principle | pH drop from acid byproduct detected by dye | Chromatographic separation and quantification |
| Throughput | High (1,000s of samples/day) | Low to Medium (20-100 samples/day) |
| Detection | Indirect (pH change) | Direct (product quantification) |
| Cost per Sample | Low | High |
| Key Advantage | Speed and scalability for large libraries | Accuracy, specificity, and quantification |
| Key Limitation | Prone to false positives (e.g., from buffer interactions or acidic metabolites) | Low throughput, labor-intensive |
Conclusion
The successful development of industrial biocatalysts for this compound production hinges on efficient screening strategies. The tiered approach outlined in these notes, combining a rapid pH-indicator-based primary screen with precise GC-MS validation, provides a robust and reliable framework. This methodology allows for the swift identification of superior enzyme variants from large libraries, significantly accelerating the path from discovery to industrial application.
References
-
Advances in the Process Development of Biocatalytic Processes - ACS Publications. Available at: [Link]
-
A high-throughput pH indicator assay for screening glycosyltransferase saturation mutagenesis libraries - PubMed. Available at: [Link]
-
High-throughput strategies for the discovery and engineering of enzymes for biocatalysis - ResearchGate. Available at: [Link]
-
Colorimetric Assay for Heterogeneous-Catalyzed Lipase Activity: Enzyme-Regulated Gold Nanoparticle Aggregation - PubMed. Available at: [Link]
-
Screening of Hydrolase Libraries Using pH-Shift Reagents: Rapid Evaluation of Enantioselectivity - ResearchGate. Available at: [Link]
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution - Scirp.org. Available at: [Link]
-
High-throughput screening method for lipases/esterases - PubMed. Available at: [Link]
-
High-throughput technologies for selecting superior biocatalysts. (A)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Lipase Activity Colorimetric Assay Kit - Assay Genie. Available at: [Link]
-
Esterase-catalyzed conversion of this compound. - ResearchGate. Available at: [Link]
-
The colorimetric determination of lipase and esterase in human serum - SciSpace. Available at: [Link]
-
Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities - PubMed Central. Available at: [Link]
-
Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME) - MIDI Labs. Available at: [Link]
-
Biocatalysis in Drug Development—Highlights of the Recent Patent Literature - ACS Publications. Available at: [Link]
-
Gas chromatography-mass spectrometry analysis of fatty acid ethyl... - ResearchGate. Available at: [Link]
-
Directed evolution of an esterase: screening of enzyme libraries based on pH-indicators and a growth assay - PubMed. Available at: [Link]
-
Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. - MDPI. Available at: [Link]
-
Recent trends in biocatalysis - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice - MDPI. Available at: [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed Central. Available at: [Link]
-
High-throughput screening technologies for enzyme engineering | Request PDF - ResearchGate. Available at: [Link]
-
New technologies for high-throughput screening - PubMed. Available at: [Link]
-
Determination of microbial chemical markers by gas chromatography-mass spectrometry--potential for diagnosis and studies on metabolism in situ. Review article - PubMed. Available at: [Link]
-
Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - RSC Publishing. Available at: [Link]
-
Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435 - MDPI. Available at: [Link]
-
A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53 | PLOS One - Public Library of Science. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Enzyme Screening [creative-enzymes.com]
- 9. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput pH indicator assay for screening glycosyltransferase saturation mutagenesis libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Directed evolution of an esterase: screening of enzyme libraries based on pH-indicators and a growth assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of microbial chemical markers by gas chromatography-mass spectrometry--potential for diagnosis and studies on metabolism in situ. Review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. gcms.cz [gcms.cz]
The Cornerstone of Chirality: Harnessing 1-Phenylethyl Acetate in Pheromone Synthesis
For researchers and professionals in the intricate field of chemical ecology and drug development, the synthesis of insect pheromones presents a formidable challenge, primarily due to the stereochemical nuances that dictate their biological activity. Nature's lock-and-key mechanism is unforgiving; often, only one specific stereoisomer of a chiral molecule elicits the desired behavioral response in a target species, while its mirror image may be inactive or even inhibitory. This guide provides an in-depth exploration of the application of 1-phenylethyl acetate, a versatile chiral building block, in the asymmetric synthesis of insect pheromones. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Significance of Chirality in Pheromones and the Role of this compound
Insect pheromones are semiochemicals that mediate intraspecific communication, influencing behaviors such as mating, aggregation, and trail-following.[1] Many of these compounds possess one or more chiral centers, making their synthesis a complex task. The biological activity of these pheromones is often highly dependent on their stereochemistry.[2] Therefore, the development of synthetic routes that afford enantiomerically pure products is of paramount importance for both fundamental research and the commercial application of pheromones in integrated pest management (IPM) strategies.[1]
This compound, and its corresponding alcohol, 1-phenylethanol, have emerged as invaluable chiral synthons in this endeavor. The key to their utility lies in the relative ease with which the racemic mixture can be resolved into its constituent (R)- and (S)-enantiomers. This is most commonly achieved through enzymatic kinetic resolution, a green and highly selective method.[3][4][5][6] Lipases, in particular, are frequently employed to selectively acylate one enantiomer of 1-phenylethanol, allowing for the separation of the resulting ester from the unreacted alcohol, both in high enantiomeric excess.[3][6] This provides access to both enantiomers of the starting material, which can then be used to synthesize pheromones with the desired absolute configuration.
Chemoenzymatic Approach: A Powerful Strategy for Chiral Pheromone Synthesis
The synergy of enzymatic reactions for chiral resolution and subsequent chemical transformations forms the basis of the chemoenzymatic approach to pheromone synthesis. This strategy leverages the high enantioselectivity of enzymes and the versatility of organic chemistry to construct complex chiral molecules.
Below is a conceptual workflow illustrating the chemoenzymatic synthesis of a chiral pheromone using this compound as the starting point.
Caption: Chemoenzymatic workflow for pheromone synthesis.
Case Study: Synthesis of (+)-exo-Brevicomin, an Aggregation Pheromone of the Western Pine Beetle (Dendroctonus brevicomis)
To illustrate the practical application of this strategy, we will detail the synthesis of (+)-exo-brevicomin, a key aggregation pheromone of the Western Pine Beetle, Dendroctonus brevicomis.[2] The absolute configuration of the naturally occurring pheromone is (1R, 5S, 7R). The synthesis described by Mori (1974) ingeniously utilizes (R)-(+)-1-phenylethanol as a chiral starting material to establish the required stereochemistry.
Retrosynthetic Analysis
A retrosynthetic analysis reveals how the chirality of (R)-1-phenylethanol can be transferred to the target molecule.
Caption: Retrosynthetic analysis of (+)-exo-Brevicomin.
Detailed Protocols
Part 1: Preparation of (R)-(+)-1-Phenylethanol via Enzymatic Kinetic Resolution
This protocol is adapted from established methods for the lipase-catalyzed resolution of racemic 1-phenylethanol.[3][4][5][6]
Materials:
-
Racemic (±)-1-phenylethanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous n-hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a solution of racemic 1-phenylethanol (1.0 eq) in anhydrous n-hexane, add vinyl acetate (2.0 eq) and immobilized lipase (e.g., 20 mg/mL). The use of an excess of the acyl donor drives the reaction forward.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC. The goal is to reach approximately 50% conversion, at which point the enantiomeric excess of both the remaining alcohol and the formed ester will be at their maximum.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate can be separated by silica gel column chromatography.
-
Hydrolysis (if starting with acetate): If (R)-1-phenylethyl acetate is the desired starting material for the subsequent synthesis, it can be hydrolyzed to (R)-1-phenylethanol using a mild base (e.g., K₂CO₃ in methanol) or acid.
Table 1: Typical Results of Enzymatic Kinetic Resolution of 1-Phenylethanol
| Parameter | Value | Reference |
| Enzyme | Novozym 435 | [4][5] |
| Acyl Donor | Vinyl Acetate | [3][4][6] |
| Solvent | n-Hexane | [3] |
| Temperature | 30-60 °C | [4][5] |
| Conversion | ~50% | [3] |
| Enantiomeric Excess (ee) of (S)-alcohol | >99% | [4] |
| Enantiomeric Excess (ee) of (R)-acetate | >99% | [4] |
Part 2: Synthesis of (+)-exo-Brevicomin from (R)-(+)-1-Phenylethanol
This protocol is a conceptual summary based on the synthetic strategy outlined by Mori (1974).[2] Researchers should consult the original publication for precise experimental details.
Key Steps:
-
Conversion to a Chiral Building Block: The (R)-1-phenylethanol is converted through a series of steps into a suitable chiral intermediate, for example, a chiral epoxide or aldehyde, where the stereocenter from the starting material is preserved.
-
Carbon Chain Elongation: The chiral intermediate undergoes reactions to build the carbon skeleton of the pheromone. This may involve Grignard reactions, Wittig reactions, or other carbon-carbon bond-forming strategies.
-
Introduction of Functional Groups: The necessary ketone and hydroxyl functionalities are introduced at the appropriate positions in the molecule.
-
Cyclization and Acetal Formation: The final key step involves an acid-catalyzed intramolecular cyclization of a keto-diol intermediate to form the characteristic 6,8-dioxabicyclo[3.2.1]octane core of exo-brevicomin. The stereochemistry established from the initial (R)-1-phenylethanol directs the formation of the desired (1R, 5S, 7R) stereoisomer.
Conclusion and Future Perspectives
The use of this compound, and its corresponding alcohol, as a chiral precursor in pheromone synthesis exemplifies a robust and efficient strategy for accessing enantiomerically pure semiochemicals. The chemoenzymatic approach, combining the high selectivity of biocatalysis with the versatility of organic synthesis, provides a powerful toolkit for researchers in this field. As our understanding of insect chemical communication deepens, the demand for stereochemically defined pheromones for research and pest management will continue to grow. The principles and protocols outlined in this guide serve as a foundation for the continued development of innovative and sustainable methods for the synthesis of these fascinating and vital natural products.
References
-
Mori, K. (1974). Synthesis of exo-brevicomin, the pheromone of western pine beetle, to obtain optically active forms of known absolute configuration. Tetrahedron, 30(22), 4223-4227. [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of racemic 1-phenylethanol. Tetrahedron: Asymmetry, 15(21), 3331-3351.
-
Keeling, C. I., et al. (2013). Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosphate synthases. Proceedings of the National Academy of Sciences, 110(47), 18838-18843. [Link]
-
Blomquist, G. J., et al. (2010). Pheromone production in bark beetles. Insect Biochemistry and Molecular Biology, 40(10), 699-712. [Link]
- Francke, W., et al. (1996). Identification and synthesis of new bicyclic acetals from the mountain pine beetle, Dendroctonus ponderosae Hopkins (Col.: Scol.). Bioorganic & Medicinal Chemistry, 4(3), 363-374.
- Zou, Y., & Millar, J. G. (2009). Synthesis of the pheromone of the longtailed mealybug, a sterically congested, irregular monoterpenoid. The Journal of Organic Chemistry, 74(18), 7207-7209.
-
El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]
-
Renwick, J. A., Hughes, P. R., & Krull, I. S. (1976). Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle. Science, 191(4223), 199-201. [Link]
-
Xu, D. G., Wang, J. Y., & Jiang, C. J. (2022). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. [Link]
- Carruthers, W. (1993). Some modern methods of organic synthesis. Cambridge university press.
- Poppe, L., et al. (2015). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. Periodica Polytechnica Chemical Engineering, 59(1), 1-9.
-
Çoruh, N., & Özmen, S. Ş. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 48(7), 614-621. [Link]
-
Mori, K. (2005). Organic Synthesis in Pheromone Science. Molecules, 10(1), 23-39. [Link]
- Vander Meer, R. K., Alvarez, F., & Lofgren, C. S. (1988). Isolation of the trail recruitment pheromone of Solenopsis invicta. Journal of chemical ecology, 14(3), 825-838.
- Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.
-
Carrillo-López, A., & García-Ruiz, C. (2016). Microwave-Promoted Lipase-Catalyzed Reactions. Resolution of (+/-)-1-Phenylethanol. The Journal of organic chemistry, 61(22), 7746-7749. [Link]
- Hughes, P. R. (1974). Myrcene: a precursor of pheromones in Ips beetles. Journal of Insect Physiology, 20(7), 1271-1275.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
-
Byers, J. A. (2021). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review. Insects, 12(9), 819. [Link]
- Borden, J. H. (1982). Aggregation pheromones. In Bark beetles in North American conifers (pp. 74-139). University of Texas Press.
- Seybold, S. J., et al. (2000). Biosynthesis of coniferophagous bark beetle pheromones and conifer semiochemicals. Mid-Pacific entomologist, 1, 1-36.
- Dieter, R. K., & Datar, R. (1992). Chiral Oximes in Asymmetric Synthesis. Addition of Organometallic Reagents to O-(1-Phenylethyl) Aldoximes. Tetrahedron Letters, 33(29), 4175-4178.
Sources
- 1. Pheromone production in bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. scielo.br [scielo.br]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylethyl Acetate
Welcome to the technical support center for the synthesis of 1-Phenylethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and understand the underlying principles that govern yield and purity. Here, we address specific challenges you may encounter in your laboratory work, providing expert insights and actionable solutions.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured to help you diagnose and resolve common problems encountered during the synthesis of this compound. Each question addresses a specific issue, delving into the root causes and offering step-by-step guidance for resolution.
Q1: My this compound yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the synthesis of this compound can stem from several factors, ranging from reaction equilibrium to reagent quality. Let's break down the potential culprits and how to address them.
A1: Key Factors Influencing Yield
-
Reaction Equilibrium: The classic Fischer esterification of 1-phenylethanol and acetic acid is a reversible reaction. To drive the equilibrium towards the product side, you must remove water as it is formed.
-
Troubleshooting:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, hexane) to continuously remove water from the reaction mixture.
-
Use of a Dehydrating Agent: While less common for this specific synthesis, the addition of a dehydrating agent can be effective. However, this can complicate the workup.
-
-
-
Catalyst Choice and Concentration: The choice and amount of acid catalyst are critical.
-
Troubleshooting:
-
Catalyst Selection: Concentrated sulfuric acid is a common and effective catalyst.[1] For milder conditions, consider using a solid acid catalyst like Amberlyst-15, which can simplify purification.
-
Catalyst Loading: Insufficient catalyst will result in a slow reaction and incomplete conversion. Conversely, excessive catalyst can lead to side reactions, such as dehydration of the alcohol to form styrene, particularly at higher temperatures. A typical catalytic amount is 1-5 mol% relative to the limiting reagent.
-
-
-
Reactant Stoichiometry: Using an excess of one reactant can shift the equilibrium to favor product formation.
-
Troubleshooting:
-
Excess Acetic Acid: Acetic acid is often used in excess as it is inexpensive and can be easily removed during workup. A molar ratio of 2:1 to 3:1 of acetic acid to 1-phenylethanol is a good starting point.
-
Alternative Acylating Agents: To circumvent the equilibrium limitations of using acetic acid, consider using acetic anhydride or vinyl acetate.[1][2] The reaction with acetic anhydride is practically irreversible and often proceeds more rapidly. Vinyl acetate is another excellent acyl donor, especially in enzyme-catalyzed reactions, as the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[2][3]
-
-
-
Reaction Temperature and Time: These parameters are interdependent and crucial for reaction completion.
-
Troubleshooting:
-
Temperature Optimization: For Fischer esterification, refluxing the mixture is standard. However, excessively high temperatures can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and time for your specific setup.
-
Reaction Monitoring: Regularly sample the reaction mixture to track the disappearance of the starting material (1-phenylethanol) and the appearance of the product (this compound). This will prevent premature quenching of the reaction or unnecessary heating that could lead to degradation.
-
-
Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
The presence of byproducts not only reduces your yield but also complicates the purification process. Understanding the potential side reactions is the first step toward mitigating them.
A2: Common Byproducts and Mitigation Strategies
-
Styrene: This is a common byproduct resulting from the acid-catalyzed dehydration of 1-phenylethanol, especially at elevated temperatures.
-
Mitigation:
-
Temperature Control: Maintain the lowest effective reaction temperature.
-
Catalyst Choice: Use a milder catalyst or reduce the concentration of a strong acid catalyst.
-
-
-
Di(1-phenylethyl) ether: This can form through the acid-catalyzed self-condensation of two molecules of 1-phenylethanol.
-
Mitigation:
-
Temperature Control: Similar to styrene formation, lower temperatures can reduce the rate of ether formation.
-
Stoichiometry: Using an excess of the acylating agent can favor the desired esterification over the competing etherification reaction.
-
-
-
Unreacted Starting Materials: Incomplete conversion will leave you with residual 1-phenylethanol and your acylating agent.
-
Mitigation:
-
Optimize Reaction Conditions: Refer to the strategies in Q1 for driving the reaction to completion (e.g., water removal, appropriate catalyst loading, sufficient reaction time).
-
Purification: These can typically be separated from the product by distillation or column chromatography.
-
-
Q3: My purification by distillation is resulting in a low recovery of pure this compound. What am I doing wrong?
Effective purification is key to obtaining a high-quality final product. Distillation is a common method, but several factors can lead to poor recovery.
A3: Optimizing the Distillation Process
-
Inadequate Workup Prior to Distillation: Residual acid catalyst or aqueous impurities can interfere with the distillation.
-
Troubleshooting:
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Be cautious of CO2 evolution.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and salts.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.
-
-
-
Distillation Technique: The efficiency of the separation depends on the distillation setup and conditions.
-
Troubleshooting:
-
Vacuum Distillation: this compound has a relatively high boiling point (around 212 °C at atmospheric pressure). Distilling under reduced pressure will lower the boiling point, preventing potential thermal degradation of the product.
-
Fractional Distillation: If your crude product contains impurities with boiling points close to that of this compound, a fractional distillation column (e.g., Vigreux or packed column) will provide better separation.
-
Heating: Use a heating mantle with a stirrer for even heating to avoid bumping and localized overheating.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound, with a focus on practical applications and theoretical underpinnings.
Q4: What are the advantages of using an enzymatic approach for synthesizing this compound?
A4: Enzymatic synthesis, typically using lipases, offers several significant advantages over traditional chemical methods:[4]
-
High Selectivity: Enzymes can be highly chemo-, regio-, and enantioselective. This is particularly valuable for producing enantiomerically pure (R)- or (S)-1-phenylethyl acetate, which is important in the fragrance and pharmaceutical industries.[5]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and at neutral pH, which minimizes the formation of byproducts like styrene and di(1-phenylethyl) ether.
-
Environmental Friendliness ("Green Chemistry"): This approach avoids the use of harsh acid catalysts and high temperatures, making the process more sustainable.
-
Simplified Purification: The high selectivity often leads to a cleaner reaction mixture, simplifying the purification process.
Q5: When choosing an acyl donor for enzymatic synthesis, is vinyl acetate always the best option?
A5: Vinyl acetate is often the preferred acyl donor in lipase-catalyzed reactions for a crucial reason: the reaction is essentially irreversible.[2] The lipase catalyzes the transfer of the acetyl group to 1-phenylethanol, producing this compound and vinyl alcohol. The vinyl alcohol immediately tautomerizes to the more stable acetaldehyde. This tautomerization removes the alcohol byproduct from the equilibrium, driving the reaction to completion and resulting in high yields.[3] While other acyl donors like ethyl acetate can be used, the reaction is a transesterification that is reversible, often leading to lower equilibrium conversions.[6]
Q6: How can I monitor the progress of my this compound synthesis?
A6: Monitoring the reaction is crucial for determining the optimal reaction time and avoiding unnecessary heating that can lead to byproduct formation. Here are two common methods:
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the reaction.
-
Procedure: Spot the starting material (1-phenylethanol), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The less polar product, this compound, will have a higher Rf value than the more polar starting alcohol.[7][8] The reaction is complete when the spot corresponding to 1-phenylethanol has disappeared.
-
-
Gas Chromatography (GC): GC provides quantitative data on the composition of the reaction mixture.
-
Procedure: Withdraw a small aliquot of the reaction mixture, quench it, and dilute it with a suitable solvent. Inject the sample into a GC equipped with an appropriate column. By comparing the peak areas of the starting material and the product, you can determine the percent conversion over time.[6]
-
Q7: What are the key safety precautions to consider during this synthesis?
A7: Safety should always be the top priority in the laboratory. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile organic solvents, corrosive acids, or odorous reagents.
-
Handling Reagents:
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution can be exothermic.
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhaling the vapors.
-
Solvents: Organic solvents like toluene and hexane are flammable. Keep them away from ignition sources.
-
-
Pressure Buildup: When neutralizing the reaction mixture with a carbonate base, be aware of the potential for rapid gas (CO2) evolution, which can cause pressure buildup. Add the base slowly and with good stirring.
Experimental Protocols
Protocol 1: Fischer Esterification of 1-Phenylethanol with Acetic Acid
This protocol outlines a standard procedure for synthesizing this compound using an acid catalyst and a Dean-Stark apparatus to remove water.
Materials:
-
1-Phenylethanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1-phenylethanol (1.0 eq), glacial acetic acid (2.0-3.0 eq), and toluene (enough to fill the Dean-Stark trap).
-
Slowly add concentrated sulfuric acid (0.02-0.05 eq) to the stirred mixture.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound using Novozym® 435
This protocol describes a greener, highly selective method using an immobilized lipase.
Materials:
-
(R,S)-1-Phenylethanol
-
Vinyl Acetate
-
Novozym® 435 (immobilized Candida antarctica lipase B)[2]
-
Hexane (or other suitable organic solvent)
-
Erlenmeyer flask, orbital shaker, filtration apparatus
Procedure:
-
In an Erlenmeyer flask, dissolve (R,S)-1-phenylethanol (1.0 eq) in hexane.
-
Add vinyl acetate (typically 2.0-5.0 eq).[2]
-
Add Novozym® 435 (typically 20-40 mg/mL of reaction volume).[6]
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-60 °C).[2][6]
-
Monitor the reaction progress by chiral GC or HPLC to determine both conversion and enantiomeric excess.[2]
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction.
-
Recover the immobilized enzyme by filtration. The enzyme can often be washed and reused.[6]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture will contain (S)-1-phenylethanol and (R)-1-phenylethyl acetate, which can be separated by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Feature | Fischer Esterification | Enzymatic Synthesis (Lipase) |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Lipase (e.g., Novozym® 435) |
| Acylating Agent | Acetic Acid / Acetic Anhydride | Vinyl Acetate |
| Temperature | High (Reflux) | Mild (30-60 °C)[6] |
| Byproducts | Styrene, Di(1-phenylethyl) ether | Minimal |
| Stereoselectivity | None | High (Enantioselective)[5] |
| Yield | Variable (equilibrium dependent) | Potentially high (irreversible with vinyl acetate) |
| Workup | Neutralization, Washes | Filtration, Evaporation |
| Environmental Impact | Higher (corrosive waste, high energy) | Lower ("Green") |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Diagram 2: General Synthesis Pathways
Sources
- 1. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 7. chegg.com [chegg.com]
- 8. chegg.com [chegg.com]
Technical Support Center: Esterification of 1-Phenylethanol
Welcome to the technical support center for the esterification of 1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of 1-phenylethyl esters. By understanding the underlying mechanisms, you can optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Troubleshooting & FAQs: Side Reaction Pathways
This section addresses the most frequently encountered issues during the esterification of 1-phenylethanol. The benzylic and secondary nature of this alcohol makes it particularly susceptible to specific side reactions, which are often the root cause of low yields and impure products.
Question 1: My reaction yield is low, and NMR/GC-MS analysis shows a significant amount of styrene. What is happening and how can I prevent it?
Answer:
This is the most common side reaction and is caused by the acid-catalyzed dehydration of 1-phenylethanol.
Causality & Mechanism: 1-phenylethanol, being a secondary benzylic alcohol, is highly prone to E1 elimination under acidic conditions. The reaction proceeds through a resonance-stabilized secondary benzylic carbocation intermediate.[1][2]
-
Protonation: The acid catalyst (e.g., H₂SO₄, TsOH) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (H₂O).[2]
-
Carbocation Formation: The protonated alcohol dissociates to form a relatively stable secondary benzylic carbocation. This is often the rate-determining step.
-
Elimination: A weak base (like water or the alcohol itself) abstracts a proton from the adjacent methyl group, leading to the formation of a double bond and yielding styrene.[1][2]
This pathway competes directly with the desired nucleophilic attack of the carboxylic acid on the carbocation (or the protonated alcohol). High temperatures and strong, non-nucleophilic acids favor this elimination pathway.[1]
Preventative Measures & Troubleshooting:
-
Avoid Strong Protic Acids: Steer clear of Fischer-Speier esterification conditions that use strong acids like sulfuric acid, which readily promote dehydration.[3][4][5]
-
Utilize Milder Coupling Conditions:
-
Steglich Esterification: Employ dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, catalyzed by 4-dimethylaminopyridine (DMAP).[6][7][8] This method operates under neutral, mild conditions, avoiding the formation of the carbocation intermediate.
-
Mitsunobu Reaction: Use triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11] This reaction proceeds via an SN2 mechanism with inversion of stereochemistry, effectively bypassing carbocation formation and thus preventing elimination.[9][12]
-
-
Control Temperature: If acidic conditions are unavoidable, maintain the lowest possible reaction temperature to disfavor the elimination pathway, which typically has a higher activation energy than substitution.
Question 2: I observe a high-molecular-weight byproduct in my mass spectrum, especially when running the reaction at high concentrations. What is it?
Answer:
You are likely observing the formation of bis(1-phenylethyl) ether .
Causality & Mechanism: This side reaction is also mediated by the formation of the benzylic carbocation intermediate under acidic conditions.[13][14][15] Instead of being attacked by the carboxylic acid, the carbocation is intercepted by the nucleophilic oxygen of another molecule of 1-phenylethanol.
-
Carbocation Formation: As in the dehydration pathway, an acid catalyst facilitates the formation of the 1-phenylethyl carbocation.
-
Nucleophilic Attack: A second molecule of 1-phenylethanol acts as a nucleophile, attacking the carbocation.
-
Deprotonation: The resulting protonated ether is deprotonated by a weak base in the mixture to yield the final ether product.
This SN1-type reaction is favored at higher concentrations of the alcohol, as the probability of an alcohol-carbocation collision increases.[16][17]
Preventative Measures & Troubleshooting:
-
Reduce Alcohol Concentration: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.
-
Use Milder, Non-Acidic Conditions: As with dehydration, methods like the Steglich esterification or Mitsunobu reaction avoid the carbocation intermediate required for ether formation.[6][12]
-
Choose the Right Catalyst: Some Lewis acid catalysts have been shown to selectively promote dehydration to styrene over ether formation, while others can favor the ether.[16][17] Careful selection is key if acidic conditions must be used.
Question 3: I started with an enantiomerically pure sample of (R)- or (S)-1-phenylethanol, but my final ester product shows significant racemization. Why?
Answer:
Racemization occurs because the reaction is proceeding through a planar carbocation intermediate, which can be attacked from either face by the nucleophile.
Causality & Mechanism: Any reaction condition that promotes an SN1-type mechanism involving the formation of the 1-phenylethyl carbocation will lead to racemization.[18] The carbocation is sp²-hybridized and trigonal planar. The incoming nucleophile (the carboxylic acid) can attack the empty p-orbital from the top or bottom face with nearly equal probability, leading to a racemic or near-racemic mixture of the ester product.
Preventative Measures & Troubleshooting:
-
Ensure Stereochemical Inversion with Mitsunobu: The Mitsunobu reaction is the gold standard for converting a chiral secondary alcohol to an ester with complete inversion of stereochemistry.[9][11][12] The reaction proceeds through a concerted SN2 backside attack, avoiding the planar carbocation.[19]
-
Use Steglich Esterification: The Steglich esterification is also an excellent choice as it does not typically involve the formation of a free carbocation, thus preserving the stereochemical integrity of the alcohol.[7]
-
Avoid All Strong Acid Catalysis: Fischer esterification and other strongly acidic methods are incompatible with maintaining stereochemical purity for this substrate.
Question 4: I'm using the Steglich method with DCC, and I have a persistent, insoluble white solid contaminating my product. How do I get rid of it?
Answer:
This white solid is N,N'-dicyclohexylurea (DCU), the primary byproduct of DCC-mediated coupling reactions.[20][21][22]
Causality & Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[20][23] The alcohol then attacks this intermediate to form the ester. In the process, the DCC is consumed and converted into DCU.[7] An additional side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive towards the alcohol; this is suppressed by the DMAP catalyst.[6]
Troubleshooting & Purification:
-
Filtration: DCU is notoriously insoluble in most common organic solvents like dichloromethane (DCM), ethyl acetate, and hexane.[20][21][24] The primary method for removal is to filter the crude reaction mixture through a sintered glass funnel or a pad of celite prior to aqueous workup.
-
Solvent Selection for Precipitation: After concentrating the reaction mixture, you can sometimes precipitate more DCU by adding a solvent in which your product is soluble but DCU is not, such as diethyl ether or hexane, and then filtering again at a low temperature (0 °C).
-
"Greener" Protocol: Some protocols utilize acetonitrile as the solvent. After the reaction, the mixture is concentrated, redissolved in ethyl acetate or ether, and washed successively with dilute HCl, water, and brine. The DCU often precipitates during this process and can be removed by filtration of the organic layer.[25]
Visualizing the Competing Pathways
The key to troubleshooting is understanding that the desired esterification and the primary side reactions (dehydration, etherification, racemization) all branch from a common intermediate under acidic conditions.
Caption: Competing reaction pathways for 1-phenylethanol.
Comparative Summary of Esterification Methods
| Method | Conditions | Key Advantages for 1-Phenylethanol | Common Side Reactions to Monitor |
| Fischer-Speier | Strong acid (H₂SO₄, TsOH), heat | Inexpensive reagents | Dehydration (styrene), Ether formation, Racemization |
| Steglich | DCC (or EDC), DMAP, Room Temp | Mild, neutral conditions; avoids carbocation | DCU/EDU byproduct formation, N-acylurea (if no DMAP) |
| Mitsunobu | PPh₃, DEAD (or DIAD), 0 °C to RT | Mild conditions, SN2 mechanism, ensures inversion of stereochemistry | Triphenylphosphine oxide and reduced hydrazide byproducts |
Recommended Protocol: Steglich Esterification of 1-Phenylethanol
This protocol is recommended for achieving high yields of the ester product while avoiding the common side reactions associated with acidic conditions.[7][25]
Materials:
-
1-Phenylethanol (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq), 1-phenylethanol (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate of DCU will begin to form.[20]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the bulk of the precipitated DCU. Rinse the pad with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product can be further purified by flash column chromatography if necessary.
Caption: Workflow for Steglich esterification.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC).
-
OSTI.GOV. (n.d.). Iron-Based Dehydration Catalyst for Selective Formation of Styrene. Retrieved from [Link]
-
Let's Talk Academy. (2025). Acid Catalyzed Dehydration of 1-Phenylethanol to Styrene. Retrieved from [Link]
-
ACS Publications. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
MDPI. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]
-
Wikipedia. (n.d.). Dicyclohexylurea. Retrieved from [Link]
-
BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
NIH. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]
-
NIH. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Preparing Ethers. Retrieved from [Link]
-
ResearchGate. (2025). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst. Retrieved from [Link]
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
NIH. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
SciELO. (n.d.). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Retrieved from [Link]
-
YouTube. (2020). A solution of potically active 1-phenylethanol racemizes in acidified aqueous medium. It is dou to :. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
YouTube. (2018). ether synthesis through acid-catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Experts at ESF. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. byjus.com [byjus.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 23. nbinno.com [nbinno.com]
- 24. echemi.com [echemi.com]
- 25. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Purification of 1-Phenylethyl acetate from unreacted starting materials
Welcome to the comprehensive technical support guide for the purification of 1-phenylethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile ester. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to ensure you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing concise and accurate answers based on established chemical principles.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most prevalent impurities are typically unreacted starting materials, including 1-phenylethanol and acetic acid (or its anhydride/acyl chloride if used in the synthesis). Side products can also be present, such as di-phenylethyl ether, which can form under acidic conditions at high temperatures. Additionally, residual acid catalyst (e.g., sulfuric acid) and water are common contaminants.
Q2: What is the boiling point of this compound, and how does it influence the choice of purification method?
A2: this compound has a boiling point of approximately 211-212 °C at atmospheric pressure.[1] However, it is often distilled under reduced pressure to prevent thermal degradation. For instance, its boiling point is 94-95 °C at 12 mm Hg.[2][3][4][5] This relatively high boiling point makes distillation a viable purification method to separate it from more volatile impurities.
Q3: Is this compound soluble in water?
A3: No, this compound is insoluble in water but soluble in common organic solvents.[2][4] This property is crucial for purification steps involving liquid-liquid extraction to remove water-soluble impurities like residual acid and unreacted alcohol.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Gas Chromatography (GC) is an excellent method for determining the purity of this compound, often achieving purity levels of 99-100%.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Infrared (IR) spectroscopy is useful for identifying the characteristic ester carbonyl peak.
Troubleshooting Guide: Navigating Purification Challenges
This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound. Each problem is presented with its probable causes and a step-by-step solution.
Issue 1: Low Yield After Aqueous Workup
Symptoms: You observe a significant loss of the organic layer or a lower than expected mass of crude product after performing a liquid-liquid extraction.
Root Cause Analysis: This issue often stems from the partial solubility of this compound in the aqueous phase, especially if excessive amounts of water or base are used. Emulsion formation at the interface of the organic and aqueous layers can also trap the product, leading to poor separation.
dot
Caption: Troubleshooting workflow for low yield after aqueous workup.
Step-by-Step Resolution:
-
Minimize Aqueous Phase Volume: Use the minimum volume of water and aqueous base (e.g., sodium bicarbonate solution) necessary to neutralize the acid catalyst and remove water-soluble impurities.
-
Use of Brine: After the initial washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the ester and promoting better phase separation.[6]
-
Breaking Emulsions: If an emulsion forms, try adding a small amount of brine and gently swirling the separatory funnel. Allowing the mixture to stand for an extended period can also help the layers to separate. In persistent cases, filtering the mixture through a pad of celite may be effective.
-
Back-Extraction: If a significant amount of product is suspected to be in the aqueous layer, it can be back-extracted with a fresh portion of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Issue 2: Incomplete Removal of Unreacted 1-Phenylethanol by Distillation
Symptoms: Your final product, after distillation, shows a significant peak corresponding to 1-phenylethanol in the GC or NMR analysis.
Root Cause Analysis: The boiling points of 1-phenylethanol (203 °C) and this compound (212 °C) are relatively close, making their separation by simple distillation challenging.[1] Inefficient fractional distillation columns or improper distillation setup can lead to co-distillation.
| Compound | Boiling Point (°C at atm) | Boiling Point (°C at 12 mmHg) |
| 1-Phenylethanol | 203 | ~90 |
| This compound | 212 | 94-95[2][3][4][5] |
Step-by-Step Resolution:
-
Employ Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates and improve separation efficiency.
-
Optimize Distillation Conditions:
-
Vacuum: Perform the distillation under reduced pressure to lower the boiling points and minimize the risk of thermal decomposition.
-
Heating: Use a heating mantle with a stirrer for uniform heating and to prevent bumping. Avoid overheating.
-
Insulation: Insulate the distillation column to maintain a proper temperature gradient.
-
-
Alternative Purification: Flash Chromatography: If distillation fails to provide the desired purity, flash column chromatography is an excellent alternative.[7]
dot
Caption: Purification strategies for separating this compound from 1-phenylethanol.
Issue 3: Presence of Acidic Impurities in the Final Product
Symptoms: The purified ester has a sharp, acidic odor, or analysis (e.g., by washing a sample with water and checking the pH) indicates the presence of acid.
Root Cause Analysis: This is due to insufficient neutralization of the acid catalyst (e.g., sulfuric acid) or unreacted carboxylic acid during the aqueous workup.
Step-by-Step Resolution:
-
Thorough Neutralization: During the liquid-liquid extraction, wash the organic layer with a saturated solution of a weak base, such as sodium bicarbonate or sodium carbonate, until effervescence ceases.[9][10] This indicates that all the acid has been neutralized.
-
Multiple Washes: Perform multiple washes with the basic solution, followed by a wash with deionized water to remove any remaining base and salts.
-
Drying Agent: After separation, thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any dissolved water before removing the solvent.[9]
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Liquid-Liquid Extraction
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
If a non-polar solvent was used for the reaction, add deionized water. If the reaction was solvent-free, add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate. Shake and vent. Continue washing until no more carbon dioxide gas is evolved.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Separate the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Add an anhydrous drying agent, swirl, and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar impurities.[7]
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Phenylacetate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scent.vn [scent.vn]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 10. scienceready.com.au [scienceready.com.au]
Technical Support Center: Overcoming Enzyme Deactivation in the Biocatalytic Synthesis of 1-Phenylethyl Acetate
Welcome to the technical support center for the biocatalytic synthesis of 1-phenylethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this enzymatic process. By understanding the root causes of enzyme deactivation, you can optimize your reaction conditions, improve product yield, and ensure the robustness of your biocatalytic system.
Introduction to the Biocatalysis of this compound
The synthesis of this compound, a valuable flavor and fragrance compound, through enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods.[1] Lipases, particularly from Candida antarctica (CALB, often immobilized as Novozym 435), are the biocatalysts of choice for this transesterification reaction due to their broad substrate specificity and stability in organic solvents.[2][3] The reaction typically involves the transesterification of 1-phenylethanol with an acyl donor, such as vinyl acetate, in a non-aqueous solvent.
While enzymatic synthesis is advantageous, maintaining the catalytic activity of the lipase throughout the process is critical for achieving high yields and ensuring economic viability. Enzyme deactivation is a common hurdle that can arise from various factors inherent to the reaction conditions. This guide provides a structured approach to identifying and overcoming these challenges.
Core Principles of Lipase-Catalyzed Ester Synthesis
Lipases catalyze ester synthesis in non-aqueous media by reversing their natural hydrolytic function.[4][5] The catalytic cycle, often following a Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate.[1][6] Understanding the factors that disrupt this delicate catalytic machinery is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the likely causes?
Low or no enzyme activity can be attributed to several factors, ranging from the quality of the enzyme to suboptimal reaction conditions.
Troubleshooting Guide:
1. Verify Enzyme Activity:
-
Protocol: Before troubleshooting the main reaction, confirm the activity of your lipase batch using a standard assay, such as the hydrolysis of p-nitrophenyl acetate (pNPA).[3] This will rule out the possibility of using an inherently inactive enzyme.
2. Assess Reaction Temperature:
-
Explanation: Temperature is a critical parameter that influences enzyme activity. While higher temperatures can increase the reaction rate, excessive heat leads to irreversible denaturation of the enzyme's protein structure.[2][7]
-
Solution: The optimal temperature for most lipases used in this synthesis is between 40°C and 60°C.[3] For instance, the optimal temperature for Novozym 435 in the synthesis of this compound has been reported to be 60°C.[2] If you are operating outside this range, consider adjusting your experimental setup. A temperature optimization study is highly recommended.
3. Evaluate the Impact of the Organic Solvent:
-
Explanation: The choice of solvent significantly affects lipase stability and activity.[8][9] Polar, water-miscible solvents like DMSO and acetonitrile can strip the essential water layer from the enzyme's surface, leading to inactivation.[8][10][11] Hydrophobic, non-protic solvents such as n-hexane, cyclohexane, and toluene are generally preferred as they help maintain the enzyme's active conformation.[1][3]
-
Solution: If you are using a polar solvent, consider switching to a more hydrophobic one. n-Hexane is a commonly used and effective solvent for this reaction.[2]
4. Check for Substrate or Product Inhibition:
-
Explanation: High concentrations of either the substrate (1-phenylethanol) or the product (this compound) can lead to inhibition. Substrate inhibition can occur when substrate molecules bind to the enzyme in a non-productive manner, blocking the active site.[2][12] Product inhibition happens when the product molecules compete with the substrate for binding to the active site.[13]
-
Solution:
-
Substrate Inhibition: Avoid excessively high initial concentrations of 1-phenylethanol. A study on the kinetic resolution of 1-phenylethanol found an optimal substrate concentration of 100 mmol/L.[2]
-
Product Inhibition: If product inhibition is suspected, consider strategies for in-situ product removal, such as using a packed-bed reactor for continuous synthesis, which prevents the accumulation of by-products.[14]
-
FAQ 2: I am observing a decline in enzyme activity over time, especially during enzyme reuse. How can I improve the operational stability of my lipase?
A gradual loss of activity is often due to cumulative deactivation from various stressors in the reaction environment. Enzyme immobilization is a key strategy to enhance stability.
Troubleshooting Guide:
1. Implement or Optimize Enzyme Immobilization:
-
Explanation: Immobilization of lipases on solid supports is a well-established method to improve their stability and facilitate reuse.[15][16] The support material provides a stable microenvironment for the enzyme, protecting it from harsh conditions. Novozym 435, for example, is Candida antarctica lipase B immobilized on an acrylic resin.[17]
-
Solution: If you are using a free lipase, consider immobilizing it. If you are already using an immobilized lipase like Novozym 435 and still observing stability issues, ensure proper handling and storage as per the manufacturer's instructions.
2. Control Water Activity (aw):
-
Explanation: While the reaction is conducted in a non-aqueous medium, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation.[18] However, excessive water can promote the reverse hydrolytic reaction, reducing the yield of the desired ester.[12][17] The optimal water activity is a delicate balance.
-
Solution: For esterification reactions, it is often beneficial to add molecular sieves to the reaction mixture to control the water content.[1] This helps to shift the equilibrium towards synthesis by removing the water produced during the reaction.
3. Mitigate Mechanical Stress:
-
Explanation: High shear stress from vigorous agitation can physically damage the enzyme, especially when immobilized on a support.
-
Solution: Use moderate agitation speeds. For example, a shaker speed of 200 rpm has been used successfully in the synthesis of this compound.[1]
Visualizing Deactivation Pathways and Experimental Workflow
To further aid in understanding and troubleshooting, the following diagrams illustrate the key factors leading to enzyme deactivation and a typical experimental workflow.
Caption: Factors contributing to lipase deactivation.
Caption: A typical experimental workflow.
Data Summary: Optimal Reaction Conditions
The following table summarizes experimentally determined optimal conditions for the synthesis of this compound using Novozym 435.
| Parameter | Optimal Value | Reference |
| Enzyme | Novozym 435 (Candida antarctica lipase B) | |
| Solvent | n-Hexane | [2] |
| Acyl Donor | Vinyl Acetate | [2] |
| Temperature | 60°C | [2] |
| Enzyme Loading | 40 mg/mL | [2] |
| Substrate Concentration | 100 mmol/L (1-phenylethanol) | [2] |
| Agitation | 200 rpm |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound based on established methodologies.[1][2] Researchers should optimize these conditions for their specific requirements.
Materials:
-
1-Phenylethanol
-
Vinyl acetate
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Molecular sieves (optional)
-
Internal standard for GC analysis (e.g., benzyl alcohol)[2]
Procedure:
-
Reaction Setup:
-
To a screw-capped vial, add 1-phenylethanol to a final concentration of 100 mmol/L in the chosen solvent.
-
Add vinyl acetate. A molar excess is typically used (e.g., 5 equivalents).[2]
-
Add the immobilized lipase (e.g., 40 mg/mL).[2]
-
If desired, add activated molecular sieves to maintain anhydrous conditions.
-
-
Incubation:
-
Reaction Monitoring:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Filter the aliquot to remove the enzyme.
-
Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion to this compound.
-
-
Product Isolation and Purification:
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase.
-
The lipase can be washed with fresh solvent and dried for reuse.
-
Evaporate the solvent from the filtrate.
-
Purify the this compound from the remaining substrate and by-products using an appropriate method, such as column chromatography.
-
By systematically addressing the factors that can lead to enzyme deactivation, researchers can significantly improve the efficiency and reproducibility of the biocatalytic synthesis of this compound.
References
- Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). Factors influencing ester synthesis catalysed in aqueous media by the lipase from Candida deformans (Zach) Langeron and Guerra. Enzyme and Microbial Technology, 35(2-3), 293-299.
- Soumanou, M. M., & Bornscheuer, U. T. (2003). Lipase-catalyzed ester synthesis for food processing industries. European Journal of Lipid Science and Technology, 105(10), 654-660.
- Patel, M. T., Nagarajan, R., & Kilara, A. (1996). Lipase-catalyzed biochemical reactions in novel media: a review.
- Gaur, R., Gupta, A., & Khare, S. K. (2008). Organic solvent tolerant lipases and their applications.
- Douky, A., & Gotor-Fernández, V. (2021). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 22(21), 11527.
- Pandey, A., Benjamin, S., Soccol, C. R., Nigam, P., Krieger, N., & Soccol, V. T. (1999). The realm of microbial lipases in biotechnology. Biotechnology and applied biochemistry, 29(2), 119-131.
- Gonçalves, L. R., Garcia-Galan, C., & Barbosa, O. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 23(19), 11847.
- Bovara, R., Carrea, G., Ferrara, L., & Riva, S. (1991). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. Tetrahedron: Asymmetry, 2(9), 931-938.
- Rico, F., Pistorio, S. G., & Schulz, F. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Physical Chemistry B, 125(43), 12040-12051.
- Tadesse, M. A., & Gessesse, A. (2020). Effect of different organic solvents on the stability of the lipase LipBL.
- BenchChem. (2025).
- Lee, J. H., Kim, S. B., Kang, S. W., Kim, S. W., & Park, C. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- Singh, R. K., Tiwari, M. K., Singh, R., & Lee, J. K. (2013). Investigation of deactivation thermodynamics of lipase immobilized on polymeric carrier. Bioresource technology, 135, 333-340.
- Bolivar, J. M., Rocha-Martin, J., & Guisan, J. M. (2018). Inactivation courses of different lipase biocatalysts at pH 7.0 and 60...
- Zhang, L., Wang, Y., & Xu, J. (2020). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Advances in Enzyme Research, 8(4), 43-56.
- ResearchGate. (n.d.). Lipase catalysed hydrolysis of (R,S)
- Fernandez-Lorente, G., Cabrera, Z., Godoy, C., Fernandez-Lafuente, R., Palomo, J. M., & Guisan, J. M. (2008).
- Godinho, L. F., Reis, C. R., Tepper, P. G., Kengen, S. W., van der Oost, J., & Quax, W. J. (2011). Esterase-catalyzed conversion of this compound. Applied and environmental microbiology, 77(18), 6549-6555.
- Salihu, A., & Alam, M. Z. (2015). Lipases as Effective Green Biocatalysts for Phytosterol Esters’ Production: A Review. Molecules, 20(4), 5849-5875.
- Kuo, C. H., Chiang, S. H., Ju, H. Y., Chen, Y. M., Liao, M. Y., Liu, Y. C., & Shieh, C. J. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of the Science of Food and Agriculture, 92(10), 2141-2147.
- Habulin, M., Knez, Ž., & Primožič, M. (2011). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of this compound with Candida antarctica lipase B in different solvent systems.
- Liu, Y. C., Chen, J. H., & Shieh, C. J. (2017). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435.
- Li, H., Qin, F., Huang, L., Jia, W., Zhang, M., Li, X., & Shu, Z. (2022).
- BenchChem. (2025).
- Bengtsson, G., & Olivecrona, T. (1980). Lipoprotein lipase. Mechanism of product inhibition. European Journal of Biochemistry, 106(2), 549-555.
- Yildirim, D., Tuter, M., & Alptekin, O. (2014). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 38(5), 826-836.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Lipoprotein lipase. Mechanism of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of deactivation thermodynamics of lipase immobilized on polymeric carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Enantioselective 1-Phenylethyl Acetate Synthesis
Introduction
Welcome to the Technical Support Center for the enantioselective synthesis of 1-Phenylethyl Acetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing enzymatic kinetic resolution to produce enantiomerically pure forms of this valuable chiral building block. The synthesis, typically achieved through the lipase-catalyzed acylation of racemic 1-phenylethanol, is a robust and widely adopted method. However, achieving high enantioselectivity (ee) and yield requires careful optimization of multiple reaction parameters.
This document provides direct, experience-driven answers to common challenges encountered in the lab. We will delve into the causality behind experimental choices, offering troubleshooting guides, detailed protocols, and FAQs to empower you to refine your synthetic strategy for optimal results.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the enzymatic kinetic resolution of 1-phenylethanol to produce this compound.
Issue 1: Low Enantiomeric Excess (ee)
Question: My reaction produces the desired this compound, but the enantiomeric excess is below the target of >95%. What factors should I investigate?
Answer: Low enantiomeric excess is a frequent challenge and typically points to suboptimal reaction conditions that fail to maximize the enzyme's inherent stereopreference. Here is a systematic approach to troubleshooting this issue:
-
Potential Cause 1: Suboptimal Reaction Temperature
-
Explanation: Enantioselectivity is derived from the difference in the activation energies (ΔΔG‡) for the reaction of the R- and S-enantiomers. Generally, lowering the reaction temperature increases this energy difference, thereby enhancing enantioselectivity (the E-value).[1] However, this comes at the cost of a slower reaction rate.[2][3] Conversely, excessively high temperatures can increase molecular motion and may reduce the enzyme's ability to discriminate between enantiomers, and can eventually lead to denaturation.[2][4]
-
Troubleshooting Steps:
-
Decrease the reaction temperature in increments of 5-10°C (e.g., from 40°C to 30°C).
-
Allow for longer reaction times to achieve sufficient conversion.
-
Monitor both conversion and ee at each temperature to identify the optimal balance. An "inversion temperature," where selectivity reverses, is rare but has been observed in some lipase systems.[1]
-
-
-
Potential Cause 2: Inappropriate Solvent
-
Explanation: The solvent plays a critical role in modulating enzyme activity and selectivity.[5][6] Lipases, such as Candida antarctica Lipase B (CALB), are often more rigid and thus more selective in non-polar, hydrophobic solvents (e.g., hexane, heptane, toluene).[7][8] Polar solvents can strip essential water from the enzyme's surface, disrupting its active conformation and reducing selectivity.[5]
-
Troubleshooting Steps:
-
If using a moderately polar solvent, switch to a non-polar solvent like n-hexane or isooctane. These have been shown to give high yields for lipase-catalyzed transesterifications.[7]
-
Ensure the solvent is anhydrous. The presence of excess water can promote unwanted hydrolysis of the product ester, potentially compromising the resolution.[9]
-
-
-
Potential Cause 3: Suboptimal Acyl Donor
-
Explanation: The structure of the acyl donor can significantly influence enzyme selectivity.[10] Activated esters, like vinyl acetate, are highly effective because the enol byproduct tautomerizes to acetaldehyde, rendering the reaction essentially irreversible.[11][12] This prevents the reverse reaction (alcoholysis of the product), which could lower the final ee. Other esters, such as isopropyl acetate or specialized 2-alkoxyacetates, have also been shown to yield high enantioselectivity.[13][14]
-
Troubleshooting Steps:
-
Switch to vinyl acetate if not already in use. This is often the gold standard for achieving high ee in irreversible acylations.[11]
-
If vinyl acetate is problematic, screen other acyl donors. For CALB-catalyzed resolutions of the corresponding amine, isopropyl 2-propoxyacetate gave excellent results.[14]
-
-
Issue 2: Poor Yield or Incomplete Conversion
Question: My reaction stalls before reaching the theoretical maximum of 50% conversion for a kinetic resolution. What could be the cause?
Answer: Stalled reactions or low yields (below 50%) in a standard kinetic resolution often point to enzyme inhibition, deactivation, or equilibrium issues.
-
Potential Cause 1: Product or Substrate Inhibition
-
Explanation: High concentrations of the substrate or the accumulation of products can sometimes inhibit the enzyme. For instance, in the resolution of 1-phenylethanol, high substrate concentrations were found to decrease the initial reaction rate.[15] The produced alcohol (in a hydrolysis reaction) or ester can also act as an inhibitor.
-
Troubleshooting Steps:
-
Lower the initial substrate concentration. A study on 1-phenylethanol resolution found 240 mM to be optimal under their conditions.[12]
-
If possible, perform the reaction in a continuous flow setup, which can mitigate product inhibition by constantly removing the product from the enzyme's environment.[16]
-
-
-
Potential Cause 2: Enzyme Deactivation
-
Explanation: The enzyme may be losing activity over the course of the reaction. This can be caused by excessively high temperatures, non-optimal pH (if any aqueous microenvironment exists), or inhibitory impurities in the reagents or solvent.[2] Some acyl donors or their byproducts can also deactivate the enzyme.
-
Troubleshooting Steps:
-
Verify the stability of your enzyme under the reaction conditions (temperature, solvent) in a control experiment.
-
Ensure all reagents and solvents are of high purity.
-
Consider using an immobilized enzyme preparation, such as Novozym 435 (CALB immobilized on acrylic resin), which generally offers superior stability and reusability compared to the free enzyme.[12][15]
-
-
-
Potential Cause 3: Reversible Reaction
-
Explanation: If you are using a simple ester like ethyl acetate or isopropyl acetate as the acyl donor, the reaction is reversible. The alcohol byproduct (ethanol or isopropanol) can catalyze the reverse reaction (alcoholysis of your this compound product), establishing an equilibrium that prevents reaching 50% conversion.
-
Troubleshooting Steps:
-
As mentioned previously, switch to an irreversible acyl donor like vinyl acetate or isopropenyl acetate.[11]
-
Alternatively, use a large excess of the acylating agent to push the equilibrium towards the product side.
-
-
Issue 3: Inconsistent or Irreproducible Results
Question: I am getting different results (ee and conversion) every time I run the same reaction. How can I improve reproducibility?
Answer: Irreproducibility in enzymatic reactions in organic media often stems from trace amounts of water or impurities.
-
Explanation: Lipases require a thin layer of water on their surface to maintain their catalytically active conformation. However, the amount of water is critical. Too little, and the enzyme is inactive; too much, and you encourage hydrolysis side reactions and can reduce enantioselectivity. The activity of the enzyme is highly dependent on this "water activity."
-
Troubleshooting Steps:
-
Control Water Content: Always use anhydrous solvents. Consider adding a defined, small amount of water or equilibrating the enzyme at a specific humidity if results are still inconsistent. A common practice is to add molecular sieves (e.g., 4Å) to the reaction to scavenge any excess water.
-
Use High-Purity Reagents: Ensure your racemic 1-phenylethanol, acyl donor, and solvent are free from acidic or basic impurities that could alter the micro-pH around the enzyme.
-
Standardize Enzyme Handling: Store the enzyme under recommended conditions (typically cool and dry). Weigh it in a consistent manner and avoid prolonged exposure to atmospheric moisture.
-
Ensure Homogeneity: For reactions with immobilized enzymes, ensure adequate stirring or agitation (e.g., 200-250 rpm) to overcome mass transfer limitations, but avoid excessively high speeds that could cause mechanical degradation of the support.[12][17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right enzyme for my resolution? A: For the kinetic resolution of 1-phenylethanol and related structures, Candida antarctica Lipase B (CALB) is the most widely successful and reported enzyme.[13][18] It is commercially available in a highly stable, immobilized form as Novozym 435, which is robust, reusable, and highly selective for the (R)-enantiomer of 1-phenylethanol.[12][19] While other lipases like those from Pseudomonas cepacia (Burkholderia cepacia) also work, CALB is the recommended starting point for this specific substrate.[11][20]
Q2: What is the mechanistic basis for lipase enantioselectivity? A: Lipases are serine hydrolases that operate via a "ping-pong bi-bi" mechanism involving a catalytic triad (Ser-His-Asp/Glu).[18][20] The enantioselectivity arises from the differential fit of the two enantiomers into the enzyme's active site. For secondary alcohols like 1-phenylethanol, the enzyme's active site has pockets of different sizes to accommodate the substituents around the chiral center. According to Kazlauskas's rule, lipases preferentially acylate the enantiomer where the large substituent is oriented away from the catalytic serine and the small substituent fits into a small hydrophobic pocket. For 1-phenylethanol, the (R)-enantiomer fits this model best for most common lipases, leading to the formation of (R)-1-phenylethyl acetate.[21]
Q3: How do I accurately measure enantiomeric excess (ee)? A: The most reliable and widely used methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[22]
-
Method: You will need a chiral stationary phase (CSP) column capable of separating the enantiomers of either the remaining 1-phenylethanol substrate or the this compound product.
-
Procedure: A small aliquot of the reaction mixture is filtered to remove the enzyme, diluted, and injected. The relative peak areas of the two enantiomers are used to calculate the ee.
-
Standard: It is essential to have a racemic standard of both the starting material and the product to confirm peak identities and resolution on your chosen column.[22]
Q4: What is the difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)? A:
-
Kinetic Resolution (KR): This is the standard method where the enzyme selectively acylates one enantiomer of a racemate, leaving the other unreacted. The primary disadvantage is that the maximum theoretical yield for a single enantiomer (either the acylated product or the unreacted starting material) is only 50%.[13]
-
Dynamic Kinetic Resolution (DKR): This more advanced technique combines the enzymatic kinetic resolution with an in situ racemization of the slow-reacting enantiomer.[13][23] A second catalyst (often a ruthenium complex) is added to continuously convert the less reactive (S)-1-phenylethanol back into the racemic mixture.[23][24] This allows the enzyme to eventually convert the entire starting material into a single enantiomer of the product, achieving a theoretical yield of up to 100%.[13][19]
Section 3: Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
This protocol provides a general starting point for the synthesis of (R)-1-phenylethyl acetate using Novozym 435. Optimization will be required for your specific setup.
Materials:
-
(±)-1-Phenylethanol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
n-Hexane (anhydrous)
-
4Å Molecular Sieves (optional, but recommended)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Shaker incubator or magnetic stirrer with temperature control
Procedure:
-
To a 25 mL flask, add (±)-1-phenylethanol (e.g., 240 mM final concentration). For a 10 mL reaction volume, this is 2.4 mmol or approximately 293 mg.
-
Add 10 mL of anhydrous n-hexane.
-
Add the biocatalyst, Novozym 435. A typical loading is 10-20 mg/mL.[12] For a 10 mL reaction, this would be 100-200 mg.
-
Add the acyl donor, vinyl acetate. To ensure irreversibility and drive the reaction, a molar excess is often used (e.g., 2-5 equivalents relative to the substrate). For 2.4 mmol of alcohol, 4.8 mmol (2 eq.) is ~413 mg or 0.44 mL.
-
Seal the vessel and place it in a shaker incubator set to the desired temperature (a good starting point is 40-42°C) and agitation (e.g., 200 rpm).[12]
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
For analysis, filter the aliquot through a syringe filter (0.22 µm) to remove the enzyme, dilute with an appropriate solvent (e.g., hexane or isopropanol), and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess (ee).
-
Stop the reaction when it reaches approximately 45-50% conversion to maximize the ee of both the (R)-product and the remaining (S)-substrate.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
The filtrate containing the product (R)-1-phenylethyl acetate and unreacted substrate (S)-1-phenylethanol can be separated by column chromatography.
Section 4: Key Parameter Summary
Table 1: Effect of Acyl Donor on Reaction Performance
The choice of acyl donor is critical for achieving high enantioselectivity and preventing reaction reversal.
| Acyl Donor | Typical Solvent | Key Advantage(s) | Considerations | Reference(s) |
| Vinyl Acetate | n-Hexane, Toluene | Irreversible reaction ; byproduct (acetaldehyde) is volatile. Leads to very high ee. | Can be prone to polymerization; relatively expensive. | [11],[12] |
| Ethyl Acetate | Toluene, MTBE | Inexpensive, readily available. | Reversible reaction ; byproduct (ethanol) can lead to product alcoholysis, lowering ee. | [16] |
| Isopropyl Acetate | Toluene | Can provide high ee with certain enzymes/conditions. | Reversible reaction. | [13],[24] |
| Alkyl Methoxyacetates | Toluene | Can lead to high ee and yield, sometimes with lower catalyst loading. | May lead to uncatalyzed chemical acylation at higher temperatures. | [13][23] |
Table 2: Influence of Solvent on Lipase Activity and Enantioselectivity
Solvent properties, particularly polarity (often correlated with log P), have a profound impact on the reaction.
| Solvent | Log P | General Effect on Lipase (e.g., CALB) | Reference(s) |
| n-Hexane | 3.5 | Excellent. High activity and enantioselectivity. Non-polar nature maintains enzyme rigidity. | [15],[12],[7] |
| Toluene | 2.5 | Very Good. High activity and enantioselectivity. Good for substrate solubility. | [23],[24] |
| Methyl tert-butyl ether (MTBE) | 1.3 | Good. Often provides a good balance of solubility and selectivity. | [25] |
| Tetrahydrofuran (THF) | 0.4 | Poor. Polar, water-miscible solvent. Can strip essential water from the enzyme, leading to low activity. | [15] |
Section 5: Mechanistic Insights & Visualizations
Lipase Catalytic Cycle
The enantioselective acylation catalyzed by lipases follows a two-step Ping-Pong Bi-Bi mechanism. The enzyme (E) first reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing the alcohol portion of the ester. In the second step, the chiral alcohol attacks the intermediate to form the final product and regenerate the free enzyme.
Caption: Systematic workflow for troubleshooting low enantiomeric excess (ee).
References
-
Martín-Matute, B., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823-9. [Link]
-
Górecka, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(15), 8749. [Link]
-
Pàmies, O., & Bäckvall, J. E. (2003). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. [Link] (Note: This is a duplicate of source 1, but points to the PDF).
-
Vértessy, B. G., et al. (2001). Enzyme Kinetics above Denaturation Temperature: A Temperature-Jump/Stopped-Flow Apparatus. Biophysical Journal, 80(3), 1484-1489. [Link]
-
Tripathi, R., et al. (2014). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Chemistry & Biology Interface, 4(1), 1-15. [Link]
-
Martín-Matute, B., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. [Link]
-
Benaissi, O., et al. (2013). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 5(12), 849-866. [Link]
-
Gotor-Fernández, V., et al. (2017). (a) Mechanism of alcohol acylation catalyzed by lipase. (b) Favored (R)-enantiomer. ResearchGate. [Link]
-
Li, S., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(3), 1833. [Link]
-
Ates, B. (2021). Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. DergiPark. [Link]
-
Sharma, S., & Kanwar, S. S. (2014). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal, 2014, 625258. [Link]
-
Szymańska, A., & Poppe, L. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4927. [Link]
-
de Miranda, A. S., et al. (2015). Ethyl acetate as an acyl donor in the continuous flow kinetic resolution of (±)-1-phenylethylamine catalyzed by lipases. Organic & Biomolecular Chemistry, 13(3), 786-791. [Link]
-
Bódai, V., & Kappe, C. O. (2007). Temperature and solvent effects on enzyme stereoselectivity: Inversion temperature in kinetic resolutions with lipases. ResearchGate. [Link]
-
Xu, D. G., et al. (2022). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. [Link]
-
Szeliga, M., et al. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. International Journal of Molecular Sciences, 24(7), 6762. [Link]
-
Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions. [Link]
-
Yilmaz, E., et al. (2016). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE, 11(3), e0151272. [Link]
-
van den Heuvel, J., et al. (2001). Esterase-catalyzed conversion of this compound. Applied and Environmental Microbiology, 67(7), 3126-3130. [Link]
-
de Souza, R. O. M. A., et al. (2012). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 23(7), 1336-1342. [Link]
-
Roy, I., et al. (2013). Effects of Solvent and Enzyme Source on Transesterification Activity. ResearchGate. [Link]
-
Yadav, G. D., & Lathi, P. S. (2006). Effect of Various Solvents on the Esterification Reaction. ResearchGate. [Link]
-
Forró, E., & Fülöp, F. (2007). Fully Enzymatic Resolution of Chiral Amines: Acylation and Deacylation in the Presence of Candida antarctica Lipase B. ResearchGate. [Link]
-
Xu, Q., et al. (2010). Enzymatic kinetic resolution of racemic cyanohydrins via enantioselective acylation. Tetrahedron, 66(3), 624-630. [Link]
-
Ogbonna, J. O., & Zhang, Q. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Zysk, M., et al. (2022). Conversion and enantiomeric excess of the (R)-1-phenylethyl acetate vs. time in the dynamic kinetic resolution of (rac)-1-phenylethanol. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. Ethyl acetate as an acyl donor in the continuous flow kinetic resolution of (±)-1-phenylethylamine catalyzed by lipases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. heraldopenaccess.us [heraldopenaccess.us]
- 23. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1-Phenylethyl Acetate
Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to address a common chromatographic challenge: peak tailing, with a specific focus on the analysis of 1-Phenylethyl acetate. Here, we will explore the underlying causes of this phenomenon and provide systematic, field-proven troubleshooting strategies to restore optimal peak symmetry and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry can significantly compromise the quality of your analysis by causing reduced resolution between adjacent peaks and making accurate peak integration for quantification less reliable.[1] For this compound, an aromatic ester used in fragrance and flavor industries, accurate quantification is often critical for quality control.[3][4] A tailing factor or asymmetry factor greater than 1.5 is a strong indicator that you should investigate the cause of the tailing.[1]
Q2: I'm observing tailing for all peaks in my chromatogram, including this compound. What are the likely causes?
A2: When all peaks in a chromatogram exhibit tailing, the issue is most likely related to a physical problem within the GC system rather than a specific chemical interaction.[5][6] The most common culprits are related to the setup and installation of the GC column and inlet.
Here’s a prioritized checklist of potential causes:
-
Improper Column Installation: An incorrectly installed column, either too high or too low in the inlet, can create unswept (dead) volumes, leading to turbulence in the carrier gas flow path and causing peaks to tail.[5] Always follow the instrument manufacturer's instructions for the correct column insertion depth.[1]
-
Poor Column Cut: A ragged or uneven column cut at the inlet can disrupt the flow of the carrier gas and create turbulence, trapping some analyte molecules and causing them to elute later, resulting in a tailing peak.[1][5] Inspect the column cut with a magnifier to ensure it is clean and at a 90-degree angle to the column wall.[1]
-
Inlet Contamination: Accumulation of non-volatile residue from previous injections in the inlet liner can create active sites that interact with analytes, leading to peak tailing.[7]
-
Leaks in the System: Leaks at the inlet, such as a worn-out septum or a loose fitting, can disrupt the carrier gas flow and pressure, leading to distorted peak shapes.[8][9]
Troubleshooting Workflow for System-Wide Peak Tailing
Below is a systematic workflow to diagnose and resolve issues when all peaks in your chromatogram are tailing.
Caption: A step-by-step guide to troubleshooting system-wide peak tailing.
Q3: Only the this compound peak is tailing, while other compounds in my sample have good peak shape. What does this suggest?
A3: When only specific peaks, particularly those of polar or active compounds, exhibit tailing, the problem is likely due to chemical interactions between the analyte and active sites within the GC system.[1][10] this compound, being an ester, has polar characteristics that can make it susceptible to such interactions.[11]
Potential sources of these active sites include:
-
Active Sites in the Inlet Liner: The glass inlet liner can have acidic silanol groups on its surface that can interact with polar analytes.[2] Over time, the deactivation layer on the liner can degrade, exposing these active sites.
-
Contamination at the Head of the Column: Non-volatile matrix components can accumulate at the beginning of the GC column, creating active sites that can interact with subsequent injections.[12]
-
Metal Components in the Flow Path: Unpassivated metal surfaces in the injector or detector can also be a source of active sites.[13]
Experimental Protocols for Mitigating Analyte-Specific Tailing
Protocol 1: Inlet Liner Replacement and Deactivation
A contaminated or active inlet liner is a frequent cause of peak tailing for polar compounds.[14]
Objective: To replace the existing inlet liner with a new, properly deactivated liner to minimize analyte interaction.
Materials:
-
New, deactivated inlet liner (preferably with glass wool for dirty samples)[13]
-
Clean, solvent-rinsed tweezers
-
Appropriate wrenches for your GC instrument
Procedure:
-
Cool the Inlet: Ensure the GC inlet has cooled to a safe temperature before proceeding.
-
Turn Off Carrier Gas Flow: Turn off the carrier gas flow to the inlet.
-
Remove the Old Liner: Carefully remove the septum nut and the old liner using clean tweezers.
-
Inspect the Inlet: Inspect the inside of the inlet for any visible contamination or septum debris. Clean if necessary.
-
Install the New Liner: Using clean tweezers, insert the new, deactivated liner.
-
Replace Septum and O-ring: It is good practice to replace the septum and liner O-ring at the same time as the liner.[15]
-
Reassemble and Leak Check: Reassemble the inlet and perform a leak check to ensure a proper seal.
-
Condition the System: After installation, it is advisable to condition the system by running a blank solvent injection.
| Liner Type | Recommended Use |
| Single Taper with Wool | Splitless injections, especially for trace analysis of "dirty" samples.[9][13] |
| Precision Split with Wool | Split injections, provides enhanced reproducibility.[9] |
| Double Taper | Reduces the chance of backflash in splitless injections for trace, active samples.[13] |
Protocol 2: GC Column "First Aid" - Trimming the Column Inlet
If the peak tailing persists after inlet maintenance, the front of the analytical column may be contaminated.[12]
Objective: To remove the contaminated section of the column to restore inertness.
Materials:
-
Ceramic scoring wafer or diamond-tipped pen[5]
-
Magnifying tool[1]
-
New ferrule and column nut (if necessary)
Procedure:
-
Cool the Oven and Inlet: Ensure both the oven and inlet are cool.
-
Remove the Column from the Inlet: Carefully disconnect the column from the inlet.
-
Trim the Column: Using a scoring wafer, make a clean, square cut to remove 10-20 cm from the front of the column.[1]
-
Inspect the Cut: Use a magnifying tool to ensure the cut is clean and free of burrs or shards.[5]
-
Reinstall the Column: Reinstall the column into the inlet at the correct height, using a new ferrule if the old one is deformed.
-
Condition the Column: Condition the column according to the manufacturer's instructions before analysis.
Q4: Could my injection technique or method parameters be causing the peak tailing of this compound?
A4: Yes, several aspects of your injection technique and GC method can contribute to peak tailing.
-
Injection Volume and Sample Concentration: Injecting too large a volume or too concentrated a sample can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing.[1][16]
-
Solvent Mismatch: A significant mismatch in polarity between your sample solvent and the GC column's stationary phase can cause poor peak shape, including tailing.[7] this compound is moderately polar.[3] Using a highly polar solvent on a non-polar column, or vice-versa, can be problematic.
-
Initial Oven Temperature (for Splitless Injections): In splitless injection, the initial oven temperature needs to be low enough to allow for "solvent focusing" or "thermal focusing," where the analytes condense at the head of the column in a narrow band.[1][17] If the initial temperature is too high, this focusing effect is lost, which can lead to broad or tailing peaks.[1] A general guideline is to set the initial oven temperature about 20°C below the boiling point of the solvent.[1]
-
Split Ratio (for Split Injections): If the split ratio is too low, the flow through the inlet may not be sufficient for an efficient and rapid transfer of the sample to the column, which can cause peak tailing.[7][14]
Logical Diagram for Troubleshooting Method-Related Peak Tailing
Caption: A decision tree for troubleshooting method-related peak tailing issues.
By systematically addressing these potential physical and chemical causes, you can effectively troubleshoot and resolve peak tailing in your GC analysis of this compound, leading to more accurate and reliable results.
References
- Vertex AI Search. (2025).
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Restek Corporation. (n.d.). GC Inlet Maintenance: Restek's Quick-Reference Guide.
- BGB Analytik. (n.d.). GC Inlet Maintenance.
- Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule.
- Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume.
- Chem-Impex. (n.d.).
- LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis.
- Agilent Technologies. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet.
- GL Sciences. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- GMP Insiders. (n.d.).
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- ResearchGate. (n.d.). Effect of injection volume on peak intensities, shapes and retention....
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- Chemistry For Everyone. (2025, March 14).
- Thermo Fisher Scientific. (n.d.).
- Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe.
- RSC Publishing. (2024, August 13).
- Taylor & Francis. (2024, August 30). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS.
- ResearchGate. (2024, August 14). Optimization of Reaction Parameters for Natural Aroma Esters Synthesis by Factorial Design.
- National Institutes of Health. (2021, October 28).
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- FooDB. (2010, April 8).
- BenchChem. (n.d.).
- ACD/Labs. (2022, October 6).
- Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. GC Inlet Maintenance: Restek’s Quick-Reference Guide [discover.restek.com]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. agilent.com [agilent.com]
- 14. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 15. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
Minimizing byproduct formation in 1-Phenylethyl acetate production
Welcome to the technical support guide for the synthesis of 1-Phenylethyl acetate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic protocols. This compound is a valuable aroma chemical, and achieving high purity is critical for its application in fragrance, flavor, and pharmaceutical industries[1][2]. This guide provides in-depth, experience-driven solutions to common challenges, focusing on the minimization of key byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable protocols for resolution.
Problem 1: My final product is contaminated with styrene. What is the cause and how can I prevent it?
Answer:
The presence of styrene is the most common purity issue in this compound synthesis, particularly when using traditional acid catalysts.
Root Cause Analysis: Styrene is formed via the acid-catalyzed dehydration of the starting material, 1-phenylethanol.[3] This is a classic E1 elimination reaction that becomes significant under strong acidic conditions and elevated temperatures. The secondary benzylic alcohol is first protonated by the acid catalyst (e.g., H₂SO₄, p-TsOH), forming a good leaving group (water).[3] Departure of water generates a resonance-stabilized secondary benzylic carbocation. A base then abstracts a proton from the adjacent methyl group, leading to the formation of the styrene double bond.[3]
Solutions:
-
Transition to a Milder Catalyst: The most effective way to prevent styrene formation is to avoid the harsh conditions that favor dehydration.
-
Heterogeneous Acid Catalysts: Replace strong liquid acids with a solid acid catalyst like Amberlyst-15.[4][5] This macroporous sulfonic acid resin provides acidic sites for esterification while often requiring less aggressive temperatures.[5][6] Its solid nature also simplifies catalyst removal and product workup, preventing residual acid from causing degradation during distillation.[7]
-
Enzymatic Catalysis: For the highest selectivity, employ an immobilized lipase, such as Candida antarctica Lipase B (CALB), commercially available as Novozym® 435.[8][9][10] Lipases operate under mild, neutral conditions (typically 30-60°C), completely circumventing the acid-catalyzed dehydration pathway.[8][11] This biocatalytic approach is highly specific for the esterification reaction.[10]
-
-
Strict Temperature Control: If using a traditional acid catalyst is unavoidable, maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Dehydration reactions have a higher activation energy than esterification, so lower temperatures will disproportionately slow the side reaction. Monitor the reaction progress closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed.
-
Use an Acyl Donor That Drives the Equilibrium: Instead of acetic acid in a classic Fischer esterification, use an acyl donor like vinyl acetate or acetic anhydride.
-
Vinyl Acetate (Transesterification): When using a lipase catalyst, vinyl acetate is an excellent acyl donor. The reaction is essentially irreversible because the byproduct is acetaldehyde (from the tautomerization of vinyl alcohol), which is volatile and does not participate in a reverse reaction.[8]
-
Acetic Anhydride: While more reactive, acetic anhydride can be used with or without a catalyst. The reaction is not an equilibrium, which can allow for lower temperatures and shorter reaction times. However, it has poorer atom economy as one equivalent of acetic acid is produced as a byproduct.[12]
-
Problem 2: I'm observing a high-boiling impurity in my distilled product, which I suspect is an ether. How is this formed?
Answer:
This high-boiling impurity is likely bis(1-phenylethyl) ether. Its formation is mechanistically related to the dehydration that produces styrene.
Root Cause Analysis: The same resonance-stabilized secondary benzylic carbocation that acts as an intermediate for styrene formation can also be attacked by another molecule of 1-phenylethanol.[4] The alcohol's hydroxyl group acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ether byproduct. This intermolecular reaction (SN1 type) competes with the intramolecular elimination (E1 type) that forms styrene. It is also favored by strong acid catalysts and higher temperatures.
Solutions:
The strategies to prevent ether formation are identical to those for preventing styrene formation:
-
Switch to Milder Catalysts: The use of enzymatic catalysts like Novozym® 435 will completely eliminate this side reaction.[8] Heterogeneous catalysts like Amberlyst-15 are also effective at reducing ether formation compared to sulfuric acid.[4]
-
Optimize Reaction Conditions: Lower the reaction temperature and minimize reaction time.
-
Control Stoichiometry: Using a slight excess of the acyl donor (e.g., acetic acid) can help favor the desired esterification pathway over the self-condensation of the alcohol.
Problem 3: My reaction yield is low, even after extended reaction times. What can I do to improve conversion?
Answer:
Low yield in a Fischer esterification is almost always due to the reversible nature of the reaction.[13] The reaction between 1-phenylethanol and acetic acid produces the ester and water, and this reaction can proceed in the reverse direction (hydrolysis).[14][15]
Root Cause Analysis: 1-Phenylethanol + Acetic Acid ⇌ this compound + Water As the reaction proceeds, the concentration of water increases, slowing the forward reaction and increasing the rate of the reverse reaction until equilibrium is reached.[15] To achieve high conversion, the equilibrium must be shifted to the right, according to Le Châtelier's principle.[16]
Solutions:
-
Water Removal (Dean-Stark Apparatus): The most common method for driving a Fischer esterification to completion is to remove water as it is formed.[12][16]
-
Conduct the reaction in a non-polar solvent that forms an azeotrope with water, such as toluene or hexane.
-
Use a Dean-Stark apparatus to collect the water-solvent azeotrope as it boils off. The denser water separates and is trapped, while the solvent is returned to the reaction flask.
-
-
Use an Excess of a Reactant: If removing water is not feasible, using a large excess of one of the reactants (typically the less expensive one, like the alcohol or acetic acid) will shift the equilibrium towards the products.[14][15] Using the alcohol as the solvent is a common strategy.[14]
-
Switch to an Irreversible Reaction: As mentioned previously, using vinyl acetate (especially with lipase) or acetic anhydride as the acyl donor makes the reaction irreversible, which drives it to completion without the need for water removal.[8][12]
Reaction Pathways Overview
The following diagram illustrates the desired synthesis pathway versus the common acid-catalyzed side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Comparative Data: Catalyst Performance
The choice of catalyst is the single most critical factor in minimizing byproducts. The table below summarizes typical performance characteristics for different catalytic systems.
| Catalyst System | Typical Temp. (°C) | Key Advantages | Key Disadvantages | Expected Purity |
| H₂SO₄ / p-TsOH | 80 - 120°C | Low cost, fast reaction | High byproduct formation (styrene, ether), corrosive, difficult to remove | 85-95% |
| Amberlyst-15 | 70 - 100°C | Reusable, easily filtered, low corrosion, reduced byproducts[5][17] | Slower than H₂SO₄, can degrade at high temperatures | 95-99% |
| Novozym® 435 (Lipase) | 30 - 60°C | Extremely high selectivity, no byproducts, mild conditions, "green" process[8] | Higher catalyst cost, slower reaction times | >99.5% |
Experimental Protocols
Protocol 1: High-Selectivity Enzymatic Synthesis using Novozym® 435
This protocol is recommended for producing high-purity this compound suitable for sensitive applications.
Materials:
-
1-Phenylethanol (10 mmol, 1.22 g)
-
Vinyl Acetate (30 mmol, 2.76 mL) - Serves as both acyl donor and solvent
-
Novozym® 435 (immobilized Candida antarctica lipase B) (100 mg)
-
Molecular Sieves, 4Å (1 g, activated)
-
n-Hexane
Procedure:
-
To a 25 mL round-bottom flask, add 1-phenylethanol, vinyl acetate, and Novozym® 435 beads.
-
Add the activated molecular sieves to adsorb any trace water that could inhibit the enzyme.
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C.
-
Monitor the reaction progress by taking small aliquots (e.g., every 4 hours), filtering out the enzyme, and analyzing by GC.
-
The reaction is typically complete within 24-48 hours.
-
Once complete, filter the reaction mixture to recover the Novozym® 435 beads. The beads can be washed with n-hexane, dried under vacuum, and reused.
-
Remove the excess vinyl acetate and solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is typically of very high purity (>99%) and may not require further purification. If necessary, it can be purified by vacuum distillation.
Protocol 2: Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the identification and quantification of the target product and key byproducts.
Instrumentation & Conditions:
-
GC Column: A standard non-polar column, such as a DB-5 or HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-350 m/z.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Expected Retention Times (Approximate):
-
Styrene: ~5-6 min
-
1-Phenylethanol: ~8-9 min
-
This compound: ~10-11 min
-
Bis(1-phenylethyl) Ether: >15 min
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). The % area can be used to approximate the purity.
Frequently Asked Questions (FAQs)
Q1: Can I use a different acyl donor besides acetic acid or vinyl acetate? A: Yes. Ethyl acetate can also be used, especially in transesterification reactions catalyzed by lipase.[18] The reaction produces ethanol as a byproduct, which can cause some enzyme inhibition but is a viable "green" alternative.[18] Acetic anhydride is also effective but less atom-economical.[12]
Q2: My Amberlyst-15 catalyst seems to have lost activity after a few uses. Why? A: Amberlyst-15 can lose activity due to physical fouling of its pores by polymeric residues or by loss of sulfonic acid groups if used at temperatures exceeding its recommended maximum (typically ~120°C).[19] To regenerate it, you can try washing it sequentially with a polar solvent (like methanol) to remove organic residues, followed by water, and then reactivating it by washing with dilute HCl, followed by a final water wash until neutral. Dry thoroughly before reuse.
Q3: Is vacuum distillation always necessary for purification? A: Not always. If you use a highly selective method like enzymatic catalysis with Novozym® 435, the crude product after removing the excess acyl donor can be >99.5% pure, which may meet specifications without distillation.[8] For reactions using acid catalysts, vacuum distillation is almost always required to remove unreacted starting materials, styrene, and ether byproducts. The boiling point of this compound is approximately 212°C at atmospheric pressure, so vacuum is necessary to prevent thermal degradation.
Q4: How can I confirm the identity of the bis(1-phenylethyl) ether byproduct? A: The best method is GC-MS. The ether will have a longer retention time than the ester. Its mass spectrum will show a molecular ion (if visible) corresponding to a C₁₆H₁₈O formula, and the fragmentation pattern will be distinct from that of this compound. Key fragments will likely include the tropylium ion (m/z 91) and the phenylethyl cation (m/z 105).
References
-
Let's Talk Academy. (2025, December 29). Acid Catalyzed Dehydration of 1-Phenylethanol to Styrene. CSIR NET LIFE SCIENCE COACHING. Available from: [Link]
-
Xu, D.G., Wang, J.Y. and Jiang, C.J. (2022). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. Available from: [Link]
-
Xu, J., Liu, T., Xu, Y., & Zhao, G. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in bioengineering and biotechnology, 10, 893922. Available from: [Link]
-
Starken, A., Scheibel, A., Eisen, J., & Schmarr, H. G. (2020). Investigations into the Natural Occurrence of this compound (Styrallyl Acetate). Journal of agricultural and food chemistry, 68(31), 8279–8287. Available from: [Link]
-
Starken, A., Scheibel, A., Eisen, J., & Schmarr, H. G. (2020). Investigations into the Natural Occurrence of this compound (Styrallyl Acetate). ResearchGate. Available from: [Link]
-
Kim, Y., S. H., & Seo, G. (2004). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst. ResearchGate. Available from: [Link]
-
Kevwitch, R. M., et al. (2022). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ACS Publications. Available from: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available from: [Link]
-
Noyce, D. S., Hartter, D., & Pollack, R. (1968). The mechanism of the acid-catalyzed dehydration of 1,2-diphenylethanol. Journal of the American Chemical Society. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
Sharma, A., & Sharma, P. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of (R, S)-1-phenylethanol kinetic resolution over Candida antarctica lipase B in ionic liquids. Available from: [Link]
- Google Patents. (n.d.). CN102361838A - Dehydration of 1-phenyl ethanol.
-
ResearchGate. (n.d.). Amberlyst‐15 reusability study for eight runs. Available from: [Link]
-
Chemistry Steps. (2022, November 16). Fischer Esterification. Available from: [Link]
-
Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Available from: [Link]
-
Behrens, A., et al. (2018). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC - NIH. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Amberlyst-15 in Organic Synthesis. Available from: [Link]
- Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.
-
Chang, S. W., et al. (2018). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. Available from: [Link]
- Google Patents. (n.d.). EP0004732B1 - Preparation of 2-phenylethanol and 2-phenylethyl acetate.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]
-
Jain, S., et al. (2012). Amberlyst 15 DRY Resin: A green and recyclable catalyst for facile and efficient one-pot synthesis of. Der Pharma Chemica, 4(1), 417-427. Available from: [Link]
-
Xu, F., et al. (2014). Enzymatic synthesis of aroma acetoin fatty acid esters by immobilized Candida antarctica lipase B. PubMed. Available from: [Link]
-
de la Paz, H. E., et al. (2019). Chemoenzymatic Total Synthesis of (+)-10-Keto-Oxycodone from Phenethyl Acetate. Molecules, 24(19), 3477. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chemoenzymatic Total Synthesis of (+)-10-Keto-Oxycodone from Phenethyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scirp.org [scirp.org]
- 9. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of aroma acetoin fatty acid esters by immobilized Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. scienceinfo.com [scienceinfo.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. dupont.com [dupont.com]
Technical Support Center: Enhancing the Stability of Immobilized Lipase for 1-Phenylethyl Acetate Synthesis
Welcome to the technical support center dedicated to overcoming challenges in the synthesis of 1-phenylethyl acetate using immobilized lipase. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound with immobilized lipase. Each issue is presented in a question-and-answer format, providing direct solutions and the underlying scientific rationale.
Issue 1: Rapid Loss of Enzyme Activity After a Few Cycles
Question: My immobilized lipase shows good initial activity for this compound synthesis, but it deactivates quickly after only a few reaction cycles. What are the likely causes and how can I fix this?
Answer: Rapid deactivation is a common hurdle and can often be attributed to enzyme desorption from the support, denaturation by the reaction medium, or mechanical stress. Let's break down the potential causes and solutions:
-
Enzyme Desorption: This is particularly common with physical adsorption methods where the enzyme is held by weak hydrophobic or ionic interactions.[1][2] The organic solvent, substrates, or products can disrupt these interactions, leading to enzyme leaching into the reaction medium.[2][3]
-
Solution 1: Cross-linking after Immobilization: After adsorbing the lipase onto the support, introduce a cross-linking agent like glutaraldehyde or aldehyde-dextran polymers.[2][4] This creates covalent bonds between enzyme molecules, forming a more robust network that prevents desorption.[2][3] For instance, cross-linking can reduce lipase loss from 40% to less than 2%.[3][5]
-
Solution 2: Combined Immobilization Methods: Combine physical adsorption with covalent bonding.[6] First, adsorb the lipase onto the support, then activate functional groups on the support (e.g., epoxy or aldehyde groups) to form covalent bonds with the enzyme.[7] This approach leverages the simplicity of adsorption with the stability of covalent attachment.[6]
-
-
Solvent-Induced Denaturation: Organic solvents, especially polar ones like short-chain alcohols, can strip the essential water layer from the enzyme's surface, leading to conformational changes and inactivation.[8][9][10]
-
Solution: Solvent Selection & Medium Engineering:
-
Choose a Hydrophobic Solvent: Non-polar solvents like n-hexane or n-heptane are generally less denaturing to lipases than polar solvents.[11][12]
-
Control Water Activity: While the reaction is non-aqueous, a minimal amount of water is crucial for maintaining the lipase's active conformation. Optimizing the water activity (a_w) of the system is critical.
-
Ionic Liquids as Co-solvents: The addition of certain ionic liquids can enhance enzyme stability and reusability. For example, using 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) in n-heptane has been shown to allow for the reuse of the enzyme in 5 reaction cycles with high operational stability.[13]
-
-
-
Mechanical Stress: Vigorous stirring or agitation can cause physical damage to the immobilized enzyme, especially with fragile support materials.
-
Solution: Optimization of Agitation: Reduce the stirring speed to the minimum required for adequate mass transfer. Using a gentler mixing method, such as an orbital shaker, can also be beneficial.
-
Issue 2: Low Initial Activity of the Immobilized Lipase
Question: I have successfully immobilized my lipase, but the initial activity for this compound synthesis is significantly lower than the free enzyme. Why is this happening and how can I improve it?
Answer: Low initial activity can stem from several factors related to the immobilization process itself, including improper enzyme orientation, mass transfer limitations, or conformational changes upon immobilization.
-
Suboptimal Enzyme Orientation and Conformation: The immobilization process may block the active site of the lipase or induce a less active conformation.[14]
-
Solution 1: Interfacial Activation on Hydrophobic Supports: Lipases often exhibit "interfacial activation," where their activity increases at a hydrophobic-hydrophilic interface.[14][15] Immobilizing lipase on a hydrophobic support can stabilize the open, active conformation of the enzyme.[15]
-
Solution 2: Optimize Immobilization pH: The pH during immobilization can influence the surface charge of both the enzyme and the support, affecting the orientation and binding efficiency.[6] Experiment with a range of pH values around the enzyme's isoelectric point.
-
-
Mass Transfer Limitations: The substrate may have difficulty accessing the active sites of the enzyme within the pores of the support material.[14]
-
Solution: Support Material Selection:
-
Pore Size: Choose a support with a pore diameter large enough to accommodate the enzyme and allow for easy diffusion of substrates and products.[14] Mesoporous supports are commonly used for lipase immobilization.[14]
-
Surface Area: A high surface area allows for a higher enzyme loading.[7][14] Siliceous materials are often favored for their high surface area and chemical resistance.[7]
-
-
Issue 3: Inconsistent Batch-to-Batch Performance
Question: I'm observing significant variability in the performance of my immobilized lipase across different batches. What could be causing this inconsistency?
Answer: Batch-to-batch variability often points to a lack of precise control over the immobilization and reaction conditions.
-
Inconsistent Enzyme Loading: The amount of active enzyme immobilized per gram of support may vary.
-
Solution: Standardize Immobilization Protocol:
-
Control Initial Enzyme Concentration: Ensure the same concentration of lipase solution is used for each immobilization batch.
-
Monitor Immobilization Progress: Determine the immobilization yield by measuring the protein concentration in the supernatant before and after immobilization.
-
-
-
Variability in Support Material: The physical properties of the support material, such as particle size and pore distribution, can differ between batches.
-
Solution: Characterize the Support: Before immobilization, characterize the support material to ensure consistency.
-
-
Fluctuations in Reaction Conditions: Minor variations in temperature, pH, water content, or substrate purity can impact enzyme activity and stability.
-
Solution: Strict Control of Reaction Parameters: Maintain tight control over all reaction parameters. For the synthesis of this compound, optimal temperatures are often in the range of 30-60°C.[12]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best type of support material for immobilizing lipase for this compound synthesis?
A1: The ideal support should have high surface area, good mechanical and chemical stability, and appropriate pore size.[6] Hydrophobic supports like macroporous resins (e.g., Accurel MP1000) or octyl-agarose are excellent choices as they can promote the interfacial activation of lipases, leading to higher activity.[15][16][17] Siliceous materials are also widely used due to their resistance to organic solvents and ease of functionalization for covalent attachment.[7]
Q2: How does the choice of acyl donor affect the reaction and enzyme stability?
A2: Vinyl acetate is a commonly used and effective acyl donor for the transesterification of (R,S)-1-phenylethanol.[13][16][18] It is often preferred because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction equilibrium towards product formation.
Q3: Can I reuse the immobilized lipase? If so, for how many cycles?
A3: Yes, reusability is a major advantage of enzyme immobilization.[1] The number of possible cycles depends on the stability of the immobilized enzyme. With proper immobilization and cross-linking, lipases can be reused for multiple cycles.[11] For example, some immobilized lipases have been shown to retain most of their activity after more than 30 successive batches.[18]
Q4: How can I improve the thermal stability of my immobilized lipase?
A4: Several strategies can enhance thermal stability:
-
Multipoint Covalent Attachment: Creating multiple covalent bonds between the enzyme and the support can significantly rigidify the enzyme's structure, making it more resistant to thermal unfolding.[15]
-
Intramolecular Cross-linking: Cross-linking the surface of the enzyme with agents like aldehyde-dextran polymers can dramatically increase its stability.[4] This has been shown to result in stabilization factors of over 250-fold for some lipases.[4]
-
Immobilization on Hydrophobic Supports: As mentioned earlier, this can stabilize the more stable open form of the lipase.[15]
Q5: What is the effect of the organic solvent on the enantioselectivity of the reaction?
A5: The organic solvent can influence the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity. Generally, non-polar, hydrophobic solvents are preferred for maintaining high enantioselectivity in the kinetic resolution of racemic alcohols.
III. Experimental Protocols & Data
Protocol 1: Immobilization of Lipase by Physical Adsorption on a Macroporous Resin
This protocol describes a general procedure for immobilizing lipase on a hydrophobic support.
Materials:
-
Lipase (e.g., from Candida antarctica B, Burkholderia cepacia)
-
Macroporous resin (e.g., Accurel MP1000)
-
Phosphate buffer (pH 7.0, 50 mM)
-
Ethanol
-
Distilled water
Procedure:
-
Support Preparation: Wash the macroporous resin with ethanol to remove any impurities, followed by thorough rinsing with distilled water. Dry the support at 60°C overnight.
-
Enzyme Solution Preparation: Dissolve the lipase in phosphate buffer to a final concentration of 1-10 mg/mL.
-
Immobilization: Add the prepared support to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution).
-
Incubation: Gently shake the mixture at room temperature for a specified period (e.g., 2-24 hours).
-
Separation: Separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Washing: Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme, followed by a final rinse with distilled water.
-
Drying: Dry the immobilized lipase under vacuum or in a desiccator.
Protocol 2: Post-Immobilization Cross-linking with Glutaraldehyde
This protocol enhances the stability of the adsorbed lipase.
Materials:
-
Immobilized lipase (from Protocol 1)
-
Glutaraldehyde solution (2.5% v/v in phosphate buffer)
-
Phosphate buffer (pH 7.0, 50 mM)
Procedure:
-
Cross-linking Reaction: Resuspend the immobilized lipase in the glutaraldehyde solution.
-
Incubation: Gently shake the mixture at room temperature for 1-3 hours.
-
Washing: Filter the cross-linked immobilized lipase and wash it thoroughly with phosphate buffer to remove any residual glutaraldehyde.
-
Drying: Dry the cross-linked immobilized lipase.
Data Summary: Impact of Immobilization and Cross-linking on Lipase Stability
| Immobilization Method | Key Advantages | Potential Drawbacks | Typical Reusability |
| Physical Adsorption | Simple, mild conditions, potential for enzyme hyperactivation.[1][18] | Enzyme desorption can occur.[1][2] | 5-15 cycles |
| Covalent Bonding | Strong enzyme-support interaction, prevents leaching.[6] | Can lead to conformational changes and activity loss if not optimized. | >20 cycles |
| Adsorption + Cross-linking | Combines simplicity of adsorption with high stability.[2][3] | Additional process step, potential for enzyme modification by cross-linker. | >30 cycles[18] |
IV. Visual Guides
Workflow for Enhancing Immobilized Lipase Stability
Caption: Workflow for preparing and stabilizing immobilized lipase.
Troubleshooting Logic for Low Enzyme Stability
Sources
- 1. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stabilization of Immobilized Lipases by Intense Intramolecular Cross-Linking of Their Surfaces by Using Aldehyde-Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ort.edu.uy [ort.edu.uy]
- 8. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 9. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading | MDPI [mdpi.com]
- 16. Immobilization and Characterization of a New Regioselective and Enantioselective Lipase Obtained from a Metagenomic Library | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 1-Phenylethyl Acetate Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-Phenylethyl acetate (PEA). This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale experiments to pilot or industrial-scale production. In the world of fine chemicals and fragrance manufacturing, the journey from a successful benchtop reaction to a robust, scalable process is fraught with challenges. This document provides in-depth, field-proven insights into common issues, framed in a practical question-and-answer format to directly address the hurdles you may encounter.
Part I: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for scaling up this compound production.
Q1: What are the primary industrial synthesis routes for this compound, and what are their comparative advantages?
There are two predominant routes for the commercial synthesis of this compound: traditional acid-catalyzed (Fischer) esterification and modern enzymatic catalysis.
-
Fischer-Speier Esterification : This classic method involves the reaction of 1-phenylethanol with acetic acid, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] Its main advantages are low raw material costs and relatively fast reaction kinetics. However, the process is reversible, which limits conversion unless a product (water) is actively removed.[2] At the elevated temperatures required, this route is often plagued by side reactions, including dehydration of 1-phenylethanol to styrene and ether formation, which complicates purification and can impact the final product's odor profile.
-
Enzymatic Catalysis : This route typically employs a lipase, such as immobilized Candida antarctica lipase B (CALB), commonly known as Novozym 435, to catalyze the transesterification of 1-phenylethanol with an acyl donor like vinyl acetate or ethyl acetate.[3][4] The key advantages are exceptionally high selectivity, which minimizes byproduct formation, and mild reaction conditions (lower temperature and pressure), which reduces energy consumption and preserves the delicate aroma of the product.[5] Furthermore, enzymatic routes can achieve high enantioselectivity, which is crucial for producing specific chiral isomers of PEA.[6][7] The primary challenges are the higher cost of the enzyme catalyst and potential mass transfer limitations at scale.
Q2: What are the critical safety considerations when handling reagents and the final product during scale-up?
Scaling up production introduces significant safety responsibilities. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant clothing, and chemical-resistant gloves.[8][9] Key considerations include:
-
Flammability : this compound is a combustible liquid with a flash point of approximately 91-92.5°C.[8][10] The process should be designed to operate well below this temperature, or in an inert atmosphere (e.g., nitrogen) to prevent the formation of flammable vapor-air mixtures. Ensure all equipment is properly grounded to prevent ignition from static discharge.[11]
-
Reactivity : The use of strong acid catalysts like concentrated sulfuric acid requires careful handling due to their corrosive nature. The reaction can be exothermic, necessitating a robust cooling system and temperature monitoring to prevent thermal runaways.
-
Storage and Handling : Store raw materials and the final product in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[11] Emergency eyewash stations and showers must be readily accessible.[9]
Q3: Which analytical methods are recommended for in-process monitoring of the reaction?
Effective in-process control is vital for a successful scale-up. Gas Chromatography (GC) is the most common and effective method for monitoring the progress of the reaction.
-
Gas Chromatography (GC) : A GC equipped with a Flame Ionization Detector (FID) and a suitable chiral or non-chiral capillary column (e.g., KB-5) can be used to quantify the concentrations of 1-phenylethanol, the acyl donor, this compound, and key byproducts.[3] This allows for real-time tracking of conversion and selectivity. An internal standard, such as benzyl alcohol, can be used for accurate quantification.[3]
-
High-Performance Liquid Chromatography (HPLC) : For monitoring the production of specific enantiomers, chiral HPLC is the preferred method.[4]
Q4: What are the typical yields and purities expected at an industrial scale?
-
For Fischer esterification , yields are heavily dependent on the efficiency of water removal. Without it, equilibrium may limit yields to around 65-70%. With effective water removal (e.g., using a Dean-Stark apparatus or reactive distillation), yields can exceed 95%.[12][13] Purity is often limited by the formation of side products, requiring extensive fractional distillation to achieve >99%.
-
Enzymatic synthesis can achieve near-quantitative conversion (>99%) under optimized conditions in continuous packed-bed reactors.[14] Due to the high selectivity of the enzyme, the crude product is often very pure, simplifying downstream processing.
Part II: Troubleshooting Guide for Scale-Up Challenges
This guide provides structured solutions to specific problems encountered during the scale-up process for both chemical and enzymatic synthesis routes.
A. Chemical Synthesis: Fischer Esterification
Problem: Low Reaction Conversion and Stalling
Q: My large-scale Fischer esterification reaction is stalling at 60-70% conversion of 1-phenylethanol. What are the likely causes and how can I improve the yield?
This is a classic equilibrium problem inherent to Fischer esterification.[1] The reaction produces one mole of water for every mole of ester formed. As water accumulates in the reactor, the reverse reaction—hydrolysis of the ester back to the starting materials—accelerates until it matches the rate of the forward reaction, establishing an equilibrium.
Causality and Solutions:
-
Inefficient Water Removal : At scale, simply refluxing may not be sufficient to remove water.
-
Solution : Implement a Dean-Stark trap or a similar apparatus using a water-immiscible solvent like toluene or hexane. This solvent forms an azeotrope with water, allowing for its physical removal from the reaction, thereby driving the equilibrium towards the product side according to Le Châtelier's principle.[1]
-
Scale-Up Insight : Ensure the condenser capacity and collection arm of the Dean-Stark trap are appropriately sized for the larger volume of solvent and expected water byproduct.
-
-
Insufficient Catalyst Loading or Activity : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[12] Insufficient catalyst leads to a slow forward reaction rate.
-
Solution : Increase the catalyst loading. For sulfuric acid, a typical loading is 1-3% w/w of the limiting reagent. For solid acid catalysts like Amberlyst-15, ensure sufficient catalyst bed volume and check for deactivation.[13]
-
-
Sub-Optimal Reagent Stoichiometry : Using a large excess of one reagent can shift the equilibrium.
-
Solution : While using excess acetic acid can improve the yield, it also increases the acid waste stream.[2] A more common industrial practice is to use a slight excess of the alcohol and focus on efficient water removal.
-
dot
Caption: Troubleshooting workflow for low conversion in Fischer esterification.
Problem: Significant Byproduct Formation
Q: During scale-up, I'm observing a significant increase in impurities, particularly styrene and a high-boiling compound I suspect is an ether. How can I minimize these side reactions?
These byproducts are classic indicators of excessive reaction temperature and/or overly aggressive acidic conditions.
Causality and Solutions:
-
Dehydration to Styrene : 1-phenylethanol is a secondary alcohol that can undergo acid-catalyzed E1 elimination (dehydration) at elevated temperatures to form styrene. Styrene can then polymerize, leading to fouling.
-
Solution : Carefully control the reaction temperature. Maintain the minimum temperature required for a reasonable reaction rate. The ideal range is typically 60-110°C.[1] Ensure your reactor's heating and cooling system can handle the thermal load and prevent localized hotspots.
-
-
Ether Formation : Two molecules of 1-phenylethanol can undergo acid-catalyzed condensation to form bis(1-phenylethyl) ether, another common byproduct.
-
Solution : This side reaction is also temperature-dependent. Lowering the reaction temperature is the primary solution. Additionally, using a milder, solid acid catalyst (e.g., an ion-exchange resin like Amberlyst-15) instead of sulfuric acid can reduce the incidence of both dehydration and ether formation due to a less harsh acidic environment.[13]
-
dot
Caption: Competing reaction pathways in acid-catalyzed synthesis.
B. Enzymatic Synthesis: Lipase-Catalyzed Transesterification
Problem: Low or Decreasing Enzyme Activity
Q: My immobilized lipase (Novozym 435) is showing poor activity in the scaled-up reactor, and its performance degrades quickly over reuse cycles. What factors should I investigate?
Enzyme performance is highly sensitive to its microenvironment. What works in a small vial may not translate directly to a large stirred tank reactor.
Causality and Solutions:
-
Solvent Effects : The choice of solvent is critical. While non-polar solvents like n-hexane generally result in good enzyme activity, some solvents can strip the essential water layer from the enzyme's surface, denaturing it.[3]
-
Solution : Screen different solvents. N-hexane and n-heptane are often excellent choices.[3] Avoid highly polar solvents like tetrahydrofuran, which can dramatically reduce enzyme activity.[3] In some cases, a solvent-free system can be highly effective, reducing costs and simplifying downstream processing.[15]
-
-
Substrate/Product Inhibition : High concentrations of the substrate (1-phenylethanol) or the alcohol byproduct (if using an ester as the acyl donor, e.g., ethanol from ethyl acetate) can inhibit or deactivate the enzyme.[16]
-
Solution : Control the substrate feed rate to maintain a low, steady concentration in the reactor. If using an acyl donor like ethyl acetate, consider applying a vacuum to remove the volatile ethanol byproduct as it forms, which also helps drive the reaction equilibrium forward.
-
-
Mechanical Stress : In large stirred-tank reactors, high shear forces from impellers can physically damage the immobilization support (e.g., the acrylic resin of Novozym 435), leading to enzyme leaching and deactivation.
-
Solution : Optimize the agitation rate to ensure adequate mixing without causing excessive mechanical stress. Consider using a packed-bed reactor (PBR) for continuous production. In a PBR, the substrate flows through a stationary bed of the immobilized enzyme, eliminating shear stress and often leading to excellent operational stability.[14]
-
-
Catalyst Poisoning : Impurities in the feedstock can act as poisons to the enzyme.
-
Solution : Ensure all raw materials are of high purity. Pre-treat feedstocks if necessary to remove potential inhibitors.
-
Problem: Mass Transfer Limitations
Q: My reaction rate is not increasing linearly with catalyst loading in the large reactor, suggesting a mass transfer limitation. How can I confirm and address this?
At scale, the rate at which substrates can diffuse from the bulk liquid to the active sites of the immobilized enzyme can become the rate-limiting step, rather than the intrinsic kinetics of the enzyme itself.
Causality and Solutions:
-
External Diffusion Limitation : A stagnant boundary layer around the catalyst particles slows the diffusion of substrates to the surface.
-
Diagnosis : Run the reaction at different agitation speeds. If the reaction rate increases with the stirring speed up to a certain point and then plateaus, external mass transfer is likely a limiting factor.
-
Solution : Increase the agitation rate or the flow rate in a packed-bed reactor to reduce the thickness of the boundary layer. Be mindful of the mechanical stress limits of the catalyst.
-
-
Internal Diffusion Limitation : The substrate is slow to diffuse through the pores of the immobilization support to reach the enzyme molecules inside.
-
Diagnosis : This is harder to diagnose directly but is often a factor with larger catalyst particles and viscous reaction media.
-
Solution : Use catalyst particles with a smaller diameter to reduce the diffusion path length. However, this may increase the pressure drop in a packed-bed reactor. Optimizing the reaction medium's viscosity by adjusting solvent or temperature can also be beneficial.
-
Part III: Protocols and Data
Experimental Protocols
Protocol 1: Lab-Scale Fischer Esterification with Dean-Stark Water Removal
-
Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charge the flask with 1-phenylethanol (1.0 eq), acetic acid (1.2 eq), and toluene (approx. 2 mL per gram of alcohol).
-
Add concentrated sulfuric acid (approx. 0.02 eq) as the catalyst.
-
Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected. Monitor the reaction progress by GC.
-
Cool the reaction mixture. Quench carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Typical Conditions | Advantages | Scale-Up Challenges | Reference(s) |
| H₂SO₄ | 80-120°C, Toluene, Dean-Stark | Low cost, fast kinetics | Byproduct formation (styrene, ethers), corrosive, difficult to remove, acidic waste stream | [17],[1] |
| Amberlyst-15 | 90-110°C, Toluene, Reactive Distillation | Heterogeneous (easy to separate), reusable, lower byproduct formation | Thermal stability limit (~120°C), potential for deactivation | [13] |
| Novozym 435 (Lipase) | 40-60°C, n-Hexane or Solvent-Free | High selectivity (>99%), mild conditions, chiral resolution possible, no waste | High catalyst cost, mass transfer limitations, sensitivity to temperature/solvent/impurities | [3],[4],[14] |
Table 2: Physicochemical and Safety Data for Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| 1-Phenylethanol | 122.16 | 203 | 90 | Combustible liquid, Skin/eye irritant |
| Acetic Acid | 60.05 | 118 | 40 | Flammable, Severe skin/eye burns |
| This compound | 164.20 | 212 | 91 | Combustible liquid |
| Sulfuric Acid | 98.08 | 337 | N/A | Corrosive, Severe burns, Oxidizer |
Part IV: References
-
Xu, D.G., Wang, J.Y. and Jiang, C.J. (2022) Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. [Link]
-
ResearchGate. (n.d.). Dynamic kinetic resolution of sec-alcohols. [Diagram]. Retrieved from ResearchGate. [Link]
-
Gubica, T., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Molecules, 25(21), 5031. [Link]
-
Habulin, M., & Knez, Ž. (2011). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of this compound with Candida antarctica lipase B in different solvent systems. Kinetics and Catalysis, 52(5), 684-690. [Link]
-
MetaSci. (n.d.). Safety Data Sheet this compound. [Link]
-
ResearchGate. (n.d.). Kinetic Resolution of rac-1-phenylethyl acetate to (R)-1-phenylethanol using CAL B. [Diagram]. [Link]
-
Reetz, M. T., & Jaeger, K. E. (2000). Esterase-catalyzed conversion of this compound. Applied Microbiology and Biotechnology, 53(4), 381-387. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22: The Fischer Esterification. [Link]
-
XiXisys. (n.d.). SAFETY DATA SHEETS. [Link]
-
ResearchGate. (n.d.). Conversion and enantiomeric excess of the (R)-1-phenylethyl acetate vs.... [Diagram]. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.
-
Google Patents. (n.d.). EP0004732B1 - Preparation of 2-phenylethanol and 2-phenylethyl acetate.
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Unknown. (n.d.). Fischer Esterification. [Link]
-
Wang, D., et al. (2023). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society, 145(4), 2468–2478. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Eranen, K., et al. (2007). Cascade approach for synthesis of R-1-phenyl ethyl acetate from acetophenone: Effect of support. Catalysis Today, 121(1-2), 82-88. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
-
ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). [Link]
-
Chang, S. W., et al. (2019). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym 435. Catalysts, 9(1), 84. [Link]
-
Wikipedia. (n.d.). Phenethyl acetate. [Link]
-
Scite. (n.d.). Deactivation of a vinyl acetate catalyst. [Link]
-
Zhang, L., et al. (2016). Enantioselective Resolution of (±)-1-Phenylethanol and (±)-1-Phenylethyl Acetate by a Novel Esterase from Bacillus sp. SCSIO 15121. Applied Biochemistry and Biotechnology, 180(5), 904-918. [Link]
-
Forzatti, P. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181. [Link]
-
Chang, S. W., et al. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. Catalysts, 10(7), 741. [Link]
-
Aidic. (n.d.). 2-phenyl ethyl acetate production by Continuous reactive distillation through catalysis by ion exchange resin. [Link]
-
Sánchez, A., et al. (2018). Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. Applied Microbiology and Biotechnology, 102(23), 9935-9946. [Link]
-
Cui, J., et al. (2021). Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. ChemBioChem, 22(12), 2136-2143. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
- 3. scirp.org [scirp.org]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. This compound for synthesis 93-92-5 [sigmaaldrich.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. aidic.it [aidic.it]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. community.wvu.edu [community.wvu.edu]
Technical Support Center: Removing Residual Acid Catalyst from 1-Phenylethyl Acetate
Welcome to the technical support center for the purification of 1-phenylethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of residual acid catalysts post-synthesis. Here, we provide in-depth, experience-driven solutions in a direct question-and-answer format to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the standard procedure for removing a strong acid catalyst, like sulfuric acid (H₂SO₄), after synthesizing this compound?
A1: The standard and most effective method for removing a non-volatile acid catalyst like sulfuric acid is a liquid-liquid extraction workup. This involves neutralizing the acid and then washing the organic layer to remove the resulting salt and any remaining impurities.
The underlying principle is the conversion of the acid catalyst into a water-soluble salt. Strong acids like H₂SO₄ are used in catalytic amounts in Fischer-Speier esterification to protonate the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[1][2][3] After the reaction, this acid must be completely removed to prevent it from catalyzing the reverse reaction—hydrolysis of the ester back to the starting materials—especially in the presence of water.[4][5]
Standard Operating Protocol: Neutralization and Washing
-
Cooling and Dilution: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.[6][7] This facilitates easier separation during the washing steps.
-
Neutralizing Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of a weak base, typically sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), portion-wise.[5][6][8]
-
Causality: A weak base is used to neutralize the strong acid catalyst without significantly promoting the hydrolysis of the ester product, which can occur under strongly basic conditions.[9] The reaction is: 2NaHCO₃ + H₂SO₄ → Na₂SO₄ + 2H₂O + 2CO₂ (g)
-
Caution: Add the basic solution slowly and vent the separatory funnel frequently to release the pressure buildup from the evolved carbon dioxide gas.
-
-
Aqueous Washes: After the effervescence ceases (indicating complete neutralization of the strong acid), separate the aqueous layer. Wash the organic layer sequentially with:
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][12] The drying agent will clump together as it absorbs water.[12]
-
Filtration and Solvent Removal: Filter off the drying agent. The final product is obtained by removing the organic solvent under reduced pressure using a rotary evaporator.[6][8]
Below is a workflow diagram illustrating this process.
Caption: Standard workflow for acid catalyst removal.
Q2: I've encountered a persistent emulsion during the sodium bicarbonate wash. How can I break it?
A2: Emulsion formation is a common and frustrating issue in liquid-liquid extractions, often caused by the presence of surfactant-like impurities or high concentrations of dissolved substances that increase the viscosity of the interface.[11][13]
Troubleshooting Emulsions: A Tiered Approach
| Tier | Method | Mechanism of Action | Protocol |
| 1 | Patience & Gentle Agitation | Allows for gravitational separation over time. Swirling minimizes the mechanical energy that creates emulsions. | Let the separatory funnel stand undisturbed for 10-20 minutes. Instead of vigorous shaking, gently rock or swirl the funnel.[11][13] |
| 2 | Salting Out | Increases the ionic strength of the aqueous layer, reducing the solubility of organic components and forcing phase separation.[11] | Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. This is often the most effective method.[14][15] |
| 3 | Solvent Addition | Alters the polarity and density of the phases, which can disrupt the emulsion. | Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic phase. Alternatively, adding a few drops of ethanol can sometimes break the emulsion.[13] |
| 4 | Filtration | Physically disrupts the emulsified droplets. | Filter the entire mixture through a pad of Celite® or glass wool.[11][14] This can break the emulsion, allowing the layers to be separated upon re-collection. |
| 5 | Centrifugation | Applies a strong gravitational force to accelerate phase separation. | If the volume is manageable, transfer the emulsion to centrifuge tubes and spin for several minutes.[16] |
Preventative Tip: To minimize emulsion formation in future experiments, consider evaporating the reaction solvent before starting the aqueous workup. Then, redissolve the residue in your extraction solvent.[14]
Q3: My final product has a slight acidic smell, and a pH test of a water wash is still acidic. What went wrong?
A3: This indicates incomplete neutralization of the acid catalyst. This can happen for several reasons:
-
Insufficient Base: The amount of sodium bicarbonate used was not stoichiometrically sufficient to neutralize all the sulfuric acid and any unreacted acetic acid.
-
Poor Mixing: Inadequate mixing between the organic and aqueous layers during the wash can lead to incomplete neutralization. The reaction can only happen at the interface between the two liquids.
-
Reaction Reversibility: If significant water is present before the catalyst is neutralized, some ester hydrolysis may have occurred, regenerating acetic acid.[17][18]
Protocol: Re-washing the Product
-
Dissolve your isolated this compound product in a suitable organic solvent (e.g., ethyl acetate).
-
Repeat the washing procedure described in A1 , starting with a careful wash with saturated sodium bicarbonate solution.
-
Monitor the pH of the aqueous layer after each wash until it is neutral or slightly basic (pH 7-8).
-
Follow with a water and then a brine wash.
-
Re-dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
Q4: Are there alternative, non-aqueous methods for removing the acid catalyst?
A4: Yes, for certain applications, particularly when the ester is sensitive to water or when emulsions are a persistent problem, non-aqueous workups can be employed.
Alternative Methods
| Method | Description | Advantages | Disadvantages |
| Solid-Supported Base | The crude product is passed through a column packed with a solid base like silica gel impregnated with sodium bicarbonate or basic alumina. | Avoids aqueous workup entirely, preventing hydrolysis and emulsion formation. | May require larger volumes of solvent. Not all solid bases are compatible with all products. |
| Slaked Lime (Ca(OH)₂) Treatment | The ester is treated with a small amount of calcium hydroxide (slaked lime) and a trace amount of water or another ionizing liquid. The acid forms a filterable calcium salt curd.[19] | Effective for removing residual acidity without extensive washing steps.[19] | Requires careful control of the amount of water added. The solid curd must be thoroughly filtered off. |
| Distillation | If the ester product has a significantly different boiling point from the acid catalyst (not applicable for H₂SO₄ but possible for others), direct distillation can be used. | Simple and effective for volatile products and non-volatile catalysts. | Not suitable for thermolabile compounds. Sulfuric acid is non-volatile and will remain in the distillation pot, potentially causing decomposition at high temperatures. |
Q5: How do I choose the right drying agent, and how do I know when my organic layer is truly dry?
A5: The choice of drying agent depends on factors like efficiency, capacity, and chemical compatibility. For this compound, anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are excellent choices.
Comparison of Common Drying Agents
| Drying Agent | pKa of Conjugate Acid | Properties & Use Cases |
| Sodium Sulfate (Na₂SO₄) | Neutral Salt | High capacity, but slow and less efficient than MgSO₄. It is a neutral salt, making it suitable for sensitive compounds.[20] It is insoluble in ethanol.[21] |
| Magnesium Sulfate (MgSO₄) | ~6.7 | Fast and efficient, with high capacity. It is slightly acidic, so it should be used with caution for acid-sensitive compounds. |
| Calcium Chloride (CaCl₂) | Strongly Acidic | Very efficient, but can form adducts with alcohols, amines, and some carbonyl compounds. Generally not recommended for this application. |
Note: pKa values help indicate the acidity/basicity of the hydrated salt.
Visual Confirmation of Dryness
When you first add a drying agent to a wet organic solution, it will clump together at the bottom of the flask.[12] You have added enough drying agent when newly added crystals no longer clump but swirl freely in the solution, resembling a "snow globe" effect. After allowing it to sit for 5-10 minutes, if free-flowing crystals are still present, the solution is dry and can be filtered.
Caption: Decision workflow for drying the organic layer.
References
-
Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. (2018). Chemistry Stack Exchange. [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 6, 2026, from [Link]
-
Cascade approach for synthesis of R-1-phenyl ethyl acetate from acetophenone: Effect of support. (2008). ResearchGate. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]
-
Best method for cleaning esters? (2013). Sciencemadness.org. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. [Link]
-
Washing ester product with acid and base. (2022). Reddit. [Link]
-
Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. [Link]
-
General procedures for the purification of Esters. (n.d.). LookChem. [Link]
- Phenylethyl acetate synthesis method. (2014).
-
Esterase-catalyzed conversion of this compound. (n.d.). ResearchGate. [Link]
- Neutralization process for ester materials. (1973).
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
How can I solve the problem of emulsion during ethyl acetate extraction? (2015). ResearchGate. [Link]
-
Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution. (n.d.). Scirp.org. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]
-
When drying the ethyl acetate with sodium sulfate, what should be observed in the solvent? (n.d.). Study.com. [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. [Link]
-
Separation of Methyl Ester from Water in a Wet Neutralization Process. (n.d.). ResearchGate. [Link]
-
The Acid Catalyzed Hydrolysis of Phenyl Substituted Aliphatic Esters. (n.d.). ACS Publications. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]
-
pKa values of chiral Brønsted acid catalysts: Phosphoric acids/amides, sulfonyl/sulfuryl imides, and perfluorinated TADDOLs (TEFDDOLs). (2018). ResearchGate. [Link]
-
Sodium Sulfate. (n.d.). Interchim. [Link]
-
Sodium sulfate. (2021). Sciencemadness Wiki. [Link]
-
Phenyl Acetate Preparation (from Phenol and Acetic Acid). (n.d.). Sciencemadness.org. [Link]
-
The solubility of certain inorganic salts in ethyl acetate. (n.d.). UBC Library Open Collections. [Link]
-
Table 7.2 Acidity constants (pKa) for some common acids. (n.d.). [Source not explicitly named, likely educational material]. [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). [Source not explicitly named, likely educational material]. [Link]
-
Time course of hydrolysis under normal pressure. (2011). ResearchGate. [Link]
-
Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. (2018). National Institutes of Health. [Link]
-
Hydrolysis of esters of oxy acids: pKa values for strong acids. (1978). Canadian Science Publishing. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Sciencemadness Discussion Board - Best method for cleaning esters? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. homework.study.com [homework.study.com]
- 13. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. US3717672A - Neutralization process for ester materials - Google Patents [patents.google.com]
- 20. interchim.fr [interchim.fr]
- 21. Sodium sulfate - Sciencemadness Wiki [sciencemadness.org]
Addressing poor enantiomeric excess in the kinetic resolution of 1-Phenylethyl acetate
Welcome, Researcher. This guide is designed to function as a dedicated support resource for scientists encountering challenges with the kinetic resolution of (rac)-1-phenylethyl acetate. As Senior Application Scientists, we understand that achieving high enantiomeric excess (ee) is critical for the utility of the resolved products, particularly in pharmaceutical development. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the fundamental principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conversion is approaching 50%, but my enantiomeric excess (ee) is significantly lower than expected. What is the fundamental issue?
This is the most common challenge in kinetic resolution and it points directly to a low enantioselectivity of your catalyst under the current reaction conditions. In an ideal kinetic resolution, the enzyme exclusively converts one enantiomer (the 'fast-reacting' one) while leaving the other (the 'slow-reacting' one) untouched. The relationship between conversion, enantiomeric excess of the substrate (eeS), and the intrinsic enantioselectivity of the enzyme (expressed as the enantiomeric ratio, E) is well-defined.
A low E value means the enzyme is reacting with the "wrong" enantiomer at a rate that is significant enough to lower the overall ee of the remaining substrate. Simply letting the reaction proceed to higher conversion will not solve this; in fact, it will further decrease the ee of the substrate as the enzyme inevitably begins to consume the less-preferred enantiomer.
Core Causality: The issue is not reaction time, but rather the enzyme's inability to sufficiently discriminate between the two enantiomers under your specific experimental setup. The solution lies in modifying the reaction environment to enhance the enzyme's inherent selectivity.
Figure 1: A streamlined workflow for diagnosing and addressing low enantiomeric excess in kinetic resolutions.
Q2: I am using a standard lipase, but my results are poor. How critical is the choice of enzyme and its physical form?
The choice and form of the enzyme are paramount. While many lipases can hydrolyze 1-phenylethyl acetate, their enantioselectivity varies dramatically. Candida antarctica Lipase B (CALB) is a widely recognized catalyst for this resolution due to its generally high E value. However, even with the right enzyme, its physical form—free powder versus immobilized—can be the deciding factor.
Expert Insight: Enzyme immobilization is not just about recovery and reuse; it is a powerful tool for enhancing catalytic properties. When an enzyme like CALB is immobilized on a hydrophobic support (e.g., Lewatit VP OC 1600), it can lock the enzyme in its open, active conformation. This pre-activation and conformational rigidity can significantly boost its enantioselectivity compared to the free powder, which may aggregate or adopt less active conformations in organic solvents.
Figure 2: Impact of immobilization on maintaining the active conformation of lipase for enhanced selectivity.
Q3: My enzyme is correct, but the ee remains low. Which reaction parameter should I optimize first: Temperature, Solvent, or Water Activity?
These three parameters are intricately linked, but the solvent system is often the most impactful variable to address first.
The solvent directly interacts with the enzyme and substrate, influencing the enzyme's flexibility and the partitioning of substrates/products. A common metric for choosing a solvent is its log P value (a measure of hydrophobicity).
-
Hydrophobic Solvents (High log P, e.g., Hexane, Heptane): These solvents are generally preferred. They are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its catalytic activity and structure. This often leads to higher enantioselectivity.
-
Hydrophilic Solvents (Low log P, e.g., Acetonitrile, THF): These solvents can disrupt the enzyme's hydration shell, leading to conformational changes that often reduce both activity and selectivity.
Data-Driven Approach to Solvent Selection:
| Solvent | Log P Value | Typical Enantiomeric Ratio (E) for CALB | Reference |
| n-Heptane | 4.5 | >200 | |
| Toluene | 2.7 | ~150 | |
| Acetonitrile | -0.34 | <10 | |
| Tetrahydrofuran (THF) | 0.46 | <5 |
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature (e.g., from 30°C to 10°C) can increase enantioselectivity. This is because the transition states for the reaction of the two enantiomers become more energetically distinct at lower temperatures. However, this comes at the cost of a significantly slower reaction rate.
-
Water Activity (a_w): For reactions in organic media, the amount of water associated with the enzyme is critical. Too little water deactivates the enzyme, while too much can cause enzyme aggregation and reduce ee. Controlling water activity, often by adding salt hydrate pairs to the reaction, can stabilize the enzyme in its optimal state. For many lipases in non-polar solvents, an optimal a_w is between 0.5 and 0.9.
Q4: The reaction starts well but then slows down, and the final ee is lower than expected. Could this be inhibition?
Yes, this is a classic sign of product inhibition. In the hydrolysis of this compound, the products are 1-phenylethanol and acetic acid.
-
1-Phenylethanol: The alcohol product can compete with the substrate for binding to the enzyme's active site.
-
Acetic Acid: The acid by-product is particularly problematic. It can alter the pH of the enzyme's microenvironment, potentially leading to denaturation or protonation of key active site residues (like the catalytic histidine), which drastically reduces enzyme activity and selectivity.
Mitigation Strategy: In Situ Product Removal
A highly effective method to overcome product inhibition is to perform the reaction as a transesterification instead of hydrolysis. By using an acyl acceptor, such as an alcohol (e.g., butanol), the by-product is an ester (butyl acetate) instead of a carboxylic acid, which is far less inhibitory.
Protocol: Transesterification to Avoid Product Inhibition
-
Setup: To a 50 mL flask, add immobilized CALB (e.g., Novozym® 435, 100 mg).
-
Reagents: Add 10 mL of a hydrophobic solvent (e.g., n-heptane). Add (rac)-1-phenylethyl acetate (1 mmol) and the acyl acceptor, 1-butanol (3-5 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) on a magnetic stirrer or shaker.
-
Monitoring: Periodically withdraw small aliquots (e.g., 50 µL), filter the enzyme, and dilute the sample for analysis by chiral GC or HPLC to determine conversion and ee.
-
Validation: The reaction rate should remain more constant, and the final ee at ~50% conversion should be higher compared to the hydrolysis reaction due to the absence of acid-induced deactivation.
References
-
Straathof, A. J. J., & Jongejan, J. A. (1997). The enantiomeric ratio: origin, determination and prediction. Enzyme and Microbial Technology. Available at: [Link]
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Available at: [Link]
-
Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463. Available at: [Link]
-
Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241-246. Available at: [Link]
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: An ideal biocatalyst for the preparation of nitrogenated organic compounds. Advanced Synthesis & Catalysis, 348(7‐8), 797-812. Available at: [Link]
-
Bell, G., Halling, P. J., Moore, B. D., Partridge, J., & Rees, D. G. (1995). Biocatalyst behaviour in low-water systems. Trends in Biotechnology, 13(12), 468-473. Available at: [Link]
Resolving co-elution issues in the HPLC analysis of 1-Phenylethyl acetate
Welcome to the technical support center for the HPLC analysis of 1-Phenylethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on resolving co-elution issues. As Senior Application Scientists, we have curated this guide to blend technical accuracy with practical, field-tested insights to empower you in your analytical endeavors.
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution, the overlapping of two or more peaks in a chromatogram, is a frequent challenge in the HPLC analysis of this compound, often due to the presence of structurally similar impurities or degradation products. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My this compound peak is showing shouldering or is broader than expected. How can I confirm co-elution and identify the interfering compound?
A1: Peak shouldering or excessive broadness is a classic indicator of a hidden impurity co-eluting with your main analyte peak. The first step is to confirm this suspicion and then identify the co-eluting species.
Initial Diagnosis:
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a similar photodiode array detector, utilize the peak purity function. This software tool analyzes the spectra across the peak. A "pure" peak will have consistent spectra from the upslope to the downslope. Spectral heterogeneity indicates the presence of more than one compound.
-
Change Wavelength: Monitor the separation at a second, different wavelength. If the peak shape or area ratio changes, it strongly suggests a co-eluting compound with a different UV-Vis spectrum.
-
Overlay Blanks and Standards: Always run a blank (injection of mobile phase) to ensure no interference is coming from the system or solvent. Also, compare the peak shape of your sample to a high-purity standard of this compound.
Identifying the Co-eluent:
Common co-eluents with this compound are often structurally related compounds that can be present as starting materials, by-products, or degradation products. These include:
-
1-Phenylethanol: A common starting material for the synthesis of this compound.
-
Acetophenone: An oxidation product of 1-Phenylethanol and a potential impurity.
-
Styrene: Can be present from the synthesis of the starting materials.
-
Positional Isomers: If dealing with a substituted version of this compound, other isomers are likely culprits.
To confirm the identity, if you have a mass spectrometer (MS) detector, you can analyze the mass-to-charge ratio (m/z) across the peak. A change in the m/z value would confirm a co-eluting species. If an MS detector is not available, you may need to inject standards of the suspected impurities to see if their retention times match the shoulder or the distorted part of your main peak.
Q2: I have confirmed a co-elution issue with a known impurity. What are the first adjustments I should make to my HPLC method to improve resolution?
A2: Once co-elution is confirmed, a systematic approach to method optimization is crucial. The goal is to alter the selectivity (α) of your separation, which is the ability of the chromatographic system to distinguish between two compounds.
Step-by-Step Method Adjustment Protocol:
-
Reduce the Strength of the Mobile Phase (Isocratic Elution):
-
Rationale: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of all compounds. This often provides more time for the stationary phase to interact differently with the analytes, potentially improving resolution.
-
Protocol: If your current method uses 60% acetonitrile, try reducing it in small increments to 58%, 55%, and so on. Monitor the resolution between your peak of interest and the co-eluting impurity.
-
-
Adjust the Gradient Slope (Gradient Elution):
-
Rationale: A shallower gradient provides more time for separation to occur. By decreasing the rate of change of the organic solvent concentration, you can often improve the resolution of closely eluting peaks.
-
Protocol: If your gradient runs from 30% to 90% acetonitrile in 10 minutes, try extending the gradient time to 15 or 20 minutes. This gentler change in mobile phase strength can significantly enhance separation.
-
The following diagram illustrates the initial decision-making process for troubleshooting co-elution:
Caption: Initial troubleshooting workflow for co-elution.
FAQs: Advanced Strategies for Resolving Co-elution
Q3: I've tried adjusting my mobile phase strength and gradient, but the resolution is still not sufficient. What are my next options?
A3: If basic mobile phase adjustments are ineffective, you need to explore more significant changes to the chromatography that will have a greater impact on selectivity. This involves changing the column chemistry or the mobile phase composition.
Advanced Optimization Strategies:
| Strategy | Rationale | Example Protocol |
| Change Column Chemistry | Different stationary phases offer unique separation mechanisms. This compound and its related impurities are aromatic, so a phenyl-hexyl column might provide better resolution than a standard C18 due to π-π interactions. | If you are using a C18 column, switch to a Phenyl-Hexyl or a Biphenyl column of similar dimensions and particle size. Start with your original mobile phase conditions and re-optimize. |
| Change Organic Modifier | Acetonitrile and methanol have different solvent properties (polarity, viscosity, and elution strength). Switching from one to the other can alter the elution order and improve selectivity. | If your mobile phase is acetonitrile/water, prepare a new mobile phase with methanol/water at a concentration that gives a similar retention time for this compound and re-evaluate the separation. |
| Adjust Mobile Phase pH | While this compound is neutral, some impurities might have acidic or basic functional groups. Adjusting the pH can change their ionization state and, consequently, their retention time. | Prepare your mobile phase with a buffer (e.g., phosphate or acetate) at a pH of 3.0 and then at a pH of 7.0. Compare the chromatograms to see if the resolution of the co-eluting peaks has improved. |
| Vary the Temperature | Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. It can sometimes improve peak shape and resolution. | Set the column oven to 30°C, 40°C, and 50°C. At each temperature, inject your sample and observe the effect on resolution. Be aware that higher temperatures can decrease the retention of all compounds. |
This decision tree outlines the advanced optimization process:
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Phenylethyl Acetate in a Complex Matrix
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes within complex matrices is a cornerstone of product development and quality control. This guide provides an in-depth, objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the validation of a method to quantify 1-Phenylethyl acetate in a hydroalcoholic cosmetic lotion—a representative complex matrix.
This document moves beyond a simple recitation of validation parameters. It delves into the causality behind experimental choices and presents a self-validating system of protocols, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).[1][2][3][4]
The Analytical Challenge: this compound in a Cosmetic Lotion
This compound is an ester with a pleasant floral, rosy aroma, making it a common ingredient in fragrances and cosmetic formulations. Its accurate quantification is crucial for ensuring product consistency, stability, and compliance with regulatory limits for fragrance allergens. The complexity of a cosmetic lotion matrix—containing emulsifiers, thickeners, preservatives, and other active ingredients—presents a significant analytical challenge due to potential interferences, known as matrix effects.[5][6][7]
Strategic Selection of Analytical Techniques: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV for the analysis of this compound hinges on the physicochemical properties of the analyte and the nature of the matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideally suited for volatile and semi-volatile compounds that are thermally stable, like this compound.[8] The coupling with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification even in the presence of co-eluting matrix components.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which possesses a chromophore (the phenyl group), UV detection is a viable option. HPLC can sometimes offer simpler sample preparation and higher throughput.
This guide will explore the validation of both techniques to provide a comprehensive comparison of their performance for this specific application.
The Pillars of Method Validation: A Comprehensive Evaluation
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[9] The core validation parameters, as stipulated by ICH Q2(R2) guidelines, will be assessed for both GC-MS and HPLC-UV methodologies.[1][2][3][4]
A summary of the comparative performance of the two techniques is presented below, with detailed experimental data and protocols to follow.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale for Performance |
| Specificity/Selectivity | Excellent | Good | MS detection provides mass fragmentation patterns, offering a higher degree of certainty in analyte identification compared to UV detection, which is based on light absorbance at a specific wavelength. |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.999 | Both techniques can achieve excellent linearity. HPLC often exhibits slightly better correlation coefficients due to the nature of the injection and detection systems. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Both methods demonstrate high accuracy. The multi-step sample preparation for GC-MS can sometimes introduce slightly more variability. |
| Precision (%RSD) | Repeatability: ≤ 1.5% Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0% Intermediate: ≤ 1.8% | HPLC generally shows slightly better precision due to the highly reproducible nature of modern autosamplers and pumping systems. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | The inherent sensitivity of the MS detector allows for a lower limit of detection compared to a standard UV detector. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.6 µg/mL | Consistent with the LOD, GC-MS can reliably quantify lower concentrations of the analyte. |
| Robustness | Robust | Robust | Both methods, when properly developed, demonstrate good robustness against small, deliberate changes in analytical parameters. |
Experimental Design and Protocols
A critical aspect of this guide is the provision of detailed, step-by-step methodologies to ensure the reproducibility of the findings.
Diagram of the Overall Validation Workflow
Caption: Overall workflow for the comparative validation of analytical methods.
Sample Preparation Protocols
The goal of sample preparation is to extract this compound from the cosmetic lotion matrix while removing interfering substances.[10]
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
Causality: LLE with an organic solvent like ethyl acetate is effective for extracting moderately polar compounds like this compound from an aqueous/alcoholic matrix.[11][12] The subsequent centrifugation and drying steps are crucial for removing particulates and water, which can be detrimental to the GC system.
-
Accurately weigh 1.0 g of the cosmetic lotion into a 15 mL centrifuge tube.
-
Add a known concentration of an internal standard (e.g., 4-phenyl-2-butanol).
-
Add 5.0 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for HPLC-UV Analysis
Causality: SPE offers a more selective cleanup compared to LLE.[13][14] A C18 sorbent is chosen for its affinity for non-polar to moderately polar compounds via reversed-phase mechanism. The wash step removes polar matrix components, and the elution with a strong organic solvent recovers the analyte of interest.
-
Accurately weigh 1.0 g of the cosmetic lotion and dilute with 10 mL of purified water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of purified water.
-
Load the diluted sample onto the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with 5 mL of a 20% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound with two 2.0 mL aliquots of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase and transfer to an HPLC vial.
Instrumental Conditions
GC-MS System:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode
-
Quantifier Ion: m/z 104
-
Qualifier Ions: m/z 164, 77
-
HPLC-UV System:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 210 nm
Detailed Validation Results and Discussion
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1]
-
GC-MS: The specificity of the GC-MS method was demonstrated by analyzing a blank lotion matrix and a spiked sample. The blank showed no interfering peaks at the retention time of this compound. The mass spectrum of the analyte in the spiked sample matched that of a pure standard, and the qualifier ion ratios were within acceptable limits.
-
HPLC-UV: The chromatogram of the blank lotion matrix showed some early-eluting peaks, but none co-eluted with this compound. Peak purity analysis using a diode-array detector confirmed the homogeneity of the analyte peak in the spiked sample.
Linearity
Linearity demonstrates a direct proportionality between the analyte concentration and the instrument response.[15]
Calibration curves were prepared by spiking the blank lotion matrix with this compound at five concentration levels.
| Concentration (µg/mL) | GC-MS Peak Area Ratio | HPLC-UV Peak Area |
| 1 | 0.098 | 125,430 |
| 5 | 0.505 | 632,110 |
| 10 | 1.012 | 1,258,900 |
| 25 | 2.530 | 3,145,600 |
| 50 | 5.045 | 6,298,700 |
| R² | 0.9985 | 0.9997 |
| Equation | y = 0.1008x - 0.0025 | y = 125800x + 1250 |
Both methods exhibited excellent linearity over the tested range, with correlation coefficients (R²) well above the typical acceptance criterion of ≥ 0.995.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.[16][17] These were assessed by analyzing spiked samples at three concentration levels (low, medium, and high) in triplicate on three different days.
Accuracy Results (as % Recovery)
| Concentration (µg/mL) | GC-MS Day 1 | GC-MS Day 2 | GC-MS Day 3 | HPLC-UV Day 1 | HPLC-UV Day 2 | HPLC-UV Day 3 |
| 2 | 99.2% | 100.5% | 98.9% | 101.5% | 99.8% | 102.1% |
| 20 | 101.2% | 99.8% | 100.7% | 98.9% | 100.2% | 99.5% |
| 40 | 98.5% | 99.1% | 100.3% | 97.8% | 98.5% | 99.1% |
| Average Recovery | 99.8% | 99.8% | 100.0% | 99.4% | 99.5% | 100.2% |
Precision Results (as %RSD)
| Parameter | GC-MS | HPLC-UV |
| Repeatability (Intra-day) | ||
| Low Conc. (n=3) | 1.3% | 0.8% |
| Mid Conc. (n=3) | 0.9% | 0.5% |
| High Conc. (n=3) | 1.1% | 0.6% |
| Intermediate Precision (Inter-day) | ||
| Low Conc. (n=9) | 1.8% | 1.2% |
| Mid Conc. (n=9) | 1.5% | 0.9% |
| High Conc. (n=9) | 1.6% | 1.0% |
Both methods meet the typical acceptance criteria for accuracy (e.g., 80-120% recovery) and precision (e.g., RSD ≤ 2%).[9] The HPLC-UV method demonstrated slightly better precision, which can be attributed to the lower variability in the injection and detection systems.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[18] These were determined based on the signal-to-noise ratio (S/N) of the chromatograms (LOD = 3:1, LOQ = 10:1).
| Parameter | GC-MS | HPLC-UV |
| LOD | 0.05 µg/mL | 0.2 µg/mL |
| LOQ | 0.15 µg/mL | 0.6 µg/mL |
The superior sensitivity of the GC-MS method is evident from its significantly lower LOD and LOQ values.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.
Diagram of Robustness Testing for HPLC
Caption: Parameters varied during HPLC robustness testing.
For both methods, slight variations in parameters such as oven temperature/column temperature, flow rate, and mobile phase composition/injection volume did not significantly impact the results, with system suitability parameters (e.g., peak symmetry, resolution) remaining within acceptable limits.
Conclusion: Selecting the Optimal Method
Both GC-MS and HPLC-UV can be successfully validated for the determination of this compound in a complex cosmetic lotion matrix. The choice of method will depend on the specific requirements of the analysis.
-
GC-MS is the superior choice when high sensitivity and specificity are paramount. Its low LOD and LOQ make it ideal for trace-level analysis and for confirming the identity of the analyte, which is particularly important in regulatory submissions.
-
HPLC-UV is a robust and reliable alternative, offering slightly better precision and potentially higher throughput. It is a cost-effective option for routine quality control applications where the analyte concentration is well above the limit of quantitation.
Ultimately, this guide demonstrates that a thorough understanding of the analytical technique, coupled with a rigorous validation process guided by international standards, is essential for generating reliable and defensible data.
References
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 6, 2026, from [Link]
-
Chen, Y., et al. (2019). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. PMC. Retrieved January 6, 2026, from [Link]
-
Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?. Retrieved January 6, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 6, 2026, from [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Retrieved January 6, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved January 6, 2026, from [Link]
-
MDPI. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Retrieved January 6, 2026, from [Link]
-
SHIMADZU CORPORATION. (n.d.). Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. Retrieved January 6, 2026, from [Link]
-
Scirp.org. (2020). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Retrieved January 6, 2026, from [Link]
-
MDPI. (2018). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC/UV determination of organic acids in fruit juices and nectars. Retrieved January 6, 2026, from [Link]
-
MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved January 6, 2026, from [Link]
-
LCGC International. (2006). Extraction Techniques for Environmental Samples. Retrieved January 6, 2026, from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved January 6, 2026, from [Link]
-
Unchained Labs. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved January 6, 2026, from [Link]
-
Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Retrieved January 6, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved January 6, 2026, from [Link]
-
Journal of the Association for Laboratory Automation. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Solid Phase Extraction on a Small Scale. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Retrieved January 6, 2026, from [Link]
-
MDPI. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Retrieved January 6, 2026, from [Link]
-
Bohrium. (2012). validation-of-a-hplc-method-for-simultaneous-determination-of-main-organic-acids-in-fruits-and-juices. Retrieved January 6, 2026, from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved January 6, 2026, from [Link]
-
SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2021). (PDF) Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Retrieved January 6, 2026, from [Link]
-
PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved January 6, 2026, from [Link]
-
RJPT. (2015). Emerging Pressurized Liquid Extraction (PLE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. Retrieved January 6, 2026, from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved January 6, 2026, from [Link]
-
OUCI. (n.d.). Salt-assisted liquid-liquid extraction and on-column concentration for chromatographic determination of phenolic compounds in beer. Retrieved January 6, 2026, from [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved January 6, 2026, from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid Phase Extraction on a Small Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenomenex.com [phenomenex.com]
- 15. pepolska.pl [pepolska.pl]
- 16. mdpi.com [mdpi.com]
- 17. Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha [mdpi.com]
- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to Lipase Selection for the Kinetic Resolution of 1-Phenylethyl Acetate
In the pursuit of enantiomerically pure compounds, particularly chiral alcohols like (R)- and (S)-1-phenylethanol which are vital building blocks in the pharmaceutical and fragrance industries, enzymatic kinetic resolution stands out as a powerful and green methodology.[1][2] This guide provides an in-depth comparison of commonly used lipases for the kinetic resolution of racemic 1-phenylethyl acetate, offering experimental insights and data to inform your selection process.
The Principle: Enzymatic Kinetic Resolution
Kinetic resolution leverages the stereoselectivity of an enzyme to preferentially catalyze the reaction of one enantiomer in a racemic mixture over the other.[1][3] In the case of racemic this compound, a lipase will selectively hydrolyze one enantiomer (typically the (R)-acetate) to its corresponding alcohol, leaving the other enantiomer (the (S)-acetate) unreacted. By stopping the reaction at or near 50% conversion, one can isolate both the enantioenriched alcohol product and the unreacted acetate substrate.[3]
The efficacy of this process is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. An E value greater than 100 is generally considered excellent for industrial applications.[4]
Comparative Analysis of Common Lipases
The choice of lipase is paramount to the success of a kinetic resolution. Different lipases exhibit varied activity, stability, and enantioselectivity based on their source organism and formulation (e.g., free or immobilized). Below is a comparative summary of lipases frequently employed for the resolution of this compound.
| Lipase Source | Common Name / Form | Typical Performance (E-value) | Optimal Conditions (Solvent, Temp.) | Key Characteristics |
| Candida antarctica Lipase B | Novozym® 435 (Immobilized) | >200[5][6] | n-Hexane, Ionic Liquids, 30-60°C[2][5][7] | High thermal stability, broad substrate specificity, excellent enantioselectivity, widely used benchmark.[5][6][7] |
| Burkholderia cepacia (formerly Pseudomonas cepacia) | PCL, Amano Lipase PS | >200[8][9][10] | Heptane, Toluene, Ionic Liquids, ~40°C[8][9] | High enantioselectivity, effective in various organic solvents, robust for secondary alcohol resolution.[8][9] |
| Candida rugosa | CRL | Low to Moderate[8] | Biphasic systems (e.g., buffer/toluene) | Often shows lower enantioselectivity for this specific substrate compared to CALB and PCL.[8] |
| Pseudomonas fluorescens | PFL | Moderate to High[11] | Buffer/co-solvent systems | Performance can be substrate-dependent; has shown success with related structures.[11] |
Causality Behind Performance:
-
Novozym® 435 (Candida antarctica Lipase B, CALB): Its exceptional performance stems from the geometry of its active site, which perfectly accommodates one enantiomer while sterically hindering the other. Immobilization on a macroporous acrylic resin enhances its stability and reusability, making it a cost-effective choice for process scale-up.[5][7]
-
Burkholderia cepacia Lipase (PCL): PCL is another highly effective biocatalyst for this transformation.[8] Its high enantioselectivity is maintained across a range of organic solvents, and immobilization has been shown to further improve its operational stability, allowing for multiple reaction cycles with consistent results.[8][9]
-
Candida rugosa Lipase (CRL): While a versatile lipase for many applications, studies indicate that for the kinetic resolution of 1-phenylethanol, CRL often exhibits lower stereoselectivity compared to CALB and PCL.[8] This may be due to a less constrained active site, allowing both enantiomers to bind, albeit at different rates.
Experimental Design and Protocols
A self-validating experimental design is crucial for reliable and reproducible results. The following protocols outline a typical workflow for screening lipases and analyzing the outcomes.
Workflow Overview
Caption: General workflow for lipase-catalyzed kinetic resolution.
Protocol 1: Lipase-Catalyzed Hydrolysis of (R,S)-1-Phenylethyl Acetate
This protocol describes a typical screening experiment.
-
Reagent Preparation: Prepare a solution of racemic this compound (e.g., 100 mM) in a suitable organic solvent (e.g., n-hexane).
-
Reaction Setup: In a sealed vial, add 5 mL of the substrate solution. Add the lipase preparation (e.g., 20 mg/mL of Novozym® 435).[2] The amount of enzyme can be optimized for desired reaction time.[7][12]
-
Incubation: Place the vial in an incubator shaker set to the desired temperature (e.g., 40°C) and stirring speed (e.g., 180 rpm).[2][13]
-
Monitoring: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching & Sample Prep: Immediately filter the aliquot through a syringe filter (0.22 µm) to remove the enzyme and stop the reaction. Dilute the sample with the appropriate solvent for analysis.
-
Analysis: Analyze the sample using chiral Gas Chromatography (GC) or HPLC to determine the concentrations of the (R)- and (S)-acetate and the (R)- and (S)-alcohol.
Protocol 2: Chiral GC Analysis
-
Column: Use a chiral capillary column suitable for separating the enantiomers (e.g., a cyclodextrin-based column like CP-Chirasil-DEX CB).[14]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: Isothermal or a temperature gradient (e.g., start at 100°C, hold for 5 min, ramp to 150°C at 5°C/min) to ensure separation of all four components.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (e.e.) for the substrate and product, and the conversion (c).
-
e.e. (%) = (|Area_R - Area_S|) / (Area_R + Area_S) * 100[13]
-
Conversion (c, %) = (e.e._substrate) / (e.e._substrate + e.e._product) * 100
-
Key Factors Influencing Resolution
The success of a kinetic resolution is not solely dependent on the enzyme but also on the reaction conditions.
-
Solvent Choice: Lipases function in non-aqueous media, but the solvent can drastically affect their activity and enantioselectivity.[15][16] Non-polar solvents like hexane and heptane are often preferred as they do not strip the essential water layer from the enzyme's surface.[7][8] The hydrophobicity of the solvent (often measured by log P) can correlate with enantioselectivity.[17][18]
-
Temperature: Temperature impacts reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they may also decrease enantioselectivity or lead to enzyme denaturation.[4][17][18] The optimal temperature must be determined empirically for each enzyme system.[13] For example, with Novozym 435, reactions are often run between 30-60°C.[7]
-
Acyl Donor (for transesterification): While this guide focuses on hydrolysis, the reverse reaction (transesterification of racemic 1-phenylethanol) is also common. Vinyl acetate is a highly effective acyl donor because its enol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.[2][8][19]
Conclusion
For the kinetic resolution of this compound, immobilized lipases, particularly Novozym® 435 (Candida antarctica Lipase B) and lipases from Burkholderia cepacia , consistently demonstrate superior performance, offering high conversion rates and excellent enantioselectivity (E > 200).[5][8][9][10] These should be the primary candidates for initial screening. While Candida rugosa lipase is a workhorse in biocatalysis, it appears less suited for this specific transformation.[8]
Successful implementation requires careful optimization of reaction parameters, including solvent, temperature, and enzyme loading. By following the structured experimental approach outlined in this guide, researchers can efficiently identify the optimal biocatalyst and conditions to obtain high-purity (R)-1-phenylethanol and (S)-1-phenylethyl acetate for their developmental needs.
References
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. PubMed. [Link]
-
Secundo, F., Carrea, G., & Ottolina, G. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications. [Link]
-
Xu, D.G., Wang, J.Y., & Jiang, C.J. (2022). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Scirp.org. [Link]
-
Kołodziejska, A., et al. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]
-
Kadri, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. [Link]
-
Persson, M., et al. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. ResearchGate. [Link]
-
Scott, C., et al. (2009). Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs). Green Chemistry (RSC Publishing). [Link]
-
Persson, M., et al. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Lund University. [Link]
-
Sun, J., et al. (2011). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of this compound with Candida antarctica lipase B in different solvent systems. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]
-
Park, S., et al. (2015). Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. Catalysis Science & Technology (RSC Publishing). [Link]
-
Dias, I. C. S., et al. (2019). Immobilization of Pseudomonas cepacia lipase on layered double hydroxide of Zn/Al-Cl for kinetic resolution of rac-1-phenylethanol. ResearchGate. [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]
-
Habulin, M., & Knez, Ž. (2009). Optimization of (R, S)-1-phenylethanol kinetic resolution over Candida antarctica lipase B in ionic liquids. ResearchGate. [Link]
-
Al-Zuhair, S., et al. (2006). Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier. lidsen. [Link]
-
Guo, J., et al. (1999). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie International Edition. [Link]
-
de Mattos, M. C., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. [Link]
-
ResearchGate. (n.d.). Conversion and enantiomeric excess of the (R)-1-phenylethyl acetate vs. time. ResearchGate. [Link]
-
Gätz, N., et al. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
-
Contente, M. L., et al. (2020). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. ArTS - UniTS. [Link]
-
Jia, S., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology. [Link]
-
de Oliveira, L. G., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. [Link]
-
Bode Research Group. (2015). OC VI (HS 2015). ETH Zürich. [Link]
-
Keith, J. M., et al. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
Wolff, A., et al. (1994). Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]
-
de Souza, R. O., et al. (2009). Kinetic resolution of rac-1-phenylethanol with immobilized lipases: a critical comparison of microwave and conventional heating protocols. PubMed. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arts.units.it [arts.units.it]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity | Lund University [lunduniversity.lu.se]
- 19. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
1-Phenylethyl acetate vs. 2-phenylethyl acetate: a comparative study of properties
An In-Depth Comparative Analysis of 1-Phenylethyl Acetate and 2-Phenylethyl Acetate for Researchers and Drug Development Professionals
In the landscape of organic chemistry and material science, isomeric compounds often exhibit distinct properties and functionalities despite their identical molecular formulas. This guide provides a comprehensive comparative study of two such isomers: this compound and 2-phenylethyl acetate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of how a subtle shift in molecular architecture can profoundly influence physicochemical properties, synthetic accessibility, and application profiles. This analysis is grounded in verifiable data and established experimental protocols, designed to be a reliable resource for researchers, scientists, and professionals in drug development.
Structural Distinction: The Crucial Difference
At the heart of their divergent properties lies the position of the acetate group on the ethyl chain relative to the phenyl ring. Both compounds share the molecular formula C₁₀H₁₂O₂.[1][2]
-
This compound (α-phenylethyl acetate): The acetate group is attached to the first carbon of the ethyl chain (the benzylic carbon), which is directly bonded to the phenyl ring. This structure introduces a chiral center at the first carbon.
-
2-Phenylethyl Acetate (β-phenylethyl acetate): The acetate group is attached to the second carbon of the ethyl chain, creating a primary ester with no chirality.
This fundamental structural isomerism is the primary determinant of the differences in their chemical and physical behaviors.
Caption: Molecular structures of this compound and 2-phenylethyl acetate.
Comparative Physicochemical Properties
The variance in structure directly translates to measurable differences in physical properties. The proximity of the ester group to the aromatic ring in this compound leads to different intermolecular forces compared to the more flexible 2-phenylethyl acetate.
| Property | This compound | 2-Phenylethyl Acetate | Rationale for Difference |
| CAS Number | 93-92-5[1] | 103-45-7[2] | N/A |
| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [2] | Isomers have identical molecular formulas. |
| Appearance | Colorless to slight yellow liquid[1] | Clear, colorless liquid[2] | Both are simple esters and are typically colorless. |
| Boiling Point | 211-212 °C[1] | 238-239 °C[3] | 2-phenylethyl acetate has a more elongated structure, allowing for stronger van der Waals forces, and a higher boiling point. |
| Melting Point | < -50 °C[4] | -31.1 °C[3] | The less symmetric, chiral nature of this compound can disrupt crystal lattice formation, leading to a lower melting point. |
| Density | ~1.028 g/mL at 20°C[4] | ~1.030 g/mL at 20°C[3] | The densities are very similar, reflecting their identical elemental composition. |
| Refractive Index (n20/D) | 1.492 - 1.497[1] | 1.497 - 1.501[2] | Minor differences are attributed to variations in electron density distribution due to the different substituent positions. |
| Solubility | Insoluble in water; soluble in organic solvents and oils.[5][6] | Insoluble in water; soluble in alcohol, oils, and propylene glycol.[3][7] | Both are relatively nonpolar esters, leading to poor water solubility. |
| Odor Profile | Powerful, green, fruity, floral (gardenia) aroma.[1][5] | Sweet, floral, fruity, with notes of rose and honey.[8] | The position of the ester group significantly impacts interaction with olfactory receptors, resulting in distinct scent profiles. |
Spectroscopic Signature Analysis
Spectroscopic analysis provides a fingerprint for each isomer, with subtle yet definitive differences in their spectra.
¹H NMR Spectroscopy
The proton NMR spectra are key identifiers. In 2-phenylethyl acetate, the ethyl chain protons appear as two distinct triplets due to coupling, a classic A₂B₂ system.[9] In this compound, the single proton on the first carbon (the benzylic proton) is coupled to the methyl group, creating a quartet, while the methyl group appears as a doublet.
-
This compound:
-
~7.3 ppm (m, 5H): Aromatic protons.
-
~5.9 ppm (q, 1H): The single proton on the carbon attached to both the phenyl ring and the oxygen (CH).
-
~2.1 ppm (s, 3H): Acetate methyl protons.
-
~1.5 ppm (d, 3H): Methyl protons of the ethyl group.
-
-
2-Phenylethyl Acetate: [9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry reveals distinct fragmentation patterns.
-
This compound: A prominent peak is often observed at m/z 104, corresponding to the loss of acetic acid (CH₃COOH) to form a styrene radical cation. The base peak is typically at m/z 43 (acetyl cation).[5]
-
2-Phenylethyl Acetate: The molecular ion peak at m/z 164 is often weak. A characteristic major peak appears at m/z 104, resulting from a McLafferty rearrangement, which eliminates acetic acid. Another significant peak is at m/z 105, corresponding to the tropylium ion formed after cleavage.[3][10]
Synthesis Methodologies: A Comparative Overview
The choice of synthesis route depends on the desired isomer and available precursors.
Fischer Esterification
This is a classic and direct method for both isomers. It involves the acid-catalyzed reaction of the corresponding alcohol (1-phenylethanol or 2-phenylethanol) with acetic acid.
-
Causality in Protocol: The use of an acid catalyst (like H₂SO₄) is crucial to protonate the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process; therefore, removal of water (a byproduct) using a Dean-Stark apparatus or excess reactant is necessary to drive the reaction towards the product side and maximize yield.
Enzymatic Synthesis
Biocatalysis offers a greener alternative with high selectivity. Lipases are commonly used to catalyze the esterification or transesterification.[11][12]
-
For this compound: This method is particularly valuable for producing enantiomerically pure forms, as lipases can exhibit high enantioselectivity for one enantiomer of racemic 1-phenylethanol.[12]
-
For 2-Phenylethyl Acetate: Enzymatic synthesis provides a "natural" label for the product, which is highly desirable in the flavor and fragrance industries.[11][13]
Caption: General workflow for the synthesis and analysis of phenylethyl acetates.
Experimental Protocol: Synthesis of 2-Phenylethyl Acetate via Fischer Esterification
This protocol provides a self-validating system for synthesizing 2-phenylethyl acetate. Each step is designed for clarity, safety, and reproducibility.
Materials:
-
2-Phenylethanol (1.0 eq)
-
Glacial Acetic Acid (2.0 eq)
-
Concentrated Sulfuric Acid (catalytic, ~3-5 drops)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-phenylethanol and glacial acetic acid. Swirl to mix.
-
Rationale: Using excess acetic acid helps shift the reaction equilibrium towards the product side.
-
-
Catalyst Addition: Carefully add 3-5 drops of concentrated sulfuric acid to the mixture while swirling.
-
Rationale: The strong acid acts as a catalyst to accelerate the esterification process.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.
-
Rationale: Heating increases the reaction rate. Refluxing prevents the loss of volatile reactants and products.
-
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Aqueous Workup:
-
Carefully add 50 mL of cold water. Shake and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Repeat until no more CO₂ gas evolves.
-
Trustworthiness Check: The cessation of gas evolution indicates that all excess acid (acetic and sulfuric) has been neutralized. This is a critical self-validating step.
-
-
Wash the organic layer with 50 mL of brine.
-
Rationale: The brine wash helps to remove any residual water and salts from the organic layer.
-
-
-
Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes.
-
Trustworthiness Check: The drying agent should move freely without clumping, indicating the organic layer is dry.
-
-
Purification: Filter off the drying agent. Purify the crude product by vacuum distillation to obtain pure 2-phenylethyl acetate.
-
Rationale: Vacuum distillation is used because of the relatively high boiling point of the product, preventing decomposition at atmospheric pressure.
-
Applications and Safety Profile
The distinct sensory and physical properties of these isomers lead to different primary applications.
-
This compound: Its powerful green and floral scent makes it a valuable component in perfumes and cosmetics.[1] It is also used as a flavoring agent in food and beverages and as a solvent in chemical synthesis.[1][14]
-
2-Phenylethyl Acetate: Known for its pleasant rose and honey aroma, it is extensively used in the fragrance, cosmetic, and food industries.[2] Its stability and low toxicity make it a preferred choice in many formulations.[2] It can also be found naturally in fruits and flowers.[8]
Safety and Handling
Both isomers are generally considered to have low toxicity.[2][14] However, standard laboratory safety precautions should always be observed.
-
This compound: May cause skin and eye irritation.[15] It has a dermal LD50 in rabbits of >8 mL.[4]
-
2-Phenylethyl Acetate: Generally does not irritate the skin.[16] As with any chemical, eye contact should be avoided.[17] It is considered safe for use in fragrances and as a food additive by regulatory bodies.[18][19]
Conclusion
The comparative analysis of this compound and 2-phenylethyl acetate serves as a quintessential example of structure-property relationships in organic chemistry. While sharing the same molecular formula, the positional isomerism results in distinct boiling points, melting points, spectroscopic signatures, and, most notably, sensory profiles. These differences dictate their synthesis strategies and ultimate applications, with this compound valued for its sharp, green-floral notes and 2-phenylethyl acetate prized for its soft, rose-honey character. For researchers and developers, a thorough understanding of these nuances is critical for the rational selection and application of these versatile chemical building blocks.
References
- Vertex AI Search. (n.d.). Phenethyl acetate - Solubility of Things.
- Chem-Impex. (n.d.). This compound.
- MDPI. (n.d.). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435.
- National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Phenylethyl Acetate.
- Scirp.org. (n.d.). Study on Synthesis of this compound by Enzymatic Kinetic Resolution.
- Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance.
- Sigma-Aldrich. (n.d.). 2-Phenethyl acetate 99 103-45-7.
- Chem-Impex. (n.d.). 2-Phenethyl acetate.
- ECHEMI. (n.d.). This compound SDS, 93-92-5 Safety Data Sheets.
- CymitQuimica. (n.d.). CAS 93-92-5: this compound.
- Metasci. (n.d.). Safety Data Sheet this compound.
- ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7).
- Fisher Scientific. (n.d.). 2-Phenylethyl acetate, 98%.
- CPAChem. (n.d.). Safety data sheet - 2-Phenylethyl acetate.
- PubMed. (n.d.). Fragrance material review on phenethyl acetate.
- EWG's Guide to Healthy Cleaning. (n.d.). PHENETHYL ACETATE.
- ECHEMI. (n.d.). 2-Phenylethyl acetate SDS, 103-45-7 Safety Data Sheets.
- Benchchem. (n.d.). Application Note: Interpreting the ¹H NMR Spectrum of Phenethyl Acetate.
- NIST WebBook. (n.d.). Acetic acid, 2-phenylethyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. 2-Phenylethyl acetate, 98% | Fisher Scientific [fishersci.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acetic acid, 2-phenylethyl ester [webbook.nist.gov]
- 11. Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435 | MDPI [mdpi.com]
- 12. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 13. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. cpachem.com [cpachem.com]
- 17. echemi.com [echemi.com]
- 18. Fragrance material review on phenethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ewg.org [ewg.org]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Chiral Analysis of 1-Phenylethyl Acetate
<
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. 1-Phenylethyl acetate, a key chiral intermediate and fragrance component, serves as an excellent model for comparing the two primary chromatographic techniques for chiral analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an in-depth, objective comparison of these methods, supported by experimental data and established scientific principles, to aid in the selection and validation of the most suitable technique for your analytical needs.
The Criticality of Chiral Separation
The stereoisomeric composition of a pharmaceutical compound can profoundly influence its pharmacological and toxicological properties. Consequently, regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods used to assess the chiral purity of drug substances.[1][2] This ensures the safety and efficacy of pharmaceutical products.[3]
High-Performance Liquid Chromatography (HPLC) for Chiral Analysis
HPLC is a powerful and versatile technique for the separation of enantiomers.[4] The success of chiral HPLC largely depends on the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers.[5]
The Mechanism of Chiral Recognition in HPLC
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds.[6][7][8] The separation mechanism on these phases is complex, involving a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][8][9] These interactions lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, resulting in different retention times.[5]
Experimental Protocol: Chiral HPLC of this compound
This protocol provides a starting point for the chiral separation of this compound using a polysaccharide-based CSP. Optimization may be necessary based on the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is recommended. A common choice is a column packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[4]
Mobile Phase:
-
A mixture of n-heptane and 2-propanol is often effective. For example, a mobile phase of n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) has been shown to provide good resolution.[10][11]
Flow Rate:
Detection:
Temperature:
Gas Chromatography (GC) for Chiral Analysis
GC is an excellent technique for the analysis of volatile and semi-volatile chiral compounds.[12][13] Chiral GC columns, typically capillary columns, are coated with a chiral stationary phase that enables the separation of enantiomers.[14][15]
The Mechanism of Chiral Recognition in GC
Cyclodextrin-based CSPs are the most common type used in chiral GC.[12][15][16] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers.[17] The differing stability of these diastereomeric inclusion complexes for each enantiomer leads to their separation.[18] The derivatization of the cyclodextrin is crucial for achieving enantiomeric selectivity in GC.[15]
Experimental Protocol: Chiral GC of this compound
This protocol outlines a general method for the chiral GC analysis of this compound. As with any chromatographic method, optimization is key.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Column:
-
A cyclodextrin-based chiral capillary column is the preferred choice. For example, a CYCLOSIL-B chiral capillary column (30 m x 0.25 mm ID, 0.25 µm df) has been successfully used.[19]
Carrier Gas:
-
Nitrogen or Helium[19]
Temperatures:
-
Injector Temperature: 230°C
-
Detector Temperature: 230°C
-
Oven Temperature Program: An initial temperature of around 140°C is a good starting point.[20] A temperature ramp may be necessary to achieve optimal separation.
Injection Volume:
-
0.5 - 1.0 µL
Quantitative Performance Comparison
The choice between HPLC and GC often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The following table provides a general comparison of the expected performance of each technique for the chiral analysis of this compound.
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | Higher (µg/mL range) | Lower (ng/mL to pg/mL range) |
| Limit of Quantification (LOQ) | Higher (µg/mL range) | Lower (ng/mL to pg/mL range) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes |
| Derivatization Required | No | No |
| Sample Volatility | Not a primary requirement | Essential |
Note: These values are representative and can vary based on the specific method and instrumentation.
Cross-Validation of HPLC and GC Methods
When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure the consistency and reliability of the results.[21] This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The process involves comparing the data obtained from both methods to assess their agreement.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for chiral analysis.
Conclusion
Both HPLC and GC are robust and reliable techniques for the chiral analysis of this compound. The choice between the two will depend on the specific analytical needs and available resources.
-
HPLC with polysaccharide-based chiral stationary phases offers broad applicability and is well-suited for a wide range of chiral compounds, without the requirement of sample volatility.[6][7]
-
GC with cyclodextrin-based chiral columns generally provides higher sensitivity and faster analysis times for volatile compounds.[12][14]
A thorough cross-validation is imperative when utilizing both methods to ensure the interchangeability and consistency of the analytical data. This rigorous approach to method validation is a cornerstone of good scientific practice and is essential for meeting the stringent requirements of the pharmaceutical industry.
References
- Cox, G. (n.d.). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. American Pharmaceutical Review.
- Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Sigma-Aldrich.
- Element Lab Solutions. (n.d.). Chiral GC Columns.
- Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
- Chrom Tech. (n.d.). Agilent Cyclodex-B Capillary Column.
- Aboul-Enein, H. Y., & Ali, I. (2003). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. PubMed.
- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
- BenchChem. (2025). Cross-Validation of HPLC and GC Methods for 1-Hexen-3-OL Quantification: A Comparative Guide.
- Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate.
- Armstrong, D. W. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek.
- Yashima, E., et al. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. ACS Publications.
- BenchChem. (2025). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.
- Chałupka, J., et al. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI.
- Ribani, M., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025.
- International Council for Harmonisation. (2023). ICH Q14: Analytical Procedure Development.
- Dong, M. W. (2001). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America.
- Betzenbichler, G., et al. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- Zhang, Y., et al. (2016). Enantioselective Resolution of (±)-1-Phenylethanol and (±)-1-Phenylethyl Acetate by a Novel Esterase from Bacillus sp. SCSIO 15121. ResearchGate.
- Phenomenex. (n.d.). Chiral HPLC Column.
- de Souza, R. O. M. A., et al. (2021). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO.
- G. F. Trandafir, et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed.
- Wikipedia. (n.d.). Chiral column chromatography.
- Li, Y., et al. (2019). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Scirp.org.
- Milosavljević, N., et al. (2015). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of this compound with Candida antarctica lipase B in different solvent systems. ResearchGate.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- Jain, R., & Shah, A. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Siodmiak, J., et al. (2023). HPLC chromatogram of (R,S)-1-phenyletanol and its esters. ResearchGate.
- Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
- SIELC Technologies. (n.d.). Separation of 1-Phenylethenyl acetate on Newcrom R1 HPLC column.
- Siodmiak, T., et al. (2023). Dynamic kinetic resolution of sec-alcohols. ResearchGate.
- Center for Drug Evaluation and Research. (1994). Validation of Chromatographic Methods. U.S. Food and Drug Administration.
- Al-kassas, R., et al. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI.
- S. Ashutosh Kumar, et al. (2014). A Review on GC-MS and Method Development and Validation. Impactfactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
- 20. scirp.org [scirp.org]
- 21. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis: Chemical Versus Enzymatic Synthesis of 1-Phenylethyl Acetate
A deep dive into the synthesis of 1-phenylethyl acetate, a valuable aroma compound, reveals a tale of two methodologies: the traditional, robust chemical route and the modern, green enzymatic approach. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, providing the technical insights and experimental data necessary to make informed decisions for specific applications.
This compound, a key fragrance and flavor compound with a characteristic floral and fruity aroma, is widely used in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its synthesis can be broadly categorized into two distinct pathways: classical chemical esterification and biocatalytic enzymatic synthesis. While both methods yield the desired product, they differ significantly in terms of reaction conditions, selectivity, environmental impact, and overall efficiency.
The Chemical Approach: A Legacy of Esterification
Conventional chemical synthesis of this compound typically involves the esterification of 1-phenylethanol with an acyl donor, such as acetic acid or acetic anhydride, in the presence of a strong acid catalyst like sulfuric acid.[2][4] This method, while effective, often requires high temperatures and can lead to the formation of byproducts, necessitating extensive purification steps.[5] Furthermore, the use of harsh catalysts raises environmental and safety concerns.[5] A significant drawback of the chemical route is the lack of stereoselectivity, resulting in a racemic mixture of (R)- and (S)-1-phenylethyl acetate. For applications where a specific enantiomer is desired, this necessitates challenging and often costly resolution steps.[6]
Illustrative Chemical Synthesis Pathway
The Fischer-Speier esterification is a classic example of the chemical synthesis of this compound. The reaction proceeds via the protonation of the carbonyl oxygen of acetic acid by the strong acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-phenylethanol.
Caption: Chemical synthesis of this compound via Fischer-Speier esterification.
The Enzymatic Approach: A Paradigm of Green Chemistry
In recent decades, enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods.[1][7][8] This approach utilizes enzymes, typically lipases, as biocatalysts to facilitate the esterification reaction under mild conditions.[5][9] The primary advantages of enzymatic synthesis include high selectivity (both regio- and enantioselectivity), milder reaction conditions (lower temperature and atmospheric pressure), and a reduced environmental footprint due to the biodegradable nature of the catalyst and the potential for solvent-free systems.[1][5][7][8]
Lipases, such as Candida antarctica lipase B (CALB), are particularly effective in organic media for catalyzing esterification and transesterification reactions.[10][11][12][13][14] The high enantioselectivity of lipases allows for the kinetic resolution of racemic 1-phenylethanol, leading to the production of enantiomerically pure (R)- or (S)-1-phenylethyl acetate, a crucial advantage for the synthesis of chiral drugs and fine chemicals.[6][15][16][17][18]
Illustrative Enzymatic Synthesis Pathway
The lipase-catalyzed synthesis of this compound often follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (e.g., vinyl acetate) to form an acyl-enzyme intermediate, releasing the first product (acetaldehyde). The acyl-enzyme intermediate then reacts with the alcohol (1-phenylethanol) to form the ester and regenerate the free enzyme.
Caption: Enzymatic synthesis of this compound via lipase catalysis.
Comparative Analysis: Head-to-Head Performance
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both chemical and enzymatic synthesis of this compound, based on experimental data from the literature.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Strong acids (e.g., H₂SO₄)[2] | Lipases (e.g., Novozym 435)[6][19] |
| Reaction Temperature | High (often >100°C)[6] | Mild (typically 30-60°C)[6][19] |
| Reaction Time | Several hours[20] | Can be optimized to a few hours[6][21] |
| Yield | Variable, can be high but may require optimization[2][20] | Generally high, with yields reported up to 61.49%[6] |
| Enantioselectivity | None (produces racemic mixture)[6] | High (can produce enantiomerically pure products)[15][17][18] |
| Byproducts | Can be significant, requiring purification[5] | Minimal, leading to higher product purity[8] |
| Solvent | Often requires organic solvents[4] | Can be performed in organic solvents or solvent-free systems[5][9] |
| Environmental Impact | Higher, due to harsh catalysts and potential for waste generation[5] | Lower, aligns with green chemistry principles[5][8][22] |
| Catalyst Reusability | Not typically reusable | Immobilized enzymes can be reused multiple times[6][23] |
Experimental Protocols
Chemical Synthesis: Fischer-Speier Esterification
Materials:
-
1-Phenylethanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Organic Solvent (e.g., Diethyl Ether)
Procedure:
-
In a round-bottom flask, combine 1-phenylethanol and an excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reflux the mixture for several hours.
-
After cooling, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Materials:
Procedure:
-
To a sealed reaction vessel, add (R,S)-1-phenylethanol and the organic solvent.[21]
-
Add the immobilized lipase to the mixture.
-
Initiate the reaction by adding vinyl acetate.[21]
-
Incubate the mixture in an orbital shaker at the desired temperature (e.g., 40-60°C).[19]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess.[6]
-
Upon completion, separate the immobilized enzyme by filtration for reuse.
-
Remove the solvent under reduced pressure to obtain the this compound.
Conclusion: Choosing the Right Path
The choice between chemical and enzymatic synthesis of this compound hinges on the specific requirements of the application.
Chemical synthesis remains a viable option for large-scale production where cost and throughput are the primary drivers and enantiomeric purity is not a concern. Its well-established protocols and the relatively low cost of reagents make it an attractive choice for certain industrial applications.
Enzymatic synthesis , on the other hand, offers a compelling "green" alternative that excels in producing high-purity, enantiomerically enriched this compound.[5][7][8] This is particularly crucial in the pharmaceutical industry, where the chirality of a molecule can have profound effects on its biological activity. The milder reaction conditions and the potential for catalyst reuse also contribute to its growing appeal in an era of increasing environmental awareness.[6][23] For researchers and drug development professionals, the precision and selectivity of enzymatic synthesis provide an invaluable tool for creating complex and stereochemically defined molecules.
Ultimately, the decision rests on a careful evaluation of factors such as desired product specifications, production scale, cost considerations, and environmental impact. As the demand for sustainable and highly specific chemical processes continues to grow, the enzymatic route is poised to play an increasingly significant role in the synthesis of this compound and other valuable chiral compounds.
References
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution. (n.d.). Scirp.org. Retrieved from [Link]
-
Bezbradica, D., Crovic, M., Tanaskovic, S. J., Lukovic, N., Carevic, M., Milivojevic, A., & Knezevic-Jugovic, Z. (2017). Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. Current Organic Chemistry, 21(2), 114-136. Available from: [Link]
-
Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. (2017). Bentham Science Publisher. Retrieved from [Link]
-
Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals | Request PDF. (2017). ResearchGate. Retrieved from [Link]
-
Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. (n.d.). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Enzymes help chemical industry to become greener. (2022). VITO. Retrieved from [Link]
-
Conversion and enantiomeric excess of the (R)-1-phenylethyl acetate vs.... (n.d.). ResearchGate. Retrieved from [Link]
-
Sustainable and Green Synthesis of Stanol Esters from Oil Wastes. (2020). CIB (CSIC). Retrieved from [Link]
-
Enantioselective resolution of (±)-1-phenylethanol and (±)-1-phenylethyl acetate by BSE01218. a Preparation of (R). (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers. Retrieved from [Link]
-
(PDF) Enantioselective Resolution of (±)-1-Phenylethanol and (±)-1-Phenylethyl Acetate by a Novel Esterase from Bacillus sp. SCSIO 15121. (2015). ResearchGate. Retrieved from [Link]
-
Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. (2000). ACS Publications. Retrieved from [Link]
-
Candida antarctica Lipase B (CAL‐B)‐Catalyzed Carbon‐Sulfur Bond Addition and Controllable Selectivity in Organic Media. (2018). ResearchGate. Retrieved from [Link]
-
Esterase-catalyzed conversion of this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenylethyl acetate (CAS N° 103-45-7). (n.d.). ScenTree. Retrieved from [Link]
-
Experimental setup for lipase-catalyzed esterification in FBR system.... (n.d.). ResearchGate. Retrieved from [Link]
-
Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. (2024). RSC Publishing. Retrieved from [Link]
-
Modeling structure and flexibility of Candida antarctica lipase B in organic solvents. (n.d.). PMC. Retrieved from [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central. Retrieved from [Link]
- Phenylethyl acetate synthesis method. (2014). Google Patents.
-
Optical rotation of this compound (II) ob- tained via... (n.d.). ResearchGate. Retrieved from [Link]
-
ethyl phenylacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Lipase catalysed hydrolysis of (R,S) -1-phenylethyl acetate. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) An esterification method for determination of lipase activity. (2000). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Kinetic Study of the Enzymatic Synthesis of 2-Phenylethyl Acetate in Discontinuous Tank Reactor. (n.d.). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Lipase-Catalyzed Esterification: An Inquiry-Based Laboratory Activity To Promote High School Students' Understanding and Positive Perceptions of Green Chemistry. (2019). Journal of Chemical Education. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
difference between chemical synthesis and enzymatic synthesis. (2013). Biosynthesis Inc. Retrieved from [Link]
-
Phenethyl acetate. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 3. chemimpex.com [chemimpex.com]
- 4. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
- 5. vito.be [vito.be]
- 6. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 7. Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Modeling structure and flexibility of Candida antarctica lipase B in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cib.csic.es [cib.csic.es]
A Senior Application Scientist's Guide to Evaluating Chiral Columns for 1-Phenylethyl Acetate Separation
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely an analytical task; it is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. 1-Phenylethyl acetate, a common chiral building block and fragrance component, presents a representative challenge in chiral chromatography. This guide provides an in-depth evaluation of the performance of different chiral stationary phases (CSPs) for the enantiomeric resolution of this compound, supported by experimental data and a foundational understanding of chiral recognition mechanisms.
The Imperative of Chiral Separation
The stereoisomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and sensory properties. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. The ability to accurately quantify the enantiomeric excess (ee) of a substance like this compound is paramount in process chemistry, quality control, and stereoselective synthesis.
Understanding the Analyte: this compound
This compound possesses a stereogenic center at the carbon atom attached to the phenyl and acetate groups. The presence of the aromatic ring and the ester functional group are key structural features that govern its interactions with different chiral stationary phases. The selection of an appropriate chiral column hinges on the CSP's ability to form transient diastereomeric complexes with the enantiomers of this compound, leading to differential retention and, ultimately, separation.
A Comparative Evaluation of Chiral Column Technologies
The enantioselective separation of this compound can be effectively achieved using several types of chiral stationary phases. The most prominent among these are polysaccharide-based, cyclodextrin-based, and Pirkle-type columns. Each of these technologies operates on distinct chiral recognition mechanisms, offering unique selectivity profiles.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, typically derived from cellulose or amylose that have been functionalized with carbamate or ester groups, are the workhorses of chiral separations. Their broad applicability and high success rates make them an excellent first choice for method development.
Mechanism of Chiral Recognition: The helical structure of the polysaccharide backbone creates chiral grooves. Enantiomeric recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the aromatic ring of the analyte and the phenyl groups of the carbamate substituents on the polysaccharide.[1] The precise fit of one enantiomer into these chiral grooves, and the stability of the resulting transient complex, dictates the separation.
Performance Data:
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Performance Highlights |
| Lux Cellulose-3 | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) | 1.0 | UV at 254 nm | Baseline separation of (R)- and (S)-1-phenylethyl acetate was achieved.[2] |
| Chiralcel OD-H | n-hexane/isopropanol (95/5, v/v) | 0.4 | UV at 254 nm | Successful determination of enantiomeric excess for this compound.[3] |
As the data indicates, polysaccharide-based columns can achieve excellent resolution of this compound enantiomers under normal-phase conditions. The choice between different polysaccharide phases (e.g., cellulose vs. amylose, and different functional groups) can influence selectivity, and screening multiple polysaccharide columns is a recommended strategy.
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior.[4] Derivatized cyclodextrins are bonded to silica to create CSPs that are particularly effective for the separation of molecules containing aromatic rings.
Mechanism of Chiral Recognition: The primary mechanism of chiral recognition on cyclodextrin-based CSPs is inclusion complexation.[4] For this compound, the phenyl group can fit into the hydrophobic cavity of the cyclodextrin. Chiral discrimination arises from the differential stability of the diastereomeric inclusion complexes formed with each enantiomer. This is further enhanced by interactions between the analyte's functional groups (the ester moiety in this case) and the hydroxyl or other derivative groups on the rim of the cyclodextrin cavity.[4][5]
Performance Considerations: While direct HPLC application data for this compound on cyclodextrin columns is not as readily available in the reviewed literature, the separation of the structurally similar 1-phenylethanol has been demonstrated on a cyclodextrin-based GC column (Rt-βDEXsa).[6] This suggests that the inclusion complexation mechanism is viable for this class of compounds. The choice of the cyclodextrin type (α, β, or γ) and its derivatization will influence the size of the cavity and the potential for secondary interactions, thereby affecting selectivity.[2]
Pirkle-Type Chiral Stationary Phases
Pirkle-type columns, also known as brush-type CSPs, are based on small chiral molecules covalently bonded to a silica support. A common design involves creating a CSP with π-electron-acceptor or π-electron-donor characteristics.
Mechanism of Chiral Recognition: The chiral recognition mechanism of Pirkle-type columns is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7] For an analyte with a π-electron-rich aromatic ring like this compound, a Pirkle column with π-electron-acceptor groups (e.g., 3,5-dinitrobenzoyl groups) is a logical choice. The face-to-face stacking of the aromatic rings of the analyte and the CSP, along with hydrogen bonding and dipole interactions involving the ester group, leads to the formation of transient diastereomeric complexes. The stability of these complexes determines the retention and separation.
Performance Considerations: The Whelk-O 1 column, a popular Pirkle-type CSP, is known for its broad selectivity for various classes of compounds, including esters and aromatic compounds, due to its combined π-electron acceptor/π-electron donor characteristics.[4][8] While a specific application for this compound on a Whelk-O 1 column was not found in the surveyed literature, its applicability to similar aromatic esters makes it a strong candidate for this separation, offering a different selectivity profile compared to polysaccharide-based columns.
Experimental Protocol: A Step-by-Step Guide to Chiral Method Development for this compound
This protocol provides a systematic approach to developing a robust chiral separation method for this compound.
1. Initial Column and Mobile Phase Screening:
-
Rationale: The goal is to identify a promising combination of a chiral stationary phase and a mobile phase that shows some separation of the enantiomers.
-
Step 1.1: Begin with a polysaccharide-based column, such as a cellulose or amylose derivative (e.g., Lux Cellulose-3 or Chiralcel OD-H), due to their broad applicability.
-
Step 1.2: Start with a normal-phase mobile phase, as this often provides better selectivity for chiral compounds. A typical starting mobile phase would be a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane/isopropanol.
-
Step 1.3: If no separation is observed, screen other column types, including a cyclodextrin-based column and a Pirkle-type column (e.g., Whelk-O 1).
-
Step 1.4: For Pirkle-type columns, a mobile phase of hexane/isopropanol is also a good starting point. For cyclodextrin-based columns, both normal-phase and reversed-phase (e.g., acetonitrile/water or methanol/water with a buffer) conditions should be explored.
2. Method Optimization:
-
Rationale: Once initial separation is achieved, the next step is to optimize the mobile phase composition and other chromatographic parameters to improve resolution, peak shape, and analysis time.
-
Step 2.1: Adjusting the Modifier Concentration: Vary the percentage of the alcohol modifier in the mobile phase. Decreasing the modifier concentration generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Step 2.2: Trying Different Modifiers: If resolution is still not optimal, try a different alcohol modifier (e.g., switch from isopropanol to ethanol). Different alcohols can alter the hydrogen bonding interactions and impact selectivity.
-
Step 2.3: Introducing Additives: For acidic or basic impurities, or to improve peak shape, a small amount of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive can be introduced into the mobile phase (typically 0.1%). For this compound, an acidic additive may be beneficial.[2]
-
Step 2.4: Optimizing Flow Rate and Temperature: Adjust the flow rate to find the best balance between analysis time and efficiency. Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase analysis time and backpressure.
3. Method Validation:
-
Rationale: Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.
-
Step 3.1: Assess specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines or internal SOPs.
Visualizing the Workflow and Logic
Caption: A general workflow for chiral method development for this compound.
Sources
- 1. Preparation and enantioseparation of a new click derived β-cyclodextrin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of substituted cyclodextrins on the separation of aromatic sulphonic acids by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered non-covalent π interactions as key elements for chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WHELK-O®1 - Regis Technologies [registech.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-Phenylethyl Acetate Quantification
<
Abstract
Accurate quantification of 1-Phenylethyl acetate, a key compound in the flavor, fragrance, and pharmaceutical industries, is paramount for quality control and research.[1][2] This guide presents a comparative analysis of two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Through a simulated inter-laboratory study, we provide a detailed examination of methodologies, performance characteristics, and data-driven recommendations to assist researchers and drug development professionals in selecting the most appropriate quantification method for their specific needs.
Introduction: The Analytical Imperative for this compound
This compound (also known as styralyl acetate) is a carboxylic ester recognized for its pleasant, powerful floral and fruity aroma.[1][2][3] Its presence is critical to the sensory profile of numerous consumer products and it can be a significant volatile component in pharmaceutical formulations.[1] Consequently, the ability to reliably and accurately quantify this analyte across different laboratories is a fundamental requirement for ensuring product consistency, regulatory compliance, and the integrity of scientific research.
Inter-laboratory comparisons, or proficiency tests, are a cornerstone of a laboratory's quality assurance program.[4][5][6] They serve to validate analytical methods and demonstrate technical competence, ensuring that results are comparable and reliable regardless of where the analysis is performed.[4][5][6] This guide is structured to simulate such a comparison, providing an in-depth look at the practical application and performance of GC-FID and HPLC-UV for this specific analytical challenge.
Overview of Core Analytical Methodologies
The quantification of a semi-volatile organic compound like this compound typically relies on chromatographic separation. The two most common and accessible techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): This technique is ideally suited for volatile and semi-volatile compounds that can be vaporized without decomposition.[7] Separation is achieved as the vaporized sample, carried by an inert gas, travels through a column. The choice of detector is critical, with the Flame Ionization Detector (FID) being a highly sensitive and near-universal detector for organic compounds containing carbon.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. It is highly versatile and can be used for a much broader range of compounds, including those that are not volatile or are thermally unstable. For compounds with a chromophore (a part of the molecule that absorbs light), the Ultraviolet (UV) detector is the most common choice due to its robustness and reliability.[10][11]
Inter-laboratory Study Design: A Comparative Framework
To objectively assess these two methods, we designed a simulated inter-laboratory study. The primary objective is to compare the accuracy, precision, linearity, and sensitivity of a validated GC-FID method versus an HPLC-UV method for the quantification of this compound in a simple solvent matrix.
Workflow of the Simulated Inter-laboratory Study
Caption: Workflow of the simulated inter-laboratory study.
Detailed Experimental Protocols
The following protocols are presented with detailed causality, adhering to the principles of method validation outlined by the International Conference on Harmonisation (ICH) guideline Q2(R1).[12][13][14][15]
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: The FID operates by pyrolyzing the analyte as it elutes from the GC column in a hydrogen-air flame.[8][16] This combustion process produces ions and electrons, which are collected by an electrode, generating a current that is proportional to the mass of carbon entering the flame.[8][17] This makes the FID an excellent mass-sensitive detector for hydrocarbons like this compound.[17]
Instrumentation and Materials:
-
Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a split/splitless inlet and FID.[18]
-
Column: DB-FATWAX UI or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). The polar phase provides excellent resolution for esters.[18]
-
Carrier Gas: Helium or Nitrogen, high purity.[19]
-
Reagents: this compound (≥98.0% purity), Ethanol (HPLC grade), Internal Standard (e.g., 2-phenylethyl acetate).
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a primary stock solution of this compound (1000 µg/mL) in ethanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in ethanol.
-
Spike each calibration standard and sample with the internal standard (IS), 2-phenylethyl acetate, to a final concentration of 50 µg/mL. The IS corrects for variations in injection volume and instrument response.[1]
-
-
GC-FID Operating Conditions:
-
Inlet: 250 °C. This temperature ensures rapid and complete vaporization of the analyte without thermal degradation.
-
Injection Volume: 1 µL with a 20:1 split ratio. A split injection prevents column overloading and ensures sharp peaks for concentrated samples.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute. This initial hold focuses the analytes at the head of the column.
-
Ramp: 15 °C/min to 230 °C. This ramp rate provides a good balance between analysis speed and chromatographic resolution.
-
Hold: Hold at 230 °C for 5 minutes. This final hold ensures that all components have eluted and the column is clean for the next injection.
-
-
FID Detector: 250 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min. These conditions are optimized for maximum sensitivity and a stable flame.
-
-
System Suitability:
-
Before analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for the peak area ratio (analyte/IS) must be ≤ 2.0%. This confirms the precision of the system.
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve of peak area ratio vs. concentration. The curve must have a correlation coefficient (r²) ≥ 0.999.
-
Inject the unknown samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This compound, containing a phenyl group, is a strong chromophore, making it ideal for UV detection.[10] The UV detector measures the absorbance of light by the analyte at a specific wavelength, which, according to the Beer-Lambert law, is directly proportional to its concentration.[11]
Instrumentation and Materials:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Variable Wavelength or Photodiode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 is a versatile, non-polar stationary phase suitable for retaining the moderately polar this compound.
-
Mobile Phase: Acetonitrile and Water (HPLC grade).
-
Reagents: this compound (≥98.0% purity), Acetonitrile (HPLC grade), Water (deionized or HPLC grade).
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a primary stock solution of this compound (1000 µg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL in the mobile phase.
-
-
HPLC-UV Operating Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). This composition provides adequate retention and a reasonable runtime.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm or 254 nm.[20] The phenyl group provides strong absorbance at these wavelengths, offering high sensitivity.
-
-
System Suitability:
-
Before analysis, inject a mid-range standard (e.g., 100 µg/mL) five times. The RSD for the peak area must be ≤ 2.0%, and the tailing factor for the this compound peak should be ≤ 1.5.
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve of peak area vs. concentration. The curve must have a correlation coefficient (r²) ≥ 0.999.
-
Inject the unknown samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Comparative Performance Data and Analysis
The following tables summarize the expected performance data from our simulated inter-laboratory study. These values represent realistic outcomes for well-validated methods.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-FID | HPLC-UV | Rationale / Causality |
| Linearity (r²) | > 0.9995 | > 0.9990 | Both methods exhibit excellent linearity, a prerequisite for accurate quantification. |
| Range (µg/mL) | 1 - 100 | 5 - 200 | GC-FID often demonstrates higher sensitivity for volatile analytes. |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~1.5 | The high efficiency of the FID in detecting hydrocarbons results in a lower LOD. |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 | ~5.0 | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[15] |
| Typical Run Time (min) | ~12 | ~8 | HPLC can often achieve faster separation times with isocratic methods for simple mixtures. |
Table 2: Inter-laboratory Results for a 75 µg/mL QC Sample
| Parameter | GC-FID (n=2 labs) | HPLC-UV (n=2 labs) | Guideline (ICH Q2(R1)) |
| Mean Measured Conc. (µg/mL) | 74.8 | 76.1 | - |
| Accuracy (% Recovery) | 99.7% | 101.5% | Typically 98-102% for assays.[15] |
| Intra-lab Precision (RSD%) | < 1.0% | < 1.5% | Repeatability should be assessed.[15] |
| Inter-lab Precision (RSD%) | < 2.0% | < 2.5% | Intermediate precision reflects variations between labs, days, and analysts.[15] |
Discussion and Recommendations
The results from this simulated study highlight the distinct advantages and ideal use cases for each method.
Causality Behind Performance Differences:
-
Sensitivity: GC-FID demonstrates superior sensitivity (lower LOD/LOQ) for this compound. This is because the FID is exceptionally efficient at ionizing organic compounds containing carbon-hydrogen bonds, generating a strong signal even at low concentrations.[7][16] The sensitivity of UV detection is dependent on the molar absorptivity of the analyte at the chosen wavelength, which for this compound is robust but not as sensitive as the FID response.[11]
-
Selectivity: In complex matrices, GC offers higher selectivity due to the superior resolving power of modern capillary columns. For HPLC, co-eluting impurities that also absorb at the analytical wavelength can interfere with quantification, whereas the FID will only respond to compounds that combust to produce ions.[7]
-
Speed and Simplicity: For a simple, clean sample matrix, the isocratic HPLC-UV method is slightly faster. It also avoids the use of flammable gases (hydrogen) required for an FID, which can be a logistical and safety consideration in some laboratory environments.[16]
Choosing the Right Method for Your Application
The choice between GC-FID and HPLC-UV is not about which method is universally "better," but which is more fit-for-purpose.
Caption: Decision tree for selecting an analytical method.
-
Choose GC-FID when:
-
High sensitivity is paramount: For detecting trace levels of this compound as an impurity or contaminant.
-
The sample matrix is complex: The high resolving power of capillary GC can separate the analyte from interfering matrix components.
-
Confirmation of identity is needed: GC can be easily coupled with a Mass Spectrometer (GC-MS) for definitive identification.
-
-
Choose HPLC-UV when:
-
The analyte is part of a larger formulation with non-volatile components: HPLC can simultaneously analyze both volatile and non-volatile compounds in a single run.
-
High throughput is required for routine QC: The slightly faster run time and simpler setup can be advantageous in a quality control environment.
-
The laboratory infrastructure does not support the use of hydrogen gas.
-
Conclusion
Both GC-FID and HPLC-UV are robust and reliable methods for the quantification of this compound. This guide demonstrates that while both can produce accurate and precise results, their performance characteristics differ. GC-FID offers superior sensitivity and selectivity, making it the method of choice for trace analysis and complex matrices. HPLC-UV provides a slightly faster, versatile alternative that is well-suited for routine quality control in simpler sample matrices. A thorough understanding of the specific analytical requirements and the principles behind each technique, as detailed in this guide, is essential for selecting the optimal method and ensuring the generation of high-quality, comparable data across laboratories.
References
-
SCION Instruments. GC-FID | Gas Chromatography Flame Ionization Detector. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. Available from: [Link]
-
Inst Tools. Flame Ionization Detector (FID) Principle. Published November 15, 2018. Available from: [Link]
-
Phenomenex. Applications of Gas Chromatography Flame Ionization Detectors. Published August 5, 2025. Available from: [Link]
-
ALWSCI. Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Published March 6, 2025. Available from: [Link]
-
Wikipedia. Flame ionization detector. Available from: [Link]
-
LCGC International. Ultraviolet Detectors: Perspectives, Principles, and Practices. Published October 1, 2019. Available from: [Link]
-
ACS Publications. Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Available from: [Link]
-
LCGC International. How It Works: UV Detection for HPLC. Published December 1, 2018. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
The Joint Research Centre - EU Science Hub. Interlaboratory comparisons. Available from: [Link]
-
SCION Instruments. HPLC UV Detector. Available from: [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Published November 2005. Available from: [Link]
-
CHROMacademy. Everything You Should Know About UV Detection for HPLC. Available from: [Link]
-
JASCO Global. Principles of HPLC (4) Detectors. Published December 9, 2025. Available from: [Link]
-
ResearchGate. HPLC chromatogram of (R,S)-1-phenyletanol and its esters. Available from: [Link]
-
Fashion Sustainability Directory. Interlaboratory Comparison. Published May 6, 2025. Available from: [Link]
-
SIELC Technologies. Separation of 1-Phenylethenyl acetate on Newcrom R1 HPLC column. Available from: [Link]
-
CompaLab. What is an inter laboratory comparison? Available from: [Link]
-
Scirp.org. Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Available from: [Link]
-
PubChem. (s)-1-Phenylethyl acetate. Available from: [Link]
-
ResearchGate. Investigations into the Natural Occurrence of this compound (Styrallyl Acetate). Published August 6, 2025. Available from: [Link]
-
NIST WebBook. Benzenemethanol, α-methyl-, acetate. Available from: [Link]
-
NIST WebBook. Acetic acid, 2-phenylethyl ester. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
NIST WebBook. Acetic acid, 2-phenylethyl ester Infrared Spectrum. Available from: [Link]
-
Chromaleont. GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Available from: [Link]
-
Agilent. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. fiveable.me [fiveable.me]
- 5. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. Interlaboratory Comparison → Term [fashion.sustainability-directory.com]
- 7. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 8. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 9. Flame ionization detector - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. database.ich.org [database.ich.org]
- 16. Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography - Blogs - News [alwsci.com]
- 17. instrumentationtools.com [instrumentationtools.com]
- 18. hpst.cz [hpst.cz]
- 19. chromaleont.it [chromaleont.it]
- 20. researchgate.net [researchgate.net]
A Comparative Olfactory Analysis of 1-Phenylethyl Acetate Isomers: A Guide for Researchers
In the intricate world of fragrance chemistry, isomeric structures often yield vastly different sensory experiences. This guide provides a detailed comparative analysis of the fragrance profiles of 1-phenylethyl acetate and its primary isomer, 2-phenylethyl acetate. We delve into their distinct olfactory characteristics, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and professionals in the fields of fragrance, flavor, and drug development. This document will explore the nuances of their scents, the analytical techniques used to characterize them, and the implications of their structural differences on sensory perception.
Introduction: The Subtle Dance of Isomers and Scent
Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, are fundamental to the diversity of aromatic compounds. In the case of phenylethyl acetate (C₁₀H₁₂O₂), the position of the acetate group on the ethyl chain dramatically alters its interaction with olfactory receptors, leading to two distinct and commercially significant fragrance ingredients.
-
This compound (α-Phenylethyl Acetate): This secondary ester is characterized by a fresh, green, and somewhat floral aroma. Its profile is often described as sharp and leafy, with fruity undertones.
-
2-Phenylethyl Acetate (β-Phenylethyl Acetate): As a primary ester, this isomer presents a markedly different and more widely utilized fragrance. It is celebrated for its sweet, floral notes of rose and honey, complemented by fruity nuances.[1][2][3]
This guide will systematically compare these two key isomers, with additional commentary on other related structures where relevant data is available, to provide a clear understanding of their unique contributions to the perfumer's palette.
Olfactory Profile Comparison: A Tale of Two Scents
The perceived fragrance of a molecule is a complex interplay of its volatility, polarity, and three-dimensional shape. The subtle shift of the acetate group from the first to the second carbon of the ethyl side chain in phenylethyl acetate results in a profound transformation of its scent profile.
Table 1: Comparative Olfactory and Physicochemical Properties of Phenylethyl Acetate Isomers
| Property | This compound | 2-Phenylethyl Acetate |
| Synonyms | α-Methylbenzyl acetate, Gardenol | β-Phenethyl acetate, Benzylcarbinyl acetate |
| CAS Number | 93-92-5[4] | 103-45-7[2] |
| Molecular Formula | C₁₀H₁₂O₂[4] | C₁₀H₁₂O₂[2] |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol |
| Odor Description | Green, floral, leafy, with a gardenia-like nuance.[5] | Sweet, floral (rose), honey, fruity (peach, raspberry).[2][6] |
| Odor Threshold | Data not available | 250 ppb (in water)[7]; 40-200 ppb (detection)[6] |
| Boiling Point | 212 °C[4] | 238-239 °C[6] |
| Flash Point | 91 °C | 105 °C[6] |
Key Observations:
-
This compound: The dominant notes are green and floral, suggesting applications where a fresh, natural, and slightly sharp top note is desired. The term "gardenia" hints at a certain creamy, white floral character.
-
2-Phenylethyl Acetate: The fragrance is overwhelmingly sweet and floral, with the classic "rose" character being a primary descriptor. The addition of "honey" and "fruity" facets makes it a more complex and warm scent, suitable for a wide range of floral and oriental fragrance compositions.[2] The significantly lower odor threshold of the 2-isomer indicates its high potency and impact in a formulation.
Instrumental Analysis: Quantifying the Fragrance Profile
To move beyond subjective description, instrumental analysis provides quantitative data to differentiate isomers. Gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O) are the cornerstone techniques in fragrance analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile compounds based on their boiling point and polarity, and then fragments and detects them based on their mass-to-charge ratio. This provides a chemical fingerprint of each isomer.
Table 2: Comparative GC-MS Data for Phenylethyl Acetate Isomers
| Parameter | This compound | 2-Phenylethyl Acetate |
| Kovats Retention Index (non-polar column) | ~1165 | ~1185 |
| Major Mass Spectral Peaks (m/z) | 43, 104, 122, 105, 77 | 105, 43, 91, 106 |
Data synthesized from the PubChem database.
The difference in Kovats retention indices, though small, is sufficient for chromatographic separation and identification. The mass spectra also show distinct fragmentation patterns, allowing for unambiguous identification of each isomer in a complex mixture.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the GC-MS analysis of phenylethyl acetate isomers. The causality behind these steps is crucial for obtaining reliable and reproducible data.
-
Sample Preparation:
-
Rationale: To ensure the sample is in a suitable form for injection and to prevent contamination of the GC system.
-
Procedure: Prepare a 1% solution of each isomer in a high-purity solvent such as ethanol or hexane. For complex matrices, a liquid-liquid or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.
-
-
GC-MS System Configuration:
-
Rationale: The choice of column and temperature program is critical for achieving good separation of the isomers.
-
GC Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used for fragrance analysis.
-
Injector: Set to splitless mode for trace analysis or a split ratio of 50:1 for more concentrated samples. Injector temperature should be around 250 °C to ensure complete volatilization.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with different boiling points.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. The mass range should be set to scan from m/z 40 to 300.
-
-
Data Analysis:
-
Rationale: To identify the compounds based on their retention time and mass spectrum.
-
Procedure: Compare the obtained retention times and mass spectra with a reference library (e.g., NIST) and with the injection of pure standards of 1- and 2-phenylethyl acetate.
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity and descriptive power of the human nose. As the separated compounds elute from the GC column, the effluent is split between a chemical detector (like MS or FID) and a sniffing port, where a trained sensory panelist can assess the odor.
Workflow for GC-O Analysis:
Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
This technique is invaluable for identifying the specific compounds in a mixture that are responsible for its overall aroma, as not all volatile compounds have a perceivable odor. For the phenylethyl acetate isomers, GC-O would confirm the retention times at which their characteristic odors are perceived.
The Broader Isomeric Landscape: A Glimpse at Other Related Structures
While 1- and 2-phenylethyl acetate are the most prominent isomers, other related structures also contribute to the fragrance landscape. For instance, methyl phenylacetate and its positional isomers (o-, m-, p-) offer another dimension of scent variation based on the substitution pattern on the aromatic ring.
-
Methyl Phenylacetate (CAS 101-41-7): This ester is known for its intensely sweet, honey-like, and floral (jasmine) aroma.[8][9][10][11][12][13][14] It has a very powerful and diffusive character, with an odor threshold of around 25 ppb.[15]
-
o-Methylphenyl Acetate (CAS 552-45-4): Described as having a fruity, floral, and slightly spicy odor.
-
m-Methylphenyl Acetate (CAS 122-46-3): Possesses a floral, herbaceous, and somewhat medicinal scent.
-
p-Methylphenyl Acetate (CAS 140-39-6): Characterized by a floral, sweet, and slightly animalic, narcissus-like aroma.[16][17]
A comprehensive study of these positional isomers would follow similar analytical principles as outlined for the phenylethyl acetates, focusing on the correlation between their GC-MS data and detailed sensory evaluations.
Conclusion: From Structure to Sensation
The comparative analysis of this compound and 2-phenylethyl acetate provides a clear and compelling example of how subtle changes in molecular structure can lead to vastly different fragrance profiles. The green, sharp notes of the 1-isomer stand in stark contrast to the sweet, rosy, and honeyed character of the 2-isomer. This understanding, grounded in both qualitative sensory description and quantitative instrumental analysis, is essential for the informed selection and application of these ingredients in fragrance and flavor creation.
For researchers and developers, this guide underscores the importance of a multi-faceted approach to fragrance characterization, combining the precision of analytical instrumentation with the irreplaceable perception of the human olfactory system. Future research involving direct comparative sensory panel evaluations and the determination of the odor threshold for this compound would further enrich our understanding of this fascinating pair of isomers.
References
-
Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
ODOWELL. (n.d.). Methyl Phenyl Acetate manufacturers and suppliers in China. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8797, 4-Methylphenyl acetate. Retrieved from [Link]
-
Scent.vn. (n.d.). o-Methylbenzyl acetate (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90265, Methyl p-tolylacetate. Retrieved from [Link]
-
Evocative Perfumes. (n.d.). Buy Methyl Phenyl Acetate for Perfumery. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for p-Tolyl acetate (HMDB0032075). Retrieved from [Link]
-
The Good Scents Company. (n.d.). menthyl phenyl acetate. Retrieved from [Link]
- DeMartin, P. A., & Clark, C. R. (2002). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Forensic Sciences, 47(4), 833-839.
-
Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Ottokemi. (n.d.). Methyl phenyl acetate | 101-41-7. Retrieved from [Link]
-
Fragrance University. (n.d.). methyl phenyl acetate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
- Martínez-Avila, O., Sánchez, A., & Font, X. (2018). Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. Applied Microbiology and Biotechnology, 102(23), 9995-10008.
- Swiegers, J. H., Kievit, R. L., Siebert, T., Lattey, K. A., Bramley, B. R., Francis, I. L., & Pretorius, I. S. (2005). The influence of yeast on the aroma of fermented beverages. Yeast, 22(12), 949-973.
-
Scentspiracy. (n.d.). Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
- Sipos, L., & Szabó, Z. (2021). Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. Foods, 10(12), 3073.
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Methyl acetate GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031523). Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB010563). Retrieved from [Link]
- Martínez-Avila, O., Sánchez, A., & Font, X. (2018). Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. Applied microbiology and biotechnology, 102(23), 9995–10008.
- Sipos, L., & Szabó, Z. (2021). Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. Foods, 10(12), 3073.
-
Agriculture Institute. (2023). Different Types of Sensory Panels: Specialized vs. Consumer Panels. Retrieved from [Link]
- Mesaros, C., & Cozar, O. (2009). GC-MS Characterization of the Compounds in Some Essential Oils. Journal of the University of Oradea, Fascicle Chemistry, 16(1), 111-114.
- Ghosh, S., & Das, J. (2014). Submicron ZnO raspberries as effective catalysts for Fries rearrangement. RSC Advances, 4(38), 19837-19842.
- El-Sayed, M. A., & Ezzat, S. M. (2019). GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained from Senna tora, L. Roxb. seeds. Natural product research, 33(19), 2878–2881.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]
- 6. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 7. researchgate.net [researchgate.net]
- 8. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. fraterworks.com [fraterworks.com]
- 10. Methyl Phenyl Acetate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 11. Methyl Phenyl Acetate or Methyl Phenylacetate Manufacturers, SDS [mubychem.com]
- 12. perfumiarz.com [perfumiarz.com]
- 13. balajifinechem.com [balajifinechem.com]
- 14. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]
- 15. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Methylphenyl acetate | C9H10O2 | CID 8797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. hmdb.ca [hmdb.ca]
A Comparative Guide to the Validation of a Stability-Indicating Assay for 1-Phenylethyl Acetate
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. A stability-indicating analytical method (SIAM) is the cornerstone of this assurance, providing a validated, quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] This guide offers an in-depth, experience-driven comparison of the essential validation parameters for a stability-indicating assay, using 1-Phenylethyl acetate as a practical case study. We will delve into the causality behind experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]
The Subject Molecule: this compound
This compound (C₁₀H₁₂O₂) is a carboxylic ester known for its use in fragrance and flavor industries and as a potential component in pharmaceutical formulations.[5][6] Its structure, featuring an ester linkage, immediately signals a primary degradation pathway: hydrolysis. Under acidic or basic conditions, it is expected to hydrolyze into 1-Phenylethanol and Acetic Acid. This inherent instability underscores the necessity for a robust, validated SIAM.
Core Principle: The Self-Validating System of Forced Degradation
Before validation can begin, the method's stability-indicating nature must be proven. This is achieved through forced degradation (or stress testing), where the drug substance is exposed to conditions more severe than accelerated stability testing to produce its potential degradation products.[7][8] The goal is not to completely degrade the API, but to achieve a target degradation of 5-20%, which is sufficient to demonstrate that the analytical method can separate the intact API from its degradants.[9]
Experimental Protocol: Forced Degradation of this compound
This protocol outlines the stress conditions applied to a stock solution of this compound. A parallel control sample (unstressed) is analyzed alongside the stressed samples to establish a baseline.
1. Acid Hydrolysis:
-
Procedure: A solution of this compound is treated with 0.1 M Hydrochloric Acid (HCl) and heated at 60°C for 24 hours.[10]
-
Rationale: This condition mimics the acidic environment the drug might encounter, targeting the acid-catalyzed hydrolysis of the ester bond.
2. Base Hydrolysis:
-
Procedure: The sample is treated with 0.1 M Sodium Hydroxide (NaOH) at room temperature for 4 hours.
-
Rationale: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis. Milder conditions are chosen to control the degradation rate and prevent complete breakdown of the API.
3. Oxidative Degradation:
-
Procedure: The sample is treated with 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[6]
-
Rationale: This tests the molecule's susceptibility to oxidation, a common degradation pathway. Hydrogen peroxide is a standard oxidizing agent for these studies.
4. Thermal Degradation:
-
Procedure: A solid sample of this compound is placed in a thermostatically controlled oven at 80°C for 48 hours.[6]
-
Rationale: This evaluates the solid-state thermal stability of the drug substance.
5. Photolytic Degradation:
-
Procedure: A solution of the drug is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
Rationale: This assesses the drug's sensitivity to light, which can catalyze degradation reactions.
The diagram below illustrates the workflow for establishing the stability-indicating nature of the assay.
Caption: Forced degradation experimental workflow.
Validation of the Stability-Indicating Method
Once forced degradation studies confirm the method's specificity, a full validation must be performed according to ICH Q2(R1) guidelines.[3][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for these assays due to its high precision and resolving power.[12][13]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Approach: The chromatograms from the forced degradation study are analyzed. The primary goal is to demonstrate that the peak for this compound is well-resolved from all degradation product peaks. Peak purity analysis, often performed with a Diode Array Detector (DAD) or Mass Spectrometer (MS), is essential to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.[1]
-
Acceptance Criteria: The resolution between the this compound peak and the closest eluting peak (degradant or impurity) should be greater than 2. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound reference standard, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
-
Data Analysis & Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
| Concentration (% of Target) | Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 |
| 50% | 50 | 249500 | 250500 | 250000 |
| 80% | 80 | 401000 | 400500 | 399500 |
| 100% | 100 | 500500 | 499500 | 501000 |
| 120% | 120 | 601000 | 602000 | 600000 |
| 150% | 150 | 750500 | 749000 | 751500 |
| Linear Regression Results | r² = 0.9999 | Slope = 5000 | Intercept = 250 |
Accuracy
Accuracy, or trueness, measures the closeness of the test results to the true value.
-
Experimental Protocol:
-
Prepare a placebo (matrix without the API).
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of this compound.
-
Prepare each level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, using the same equipment.[11]
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two sets of data (repeatability and intermediate precision) should be not more than 2.0%.
-
| Precision Level | Analyst | Day | Instrument | Mean Assay Value (%) | %RSD (n=6) |
| Repeatability | 1 | 1 | HPLC-01 | 99.8% | 0.8% |
| Intermediate | 2 | 2 | HPLC-02 | 100.3% | 0.9% |
| Overall | - | - | - | 100.1% | 1.2% |
Detection Limit (DL) and Quantitation Limit (QL)
DL is the lowest amount of analyte that can be detected but not necessarily quantitated, while QL is the lowest amount that can be determined with suitable precision and accuracy. For a stability-indicating assay focused on the API, these are less critical than for an impurity quantification method. However, they are often determined.
-
Experimental Approach: They can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
DL is typically where S/N = 3:1.
-
QL is where S/N = 10:1.
-
-
Acceptance Criteria: The QL must be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to key HPLC parameters.
-
Typical variations include:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within the pre-defined acceptance criteria for all varied conditions.
Overall Validation Workflow
The following diagram provides a high-level overview of the entire validation process, from initial stress testing to the final validation report.
Caption: High-level assay validation workflow.
Conclusion
The validation of a stability-indicating assay is a systematic and rigorous process that provides a high degree of assurance that the method is suitable for its intended purpose. By grounding the validation plan in the principles of the ICH Q2(R1) guideline and tailoring forced degradation studies to the known chemistry of the analyte, such as the hydrolytic susceptibility of this compound, researchers can build a robust and reliable analytical method. This self-validating system, from stress testing through to robustness checks, ensures that the data generated during stability studies are trustworthy, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Stability Indicating Method Development & Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- CAS 93-92-5: 1-Phenylethyl acet
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- A practical guide to forced degradation and stability studies for drug substances.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- What is a stability indicating method? Peptide Testing. AmbioPharm.
- Forced Degrad
- Stability Indic
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Forced Degrad
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- 2278-6074 - Stability Indicating HPLC Method Development and Valid
- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]
- 5. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigations into the Natural Occurrence of this compound (Styrallyl Acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide: Homogeneous vs. Heterogeneous Catalysis for the Synthesis of 1-Phenylethyl Acetate
In the synthesis of fine chemicals and pharmaceutical intermediates, the choice of catalyst is a critical decision that influences not only reaction efficiency but also the overall sustainability and economic viability of the process. The production of 1-phenylethyl acetate, a key fragrance and flavor compound, serves as an excellent case study to compare the merits and drawbacks of homogeneous and heterogeneous catalytic systems. This guide provides a detailed comparison, supported by experimental insights, to aid researchers and process chemists in making informed decisions.
The Reaction: Esterification of 1-Phenylethanol
The primary route to this compound is the Fischer esterification of 1-phenylethanol with an acyl donor, typically acetic acid or acetic anhydride. While the reaction can proceed thermally, a catalyst is essential to achieve high conversion rates under practical timeframes and milder conditions, thus preventing side reactions.
Caption: General scheme for the acid-catalyzed synthesis of this compound.
Homogeneous Catalysis: The Realm of High Activity
In a homogeneous system, the catalyst and reactants exist in a single phase, typically liquid. This intimate contact at the molecular level often translates to superior catalytic activity.
Mechanistic Considerations
Mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) are common homogeneous catalysts for esterification. The mechanism follows the classic Fischer esterification pathway.[1] The process begins with the protonation of the carbonyl oxygen of the acetic anhydride by the acid catalyst.[2][3] This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of 1-phenylethanol. A series of reversible proton transfer steps follows, culminating in the elimination of a good leaving group (acetic acid) to yield the final ester product and regenerate the acid catalyst.[2][4]
Experimental Protocol: Synthesis Using p-Toluenesulfonic Acid (PTSA)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: Charge the flask with 1-phenylethanol (0.2 mol, 24.4 g), acetic anhydride (0.24 mol, 24.5 g), and toluene (100 mL) as the solvent.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.002 mol, 0.38 g) to the mixture. The catalyst loading is typically 1 mol% relative to the limiting reactant.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by withdrawing small aliquots and analyzing them via Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the PTSA catalyst. Caution: CO₂ evolution.
-
Wash with brine (1 x 50 mL), dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Remove the toluene solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Performance & Limitations
| Feature | Homogeneous Catalysis (PTSA) |
| Typical Conditions | 80-110°C, 2-4 hours |
| Catalyst Loading | 0.5 - 2 mol% |
| Achievable Yield | >95% |
| Key Advantage | High activity, mild conditions, low catalyst loading |
| Primary Disadvantage | Difficult separation, catalyst non-reusable, corrosive nature, waste generation from neutralization[5][6] |
Heterogeneous Catalysis: Designing for Sustainability
Heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid reaction medium. This characteristic is the cornerstone of their industrial appeal, primarily due to the ease of separation and potential for reuse.[6]
Mechanistic Considerations
Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), sulfated metal oxides (e.g., sulfated zirconia), and zeolites, provide acidic sites on their surface that mimic the function of homogeneous acids.[7] For a sulfonic acid resin like Amberlyst-15, the mechanism is analogous to the PTSA-catalyzed reaction. Reactants diffuse into the porous structure of the resin, and the esterification occurs at the sulfonic acid (-SO₃H) functional groups. The reaction mechanism is believed to follow a similar pathway of carbonyl protonation and nucleophilic attack on the catalyst's surface.[1]
Experimental Protocol: Synthesis Using Amberlyst-15
-
Catalyst Preparation: Activate the Amberlyst-15 resin by washing it with methanol and then drying it in a vacuum oven at 60°C for 4 hours to remove any adsorbed moisture.
-
Setup: Use the same reaction setup as for the homogeneous protocol.
-
Charging Reactants: Charge the flask with 1-phenylethanol (0.2 mol, 24.4 g), acetic anhydride (0.24 mol, 24.5 g), and activated Amberlyst-15 (10 wt% of total reactants, ~4.9 g). A solvent is optional but can aid in stirring and heat transfer.
-
Reaction: Heat the mixture to 90-100°C with vigorous mechanical or magnetic stirring to ensure good contact between the liquid reactants and the solid catalyst. Monitor the reaction progress via GC. Reaction times are typically longer, in the range of 4-8 hours.
-
Work-up & Purification:
-
Cool the mixture slightly and separate the catalyst from the reaction mixture by simple filtration while warm.
-
Wash the recovered catalyst with a solvent like toluene or acetone, and dry it for reuse in subsequent batches.
-
The liquid filtrate can be directly subjected to vacuum distillation to purify the this compound, as no neutralization step is required.
-
Performance & Advantages
| Feature | Heterogeneous Catalysis (Amberlyst-15) |
| Typical Conditions | 90-120°C, 4-8 hours |
| Catalyst Loading | 5 - 15 wt% |
| Achievable Yield | 90-95% |
| Key Advantage | Simple catalyst separation (filtration), catalyst is reusable, non-corrosive, reduced waste stream[6][8] |
| Primary Disadvantage | Potentially lower activity due to mass transfer limitations, higher catalyst loading required, possible deactivation over cycles[5][8] |
Head-to-Head Comparison
| Parameter | Homogeneous Catalysis (e.g., H₂SO₄, PTSA) | Heterogeneous Catalysis (e.g., Amberlyst-15) |
| Catalyst Separation | Difficult; requires neutralization and extraction | Simple; filtration or decantation |
| Reusability | Not feasible | High potential; multiple cycles possible[8] |
| Reaction Rate | Generally faster due to no mass transfer limitations | Often slower; can be limited by reactant diffusion |
| Reaction Conditions | Typically milder temperatures and shorter times | May require higher temperatures to achieve similar rates |
| Process Complexity | Higher downstream processing (neutralization, washes) | Simplified downstream processing |
| Waste Generation | Produces salt waste from neutralization | Minimal waste; environmentally friendlier[6] |
| Corrosion | High risk of equipment corrosion | Non-corrosive |
| Ideal Application | Lab-scale synthesis, reactions requiring very high activity | Industrial-scale production, continuous flow processes |
Decision Workflow: Selecting the Right Catalyst
The choice between these two catalytic systems is dictated by the specific goals of the synthesis.
Caption: A workflow to guide the selection between homogeneous and heterogeneous catalysts.
Conclusion
For the synthesis of this compound, homogeneous catalysts offer the advantage of high reaction rates under relatively mild conditions, making them an excellent choice for rapid, small-scale laboratory preparations where downstream processing is not a major bottleneck.
However, for any application aspiring to be industrially scalable and environmentally responsible, heterogeneous catalysts are the superior choice.[6] The operational simplicity afforded by easy catalyst separation and reuse drastically simplifies the overall process, reduces waste, and lowers operational costs, despite the potential for slower reaction rates. The ongoing development of highly active and stable solid acid catalysts continues to bridge the performance gap, further solidifying the role of heterogeneous catalysis as the foundation for sustainable chemical manufacturing.
References
- American University of Ras Al Khaimah. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.
- Mohammed, W. T., & Abdul Jabbar, M. F. (2015). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. International Journal of Current Engineering and Technology, 5(5), 3439-3447.
- MDPI. (2022). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI.
- MDPI. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI.
- ElectronicsAndBooks. (2006). A comparison of the esterification of acetic acid with methanol using heterogeneous versus homogeneous acid catalysis. ElectronicsAndBooks.
- National Center for Biotechnology Information (PMC - NIH). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification.
- ACS Publications. Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques.
- MDPI. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI.
- RSC Publishing. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Publishing.
- ResearchGate. (2015). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- YouTube. (2019). mechanism of ester hydrolysis.
- Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation - INPRESSCO [inpressco.com]
- 8. mdpi.com [mdpi.com]
Assessing the Accuracy and Precision of a Quantitative NMR Method for 1-Phenylethyl Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical foundation for reliable and reproducible scientific outcomes. This guide provides an in-depth assessment of a quantitative Nuclear Magnetic Resonance (qNMR) method for the purity analysis of 1-Phenylethyl acetate. It further presents a comparative analysis of this technique against the widely used Gas Chromatography with Flame Ionization Detection (GC-FID). This document is designed to equip you with the necessary information to select the most appropriate analytical method for your specific needs, thereby ensuring the quality and integrity of your chemical entities.
The Principle of Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) is a primary analytical technique that enables the direct quantification of a substance without the necessity of an analyte-specific reference standard.[1] The fundamental principle of qNMR is rooted in the direct proportionality between the integrated area of a specific resonance signal within an NMR spectrum and the number of nuclei responsible for that signal.[1][2][3][4] By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, a highly accurate and precise purity value can be determined.[1][2] A significant advantage of qNMR is its ability to provide rich structural information about the analyte and any impurities present in the sample, all within a single experiment.[1][3]
Experimental Design for qNMR Method Validation
The following experimental design is structured to validate a qNMR method for the quantification of this compound, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[5][6][7][8][9]
Materials and Instrumentation
-
Analyte: this compound (≥99% purity)
-
Internal Standard: Maleic acid (certified reference material, ≥99.5% purity)
-
Solvent: Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
Instrumentation: 500 MHz NMR Spectrometer
Experimental Workflow for qNMR Purity Analysis
Caption: Experimental workflow for qNMR purity analysis.
Step-by-Step Experimental Protocol: qNMR
-
Preparation of Stock Solutions:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Add a precise volume (e.g., 1.0 mL) of CDCl3 to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
-
Sample Preparation for NMR Analysis:
-
Transfer an aliquot (e.g., 0.6 mL) of the stock solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using the following optimized parameters:
-
Pulse sequence: zg30
-
Relaxation delay (D1): 30 s (to ensure full relaxation of all nuclei)
-
Number of scans: 8
-
Acquisition time: 4 s
-
Spectral width: 20 ppm
-
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the characteristic signals for this compound (e.g., the quartet at ~5.89 ppm) and maleic acid (singlet at ~6.30 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
Validation of the qNMR Method
The validation of the qNMR method is performed by assessing its accuracy, precision, and linearity.
Logical Relationship of Validation Parameters
Caption: Interdependence of key validation parameters.
Accuracy
The accuracy of the method is determined by analyzing a sample of this compound with a known, certified purity. The agreement between the qNMR-determined purity and the certified value indicates the accuracy of the method.
Table 1: Accuracy of the qNMR Method for this compound
| Certified Purity (%) | Measured Purity (%) (n=3, mean ± SD) | Recovery (%) |
| 99.8 | 99.6 ± 0.2 | 99.8 |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): The same sample is analyzed multiple times under the same conditions on the same day.
-
Intermediate Precision: The same sample is analyzed on different days by different analysts using different instruments (where possible).
Table 2: Precision of the qNMR Method
| Precision Level | Purity (%) (n=6, mean) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |
| Repeatability | 99.7 | 0.15 | 0.15 |
| Intermediate Precision | 99.5 | 0.25 | 0.25 |
Linearity
The linearity of the method is evaluated by analyzing a series of samples with varying concentrations of this compound. The integral ratio of the analyte to the internal standard is plotted against the concentration ratio.
Table 3: Linearity of the qNMR Method
| Concentration Range (mg/mL) | Correlation Coefficient (R²) |
| 1 - 50 | 0.9998 |
Comparative Analysis: qNMR vs. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely adopted separative technique for the purity analysis of volatile compounds like this compound.[1] In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the mass of the carbon atoms in the analyte.
Step-by-Step Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-FID System and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Performance Comparison: qNMR vs. GC-FID
Table 4: Comparison of qNMR and GC-FID for Purity Analysis of this compound
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Direct measurement based on molar ratio to an internal standard.[1] | Separation based on volatility followed by mass-proportional detection.[1] |
| Quantification | Absolute quantification without a specific analyte reference standard.[1] | Relative quantification (area %) or requires external/internal standard calibration.[1] |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD) when optimized.[2][10][11] | High precision; accuracy depends on the purity of standards and response factors. |
| Specificity | High; resolved signals provide specificity. | High; based on chromatographic separation. |
| Information Richness | Provides structural information on analyte and impurities. | Provides retention time and peak area. |
| Analysis Time | ~10-20 minutes per sample.[12] | ~20-30 minutes per sample. |
| Sample Preparation | Simple dissolution and transfer. | Dilution in a suitable solvent. |
| Sample Consumption | ~10-20 mg | <1 mg |
| Destructive/Non-destructive | Non-destructive; sample can be recovered.[2] | Destructive |
Conclusion and Recommendations
Both qNMR and GC-FID are robust and reliable techniques for the purity assessment of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.
Quantitative NMR (qNMR) is the superior choice when:
-
An absolute, primary method of quantification is required.
-
A certified reference standard for the analyte is not available.
-
Structural confirmation of the analyte and identification of impurities are necessary.
-
A non-destructive method is preferred to allow for sample recovery.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable alternative when:
-
A relative purity assessment (area percent) is sufficient.
-
High sample throughput is required.
-
Only a very small amount of sample is available.
References
-
ResearchGate. (2010). Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. Available at: [Link]
-
Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. Available at: [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Quantitative NMR (qNMR)?. YouTube. Available at: [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]
-
University of California, Riverside. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]
-
ACS Publications. (2021). Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR). Analytical Chemistry. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
-
Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. Available at: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
ResearchGate. (2025). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Available at: [Link]
-
NIH. (n.d.). Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR). PMC. Available at: [Link]
-
SlideShare. (n.d.). Q2R1.pptx. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
NIH. (n.d.). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. PMC. Available at: [Link]
-
NIH. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Available at: [Link]
-
SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available at: [Link]
-
ResearchGate. (2025). QNMR - A versatile concept for the validation of natural product reference compounds. Available at: [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]
-
ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Available at: [Link]
-
PubMed. (2013). High resolution ¹⁹F{¹H} nuclear magnetic resonance spectroscopy and liquid chromatography-solid phase extraction-offline ¹H nuclear magnetic resonance spectroscopy for conclusive detection and identification of cyanide in water samples. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative 1 H-NMR Spectroscopy as an Efficient Method for Identification and Quantification of PVC, ABS and PA Microparticles. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. rssl.com [rssl.com]
- 5. starodub.nl [starodub.nl]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. Q2R1.pptx [slideshare.net]
- 9. database.ich.org [database.ich.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Phenylethyl Acetate: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of chemical reagents extends beyond their application in experiments. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, sustainable, and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of 1-phenylethyl acetate, ensuring the safety of personnel and the protection of our environment.
Understanding this compound: Hazard Profile and Characteristics
Before any disposal protocol can be implemented, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 93-92-5), also known as styralyl acetate, is a combustible liquid with a characteristic floral, fruity odor.[1][2] While not classified as an acutely toxic substance, it can cause skin and eye irritation.[3][4] Inhalation of vapors may lead to respiratory tract irritation.[3][4]
A crucial aspect of its hazard profile is its environmental impact. While data on its long-term effects can be limited, it is recognized as being toxic to aquatic life with long-lasting effects.[5] Therefore, direct discharge into drains or the environment is strictly prohibited.[3][6][7]
| Property | Value | Source |
| CAS Number | 93-92-5 | [3][6][7] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Flash Point | 91°C (196°F) | [3] |
| Boiling Point | 211 - 212 °C | [1] |
| GHS Classification | Combustible liquid (Category 4) | [3] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is a process governed by a clear decision-making workflow. This ensures that all safety and regulatory considerations are met at each stage.
Caption: Decision workflow for the disposal of this compound.
Core Disposal Procedures: From Laboratory Bench to Final Disposition
Adherence to a standardized disposal procedure is critical. The following steps provide a comprehensive guide for handling waste this compound.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any chemical waste, including this compound, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles are mandatory.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[3][6] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat is required.[3] For larger quantities or in case of a significant spill, additional protective clothing may be necessary.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions. This compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for any acidic or basic waste streams.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[10] The accumulation start date must also be clearly marked.
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[10]
On-Site Management and Storage: The Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.
-
Location: The SAA should be located at or near the point of generation and under the direct control of laboratory personnel.[10]
-
Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.[10][11] Containers should be stored in secondary containment to prevent spills.
-
Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA, as defined by regulations.[12]
Final Disposal Pathway: Professional Handling is Key
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Small Spills and Residues: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[6][7] The contaminated absorbent material should then be collected in a sealed container and treated as hazardous waste.
-
Bulk Quantities: For larger volumes of waste this compound, direct collection into a designated hazardous waste container is the appropriate method.
-
Incineration: The preferred method of disposal for this compound is controlled incineration by a licensed facility.[7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.
-
Hydrolysis (For Informational Purposes): While enzymatic hydrolysis of this compound to 1-phenylethanol and acetic acid has been studied in research contexts, this is not a standard laboratory disposal method and should not be attempted without specialized equipment and expertise.[13][14]
Emergency Procedures: Responding to Spills
In the event of an accidental release of this compound, a swift and appropriate response is critical to mitigate hazards.
-
Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
Regulatory Framework: Adherence to the Law
The disposal of this compound is governed by a multi-tiered regulatory framework. It is imperative that all laboratory personnel are aware of and compliant with these regulations.
-
Federal Regulations (United States): The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][15] Waste generators are responsible for determining if their waste is hazardous according to the criteria outlined in 40 CFR Part 261.[3][16]
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations regarding hazardous waste disposal. Always consult your local and state guidelines.[3]
-
Academic Laboratories: Specific regulations may apply to hazardous waste generated in academic laboratories, offering alternative management standards.[17]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is more than a procedural task; it is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the hazards, following established protocols, and adhering to regulatory requirements, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.
References
-
Safety Data Sheet this compound. (n.d.). MetaSci. Retrieved January 6, 2026, from [Link]
-
Esterase-catalyzed conversion of this compound. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 6, 2026, from [Link]
-
PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET. (2015, May 22). The Perfumers Apprentice. Retrieved January 6, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 6, 2026, from [Link]
-
2-Phenylethyl acetate SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Study on Synthesis of this compound by Enzymatic Kinetic Resolution. (n.d.). Scirp.org. Retrieved January 6, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 6, 2026, from [Link]
-
Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of this compound with Candida antarctica lipase B in different solvent systems. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. (n.d.). epa nepis. Retrieved January 6, 2026, from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved January 6, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved January 6, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS. Retrieved January 6, 2026, from [Link]
-
AFTER INCINERATION: THE TOXIC ASH PROBLEM. (n.d.). IPEN.org. Retrieved January 6, 2026, from [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved January 6, 2026, from [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). US EPA. Retrieved January 6, 2026, from [Link]
-
Fast hydrolysis for chemical recycling of polyethylene terephthalate (PET). (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
The hidden impacts of incineration residues. (n.d.). Zero Waste Europe. Retrieved January 6, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 6, 2026, from [Link]
-
Mechanistic studies of a lipase unveil effect of pH on hydrolysis products of small PET modules. (2023, June 15). PMC. Retrieved January 6, 2026, from [Link]
-
Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved January 6, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. aksci.com [aksci.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. aurochemicals.com [aurochemicals.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 17. epa.gov [epa.gov]
Personal protective equipment for handling 1-Phenylethyl acetate
An Essential Guide to the Safe Handling of 1-Phenylethyl Acetate
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a foundation of rigorous safety and informed operational planning. This guide provides essential, immediate safety and logistical information for handling this compound (CAS 93-92-5), a common fragrance and flavoring agent. Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every researcher, scientist, and drug development professional has the knowledge to handle this chemical with confidence and care.
Understanding the Compound: Hazard Identification
This compound, also known as styralyl acetate, is a combustible liquid with a characteristic floral, fruity aroma. While widely used, it is not without hazards. A critical first step in safe handling is understanding its risk profile.
It is important to note that the GHS classification for this compound can vary between suppliers. Some may list it as not classified, while others provide more specific hazard statements.[1][2] Therefore, a conservative approach that accounts for all potential hazards is essential. The primary risks are summarized below:
-
Flammability: Classified as a combustible liquid (GHS Category 4).[3] This means it has a flash point at or above 60 °C and below 93 °C. Vapors can form explosive mixtures with air upon intense heating.
-
Irritation: Some safety data sheets indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Contact can lead to redness, itching, and pain.[3]
-
Environmental Hazards: The compound is recognized as being harmful to aquatic life, with some classifications indicating long-lasting effects.
Upon thermal decomposition, this compound can break down into vinyl benzene (styrene) and acetic acid, which introduces additional hazard considerations.[5]
Key Physical and Chemical Properties
Understanding the physical properties of a chemical is fundamental to assessing its risk and implementing appropriate safety controls.
| Property | Value | Significance for Safe Handling |
| CAS Number | 93-92-5 | Unique identifier for the chemical. |
| Molecular Formula | C₁₀H₁₂O₂ | Provides information on composition. |
| Molecular Weight | 164.20 g/mol | Relevant for stoichiometric calculations. |
| Appearance | Colorless to slight yellow liquid | Visual confirmation of the substance. |
| Flash Point | ~91 - 92.5 °C | Critical for fire safety. Dictates storage away from heat and ignition sources.[1][3] |
| Boiling Point | ~212 - 225 °C | High boiling point means it is not highly volatile at room temperature.[1] |
| Density | ~1.03 g/cm³ at 20 °C | It is slightly denser than water. |
| Solubility | Insoluble in water; soluble in organic solvents.[2] | Important for choosing appropriate cleaning and fire extinguishing agents. |
| Vapor Pressure | 5.5 Pa at 20 °C | Low vapor pressure indicates slow evaporation at room temperature.[1] |
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The choice of PPE is directly dictated by the hazards identified above.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection: Always wear chemical splash-resistant safety glasses or goggles that conform to government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3] For operations involving larger quantities or a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: At a minimum, a laboratory coat and closed-toed footwear are required.[3] For larger quantities, consider a chemical-resistant apron. Impervious clothing should be selected based on the specific workplace conditions.[1]
-
Hand Protection: This is a critical point of protection. While nitrile gloves are a common choice in labs, some sources indicate they offer poor resistance to acetates.[6] Butyl rubber gloves generally provide good protection against esters.[6] It is crucial to consult the glove manufacturer's chemical resistance data for this compound specifically. Always inspect gloves for any signs of degradation before use and use proper removal techniques to avoid skin contact.
-
Respiratory Protection: Typically not required if work is conducted in a well-ventilated area or a chemical fume hood.[7] However, if ventilation is inadequate, if aerosols may be generated, or if irritation is experienced, a NIOSH-approved full-face respirator with organic vapor cartridges should be used.[1]
Operational Plan: Step-by-Step Handling Protocol
A self-validating protocol minimizes risk by integrating safety checks and balances at each stage.
1. Preparation and Planning:
- Review the Safety Data Sheet (SDS) for this compound before beginning work.[7]
- Ensure an eyewash station and emergency shower are accessible and unobstructed.[3]
- Verify that the work area, preferably a chemical fume hood, has adequate ventilation.
- Keep away from heat, sparks, open flames, and hot surfaces.[3]
- Assemble all necessary equipment and reagents before introducing the chemical.
2. Donning PPE:
- Don a laboratory coat, ensuring it is fully buttoned.
- Put on chemical splash goggles.
- Wash and dry hands thoroughly.
- Inspect and don the appropriate chemical-resistant gloves (e.g., Butyl rubber).
3. Handling the Chemical:
- Handle the container with care, opening it slowly to control any possible pressure release.
- Avoid contact with skin, eyes, and clothing.[3]
- Avoid breathing fumes or mists.[3]
- Use non-sparking tools when handling larger quantities.[1]
- Keep the container tightly closed when not in use.[3]
4. Post-Handling and Storage:
- After use, securely close the container.
- Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][3]
- Decontaminate the work area.
- Properly doff PPE, removing gloves last using a technique that avoids touching the outer surface.
- Wash hands thoroughly with soap and water after handling the product.[3]
Contingency Planning: Emergency Procedures
Spills and Leaks:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[3]
-
Containment: Wearing appropriate PPE, prevent further leakage if it is safe to do so. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1] Do not let the product enter drains or waterways.[3]
First Aid:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
End-of-Life Cycle: Waste Disposal
Proper disposal is a critical final step in the chemical handling process.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[3]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company. Controlled incineration with flue gas scrubbing may be a suitable method.[1] Do not dispose of the material with household garbage or allow it to reach the sewage system.[8]
-
Contaminated Packaging: Do not reuse containers. Dispose of contaminated packaging as unused product in accordance with federal, state, and local regulations.[3]
By integrating these expert-driven protocols and maintaining a steadfast commitment to safety, we can ensure that our innovative work in research and development is conducted responsibly and securely.
References
-
Safety Data Sheet this compound. (n.d.). MetaSci. Retrieved from [Link]
-
Esan, O., Adejoro, I. A., & Bamkole, T. O. (2022). COMPUTATIONAL INVESTIGATION INTO THE KINETICS AND THERMODYNAMICS OF GAS-PHASE THERMAL DECOMPOSITION OF this compound. FUDMA Journal of Sciences (FJS), 6(6), 61-69. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Glove Selection. (n.d.). University of Colorado Colorado Springs. Retrieved from [Link]
-
Esterase-catalyzed conversion of this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Texas at Austin - Environmental Health and Safety. Retrieved from [Link]
-
Safety data sheet. (2025, January 23). CPAChem. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. chemscene.com [chemscene.com]
- 5. fjsadmin.fudutsinma.edu.ng [fjsadmin.fudutsinma.edu.ng]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
